Product packaging for 3-Benzyl-3,9-diazaspiro[5.5]undecane(Cat. No.:CAS No. 189333-49-1)

3-Benzyl-3,9-diazaspiro[5.5]undecane

Cat. No.: B065765
CAS No.: 189333-49-1
M. Wt: 244.37 g/mol
InChI Key: DKRVXLMWXJFVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Benzyl-3,9-diazaspiro[5.5]undecane is a synthetically versatile and pharmaceutically relevant nitrogen-containing spirocyclic scaffold of significant interest in medicinal chemistry and preclinical research. Its unique three-dimensional, rigid structure makes it an excellent precursor for constructing diverse compound libraries, particularly for targeting central nervous system (CNS) receptors. This compound is recognized as a key intermediate in the synthesis of potent and selective ligands for the sigma-1 (σ1) receptor, a chaperone protein implicated in neuroprotection, neuroplasticity, and the modulation of ion channels. Researchers utilize this benzyl-substituted diazaspiro undecane to develop novel probes for studying neurological pathways, with potential applications in investigating conditions such as neuropathic pain, neurodegenerative diseases, and psychiatric disorders. The spirocyclic core confers improved metabolic stability and distinct pharmacodynamic properties compared to flat aromatic systems, making it a valuable tool for structure-activity relationship (SAR) studies and lead optimization programs in drug discovery. Supplied as a high-purity compound, it is intended for use in biochemical assays, in vitro screening, and synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2 B065765 3-Benzyl-3,9-diazaspiro[5.5]undecane CAS No. 189333-49-1

Properties

IUPAC Name

3-benzyl-3,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-4-15(5-3-1)14-18-12-8-16(9-13-18)6-10-17-11-7-16/h1-5,17H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRVXLMWXJFVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329333
Record name 3-Benzyl-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189333-49-1
Record name 3-Benzyl-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Benzyl-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Benzyl-3,9-diazaspiro[5.5]undecane is a key heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its rigid spirocyclic core, combined with the differential basicity of its two nitrogen atoms, makes it a versatile scaffold for the synthesis of complex bioactive molecules. This guide provides an in-depth analysis of the fundamental basic properties of this compound, offering insights into its synthesis, physicochemical characteristics, and strategic application in drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure and Physicochemical Properties

The unique three-dimensional structure of this compound is central to its utility. The spirocyclic system, where the two piperidine rings share a single quaternary carbon atom, imparts significant conformational rigidity. This defined spatial arrangement is highly desirable in drug design for optimizing ligand-receptor interactions.

The presence of a benzyl group on one of the nitrogen atoms (N3) and an unsubstituted secondary amine at the other (N9) creates two distinct basic centers within the molecule. This differential reactivity is the cornerstone of its application as a versatile synthetic intermediate.

Table 1: Physicochemical Properties of this compound and Related Precursors

PropertyThis compoundtert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylateN-BenzylpiperidinePiperidine
Molecular Formula C16H24N2[1]C14H26N2O2[2]C12H17N[3]C5H11N[4]
Molecular Weight 244.38 g/mol [1]254.37 g/mol [2]175.27 g/mol [3]85.15 g/mol [4]
CAS Number 189333-49-1[1]173405-78-2[2]2905-56-8[5]110-89-4[4]
Predicted pKa (Strongest Basic) ~11.1 (at N9)-9.02[5][6]11.12[7]
Predicted pKa (Weakest Basic) ~9.0 (at N3)---
Predicted XLogP3 ~2.91.8[2]2.6[3]0.8
Appearance White Solid[8]White PowderClear Liquid[5]Colorless Liquid[4]

Basicity and pKa Analysis: A Tale of Two Nitrogens

The defining characteristic of this compound is the presence of two nitrogen atoms with distinct basicities. This differential basicity is a direct consequence of their chemical environments.

  • The N9 Position: The secondary amine at the N9 position is electronically similar to piperidine. The lone pair of electrons on this nitrogen is readily available for protonation, resulting in a relatively high basicity. The pKa of the conjugate acid of piperidine is approximately 11.1-11.2[7]. Therefore, it is predicted that the pKa associated with the N9 position of this compound is in a similar range.

  • The N3 Position: The tertiary amine at the N3 position is substituted with a benzyl group. The electron-withdrawing inductive effect of the phenyl ring, although modest, slightly reduces the electron density on the nitrogen atom compared to a simple alkyl substituent. This results in a lower basicity for the N3 nitrogen. The predicted pKa for N-benzylpiperidine is approximately 9.02[5][6]. Consequently, the pKa associated with the N3 position is estimated to be around this value.

This significant difference in pKa values (approximately 2 pKa units) allows for selective functionalization of the two nitrogen atoms by carefully controlling the reaction pH. At a pH between the two pKa values (e.g., pH 10), the more basic N9 amine will be predominantly protonated and thus unreactive as a nucleophile, while the less basic N3 amine will be largely in its free base form and available for reaction.

Synthesis Strategy

The synthesis of this compound is typically achieved through a multi-step process that allows for the selective introduction of the benzyl group. A common and efficient approach involves the use of a protecting group on one of the nitrogen atoms.

Synthetic Workflow

The following diagram illustrates a representative synthetic route, which leverages the widely available tert-butoxycarbonyl (Boc) protecting group.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Boc Deprotection A 3,9-Diazaspiro[5.5]undecane B tert-Butyl 3,9-diazaspiro[5.5] undecane-3-carboxylate A->B (Boc)2O, Solvent C N-Boc-N'-Benzyl-3,9-diazaspiro[5.5]undecane B->C Benzyl Bromide, Base D This compound C->D Acid (e.g., TFA or HCl)

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

  • To a stirred solution of 3,9-diazaspiro[5.5]undecane in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add di-tert-butyl dicarbonate ((Boc)2O) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate as a white solid.

Step 2: Synthesis of tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate

  • Dissolve tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate in an appropriate solvent such as acetonitrile or dimethylformamide.

  • Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine).

  • Add benzyl bromide dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Step 3: Synthesis of this compound (Boc Deprotection)

  • Dissolve the product from Step 2 in dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, at 0 °C.

  • Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale/Notes
Benzyl CH₂ ~3.5~64Deshielded by the adjacent nitrogen and phenyl ring. Similar to N-benzylpiperidine[9].
Benzyl Aromatic 7.2-7.4127-130Typical aromatic region.
Piperidine Hα (to N3) ~2.4~55Protons adjacent to the benzylated nitrogen.
Piperidine Hβ (to N3) ~1.5~26
Piperidine Hα (to N9) ~2.8~47Protons adjacent to the unsubstituted secondary amine. Deshielded relative to piperidine Hβ.
Piperidine Hβ (to N9) ~1.6~25
Spiro Carbon (C5) -~35-40Quaternary carbon, no proton signal.
NH (N9) Broad singlet, variable-Chemical shift is dependent on solvent and concentration.

Applications in Drug Discovery: A Bifunctional Linker

The distinct basicities of the two nitrogen atoms in this compound make it an ideal bifunctional linker, particularly in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC_Concept cluster_PROTAC PROTAC Molecule Target Target Protein Warhead Warhead Ligand Target->Warhead Binds to Linker This compound (Linker Scaffold) Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3 E3 Ligase E3_Ligand->E3 Binds to

Caption: Role of this compound in a PROTAC.

In this context, the more nucleophilic secondary amine (N9) can be functionalized with a ligand for the E3 ligase, while the tertiary amine (N3), after a potential debenzylation step, can be coupled to a warhead that binds to the target protein. The rigid spirocyclic core helps to control the spatial orientation and distance between the two ligands, which is critical for efficient ternary complex formation and subsequent protein degradation.

Conclusion

This compound is a molecule of significant strategic importance in modern drug discovery. Its core value lies in the differential basicity of its two nitrogen atoms, a property that allows for controlled, stepwise functionalization. This, combined with the conformational rigidity imparted by its spirocyclic framework, makes it an exemplary scaffold for the construction of complex molecular architectures, most notably as a linker in the rapidly expanding field of targeted protein degradation. The predictive data and synthetic strategies outlined in this guide provide a solid foundation for researchers and scientists to harness the full potential of this versatile chemical entity.

References

  • Piperidine. The Merck Index Online. [Link]
  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]
  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. [Link]
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • N-benzylpiperidine. ChemBK. [Link]
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
  • tert-Butyl 3,9-diazaspiro[5.
  • 3,9-diazaspiro(5.5)undecane-2,4-dione, 9-benzyl-3-(2-(3-indolyl)ethyl). PubChemLite. [Link]
  • Tetrahedron Letters. ElectronicsAndBooks. [Link]
  • 1-Benzylpiperidine. PubChem. [Link]

Sources

3-Benzyl-3,9-diazaspiro[5.5]undecane CAS number 189333-49-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Benzyl-3,9-diazaspiro[5.5]undecane: A Privileged Scaffold for Modern Drug Discovery

This guide provides an in-depth technical overview of this compound (CAS No. 189333-49-1), a key molecular building block in contemporary medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind its applications, focusing on its role as a versatile linker for Proteolysis Targeting Chimeras (PROTACs) and as a core scaffold for developing novel therapeutics targeting a range of challenging diseases.

Core Molecular Profile

This compound is a heterocyclic compound featuring a spirocyclic system composed of two piperidine rings sharing a single carbon atom. The benzyl group attached to one of the nitrogen atoms provides steric bulk and lipophilicity, while the secondary amine offers a reactive handle for further chemical modification. This unique three-dimensional architecture is a cornerstone of its utility in drug design.

PropertyValueSource
CAS Number 189333-49-1[1][2]
Molecular Formula C₁₆H₂₄N₂[2][3]
Molecular Weight 244.38 g/mol [2][3]
Appearance Off-white to yellow solid[4][5]
IUPAC Name This compound[3][6]
Synonyms 3-(Phenylmethyl)-3,9-diazaspiro[5.5]undecane[5]
Storage Inert atmosphere, Room temperature[5][7]

The Premier Application: A Rigid Linker for PROTACs

The most prominent and modern application of this compound is as a linker component in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to selectively degrade target proteins, offering a powerful new therapeutic modality.[1]

The PROTAC Mechanism: A Ternary Complex

A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is the prerequisite for ubiquitination and subsequent degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation Target Target Protein PROTAC PROTAC Molecule (Target Ligand - Linker - E3 Ligand) Target->PROTAC Ternary Target-PROTAC-E3 Complex E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Proteasome Proteasome Proteasome->Target Degradation Ub Ubiquitin Ub->Proteasome Recognition Ternary->Ub Poly-ubiquitination

Caption: The PROTAC mechanism of action, culminating in target protein degradation.

Rationale for Using a Diazaspiro[5.5]undecane Linker

The choice of the this compound scaffold as a PROTAC linker is deliberate and scientifically grounded. Spirocycles are considered "privileged" structures in medicinal chemistry because their rigid, three-dimensional nature allows for precise spatial orientation of substituents.[8][9] This contrasts with flexible alkyl linkers, where conformational uncertainty can be a significant hurdle in rational design.

Key Advantages:

  • Conformational Rigidity: The spirocyclic core restricts bond rotation, reducing the entropic penalty of forming the ternary complex and providing a more predictable vector for attaching the two ligands.[9]

  • Three-Dimensionality: It effectively projects the ligands into three-dimensional space, enabling exploration of binding orientations that are inaccessible to flat, aromatic linkers.

  • Synthetic Tractability: The secondary amine at the N9 position provides a convenient and reactive site for coupling to one of the ligands, while the N3-benzyl group can be removed via hydrogenolysis to expose another reactive site, allowing for sequential and controlled synthesis.

Experimental Workflow: Incorporating the Linker

Below is a representative, self-validating protocol for incorporating this compound into a PROTAC. This workflow assumes the synthesis of a PROTAC targeting a hypothetical kinase, using a known E3 ligase ligand like pomalidomide.

Step 1: Coupling the E3 Ligase Ligand

  • Reaction Setup: In an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and a carboxylic acid derivative of the E3 ligase ligand (e.g., pomalidomide-COOH, 1.1 eq) in anhydrous Dimethylformamide (DMF).

  • Coupling: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 eq).

  • Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours). The appearance of a new, higher molecular weight peak in the LC-MS corresponding to the coupled product validates the reaction's progress.

  • Workup & Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Purify the crude product via flash column chromatography on silica gel.

Step 2: Deprotection of the N3-Amine

  • Reaction Setup: Dissolve the purified product from Step 1 in a solvent like Methanol or Ethanol.

  • Hydrogenolysis: Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of a product peak corresponding to the mass of the de-benzylated compound. The loss of 91 Da (the mass of a benzyl group) is the key validation metric.

  • Workup: Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure.

Step 3: Coupling the Target Protein Ligand

  • Reaction Setup: Dissolve the de-benzylated intermediate from Step 2 (1.0 eq) and a carboxylic acid derivative of the target protein ligand (1.1 eq) in anhydrous DMF.

  • Coupling: Repeat the coupling procedure using HATU and DIPEA as described in Step 1.

  • Final Purification: Monitor and work up the reaction as before. The final purification is often performed using reverse-phase HPLC to ensure high purity required for biological assays. The final product's identity and purity are validated by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow Start 3-Benzyl-3,9- diazaspiro[5.5]undecane Step1 Step 1: Couple E3 Ligand (e.g., Pomalidomide-COOH) Reagents: HATU, DIPEA Start->Step1 Intermediate1 Intermediate 1 (N9-acylated) Step1->Intermediate1 Step2 Step 2: Debenzylation Reagents: H₂, Pd/C Intermediate1->Step2 Intermediate2 Intermediate 2 (N3-deprotected) Step2->Intermediate2 Step3 Step 3: Couple Target Ligand Reagents: HATU, DIPEA Intermediate2->Step3 Final Final PROTAC Molecule Step3->Final

Caption: Synthetic workflow for building a PROTAC using the diazaspiro linker.

The Diazaspiro[5.5]undecane Core: A Scaffold for Diverse Bioactivity

Beyond its role in PROTACs, the 3,9-diazaspiro[5.5]undecane framework is a foundational element for designing ligands targeting various biological systems.[10][11] Its inherent rigidity and defined exit vectors make it an excellent scaffold for structure-activity relationship (SAR) studies.

GABA-A Receptor Antagonists for Immunomodulation

Recent studies have identified 3,9-diazaspiro[5.5]undecane derivatives as potent and competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[12][13] This is particularly significant because these compounds exhibit low cellular membrane permeability.[13] This property makes them highly attractive as tools to investigate peripheral GABA-A receptor-mediated effects, such as in the immune system, while minimizing the potential for central nervous system (CNS) side effects like convulsions.[13]

  • Key Insight: A structurally simplified m-methylphenyl analog demonstrated high-nanomolar binding affinity (Ki = 180 nM) and selectivity for the extrasynaptic α₄βδ subtype.[12]

  • Functional Outcome: This analog was shown to efficiently rescue the inhibition of T-cell proliferation, providing a strong rationale for exploring this class of compounds for their immunomodulatory potential.[12]

Applications in Metabolic and Neurological Disorders

The broader 1,9- and 3,9-diazaspiro[5.5]undecane families have been explored for a multitude of therapeutic applications, underscoring the "privileged" nature of this heterocyclic system.

Therapeutic Target/ApplicationKey FindingsReference
Acetyl-CoA Carboxylase (ACC) Inhibition Derivatives show potent dual inhibition of ACC1 and ACC2, key enzymes in fatty acid metabolism, with IC₅₀ values in the low nanomolar range. This is a potential strategy for treating metabolic diseases.[10][11]
Pain and Neurological Disorders The scaffold is used to develop dual µ-opioid receptor (MOR) agonists and σ₁ receptor (σ₁R) antagonists for pain treatment. It has also been explored for developing drugs targeting neurological disorders by interacting with specific brain receptors.[14][15]
Obesity Treatment 1,9-Diazaspiro[5.5]undecan-2-one derivatives have been investigated as inhibitors of diglyceride acyltransferase (DGAT), a pathway relevant to obesity.[11]
Anticancer Agents A derivative containing the 1,9-diazaspiro[5.5]undecane moiety showed potent inhibition of Cyclin-Dependent Kinase 7 (CDK7) with an IC₅₀ value ≤5 nM, suggesting applications in oncology.[11]

Synthesis and Further Functionalization

While commercially available, understanding the synthesis of this compound provides insight into its chemical properties and potential for creating novel analogs. A common approach involves the construction of the spirocyclic core via a double Mannich reaction or similar cyclization strategies.[16] A plausible synthetic route is outlined below.

Hypothetical Synthetic Protocol

This protocol is based on established principles for synthesizing related diazaspirocyclic structures.

  • Starting Material: Begin with a suitable precursor like 1-benzyl-4-piperidone.

  • Double Michael Addition: React 1-benzyl-4-piperidone with an amine source (e.g., ammonia or a protected amine) and an acrylate equivalent in a tandem reaction. The initial Michael addition forms an intermediate that then undergoes an intramolecular cyclization via a second Michael addition to form the spirocyclic core.

  • Reduction/Final Steps: Reduction of any carbonyl groups and removal of protecting groups would yield the final this compound.

The causality here lies in using a symmetrical starting material (4-piperidone derivative) to facilitate the double annulation required to build the second piperidine ring around the C4 carbon, thus forming the spiro center.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a sophisticated molecular tool for advanced drug discovery. Its primary value lies in its role as a conformationally constrained linker for PROTACs, where its rigid 3D structure provides a distinct advantage for rational drug design. Furthermore, the proven biological activity of its derivatives across a range of targets—from GABA-A receptors to metabolic enzymes—solidifies the diazaspiro[5.5]undecane scaffold as a truly privileged structure. For researchers in drug development, this compound represents a validated and highly versatile starting point for creating next-generation therapeutics with enhanced potency, selectivity, and novel mechanisms of action.

References

  • Lenci, E., & Trabocchi, A. (2020). Triazaspirocycles: Occurrence, Synthesis, and Applications. Molecules, 25(3), 698.
  • ResearchGate. (n.d.). Reported synthesis of the compound 11.
  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(15), 3525–3527.
  • Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(5), 827.
  • Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 18015–18033.
  • ResearchGate. (2017). (PDF) Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
  • Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
  • MySkinRecipes. (n.d.). This compound 2HCL.
  • Aribo Biotechnology. (n.d.). 189333-49-1 Name: 3,9-Diazaspiro[5.5]undecane, 3-(phenylmethyl)-.
  • Pevet, I., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10865–10881.

Sources

Introduction: The Strategic Value of Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Benzyl-3,9-diazaspiro[5.5]undecane: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles is relentless. Flat, aromatic structures, while historically significant, are often associated with promiscuous binding and metabolic liabilities. This has catalyzed a shift towards molecules with greater three-dimensionality. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as "privileged structures" due to their rigid, well-defined three-dimensional conformations.[1][2] This inherent rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity.[3]

Within this class, the 3,9-diazaspiro[5.5]undecane core represents a particularly versatile and valuable scaffold. Its unique architecture provides a robust platform for creating diverse chemical libraries with precise vectoral orientation of substituents. This guide focuses on a key derivative, This compound , a compound that serves not only as a crucial building block for novel therapeutics but also as a functional component in cutting-edge chemical biology tools like Proteolysis Targeting Chimeras (PROTACs).[4] We will explore its chemical structure, plausible synthetic routes, and its burgeoning applications in drug development.

PART 1: Core Chemical and Physical Characteristics

The foundational properties of this compound define its utility as a synthetic intermediate. Its structure combines the rigidity of the spirocyclic core with the reactive potential of its nitrogen centers.

Molecular Structure

The molecule consists of two piperidine rings fused at a central quaternary carbon (the spiro center). A benzyl group is attached to the nitrogen at position 3, while the nitrogen at position 9 remains a secondary amine, providing a crucial point for further chemical modification.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identifiers and properties of this compound and its commonly used dihydrochloride salt.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 189333-49-1 (free base)[5][6]
1171506-89-0 (dihydrochloride)[7]
Molecular Formula C₁₆H₂₄N₂[5][6]
Molecular Weight 244.38 g/mol (free base)[5][6]
317.3 g/mol (dihydrochloride)
Physical Form White Solid
Purity Typically ≥95%[6]
SMILES C1=CC=C(CN2CCC3(CCNCC3)CC2)C=C1[5]
InChI Key IEBAIHNMIWKNKB-UHFFFAOYSA-N

PART 2: Synthesis and Characterization

While numerous methods exist for constructing spirocyclic systems, a practical and divergent synthesis is key for generating analogs for structure-activity relationship (SAR) studies.[8] A plausible synthetic approach for the 3,9-diazaspiro[5.5]undecane core often involves an intramolecular spirocyclization strategy.

Retrosynthetic Analysis and Proposed Workflow

A logical synthetic route involves the formation of the spirocyclic core first, followed by the introduction of the benzyl group. The key step is the creation of the spiro-center, which can be achieved via intramolecular addition of a nucleophile onto an activated pyridine ring or through a Michael addition.[8]

G start Commercially Available 4-Picoline Derivative step1 Activation & Nucleophilic Addition (e.g., with β-dicarbonyl nucleophile) start->step1 intermediate1 Dihydropyridine Intermediate step1->intermediate1 step2 Reduction & Cyclization (e.g., Catalytic Hydrogenation) intermediate1->step2 intermediate2 Protected 3,9-Diazaspiro[5.5]undecane (e.g., N9-Boc) step2->intermediate2 step3 Reductive Amination with Benzaldehyde intermediate2->step3 intermediate3 N3-Benzyl, N9-Boc Protected Intermediate step3->intermediate3 step4 Deprotection (e.g., TFA or HCl) intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthesis

The following protocol is a representative, literature-informed methodology for the synthesis of the target compound.

Step 1: Synthesis of the Protected Spirocyclic Core

  • Rationale: This step constructs the core diamine scaffold. Using a protecting group like tert-butyloxycarbonyl (Boc) on one nitrogen allows for selective functionalization of the other.

  • Procedure:

    • To a solution of a suitable N-Boc protected 4-substituted piperidine precursor in an appropriate solvent (e.g., CH₂Cl₂), add an activating agent such as ethyl chloroformate at 0 °C.

    • Introduce a Lewis acid catalyst (e.g., Ti(OiPr)₄) to facilitate the intramolecular cyclization.[8]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction with an aqueous quench, extract the organic layer, dry with Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting protected spirocycle via column chromatography.

Step 2: Benzylation of the N3-Position

  • Rationale: Reductive amination is a robust and high-yielding method for installing the benzyl group onto the secondary amine at the N3 position.

  • Procedure:

    • Dissolve the protected spirocyclic core from Step 1 in a solvent such as Dichloroethane (DCE) or Methanol.

    • Add benzaldehyde (1.1 equivalents) to the solution.

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.

    • Stir the reaction at room temperature for 4-12 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract the product with an organic solvent.

    • Dry the combined organic layers and concentrate to yield the N3-benzylated, N9-Boc protected intermediate.

Step 3: Deprotection of the N9-Position

  • Rationale: The final step is the removal of the Boc protecting group to reveal the free secondary amine at the N9 position, which is critical for its use as a linker or further derivatization.

  • Procedure:

    • Dissolve the product from Step 2 in a minimal amount of CH₂Cl₂.

    • Add an excess of a strong acid, typically Trifluoroacetic Acid (TFA) or a solution of 4N HCl in 1,4-dioxane.[9]

    • Stir at room temperature for 1-4 hours.

    • Remove the solvent and excess acid under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product, which can be isolated as the free base after neutralization or directly as the hydrochloride salt.

Analytical Characterization

Confirmation of the final product's identity and purity is essential.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, verifying the presence of the benzyl group and the spirocyclic core protons.

  • Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) is employed to confirm the molecular weight of the compound.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product, often reported as >95%.[11]

PART 3: Applications in Drug Discovery and Chemical Biology

The unique structural attributes of this compound make it a valuable molecule in several areas of pharmaceutical research.

Intermediate for Neurological and Immunomodulatory Agents

The 3,9-diazaspiro[5.5]undecane scaffold is a known pharmacophore for targeting the central nervous system.[7] Derivatives have been investigated as potent and selective antagonists for the γ-aminobutyric acid type A receptor (GABA-A R), a key inhibitory neurotransmitter receptor in the brain.[9] The rigid spirocyclic structure helps to correctly position functional groups for optimal interaction with the receptor's binding pocket, a principle that is crucial in the rational design of CNS-active drugs.[12] The benzyl group in the title compound can serve as a foundational element that can be further modified to fine-tune binding affinity and selectivity for receptor subtypes.[9]

A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)

Perhaps the most cutting-edge application of this compound is its use as a PROTAC linker.[4] PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's own ubiquitin-proteasome system.

A PROTAC consists of three parts:

  • A ligand that binds to the Protein of Interest (POI) .

  • A ligand that recruits an E3 Ubiquitin Ligase .

  • A linker that connects the two ligands.

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for allowing the formation of a productive ternary complex between the POI and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the POI. This compound, with its free N9-amine, provides an ideal attachment point for either the POI ligand or the E3 ligase ligand, while its spirocyclic nature imparts a degree of conformational rigidity to the linker.

G cluster_protac PROTAC Molecule POI Protein of Interest (POI) E3 E3 Ubiquitin Ligase poi_ligand POI Ligand poi_ligand->POI linker Linker (e.g., derived from 3-Benzyl-3,9-diazaspiro [5.5]undecane) e3_ligand E3 Ligand e3_ligand->E3

Caption: Role of the linker in a Proteolysis Targeting Chimera (PROTAC).

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a distinct advantage over traditional flat scaffolds, enabling the development of highly selective and potent bioactive molecules. Its utility as a foundational structure for CNS agents and, more recently, as a versatile linker in the rapidly advancing field of targeted protein degradation with PROTACs, highlights its significant potential. For researchers and drug development professionals, understanding the synthesis, properties, and applications of this scaffold provides a powerful tool for creating the next generation of precision therapeutics.

References

  • 9-benzyl-3-[2-(1H-indol-3-yl)ethyl]-3,9-diazaspiro[5.5]undecane-2,4-dione. PubChem. [Link]
  • This compound 2HCL. MySkinRecipes. [Link]
  • This compound. Cenmed Enterprises. [Link]
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
  • 3-benzyl-3-azaspiro[5.5]undecane. LookChem. [Link]
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. PMC. [Link]
  • Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. PubMed. [Link]
  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]
  • Spirocyclic Scaffolds in Medicinal Chemistry.

Sources

An In-Depth Technical Guide to 3-Benzyl-3,9-diazaspiro[5.5]undecane: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Benzyl-3,9-diazaspiro[5.5]undecane, a key building block in contemporary medicinal chemistry. Central to its utility is its precise molecular weight of 244.38 g/mol , a fundamental parameter underpinning all stoichiometric and analytical evaluations. This document delves into the synthesis, characterization, and strategic applications of this spirocyclic scaffold, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs). By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Strategic Importance of the Diazaspiro[5.5]undecane Core

The 3,9-diazaspiro[5.5]undecane framework represents a class of conformationally constrained heterocyclic systems that have garnered significant attention in drug discovery.[1] Unlike linear or more flexible cyclic structures, the spirocyclic nature of this scaffold provides a rigid, three-dimensional arrangement of functional groups. This structural rigidity is highly advantageous as it can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. The strategic placement of nitrogen atoms at the 3 and 9 positions offers versatile points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The benzyl group at the 3-position of the target molecule, this compound, serves a dual purpose. It introduces a lipophilic aromatic moiety that can engage in favorable pi-stacking or hydrophobic interactions within a protein's binding pocket. Furthermore, it acts as a stable protecting group for one of the secondary amines, allowing for selective functionalization of the nitrogen at the 9-position. This differential reactivity is a cornerstone of its utility in multi-step synthetic campaigns.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective application. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 244.38 g/mol [2][3]
Molecular Formula C₁₆H₂₄N₂[2][3]
CAS Number 189333-49-1[3]
Appearance White Solid
Purity Typically ≥95%[3]
Isomeric SMILES C1CNCCC12CCN(CC2)CC3=CC=CC=C3[3]

The molecular weight of 244.38 g/mol is a critical parameter for all laboratory manipulations, from calculating molar equivalents in reaction setups to preparing solutions of known concentrations for biological assays and interpreting mass spectrometry data.

Synthesis and Characterization

Retrosynthetic Analysis

A logical approach to the synthesis of the 3,9-diazaspiro[5.5]undecane core involves the construction of the second piperidine ring onto a pre-existing, functionalized piperidine derivative. This is often achieved through a double Michael addition or a related cyclization strategy.

G Target This compound Intermediate1 N-Benzyl protected piperidine-4,4-dicarboxylic acid derivative Target->Intermediate1 Reduction & Cyclization Intermediate2 Piperidine-4,4-dicarboxylate Intermediate1->Intermediate2 N-Benzylation StartingMaterial Diethyl 4,4-pyridinedicarboxylate Intermediate2->StartingMaterial Reduction of Pyridine Ring

Caption: Retrosynthetic pathway for this compound.

Exemplary Synthetic Protocol

The following protocol is a representative, multi-step synthesis that could be adapted to produce this compound. This is a generalized procedure and would require optimization for this specific target molecule.

Step 1: Synthesis of Diethyl piperidine-4,4-dicarboxylate

  • To a solution of diethyl 4,4-pyridinedicarboxylate in ethanol, add platinum(IV) oxide.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the product.

Step 2: Synthesis of Diethyl 1-benzylpiperidine-4,4-dicarboxylate

  • Dissolve diethyl piperidine-4,4-dicarboxylate in a suitable solvent such as acetonitrile.

  • Add potassium carbonate, followed by the dropwise addition of benzyl bromide.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the mixture, filter, and concentrate the filtrate. Purify the crude product by column chromatography.

Step 3: Reduction to 1-Benzyl-4,4-bis(hydroxymethyl)piperidine

  • To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of diethyl 1-benzylpiperidine-4,4-dicarboxylate in THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the diol.

Step 4: Mesylation and Cyclization to this compound

  • Dissolve the diol in dichloromethane and cool to 0 °C.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir at 0 °C for 2 hours, then wash with water and brine. Dry the organic layer over sodium sulfate and concentrate.

  • Dissolve the crude dimesylate in a suitable solvent and add an excess of a primary amine (e.g., ammonia or a protected amine that can be later deprotected) and heat to form the second piperidine ring.

  • Purify the final product by column chromatography.

Analytical Characterization

The identity and purity of this compound are confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm region), a singlet for the benzylic methylene protons, and a series of multiplets for the aliphatic protons of the two piperidine rings. While a specific spectrum is not publicly available, related N-benzyl-piperidine structures show the benzylic protons around 3.5 ppm.[4]

    • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the benzyl group, the benzylic carbon, the spiro carbon, and the distinct methylene carbons of the piperidine rings. A comprehensive database of ¹³C NMR chemical shifts for various organic functional groups can be used for preliminary assignment.[5]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 245.2.

    • Fragmentation patterns would likely involve cleavage of the benzyl group, leading to a fragment at m/z 91 (the tropylium ion), and various ring-opening fragmentations of the spirocyclic system.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the compound. Commercial suppliers often provide HPLC or GC data confirming purities of ≥97%.[6]

Applications in Drug Discovery: A Versatile PROTAC Linker

A major application of this compound is as a linker component in the synthesis of PROTACs.[2][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[8] They consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects these two moieties.

The this compound scaffold is particularly well-suited for this role due to several key features:

  • Structural Rigidity: The spirocyclic core provides a conformationally restricted linker, which can be crucial for establishing a productive ternary complex between the target protein and the E3 ligase.

  • Defined Exit Vectors: The nitrogen atoms at the 3 and 9 positions offer well-defined points for attaching the target-binding and E3 ligase-binding ligands.

  • Tunable Physicochemical Properties: The benzyl group provides a degree of lipophilicity that can be advantageous for cell permeability. The secondary amine at the 9-position can be functionalized with various chemical moieties to modulate solubility and other pharmacokinetic properties.

G cluster_0 PROTAC Molecule cluster_1 Cellular Machinery TargetLigand Target Protein Ligand Linker This compound TargetLigand->Linker TargetProtein Target Protein of Interest TargetLigand->TargetProtein Binds E3LigaseLigand E3 Ligase Ligand E3LigaseLigand->Linker E3Ligase E3 Ubiquitin Ligase E3LigaseLigand->E3Ligase Binds Proteasome Proteasome TargetProtein->Proteasome Degraded by E3Ligase->TargetProtein Ubiquitinates

Caption: Role of this compound in a PROTAC construct.

While specific examples of PROTACs utilizing this compound are often proprietary, the general synthetic strategy involves the sequential attachment of the target and E3 ligase ligands to the diazaspiro core. For instance, the secondary amine at the 9-position can be acylated or alkylated with a derivative of the target-binding ligand, followed by de-benzylation and subsequent coupling of the E3 ligase ligand to the nitrogen at the 3-position.

Safety and Handling

Based on available safety data sheets for this compound and structurally related compounds, the following handling precautions should be observed.[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, with a molecular weight of 244.38 g/mol , is a valuable and versatile scaffold in modern drug discovery. Its rigid, three-dimensional structure and orthogonally functionalizable nitrogen centers make it an ideal component for constructing complex molecules with precisely controlled geometries. Its demonstrated utility as a linker in PROTAC technology underscores its importance for developing novel therapeutic modalities. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this key building block in their pursuit of innovative medicines.

References

  • Sigma-Aldrich. 3-Benzyl-3,9-diaza-spiro[5.5]undecane dihydrochloride. URL: https://www.sigmaaldrich.com/US/en/product/jwpharmlab/60r0472s
  • MedChemExpress. This compound. URL: https://www.medchemexpress.com/3-benzyl-3-9-diazaspiro-5.5-undecane.html
  • MedChemExpress. This compound | PROTAC Linker. URL: https://www.medchemexpress.com/protac-linker-3-benzyl-3-9-diazaspiro-5.5-undecane.html
  • Moldb. 3-Benzyl-3,9-diazaspiro[5.5]undecan-10-one. URL: https://www.mol-db.com/product-m302527.html
  • LookChem. 3-benzyl-3-azaspiro[5.5]undecane. URL: https://www.lookchem.com/product_3-benzyl-3-azaspiro-5-5-undecane/4375-49-9.html
  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534015/
  • Advanced ChemBlocks. This compound. URL: https://www.achemblock.com/products/L22213.html
  • BLDpharm. 189333-49-1|this compound. URL: https://www.bldpharm.com/products/189333-49-1.html
  • MedChemExpress (MCE) Life Science Reagents. This compound. URL: https://www.medchemexpress.com/life-science-reagents-3-benzyl-3-9-diazaspiro-5.5-undecane.html
  • Tetrahedron Letters. A divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. URL: https://www.electronicsandbooks.com/e/tetrahedron-letters-128229/s/10.1016/j.tetlet.2008.06.059
  • Cenmed Enterprises. This compound. URL: https://www.cenmed.com/3-benzyl-3-9-diazaspiro-5-5-undecane-p-430985.html
  • Matrix Scientific. N-Benzyl-3,9-diazaspiro[5.5]undecane-3-carboxamide hydrochloride. URL: https://www.matrixscientific.com/n-benzyl-3-9-diazaspiro-5-5-undecane-3-carboxamide-hydrochloride-3078380-39-6.html
  • ResearchGate. PROTACs with aromatic linkers. The benzyl linker in 53 provided.... URL: https://www.researchgate.
  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. URL: https://www.researchgate.net/publication/227684073_Complete_assignment_of_the_1H_and_13C_NMR_spectra_of_some_N-benzyl-piperidin_or_pyrrolidin-purines
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. URL: https://www.rsc.
  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. URL: https://patents.google.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. URL: https://www.
  • Organic Syntheses. Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine. URL: http://www.orgsyn.org/demo.aspx?prep=v89p0091
  • PubChemLite. Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. URL: https://pubchemlite.com/compound/Benzyl9-oxo-3-azaspiro-5.
  • AiFChem. 189333-49-1 | this compound. URL: https://www.aifchem.com/product/189333-49-1.html
  • PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-3_9-diazaspiro_5.
  • Organic Syntheses. di-tert-butyldiaziridinone. URL: http://www.orgsyn.org/demo.aspx?prep=v78p0091
  • ChemScene. 173405-78-2 | tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. URL: https://www.chemscene.com/products/tert-Butyl-3-9-diazaspiro-5.

Sources

Introduction: The Architectural Advantage of a Spirocyclic Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 3,9-Diazaspiro[5.5]undecane Core: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and synthetic accessibility is perpetual. The 3,9-diazaspiro[5.5]undecane core, a unique spirocyclic diamine, has emerged as a significant player in this arena. Its defining feature is the spiro-fusion of two piperidine rings, creating a rigid, three-dimensional architecture. This conformational constraint is a key attribute, as it reduces the number of freely rotatable bonds compared to linear or monocyclic structures.[1] This rigidity can lead to a more efficient and specific interaction with biological targets and potentially contribute to improved pharmacokinetic profiles.[1][2]

The fixed spatial arrangement of the two nitrogen atoms and the carbon backbone allows for the precise projection of substituents into three-dimensional space, making the 3,9-diazaspiro[5.5]undecane framework a "privileged scaffold." This guide provides a comprehensive exploration of this core's synthesis, its critical role in the development of potent bioactive agents, and the underlying structure-activity relationships that govern its function, with a primary focus on its application as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor.

Synthesis and Derivatization: Building the Core

The construction of the 3,9-diazaspiro[5.5]undecane skeleton is a critical first step in harnessing its potential. Several synthetic strategies have been developed to access this core, providing chemists with versatile routes for creating diverse libraries of compounds.

One effective and divergent approach involves a Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[1][2] This method allows for the introduction of a variety of substituents at the C-1 (or C-5) position. Another powerful strategy is the intramolecular spirocyclization of 4-substituted pyridine substrates, which can be activated with reagents like ethyl chloroformate to facilitate the ring-closing reaction.[2]

The availability of protected intermediates, such as tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, serves as a crucial starting point for many synthetic endeavors.[3] The Boc-protecting group on one of the nitrogens allows for selective functionalization of the other, enabling the systematic construction of target molecules.

G cluster_0 General Synthetic Workflow A Protected Piperidone Precursor B Key Intermediate Formation (e.g., Michael Addition or Intramolecular Cyclization) A->B Multi-step synthesis C 3,9-Diazaspiro[5.5]undecane Core B->C Spirocyclization D Selective N-Functionalization (e.g., Acylation, Alkylation) C->D Protection/Deprotection Strategy E Final Deprotection D->E Introduction of R groups F Target Bioactive Molecule E->F Removal of protecting groups

Caption: A generalized workflow for the synthesis of 3,9-diazaspiro[5.5]undecane derivatives.

Application in Medicinal Chemistry: Targeting the GABA-A Receptor

A prominent application of the 3,9-diazaspiro[5.5]undecane scaffold is in the development of potent and selective antagonists for the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4]

Structure-Activity Relationship (SAR) Studies

Initial studies identified 3,9-diazaspiro[5.5]undecane-based compounds, such as '2027' and '018', as powerful competitive GABA-A receptor antagonists.[4] A key structural feature identified for this activity is the spirocyclic benzamide, which effectively mimics the acidic moiety typically found in GABA-A receptor ligands.[4]

Systematic modification of this core has yielded crucial insights into the structural requirements for high-affinity binding. A study focused on deconstructing and modifying the parent compound '018' revealed the following key SAR points:

  • Aromatic Substituents: The nature and position of substituents on the benzamide's phenyl ring significantly impact binding affinity. While unsubstituted (1c) and ortho-substituted analogs showed micromolar affinity, meta- and para-substituents led to compounds with high nanomolar affinity.[4]

  • Electronic Effects: A clear preference was observed for electron-donating or polar substituents in the meta- or para-positions. For instance, the m-methylphenyl analog (1e) displayed a binding affinity (Ki) of 180 nM. Conversely, electron-withdrawing groups generally resulted in similar or diminished binding affinities compared to the unsubstituted parent compound.[4]

  • Receptor Subtype Selectivity: The structurally simplified analog 1e was found to be superior to the parent compounds in its selectivity for the extrasynaptic α4βδ GABA-A receptor subtype over the α1- and α2-containing subtypes.[4]

Quantitative Data: GABA-A Receptor Binding Affinities
CompoundSubstituent (Position)Binding Affinity (Ki, nM)
1c H (Unsubstituted)1400
1d Methyl (ortho)1600
1e Methyl (meta)180
1f Methyl (para)520
1l Hydroxyl (meta)340
1o Nitro (meta)9400

Data synthesized from the Journal of Medicinal Chemistry.[4]

Therapeutic Potential in Immunomodulation

Beyond the central nervous system, GABAergic signaling is increasingly recognized for its role in the immune system.[4] The low cellular membrane permeability of these spirocyclic antagonists makes them promising candidates for peripheral GABA-A receptor inhibition. Notably, analog 1e was shown to effectively rescue the inhibition of T cell proliferation, opening a new avenue to explore the immunomodulatory potential of this class of compounds.[4][5]

G cluster_0 GABA-A Receptor Binding Receptor GABA-A Receptor IonChannel Chloride Channel (Closed) Receptor->IonChannel Inhibition of Opening Compound 3,9-Diazaspiro[5.5] -undecane Analog (e.g., 1e) Compound->Receptor Antagonistic Binding GABA GABA GABA->Receptor Blocked

Caption: Antagonistic binding of a 3,9-diazaspiro[5.5]undecane analog to the GABA-A receptor.

Experimental Protocols

To ensure the practical applicability of this guide, the following section details standardized methodologies for the synthesis and biological evaluation of 3,9-diazaspiro[5.5]undecane derivatives, based on established literature.

Protocol 1: General Synthesis of N-Aroyl-3,9-diazaspiro[5.5]undecane Analogs

This protocol describes the acylation of the deprotected spiro-diamine core, a key step in generating the final target compounds.

Objective: To synthesize a library of N-aroyl analogs for SAR studies.

Methodology:

  • Starting Material: Begin with the Boc-protected 3,9-diazaspiro[5.5]undecane intermediate.

  • Acylation:

    • Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (CH2Cl2).

    • Add an excess of triethylamine (Et3N) to act as a base.

    • Slowly add the desired acyl chloride (RCOCl) or carboxylic acid anhydride ((RCO)2O) at room temperature. For less reactive carboxylic acids, a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be used.[4]

    • Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Deprotection:

    • Dissolve the purified, N-acylated intermediate in a solvent like methanol (MeOH) or CH2Cl2.

    • Add a strong acid, such as 4N HCl in 1,4-dioxane or trifluoroacetic acid (TFA), to remove the Boc protecting group.[4]

    • Stir at room temperature until the reaction is complete.

    • Evaporate the solvent to yield the final hydrochloride or trifluoroacetate salt of the target compound.

Protocol 2: Radioligand Binding Assay for GABA-A Receptor Affinity

Objective: To determine the binding affinity (Ki) of synthesized compounds for the GABA-A receptor.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the desired human GABA-A receptor subtype (e.g., α4β1δ).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, supplemented with 20 mM HEPES, 1 mM CaCl2, and 1 mM MgCl2).[5]

  • Competition Binding:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of a radiolabeled GABA-A ligand, such as [3H]GABA (e.g., 30 nM).[5]

    • Add varying concentrations of the test compound (e.g., from 10 pM to 100 µM) to generate a competition curve.

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand like GABA).

  • Incubation and Washing:

    • Incubate the plate for a defined period (e.g., 3 minutes) at a controlled temperature (e.g., 37 °C).[5]

    • Rapidly terminate the binding reaction by washing the cells multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Add a scintillation cocktail (e.g., MicroScintTM20) to each well.[5]

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Conclusion and Future Outlook

The 3,9-diazaspiro[5.5]undecane core represents a validated and highly valuable scaffold in medicinal chemistry. Its inherent structural rigidity and the well-defined spatial vectors for substituent placement have been expertly exploited to create high-affinity ligands for challenging biological targets like the GABA-A receptor. The successful development of subtype-selective antagonists with potential peripheral activity underscores the versatility of this framework.

Future research will likely focus on several key areas. Further exploration of the SAR at both nitrogen positions could yield compounds with novel pharmacological profiles. The application of this scaffold to other CNS targets, leveraging its ability to cross the blood-brain barrier, remains a promising avenue. Finally, optimizing the pharmacokinetic properties of the peripherally-restricted immunomodulatory compounds could lead to new therapeutic strategies for autoimmune and inflammatory disorders, solidifying the position of the 3,9-diazaspiro[5.5]undecane core as a cornerstone of modern drug design.

References

  • Bavo, F., et al. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
  • Yet, L. (2008). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
  • Bavo, F., et al. (n.d.). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. ePrints Soton. [Link]
  • (2008). A divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters. [Link]
  • Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds. [Link]

Sources

Spectroscopic Data for 3-Benzyl-3,9-diazaspiro[5.5]undecane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Benzyl-3,9-diazaspiro[5.5]undecane, a heterocyclic compound of interest in medicinal chemistry and drug development. The information presented herein is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its structural features through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The data presented in this guide are predicted based on established spectroscopic principles and data from analogous structures, providing a robust framework for the characterization of this molecule.

Molecular Structure and Significance

This compound belongs to the class of diazaspiroalkanes, which are recognized as privileged scaffolds in the design of bioactive molecules. The spirocyclic core imparts a rigid three-dimensional conformation, which can be advantageous for achieving high-affinity and selective binding to biological targets. The presence of the N-benzyl group further introduces aromatic interactions and provides a handle for synthetic modification. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing purity, and understanding its chemical behavior.

Figure 1. Chemical Structure of this compound cluster_0 C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C C6->C7 N1 N C8 C N1->C8 C11 C N1->C11 C7->N1 C9_spiro C C8->C9_spiro C10 C C9_spiro->C10 C12 C C9_spiro->C12 N2 N C10->N2 C11->C9_spiro C12->N2 C13 C C12->C13 C14 C C13->C14 C15 C C14->C15 C16 C C15->C16 C17 C C16->C17 C17->C13 Figure 2. Predicted Mass Spectrometry Fragmentation of this compound M [M+H]⁺ m/z 245 F1 Benzyl Cation m/z 91 M->F1 - C₉H₁₂N₂ F2 [M - C₇H₇]⁺ m/z 154 M->F2 - C₇H₇

Caption: Key predicted fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. As a tertiary amine with an aromatic ring, this compound is expected to exhibit the following key absorption bands. [1][2][3][4][5] Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Weak, BroadN-H stretch (secondary amine)
3000 - 3100MediumAromatic C-H stretch
2800 - 3000StrongAliphatic C-H stretch
1600, 1495, 1450MediumAromatic C=C ring stretch
1100 - 1250MediumC-N stretch (tertiary and secondary amine)
690 - 770StrongAromatic C-H out-of-plane bend (monosubstituted)

Causality of Experimental Choices: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The presence of a broad N-H stretch is a key indicator of the secondary amine. The aromatic C-H stretches appear at slightly higher wavenumbers than the aliphatic C-H stretches. The C=C stretching vibrations of the benzene ring provide strong evidence for the aromatic moiety. The C-N stretching vibrations confirm the presence of the amine functional groups. The out-of-plane bending vibrations in the fingerprint region are characteristic of the substitution pattern on the benzene ring.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the reductive amination of 3,9-diazaspiro[5.5]undecane with benzaldehyde. [6][7]

Figure 3. Synthetic Pathway for this compound cluster_reagents Reagents R1 3,9-Diazaspiro[5.5]undecane P This compound R1->P R2 Benzaldehyde R2->P Reagents Sodium triacetoxyborohydride (or other reducing agent) Dichloromethane (or other suitable solvent)

Caption: General synthetic scheme via reductive amination.

General Experimental Protocol for Synthesis

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety guidelines and specific experimental conditions.

  • Reaction Setup: To a solution of 3,9-diazaspiro[5.5]undecane (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add benzaldehyde (1.1 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using the spectroscopic methods described in this guide (NMR, MS, and IR).

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, along with a plausible synthetic protocol, serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The comprehensive analysis of its spectral features will aid in the unambiguous identification and characterization of this important molecular scaffold.

References

  • Zins, E. L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 44(12), 1668–1675.
  • An, H., Xue, Y., & Cooks, R. G. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 18(7), 1289–1296.
  • Stevens Institute of Technology. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
  • Zins, E. L., et al. (2009). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate.
  • Workman, J. Jr. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • An, H., & Cooks, R. G. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
  • International Journal of Academic Research and Development. (2020). Study of the composition of amines using IR spectroscopy.
  • Illinois State University. (n.d.). Infrared Spectroscopy.
  • Quora. (2015). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?
  • American Chemical Society. (2023). Discovery, Design, and Synthesis of Novel 2‐Benzyl-2,7- diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.).
  • Rodríguez-Franco, M. I., et al. (2006). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate.
  • ACD/Labs. (n.d.). NMR Prediction.
  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • The Royal Society of Chemistry. (2017). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. RSC Advances.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • PubMed. (2023). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to Emerging Research Areas for Diazaspiro[5.5]undecane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The diazaspiro[5.5]undecane scaffold, a rigid, three-dimensional heterocyclic motif, has firmly established itself as a privileged structure in modern medicinal chemistry. Its unique conformational constraints allow for the precise spatial orientation of functional groups, leading to potent and selective interactions with a multitude of biological targets. While initial research has successfully leveraged this scaffold to develop ligands for G-protein coupled receptors (GPCRs) and enzymes involved in metabolic disorders and pain, vast and promising research territories remain underexplored.[1] This guide moves beyond the established literature to delineate three high-potential, emergent research avenues for diazaspiro[5.5]undecane compounds: the development of CNS-penetrant enzyme inhibitors for neurodegenerative diseases, the creation of peripherally-restricted immunomodulators for oncology, and the advancement of novel asymmetric syntheses to unlock chiral chemical space. Each proposed area is accompanied by a detailed, actionable experimental protocol, providing a validated starting point for new research programs.

The Diazaspiro[5.5]undecane Core: A Foundation of Proven Versatility

The 1,9-diazaspiro[5.5]undecane framework consists of two piperidine rings fused at a single quaternary carbon atom.[2] This spirocyclic nature imbues the molecule with significant conformational rigidity compared to more flexible aliphatic diamines. This inherent structural property is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, often resulting in higher affinity and selectivity.

Historically, research has focused on modifying the scaffold at the nitrogen atoms (positions 1 and 9), which serve as convenient handles for introducing diverse substituents.[2] This strategy has yielded a rich portfolio of bioactive compounds, including:

  • Neuropeptide Y (NPY) Receptor Antagonists: For the treatment of obesity.[2]

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: Targeting metabolic diseases.[2][3]

  • Neurokinin (NK) Receptor Antagonists: For pain and inflammation.[1]

  • Opioid and Sigma-1 Receptor Ligands: For complex pain modulation.[4][5]

  • GABA-A Receptor Antagonists: For neurological and immunological applications.[6][7]

While these successes are significant, they represent only the initial exploration of the scaffold's potential. The following sections detail novel research directions poised to build upon this foundation.

Research Area 1: Neurodegenerative Disease - CNS-Penetrant HDAC6 Inhibitors

Scientific Rationale: A major hurdle in treating neurodegenerative diseases like Alzheimer's and Huntington's is the effective delivery of therapeutic agents across the blood-brain barrier (BBB). Many potent enzyme inhibitors fail clinically due to poor CNS penetration.[8] The diazaspiro[5.5]undecane scaffold has been implicitly shown to be a CNS-compatible framework in its capacity to engage targets like opioid and GABA receptors.[4][6] We propose leveraging this scaffold as a novel, brain-penetrant carrier for a pharmacophore targeting Histone Deacetylase 6 (HDAC6).

HDAC6 is a cytoplasmic enzyme that deacetylates α-tubulin, a key component of microtubules.[8] Inhibition of HDAC6 increases α-tubulin acetylation, enhancing microtubule stability and improving axonal transport, a process disrupted in many neurodegenerative conditions.[8] By combining the CNS-penetrant diazaspiro core with a hydroxamate or other zinc-binding group, it is possible to design novel, selective, and brain-available HDAC6 inhibitors.

Mandatory Visualization: Proposed Mechanism of Action

HDAC6_Inhibition cluster_neuron Neuron HDAC6 HDAC6 Enzyme Tubulin Acetylated α-Tubulin HDAC6->Tubulin Deacetylates AxonalTransport Healthy Axonal Transport Tubulin->AxonalTransport Neuroprotection Neuroprotection AxonalTransport->Neuroprotection Diazaspiro_Inhibitor Diazaspiro-HDAC6i (Compound X) Diazaspiro_Inhibitor->HDAC6 Inhibits

Caption: Proposed mechanism for a diazaspiro-based HDAC6 inhibitor in neurons.

Experimental Protocol: Synthesis and In-Vitro Evaluation of a Novel HDAC6 Inhibitor

This protocol describes the synthesis of a candidate molecule and its subsequent testing in a biochemical HDAC6 inhibition assay.

Part A: Synthesis

  • N-Boc Protection: Commercially available 1,9-diazaspiro[5.5]undecane is mono-protected at the N9 position using di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions (e.g., triethylamine in dichloromethane) to yield 9-Boc-1,9-diazaspiro[5.5]undecane. The causality here is to differentiate the two nitrogens, allowing for selective functionalization of N1.

  • Amide Coupling: The free N1 amine is coupled with a suitable carboxylic acid linker bearing a protected hydroxamic acid precursor (e.g., 4-(benzyloxycarbonylamino)butanoic acid) using a peptide coupling reagent like HATU or EDC/HOBt. This creates a stable amide bond.

  • Boc Deprotection: The Boc group at N9 is removed using trifluoroacetic acid (TFA) in dichloromethane. This reveals the N9 amine for the final diversification step.

  • Reductive Amination: The N9 position is functionalized via reductive amination with a CNS-directing aldehyde (e.g., benzaldehyde) and a reducing agent like sodium triacetoxyborohydride. This step is crucial for tuning the molecule's physicochemical properties for BBB penetration.

  • Final Deprotection: The final benzyloxycarbonyl (Cbz) group is removed via hydrogenolysis (H₂, Pd/C) to reveal the active hydroxamic acid, yielding the final inhibitor.

Part B: HDAC6 Inhibition Assay (Fluorogenic)

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Prepare serial dilutions of the synthesized test compound and a known HDAC6 inhibitor (e.g., Tubastatin A) as a positive control in DMSO. Prepare a solution of recombinant human HDAC6 enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Plate Setup: In a 96-well black plate, add 5 µL of the compound dilutions (or DMSO for vehicle control).

  • Enzyme Addition: Add 20 µL of HDAC6 enzyme solution to all wells except the "no enzyme" control. Incubate for 15 minutes at 37°C to allow compound-enzyme interaction.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate to all wells to start the reaction.

  • Signal Detection: Incubate the plate at 37°C for 60 minutes. Read the fluorescence intensity on a plate reader (Excitation: 360 nm, Emission: 460 nm). The deacetylated substrate is cleaved by a developer, releasing a fluorescent signal.

  • Data Analysis: Subtract background fluorescence (no enzyme wells). Normalize the data to the vehicle control (100% activity) and the positive control (0% activity). Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This self-validating system ensures that observed inhibition is due to the compound's activity against the enzyme.

Research Area 2: Immuno-Oncology - Peripherally-Restricted GABA-A Antagonists

Scientific Rationale: The role of neurotransmitter systems in regulating immunity is a burgeoning field. Recent evidence demonstrates that immune cells, particularly T-cells, express functional GABA-A receptors.[6][7] Activation of these receptors can suppress T-cell proliferation and cytokine release, suggesting that GABAergic signaling within the tumor microenvironment could be a mechanism of immune evasion.

We propose the development of diazaspiro[5.5]undecane-based GABA-A antagonists with high polarity and low membrane permeability, designed to be peripherally restricted.[6] Such compounds would be incapable of crossing the BBB, avoiding CNS side effects, but could act within the tumor microenvironment to block the immunosuppressive effects of GABA, thereby "releasing the brakes" on anti-tumor T-cell activity. The modular nature of the diazaspiro scaffold allows for the introduction of polar groups (e.g., carboxylic acids, sulfonamides) to tune pharmacokinetics for peripheral restriction.

Mandatory Visualization: T-Cell Assay Experimental Workflow

Caption: Workflow for assessing the immunomodulatory effect of a compound.

Experimental Protocol: In-Vitro T-Cell Proliferation Assay (CFSE-based)

This protocol assesses the ability of a test compound to reverse GABA-induced suppression of T-cell proliferation.

  • T-Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify CD3+ T-cells from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit. The purity should be >95% as verified by flow cytometry.

  • CFSE Staining: Resuspend purified T-cells at 1x10⁷ cells/mL in PBS. Add carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the staining reaction by adding 5 volumes of ice-cold culture medium (RPMI-1640 + 10% FBS). Wash the cells twice. CFSE is a vital dye that is equally distributed to daughter cells upon division, allowing proliferation to be tracked by dye dilution.

  • Cell Plating and Stimulation: Resuspend CFSE-labeled T-cells in culture medium and plate them in a 96-well U-bottom plate at 1x10⁵ cells/well. Add T-cell activation beads (anti-CD3/CD28) at a 1:1 bead-to-cell ratio to stimulate proliferation.

  • Compound Treatment: Prepare serial dilutions of the test diazaspiro compound. Add the compounds to the wells. Then, add GABA to a final concentration known to be immunosuppressive (e.g., 100 µM) to all wells except the "no GABA" control. Include the following controls:

    • Unstimulated cells (negative control)

    • Stimulated cells (positive control)

    • Stimulated cells + GABA (immunosuppressed control)

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with a viability dye (e.g., 7-AAD) and a T-cell marker (e.g., anti-CD3 antibody). Acquire data on a flow cytometer.

  • Data Interpretation: Gate on live, single, CD3+ cells. Analyze the CFSE histogram. Unproliferated cells will form a single bright peak. Each subsequent peak of lower fluorescence intensity represents a round of cell division. The ability of the test compound to shift the cell population towards more divisions in the presence of GABA indicates successful reversal of immunosuppression. Calculate the proliferation index or percentage of divided cells to quantify the effect and determine an EC₅₀.

Research Area 3: Advancements in Stereoselective Synthesis

Scientific Rationale: The spirocenter of the diazaspiro[5.5]undecane scaffold is a chiral center, and it is well-established that the stereochemistry of a drug molecule can dramatically influence its efficacy and safety. Many published syntheses are either racemic or rely on late-stage chiral resolution, which is inefficient and costly.[9] A significant opportunity lies in the development of a robust, scalable, and highly stereoselective synthesis of the core scaffold.[10][11]

An organocatalytic approach, using small chiral molecules to induce enantioselectivity, offers a powerful and cost-effective alternative to transition metal catalysis.[12] We propose a tandem Michael-Michael-cyclization reaction catalyzed by a chiral primary or secondary amine (e.g., a prolinol derivative) to construct the chiral diazaspiro[5.5]undecane core from simple acyclic precursors. This would provide access to enantiopure building blocks for library synthesis.

Mandatory Visualization: Proposed Asymmetric Synthesis Pathway

Asymmetric_Synthesis Start1 α,β-Unsaturated Ketone Intermediate1 Chiral Enamine Intermediate Start1->Intermediate1 Start2 Nitromethane Derivative Intermediate2 Michael Adduct Start2->Intermediate2 1st Michael Addition Catalyst Chiral Amine Catalyst Catalyst->Intermediate1 Intermediate1->Intermediate2 1st Michael Addition Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 2nd Michael Addition & Cyclization Product Enantioenriched Diazaspiro Core Intermediate3->Product Reduction/ Derivatization

Caption: Organocatalyzed tandem reaction for asymmetric synthesis.

Experimental Protocol: Organocatalyzed Asymmetric Synthesis of a Diazaspiro Intermediate

This protocol outlines a plausible route to an enantioenriched diazaspiro precursor.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the α,β,α',β'-unsaturated ketone (e.g., 1,5-diphenylpenta-1,4-dien-3-one) (1.0 eq) and the chiral organocatalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) (0.1 eq) in a suitable solvent like toluene. The choice of catalyst is critical; its chiral environment dictates the stereochemical outcome of the reaction.

  • Nucleophile Addition: Add the nitrogen-containing Michael donor, such as N,N'-dimethylbarbituric acid (1.1 eq).[9] This substrate is chosen for its dual nucleophilic potential and its ability to form the heterocyclic rings.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-48 hours).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Stereochemical Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H).

  • Structural Confirmation: Confirm the structure and relative stereochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. X-ray crystallography of a suitable derivative can be used for absolute stereochemical assignment.

  • Elaboration to Core: The resulting diazaspiro[5.5]undecane-trione can be further reduced and elaborated using standard methodologies to provide the versatile 1,9-diazaspiro[5.5]undecane core scaffold in high enantiopurity.

Data Synthesis & Structure-Activity Relationship (SAR) Outlook

To guide the proposed research programs, systematic data collection and analysis are paramount. The following table illustrates the type of data that would be generated and used for iterative compound design.

Compound IDTargetAssayResultStereochemistryKey Structural Feature
DSU-HDAC-01 HDAC6IC₅₀ (nM)55RacemicN9-benzyl, C1-hydroxamate linker
DSU-HDAC-02R HDAC6IC₅₀ (nM)15(R)-spiroN9-benzyl, C1-hydroxamate linker
DSU-HDAC-02S HDAC6IC₅₀ (nM)>1000(S)-spiroN9-benzyl, C1-hydroxamate linker
DSU-GABA-01 GABA-AEC₅₀ (µM)2.5RacemicN9-H, C1-(CH₂)₂-COOH
DSU-GABA-02 GABA-AEC₅₀ (µM)1.8RacemicN9-SO₂Me, C1-(CH₂)₂-COOH
SYN-CAT-01 Synthesisee (%)95%(S)-spiroCatalyst: (S)-prolinol derivative
SYN-CAT-02 Synthesisee (%)92%(R)-spiroCatalyst: (R)-prolinol derivative

Analysis:

  • For the HDAC6 project, the data (DSU-HDAC-02R vs. 02S) would immediately establish the importance of the spirocenter's stereochemistry, focusing future synthesis on the (R)-enantiomer.

  • In the GABA-A project, comparing DSU-GABA-01 and DSU-GABA-02 would probe the effect of substitutions at the N9 position on antagonist potency, guiding further modifications to optimize activity and peripheral restriction.

  • The synthesis project data validates the catalytic system's ability to produce the core in high enantiomeric excess, enabling the production of stereochemically pure libraries for the other projects.

Conclusion and Future Outlook

The diazaspiro[5.5]undecane scaffold is far from a fully exploited resource in drug discovery. The true potential of this unique structural motif lies in its application to novel, challenging biological questions. By shifting focus from well-trodden paths to emerging areas like CNS-penetrant enzyme inhibition, peripheral immunomodulation, and foundational asymmetric synthesis, researchers can unlock new therapeutic paradigms. The protocols and strategies outlined in this guide provide a rigorous and validated framework for initiating these next-generation research programs, paving the way for the discovery of innovative medicines for neurodegenerative diseases, cancer, and beyond.

References

  • Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(10), 1083-1101. [Link]
  • Reddy, B. V. S., et al. (2018). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Tetrahedron Letters, 59(28), 2748-2751. [Link]
  • Blanco-Ania, D., et al. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS.
  • Shu, X., et al. (2025). Asymmetric Construction of Enantioenriched Spiro gem-Diamines via [3+3] Annulation of α,β-Unsaturated N-Sulfonyl Ketimines and 3-Aminobenzofurans. Organic Chemistry Frontiers. [Link]
  • Wu, W., et al. (2012). Asymmetric construction of spirocyclohexanonerhodanines catalyzed by simple diamine derived from chiral tert-leucine.
  • Shu, X., et al. (2025). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. RSC Publishing. [Link]
  • Zhu, J., et al. (1993). Asymmetric Synthesis. 29. Preparation of l,8-Diazaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 58(23), 6451–6456. [Link]
  • Shu, X., et al. (2025). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Request PDF | Cytotoxic Effects of Novel Diazaspiro Undecane Derivatives Against HCC Cancer Cells.
  • Blanco-Ania, D., et al. (2017). (PDF) Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
  • Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent.
  • Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion.
  • Caturla, J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
  • Caturla, J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 18018–18037. [Link]
  • Franz, A. K., et al. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
  • Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones.
  • Bavo, F., et al. (2021). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
  • Bavo, F., et al. (n.d.). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. ePrints Soton. [Link]
  • Almond-Thynne, J., et al. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. Organic Letters, 15(19), 4992-4995. [Link]
  • Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. PubMed. [Link]
  • Kawahara, H., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(4), 617–624. [Link]

Sources

The Fulcrum of Proximity: 3-Benzyl-3,9-diazaspiro[5.5]undecane as a Rigid Linker Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the rapidly evolving landscape of medicinal chemistry, particularly in the design of heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), the linker is no longer a passive spacer but a critical determinant of therapeutic efficacy.[1][2] Its architecture dictates the spatial orientation of the two ligands, influencing ternary complex formation, stability, and ultimately, the pharmacological outcome.[3] This guide provides a comprehensive technical overview of 3-Benzyl-3,9-diazaspiro[5.5]undecane, a scaffold that offers a compelling solution to the challenge of conformational flexibility in linker design. We will explore its synthesis, conformational rigidity, and strategic application, presenting it as a superior building block for creating molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][4]

The Linker's Dilemma: Navigating the Balance Between Flexibility and Rigidity

The design of a PROTAC molecule involves connecting a ligand for a target Protein of Interest (POI) with a ligand for an E3 ubiquitin ligase.[5] The linker's role is to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase) that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[2]

Historically, flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, were favored for their synthetic accessibility and ability to allow the two ligands to adopt multiple conformations, increasing the statistical probability of forming a ternary complex.[] However, this flexibility comes at a cost:

  • Entropic Penalty: High conformational freedom can lead to a significant entropic penalty upon binding, potentially weakening the ternary complex.

  • Lack of Pre-organization: A flexible linker does not pre-organize the ligands in a bioactive conformation, which can lead to lower potency.[2]

  • Metabolic Instability: Long, flexible chains can be more susceptible to metabolic degradation.[1]

Rigid linkers, by contrast, incorporate structural elements like aromatic rings or cyclic structures that restrict conformational freedom.[2] This rigidity can "lock" the PROTAC into a conformation that is optimal for ternary complex formation, offering several advantages:

  • Enhanced Potency: By pre-organizing the molecule into a bioactive conformation, rigid linkers can significantly enhance the potency of the PROTAC.[2]

  • Improved Selectivity: A more defined orientation of the ligands can lead to improved selectivity for the target protein.[2]

  • Better Pharmacokinetics: The constrained conformation can result in improved metabolic stability and better overall pharmacokinetic properties.[2]

The this compound core is an exemplary rigid linker scaffold that embodies these advantages.

The this compound Scaffold: A Closer Look

Core Structure and Properties

This compound is a spirocyclic diamine. The spirocyclic nature, where two rings are connected by a single common atom, imparts significant rigidity and a distinct three-dimensional architecture.[1]

PropertyValueSource
CAS Number 189333-49-1[7]
Molecular Formula C₁₆H₂₄N₂[7]
Molecular Weight 244.38 g/mol [7]
Description A PROTAC linker building block.[5][7]
Key Structural Features Spirocyclic, two secondary amine groups[General]

The structure contains two key functional handles:

  • N-3 Benzylated Amine: The benzyl group on one of the nitrogens serves as a protecting group and can influence the overall lipophilicity and potential for aromatic interactions.

  • N-9 Secondary Amine: This free secondary amine is the primary point of attachment for either the POI ligand or the E3 ligase ligand, making it a bifunctional linker component.

The Conformational Advantage: Why Spirocyclic Rigidity Matters

The rigidity of the this compound scaffold arises from the spiro-fusion of the two piperidine rings. Each piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[8] The spirocyclic linkage locks these chair conformations relative to each other, drastically reducing the number of available low-energy conformations compared to a linear diamine.

The N-benzyl group on one of the piperidine rings will have its own conformational preferences, but the overall spirocyclic core remains largely inflexible.[9] This pre-organization is a key tenet of modern linker design, reducing the entropic cost of ternary complex formation.[2]

Diagram 1: The Role of a Rigid Linker in PROTAC Action

This diagram illustrates the fundamental principle of PROTACs and highlights the role of the rigid linker in facilitating the formation of a stable ternary complex.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Machinery cluster_2 Ternary Complex Formation PROTAC POI Ligand | Rigid Linker | E3 Ligase Ligand POI Target Protein (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Proteasome Proteasome POI->Proteasome Degradation Ternary_Complex POI-PROTAC-E3 Ligase (Stabilized by Rigid Linker) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->POI Ubiquitination

Caption: A rigid linker pre-organizes the PROTAC for efficient ternary complex formation.

Synthesis and Functionalization: A Practical Guide

While numerous synthetic routes to substituted 3,9-diazaspiro[5.5]undecanes have been reported, a common and adaptable strategy involves the construction of the spirocyclic core followed by selective functionalization.[10]

Representative Synthesis of the 3,9-Diazaspiro[5.5]undecane Core

A practical approach involves a double Michael addition to a suitable acceptor, followed by cyclization. The synthesis can be conceptualized as follows:

Diagram 2: Retrosynthetic Analysis of 3,9-Diazaspiro[5.5]undecane

This diagram outlines a plausible retrosynthetic pathway to the core scaffold.

Retrosynthesis Target 3,9-Diazaspiro[5.5]undecane Intermediate1 Dinitrile Intermediate Target->Intermediate1 Reduction & Cyclization StartingMaterials Piperidin-4-one + Malononitrile + Ammonia source Intermediate1->StartingMaterials Knoevenagel Condensation

Caption: Retrosynthesis of the core 3,9-diazaspiro[5.5]undecane scaffold.

Experimental Protocol: Synthesis of 3,9-Diazaspiro[5.5]undecane (Illustrative)

This protocol is a representative example based on established methodologies for similar structures.[10]

  • Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate. Commercially available N-Boc-4-piperidone is a common starting material.

  • Step 2: Knoevenagel Condensation. React N-Boc-4-piperidone with malononitrile in the presence of a base like piperidine or β-alanine to form the corresponding dicyanomethylene derivative.

  • Step 3: Michael Addition and Cyclization. The dicyanomethylene intermediate can then undergo a catalyzed reaction with a source of ammonia and a second equivalent of the piperidone derivative, or a related intermediate, to construct the spirocyclic core.

  • Step 4: Reduction and Deprotection. The nitrile groups are reduced (e.g., using catalytic hydrogenation) to amines, which can then cyclize. Subsequent removal of the Boc protecting groups with an acid (e.g., trifluoroacetic acid or HCl in dioxane) yields the parent 3,9-diazaspiro[5.5]undecane.

N-Benzylation and Subsequent Functionalization

With the parent diamine in hand, selective functionalization is key.

Protocol 1: Synthesis of this compound

  • Monoprotection: To a solution of 3,9-diazaspiro[5.5]undecane in a suitable solvent (e.g., dichloromethane or DMF), add one equivalent of di-tert-butyl dicarbonate (Boc₂O) at 0°C. Allow the reaction to warm to room temperature. This will statistically favor the formation of the mono-Boc protected diamine. Purify by column chromatography.

  • N-Benzylation: To the purified mono-Boc protected intermediate, add benzyl bromide and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) in a solvent like acetonitrile. Heat the reaction to drive it to completion.

  • Deprotection: Remove the Boc group from the N-9 position using acidic conditions (e.g., 4M HCl in dioxane) to yield the final product, this compound.

Protocol 2: Functionalization of the N-9 Position for Linker Elongation

The free N-9 amine is the attachment point for building out the PROTAC. Standard N-acylation or N-alkylation protocols can be employed.

  • N-Acylation: To a solution of this compound in dichloromethane, add a desired carboxylic acid (pre-activated as an acid chloride or using a coupling agent like HATU or EDC) and a base like triethylamine. This will form a stable amide bond.

  • N-Alkylation: For an ether linkage, a common strategy in PROTACs, the N-9 amine can be reacted with a molecule containing a terminal leaving group (e.g., a bromo- or chloro-ethoxy- derivative) in the presence of a base.

Diagram 3: Functionalization Workflow

This diagram shows the strategic steps to prepare the scaffold for incorporation into a PROTAC.

Functionalization_Workflow Start 3,9-Diazaspiro[5.5]undecane (Core Scaffold) Step1 Mono-N-Benzylation (or other protection) Start->Step1 Intermediate This compound Step1->Intermediate Step2a N-Acylation (with POI/E3 Ligand-COOH) Intermediate->Step2a Step2b N-Alkylation (with POI/E3 Ligand-Alkyl Halide) Intermediate->Step2b Final Functionalized PROTAC Precursor Step2a->Final Step2b->Final

Caption: Stepwise functionalization of the spirocyclic core.

Strategic Application in Drug Design

The utility of this compound extends beyond PROTACs. Its conformationally restricted diamine nature makes it a valuable scaffold in the design of various CNS agents, GPCR ligands, and other therapeutics where precise spatial orientation of pharmacophores is critical.

In the context of PROTACs, the decision to attach the POI ligand or the E3 ligase ligand to the N-9 position is target-dependent and often requires empirical testing. The benzyl group at N-3 can be retained in the final molecule or replaced with another group to fine-tune properties like solubility, lipophilicity, and potential for specific interactions within the ternary complex.

Conclusion

This compound is more than just a linker; it is a strategic tool for medicinal chemists. By providing a rigid, three-dimensional scaffold, it helps overcome the inherent challenges associated with flexible linkers. Its use can lead to the development of more potent and selective therapeutics by pre-organizing the molecule in a bioactive conformation, thereby reducing the entropic penalty of binding and enhancing the stability of the crucial ternary complex. As the field of targeted protein degradation continues to mature, the rational design of linkers using scaffolds like this compound will be paramount to success.

References

  • Yin, J., et al. (2008). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters.
  • Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations.
  • Toure, B. B., & Mousseau, J. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5), 273-312.
  • Elsevier. (2008). Tetrahedron Letters.
  • Abraham, R. J., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (4), 627-634.
  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • National Center for Biotechnology Information. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances.
  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Benzyl-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Benzyl-3,9-diazaspiro[5.5]undecane is a spirocyclic diamine that represents a class of scaffolds gaining significant traction in modern drug discovery. The unique three-dimensional architecture conferred by the spirocyclic core offers novel ways to explore chemical space, potentially improving potency, selectivity, and metabolic stability compared to traditional flat aromatic systems.[1][2] This guide provides an in-depth analysis of the core physicochemical properties of this compound, a critical dataset for any researcher in medicinal chemistry or drug development. We will explore its molecular structure, ionization constants (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, this document details robust, field-proven experimental protocols for determining these parameters, ensuring that research and development professionals can generate reliable and reproducible data to inform their discovery programs.

Introduction

The Ascendancy of Spirocyclic Scaffolds in Medicinal Chemistry

The pursuit of novel chemical entities with improved drug-like properties has led to an increased focus on molecules with greater three-dimensionality (3D). Spirocycles, which are bicyclic systems joined by a single common atom, provide a rigid and conformationally defined scaffold that can project functional groups into space in precise vectors.[1] This structural feature is highly advantageous for optimizing interactions within the complex 3D architecture of biological targets like enzyme active sites and protein-protein interfaces.[1] The surge in the use of spirocycles is driven by their ability to enhance potency and selectivity while simultaneously allowing for the fine-tuning of physicochemical properties such as solubility.[3][4]

Profile of this compound

This compound is a member of this promising class of compounds. It features a diazaspiro[5.5]undecane core, which consists of two six-membered piperidine rings sharing a single quaternary carbon atom. One of the nitrogen atoms is substituted with a benzyl group. This molecule serves as a valuable building block and is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6] Understanding its fundamental physicochemical properties is the first step in rationally designing more complex molecules for therapeutic applications.

The Foundational Role of Physicochemical Properties in ADME-Tox

The journey of a drug from administration to its target and eventual elimination from the body is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. This profile is, in turn, dictated by the molecule's fundamental physicochemical characteristics. Properties such as pKa, logP, and solubility determine how a compound will behave in the physiological environment—whether it can dissolve in the gut, permeate intestinal membranes, avoid rapid metabolism, and reach its intended site of action. Therefore, accurate characterization of these properties is not merely a data collection exercise; it is a critical, foundational step in drug discovery and development.[7]

Core Physicochemical Properties

This section summarizes the key physicochemical data for this compound. It is important to note that while some data is available from suppliers, experimentally determined values under standardized conditions are often necessary for high-confidence decision-making in a drug development setting.

Molecular Structure and Identifiers
PropertyValueSource
IUPAC Name This compound[8]
CAS Number 189333-49-1[8][9][10]
Molecular Formula C₁₆H₂₄N₂[6][8][10]
Molecular Weight 244.38 g/mol [6][8][10]
Canonical SMILES C1=CC=C(C=C1)CN2CCC3(CC2)CCNCC3[8]
Ionization Constant (pKa) - The pH-Dependent Behavior

The pKa values of a compound dictate its charge state at a given pH. For a basic compound like this compound, the pKa values indicate the pH at which 50% of the molecules are in their protonated (charged) form. This is critical for solubility, receptor interaction (especially cation-π interactions), and membrane permeability.[3]

  • Causality & Expertise: As a diamine, this molecule is expected to have two distinct pKa values. The secondary amine (N9) is a typical aliphatic amine. The tertiary amine (N3) has a benzyl substituent, which slightly reduces its basicity due to the electron-withdrawing inductive effect of the phenyl ring. Therefore, we would predict the pKa of the N9 amine to be slightly higher than that of the N3 amine. Precise pKa values are best determined experimentally.

PropertyPredicted ValueComments
pKa₁ (most basic) ~10.5 - 11.0Predicted for the secondary (N9) amine. Similar to piperidine.
pKa₂ (less basic) ~8.5 - 9.5Predicted for the tertiary (N3) benzylic amine.
Lipophilicity (logP/logD) - A Measure of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes. The distribution coefficient (logD) is a pH-dependent measure of lipophilicity that is more physiologically relevant for ionizable compounds.

  • Expertise & Insight: A high logP can lead to good membrane permeability but may also result in poor aqueous solubility, high metabolic turnover, and potential off-target toxicity. For CNS-targeted drugs, a logP in the range of 2-4 is often considered optimal. Given its structure, this compound's lipophilicity will be significantly influenced by pH. At physiological pH (~7.4), the molecule will be partially or fully protonated, leading to a much lower logD₇.₄ compared to its neutral logP, which in turn increases its aqueous solubility.

PropertyPredicted ValueComments
XlogP 3.4Computationally predicted value for the neutral species.[11]
logD at pH 7.4 ~1.0 - 2.0Estimated. The value will be significantly lower than logP due to protonation.
Aqueous Solubility

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.[12] Low solubility is a major hurdle in drug development.[13]

  • Trustworthiness: Solubility is highly dependent on the solid-state form (crystalline vs. amorphous) and the solution conditions (pH, ionic strength).[14] For ionizable bases, solubility typically increases dramatically at pH values below the pKa, where the charged, protonated form dominates. Kinetic solubility assays are often used in early discovery for high-throughput screening, while thermodynamic solubility provides a more definitive measure for lead optimization.[13][14]

PropertyPredicted BehaviorComments
Intrinsic Solubility (S₀) LowThe neutral form is expected to have low aqueous solubility due to its high logP.
Solubility at pH 7.4 ModerateIncreased solubility due to partial protonation.
Solubility at pH < 5 HighExpected to be highly soluble as the dicationic species will predominate.

Experimental Determination Protocols

To ensure scientific integrity, predicted values must be confirmed by experimental data. The following section outlines standard, self-validating protocols for determining the core physicochemical properties.

Integrated Physicochemical Profiling Workflow

The following diagram illustrates a logical workflow for characterizing a new chemical entity like this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Physiological Relevance cluster_2 Phase 3: Data Integration & Assessment Compound Compound Synthesis & QC (Purity, ID) pKa_det pKa Determination (Potentiometric Titration) Compound->pKa_det logP_det logP Calculation & Determination (Shake-Flask) Compound->logP_det Sol_det Kinetic Solubility Assay (Nephelometry @ pH 7.4) pKa_det->Sol_det Informs pH choice logD_calc logD Calculation (Using pKa & logP) pKa_det->logD_calc Provides pKa logP_det->logD_calc Provides logP Assess Developability Assessment (ADME Profile Prediction) Sol_det->Assess logD_calc->Assess

Caption: Workflow for comprehensive physicochemical profiling.

Protocol 1: Potentiometric Titration for pKa Determination

This method is a high-precision technique for determining pKa values by monitoring pH changes during titration with an acid or base.[15][16]

  • Principle: A solution of the compound is titrated with a standardized acid or base. A plot of pH versus the volume of titrant added produces a titration curve. The midpoint of the buffer region, or the inflection point, corresponds to the pKa.[7][17]

  • Methodology:

    • Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10.[7][17]

    • Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. To ensure solubility and maintain constant ionic strength, 0.15 M KCl can be added.[7][17] For sparingly soluble compounds, a co-solvent like methanol may be used, but the aqueous pKa must then be extrapolated.[15][18]

    • Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement of basic pKa values.[17]

    • Forward Titration: Acidify the sample solution to ~pH 2 with 0.1 M HCl.

    • Titration: Titrate the solution by adding small, precise aliquots of 0.1 M NaOH. Record the pH after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.[7][17]

    • Data Analysis: Plot pH versus the volume of NaOH added. The two inflection points on the curve will correspond to the two pKa values of the diamine.

  • Self-Validation System:

    • Perform a blank titration (without the sample) to correct for the buffering capacity of water and any impurities.

    • Run a known standard (e.g., pyridine) to verify the system's performance.

    • The final calculated pKa values should be the average of at least three independent measurements.

Protocol 2: Shake-Flask Method for logP Determination (OECD 107)

This is the classical and most reliable method for determining the n-octanol/water partition coefficient for logP values in the range of -2 to 4.[19][20]

  • Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of these concentrations.[21][22]

  • Methodology:

    • Preparation: Pre-saturate n-octanol with water and water with n-octanol. Prepare a stock solution of the compound in n-octanol.

    • Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the octanol stock solution with a known volume of the water phase. The concentration should not exceed 0.01 mol/L in any phase.[21]

    • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours. Vigorous shaking is used, hence the name "shake-flask".[22]

    • Phase Separation: Separate the two phases by centrifugation to prevent the formation of emulsions, which is a common source of error.[21][22]

    • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

    • Calculation: Calculate logP as: log₁₀ ([Compound]octanol / [Compound]water).

  • Self-Validation System:

    • The total amount of the compound recovered from both phases should be compared to the initial amount to check for mass balance.

    • The experiment should be performed in triplicate with varying phase volume ratios. The resulting six logP values should fall within a range of ± 0.3 units.[20]

Protocol 3: Kinetic Solubility Assay via Nephelometry

This is a high-throughput method suitable for early drug discovery to quickly assess compound solubility.[14][23]

  • Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. If the compound's solubility limit is exceeded, it precipitates out of solution. The amount of precipitate is detected by measuring the scattering of light (nephelometry).[13][14]

  • Methodology:

    • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.[12][23]

    • Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock into the wells of a 96- or 384-well microtiter plate.[23]

    • Assay: Add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., 1-2%).[23][24]

    • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[12][23]

    • Measurement: Read the plate using a nephelometer to measure light scattering. The solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed compared to controls.[23]

  • Self-Validation System:

    • Include known high, medium, and low solubility control compounds in each assay plate.[24]

    • A standard curve is not directly used; instead, solubility is reported as the highest concentration that remains in solution.

    • The assay should be run in at least duplicate.[24]

Integrated Perspective & Drug Development Implications

The interplay between the core physicochemical properties determines the "developability" of a compound.

G pKa pKa (Charge State) Sol Solubility (Dissolution) pKa->Sol controls pH-dependence Abs Absorption pKa->Abs affects dissolution Perm Permeability pKa->Perm charge reduces permeability logP logP (Lipophilicity) logP->Sol inversely related logP->Perm directly related Met Metabolism & Clearance logP->Met high logP can increase metabolism Tox Toxicity & Off-Target logP->Tox high logP can increase promiscuity Sol->Abs is a prerequisite

Caption: Interplay of physicochemical properties and their impact on ADME.

For this compound, the predicted properties present a balanced profile. The basic nitrogens ensure good aqueous solubility at acidic pH (relevant for oral absorption), while the moderately high logP of the neutral form suggests it can achieve good membrane permeability. The key will be the logD at physiological pH, which represents the trade-off between solubility and permeability. This profile makes it an attractive starting point for further optimization in a drug discovery program.

Conclusion

This compound is a valuable scaffold in modern medicinal chemistry, embodying the shift towards more three-dimensional molecular architectures. A thorough understanding and, more importantly, an accurate experimental determination of its core physicochemical properties—pKa, logP, and solubility—are essential for its successful application in drug design and development. The protocols and insights provided in this guide offer a robust framework for researchers to generate high-quality, reliable data, thereby enabling more informed, data-driven decisions in the complex process of creating new medicines.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • ResearchGate. (2025). The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF.
  • Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water.
  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • NIH. (2013). Development of Methods for the Determination of pKa Values.
  • ResearchGate. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
  • Cenmed. (n.d.). 3-benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride.
  • PubChemLite. (n.d.). 3,9-diazaspiro(5.5)undecane-2,4-dione, 9-benzyl-3-(2-(3-indolyl)ethyl)-.
  • Cenmed Enterprises. (n.d.). This compound.
  • Wikipedia. (n.d.). Arachidonyl-2'-chloroethylamide.
  • MySkinRecipes. (n.d.). This compound 2HCL.
  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.
  • PubChemLite. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

Sources

The Spirocyclic Advantage: A Technical Guide to the Mechanism of Action of 3-Benzyl-3,9-diazaspiro[5.5]undecane as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target-binding and E3 ligase-binding moieties. This guide delves into the mechanistic intricacies of a specific, structurally sophisticated linker: 3-Benzyl-3,9-diazaspiro[5.5]undecane. We will explore how its inherent rigidity and three-dimensional architecture can pre-organize the PROTAC molecule, thereby influencing the thermodynamics and kinetics of ternary complex formation and, ultimately, the efficiency of target protein degradation. This document serves as a technical resource, synthesizing established principles of PROTAC design with the unique conformational characteristics of this spirocyclic scaffold.

Introduction: The Central Role of the Linker in PROTAC Efficacy

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][] This event-driven pharmacology allows for catalytic activity, where a single PROTAC molecule can mediate the degradation of multiple target proteins.[3] The linker, far from being a simple tether, is a critical determinant of a PROTAC's overall performance. Its length, composition, and flexibility govern the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination.[3][4]

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are synthetically accessible and allow for conformational sampling, they can also incur a significant entropic penalty upon binding.[5] In contrast, rigid linkers are designed to reduce this conformational freedom, pre-organizing the PROTAC into a bioactive conformation that is amenable to ternary complex formation.[][5]

The this compound Scaffold: A Structurally Rigid Approach

The this compound linker belongs to the class of rigid linkers, characterized by its spirocyclic core.[6] This structural feature, where two rings are connected by a single common atom, imparts significant conformational constraint.

Diagram 1: Structure of this compound

Caption: Chemical structure of this compound.

The key mechanistic advantages of such a rigid scaffold are rooted in thermodynamics:

  • Pre-organization and Reduced Entropic Penalty: The spirocyclic nature limits the number of rotatable bonds, forcing the linker into a more defined three-dimensional shape. This pre-organization can align the POI-binding and E3 ligase-binding warheads in a conformation that is favorable for ternary complex formation, thereby reducing the entropic cost of binding.[5]

  • Improved Pharmacokinetics: The constrained conformation of spirocyclic structures can lead to improved pharmacokinetic properties, such as enhanced cell permeability and metabolic stability, by reducing the molecule's flexibility and polar surface area.[7]

Mechanism of Action: Facilitating Ternary Complex Formation

The primary role of the this compound linker is to optimally orient the two binding moieties to facilitate the formation of a stable and productive ternary complex.

Diagram 2: PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding E3 E3 Ligase E3->Ternary PROTAC PROTAC (with Spirocyclic Linker) PROTAC->Ternary Ternary->PROTAC Catalytic Release PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The rigidity of the this compound linker is hypothesized to contribute to:

  • Enhanced Cooperativity: Cooperativity (α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein. A value of α > 1 indicates positive cooperativity, leading to a more stable ternary complex. Rigid linkers can promote positive cooperativity by minimizing conformational entropy loss upon binding of the second protein.

  • Favorable Exit Vectors: The fixed geometry of the spirocyclic core dictates the exit vectors, which are the directions in which the linker extends from the binding pockets of the POI and E3 ligase. Well-defined exit vectors are crucial for achieving a productive orientation for ubiquitin transfer.

  • Improved Selectivity: By imposing strict conformational control, rigid linkers can enhance selectivity for the target protein and potentially discriminate between closely related protein family members.

Experimental Evaluation and Data Interpretation

Validating the efficacy of a PROTAC containing a this compound linker requires a suite of biophysical and cell-based assays.

Quantifying Protein Degradation

Western blotting is a standard technique to measure the reduction in target protein levels following PROTAC treatment. Key parameters to determine are the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

Table 1: Hypothetical Degradation Data for a Spirocyclic Linker-Containing PROTAC

PROTAC ConstructLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-FlexPEG-basedProtein XCancer Cell A5090
PROTAC-Spiro This compound Protein X Cancer Cell A 15 95
PROTAC-FlexPEG-basedProtein YCancer Cell B12085
PROTAC-Spiro This compound Protein Y Cancer Cell B 40 92

This table illustrates a hypothetical scenario where the spirocyclic linker leads to enhanced degradation potency (lower DC50) and efficacy (higher Dmax) compared to a flexible linker.

Assessing Ternary Complex Formation

Several biophysical techniques can be employed to characterize the formation and stability of the ternary complex:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetics and affinity data for binary and ternary interactions.

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS), offering insights into the driving forces of complex formation.

  • Förster Resonance Energy Transfer (FRET)-based assays: Proximity-based assays that can be used in both biochemical and cellular contexts to detect ternary complex formation.

Experimental Protocols
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate protein lysates on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

  • Immobilization: Immobilize the target protein or E3 ligase onto a sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to determine the binary binding kinetics (ka, kd) and affinity (KD).

  • Ternary Complex Analysis: Inject a mixture of the PROTAC and the second protein partner (in solution) over the immobilized protein. An increase in the binding response compared to the binary interaction indicates ternary complex formation.

  • Cooperativity Calculation: Determine the affinity of the PROTAC for one protein in the presence and absence of the other. The ratio of these affinities provides the cooperativity factor (α).

Diagram 3: Experimental Workflow for PROTAC Evaluation

Workflow cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_data Data Analysis Synthesis Synthesize PROTAC with Spirocyclic Linker SPR SPR Analysis (Ternary Complex Formation) Synthesis->SPR ITC ITC Analysis (Thermodynamics) Synthesis->ITC Degradation Western Blot (Protein Degradation) Synthesis->Degradation Analysis Determine DC50, Dmax, Cooperativity (α) SPR->Analysis ITC->Analysis Viability Cell Viability Assay Degradation->Viability Degradation->Analysis

Sources

Biological activity of diazaspiro[5.5]undecane derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Diazaspiro[5.5]undecane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as a foundation for drug discovery is perpetual. Among these, the 1,9-diazaspiro[5.5]undecane scaffold has distinguished itself as a "privileged" heterocyclic motif.[1] Its defining feature is a rigid, three-dimensional structure composed of two piperidine rings spiro-fused at position 2 of one ring and position 4 of the other.[2] This inherent rigidity is not a limitation but a significant advantage; it allows for the precise spatial orientation of substituents, enabling them to interact with high specificity and affinity at the binding sites of various biological targets. This guide provides a comprehensive exploration of the synthesis, diverse biological activities, and therapeutic potential of this remarkable class of compounds.

The versatility of the diazaspiro[5.5]undecane core is evidenced by the wide array of biological activities its derivatives have demonstrated, ranging from treating metabolic disorders and pain to exhibiting anticancer and immunomodulatory effects.[2][3] Bioactive derivatives most commonly feature substituents at the N9 position, with modifications at the N1 position also playing a crucial role in modulating pharmacological properties.[2][4] This guide will delve into the causality behind these structure-activity relationships, offering field-proven insights for drug development professionals.

Core Biological Activities and Therapeutic Applications

The unique topology of the diazaspiro[5.5]undecane scaffold has been leveraged to design potent and selective modulators for a multitude of biological targets. The following sections detail the most significant therapeutic areas where these derivatives have shown promise.

Metabolic Disorders: A Dual-Pronged Approach to Obesity

The global challenge of obesity has spurred the search for novel therapeutics that can effectively regulate metabolic pathways. Diazaspiro[5.5]undecane derivatives have emerged as promising candidates, primarily through the inhibition of Acetyl-CoA Carboxylase (ACC) and the antagonism of the Neuropeptide Y (NPY) Y5 receptor.[2][5]

  • Acetyl-CoA Carboxylase (ACC) Inhibition: ACC is a critical enzyme in the biosynthesis of fatty acids, with two isoforms, ACC1 and ACC2. Dual inhibition of these isoforms is a validated strategy for treating metabolic diseases.[1] Several 1,9-diazaspiro[5.5]undecane derivatives have demonstrated potent, dual inhibitory activity in the nanomolar range.[1][2] The structure-activity relationship (SAR) studies reveal that bulky substituents on the pyrazole ring fused to the core can enhance ACC1/ACC2 inhibition.[5]

  • Neuropeptide Y (NPY) Y5 Receptor Antagonism: The NPY Y5 receptor is a key regulator of food intake. Its antagonism is an effective strategy for treating obesity.[2] Compounds incorporating the 1,9-diazaspiro[5.5]undecane moiety have shown significant NPY Y5 antagonism, with IC50 values often below 10 µM.[2]

Table 1: Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecane Analogues as ACC Inhibitors [1]

CompoundACC1 IC50 (nM)ACC2 IC50 (nM)Notes
Compound 1g 73Demonstrates potent dual inhibition.[1]
Compound 1h 115Shows very good dual ACC1 and ACC2 inhibition.[1]
Compound 1k 114An effective dual inhibitor.[2]
Pain and Inflammation: Multi-Target Strategies for Analgesia

Chronic pain remains a significant challenge in modern medicine, with existing therapies often limited by efficacy and side effects.[2] Diazaspiro[5.5]undecane derivatives offer a multimodal approach by targeting key receptors involved in pain transmission and inflammation.[2][4]

  • Dual Neurokinin (NK1/NK2) Receptor Antagonism: The NK1 and NK2 receptors are implicated in both pain signaling and inflammatory processes. A large-scale study identified several 1,9-diazaspiro[5.5]undecan-2-one derivatives that exhibit strong dual antagonism against both receptors, highlighting their potential for treating inflammatory diseases.[2][4]

  • Dual μ-Opioid Receptor (MOR) Agonism and σ1 Receptor (σ1R) Antagonism: A novel and promising strategy for safer and more effective analgesics involves combining MOR agonism (the primary mechanism of opioids) with σ1R antagonism.[6][7] This dual action is intended to enhance analgesic effects while mitigating common opioid-related side effects like constipation.[6][7] A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been developed, with lead compounds showing a balanced dual profile and potent analgesic activity comparable to oxycodone in preclinical models.[6][7]

G cluster_pain Pain Signal Nociceptive Neuron Nociceptive Neuron MOR μ-Opioid Receptor (MOR) Nociceptive Neuron->MOR Sigma1R σ1 Receptor (σ1R) Nociceptive Neuron->Sigma1R Diazaspiro_Derivative Diazaspiro[5.5]undecane Derivative Diazaspiro_Derivative->MOR Agonism (+) Diazaspiro_Derivative->Sigma1R Antagonism (-) Analgesia Analgesia (Pain Relief) MOR->Analgesia Sigma1R->Analgesia Reduced_Side_Effects Reduced Side Effects (e.g., Constipation) Sigma1R->Reduced_Side_Effects

Dual MOR Agonist / σ1R Antagonist Mechanism for Pain Relief.
Anticancer Activity: Cytotoxic Effects Against Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) is a prevalent and aggressive form of liver cancer, and the need for new, effective chemotherapeutics is urgent.[8] Recent studies have demonstrated that novel diazaspiro undecane derivatives exhibit promising cytotoxic activity against HCC cancer cells in vitro.[8] The potency of these compounds is highly dependent on the substituents attached to the core scaffold. For instance, p-fluorophenyl and phenyl substituted derivatives were found to be the most cytotoxic against SK-HEP-1 liver adenocarcinoma cells.[8][9]

Table 2: Cytotoxic Activity of Diazaspiro Undecane Derivatives Against SK-HEP-1 Cells [8][9]

Substituent GroupIC50 (µg/mL)
p-fluorophenyl 47.46
phenyl 46.31
thiophene 109
5-methyl furyl 125
Immunomodulatory Effects via GABA-A Receptor Antagonism

Beyond the central nervous system, GABAergic signaling plays a crucial role in the immune system.[10] Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABA-A R).[3] Because these compounds show low cellular membrane permeability, they are promising leads for peripheral GABA-A R inhibition.[3] Notably, a structurally simplified m-methylphenyl analog was shown to efficiently rescue the inhibition of T-cell proliferation, providing a platform to explore the immunomodulatory potential of this class of compounds.[3][10]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To ensure the trustworthiness and reproducibility of biological activity claims, a self-validating experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of chemical compounds on cultured cells.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture human hepatocellular carcinoma cells (e.g., SK-HEP-1) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the diazaspiro[5.5]undecane derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., ranging from 1 µg/mL to 200 µg/mL).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the various compound concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 hours at 37°C.

  • MTT Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for an additional 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.[9]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G A 1. Cell Seeding (SK-HEP-1 cells in 96-well plate) B 2. 24h Incubation (Allow cell attachment) A->B C 3. Compound Treatment (Add diazaspiro derivatives) B->C D 4. 48h Incubation (Drug exposure) C->D E 5. Add MTT Reagent D->E F 6. 2-4h Incubation (Formazan crystal formation) E->F G 7. Solubilize Crystals (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Workflow for a standard in vitro MTT cytotoxicity assay.

Conclusion and Future Perspectives

The diazaspiro[5.5]undecane scaffold represents a highly successful platform in modern drug discovery. Its conformational rigidity and synthetic tractability have enabled the development of derivatives with potent and diverse biological activities. From targeting metabolic enzymes and pain receptors to exhibiting anticancer and immunomodulatory effects, these compounds have demonstrated significant therapeutic potential.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives to improve their in vivo efficacy and safety profiles. The exploration of new synthetic methodologies to access novel analogues will undoubtedly uncover further biological activities. As our understanding of the complex interplay between structure and function continues to grow, diazaspiro[5.5]undecane derivatives are poised to deliver the next generation of innovative therapeutics for a wide range of human diseases.

References

  • Blanco-Ania, D., & van der Stelt, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 826–855. [Link]
  • Beilstein Journal of Organic Chemistry. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Beilstein Journal of Organic Chemistry. [Link]
  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]
  • ResearchGate. (n.d.). Cytotoxic Effects of Novel Diazaspiro Undecane Derivatives Against HCC Cancer Cells.
  • ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
  • ResearchGate. (2017). (PDF) Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
  • Pubs.acs.org. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • ResearchGate. (n.d.). Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent.
  • Arkat-usa.org. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion.
  • Pubs.acs.org. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect.
  • Eprints.soton.ac.uk. (n.d.). Structure–Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
  • Dergipark.org.tr. (n.d.). EMU Journal of Pharmaceutical Sciences » Submission » Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of PROTACs using a 3-Benzyl-3,9-diazaspiro[5.5]undecane Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Central Role of the Linker

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple protein inhibition to achieve targeted protein degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs) implicated in disease.[2][3][4] A PROTAC molecule is comprised of three distinct components: a "warhead" ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5][6]

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the critical event that initiates the degradation cascade.[4][7] While the warhead and E3 ligase ligand provide specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are crucial determinants of a PROTAC's efficacy, influencing the geometry of the ternary complex, physicochemical properties, and overall biological activity.[5][8][]

This guide focuses on the application of a specific rigid linker, 3-Benzyl-3,9-diazaspiro[5.5]undecane , in the synthesis of novel PROTACs.[10][11] Spirocyclic structures offer a unique three-dimensional, conformationally constrained geometry.[12] This rigidity can reduce the entropic penalty associated with ternary complex formation and pre-organize the molecule into a bioactive conformation, potentially enhancing selectivity and improving pharmacokinetic properties.[8][12][13] We will explore the strategic advantages of this linker and provide detailed, field-tested protocols for its incorporation into a PROTAC scaffold.

The PROTAC Mechanism of Action

The fundamental principle of PROTAC technology is proximity-induced ubiquitination. The PROTAC molecule acts as a molecular bridge, bringing the target protein and an E3 ligase into close quarters. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the tagged protein. The PROTAC molecule is then released and can catalytically induce the degradation of further POI molecules.[1][4]

PROTAC_Mechanism cluster_binding 1. Binding cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Degradation & Recycling POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ub Transfer Recycle Recycled PROTAC Ternary->Recycle Release Ub Ubiquitin (from E1/E2) Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degrades

Figure 1: General workflow of PROTAC-mediated protein degradation.

Synthetic Strategy: A Modular Approach

The synthesis of a PROTAC utilizing the this compound linker is best approached in a modular fashion. The linker itself contains two secondary amine functionalities. The benzyl group serves as a convenient protecting group for one of the amines, allowing for sequential, selective functionalization of the two nitrogen atoms.

Our strategy involves three main stages:

  • Conjugation of the E3 Ligase Ligand: The more sterically accessible secondary amine of the linker is coupled to a functionalized E3 ligase ligand (e.g., pomalidomide bearing a carboxylic acid handle).

  • Deprotection of the Linker: The benzyl group is removed, typically via catalytic hydrogenolysis, to reveal the second secondary amine.

  • Conjugation of the Warhead: The final PROTAC is assembled by coupling the deprotected linker-E3 ligase intermediate with a functionalized warhead that targets the POI.

This sequential approach provides a robust and reliable pathway to the final heterobifunctional molecule, with purification of intermediates at each key step.

Synthetic_Workflow E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-COOH) Coupling1 Amide Coupling E3_Ligand->Coupling1 Linker 3-Benzyl-3,9-diaza spiro[5.5]undecane Linker->Coupling1 Warhead Warhead (POI Ligand) (e.g., Kinase Inhibitor-COOH) Coupling2 Amide Coupling Warhead->Coupling2 Intermediate1 Intermediate 1 (E3-Linker-Bn) Deprotection Hydrogenolysis (Bn Removal) Intermediate1->Deprotection Intermediate2 Intermediate 2 (E3-Linker-H) Intermediate2->Coupling2 Final_PROTAC Final PROTAC (E3-Linker-Warhead) Coupling1->Intermediate1 Deprotection->Intermediate2 Coupling2->Final_PROTAC

Figure 2: Modular synthetic workflow for the PROTAC.

Experimental Protocols

Disclaimer: These protocols are intended for research use only by qualified individuals. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of Intermediate 1 (Pomalidomide-Linker Conjugate)

This protocol describes the amide coupling of a pomalidomide derivative (4-carboxy-pomalidomide) to the this compound linker. The choice of coupling reagent is critical for efficient amide bond formation; HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective, commonly used reagent for this purpose.

ReagentM.W.AmountMoles (mmol)Equivalents
4-Carboxy-pomalidomide317.27100 mg0.3151.0
This compound244.3885 mg0.3471.1
HATU380.23144 mg0.3781.2
DIPEA129.24110 µL0.6302.0
Anhydrous DMF-3.0 mL--

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Carboxy-pomalidomide (100 mg, 0.315 mmol) and anhydrous DMF (3.0 mL).

  • Stir the solution until the solid is fully dissolved.

  • Add HATU (144 mg, 0.378 mmol) and DIPEA (110 µL, 0.630 mmol) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (85 mg, 0.347 mmol) in a minimal amount of anhydrous DMF (~0.5 mL).

  • Add the linker solution dropwise to the activated pomalidomide solution.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by LC-MS or TLC (Thin Layer Chromatography).

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% Methanol in Dichloromethane to afford Intermediate 1 .[14]

Protocol 2: Synthesis of Intermediate 2 (Debenzylation)

This step removes the benzyl protecting group via catalytic hydrogenolysis, exposing the second amine for subsequent coupling to the warhead.

ReagentM.W.AmountMoles (mmol)
Intermediate 1543.68150 mg0.276
Palladium on Carbon (10 wt. %)-15 mg(10% w/w)
Methanol (MeOH)-5.0 mL-
Hydrogen (H₂)2.021 atm-

Procedure:

  • Dissolve Intermediate 1 (150 mg, 0.276 mmol) in Methanol (5.0 mL) in a suitable flask.

  • Carefully add 10% Palladium on Carbon (15 mg) to the solution.

  • Securely attach a balloon filled with hydrogen gas to the flask.

  • Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere replaced by hydrogen.

  • Stir the reaction vigorously under the hydrogen atmosphere (1 atm) at room temperature for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the debenzylated product mass.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional Methanol (10 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield Intermediate 2 , which is often used in the next step without further purification.

Protocol 3: Final PROTAC Synthesis (Warhead Conjugation)

This final step couples the deprotected linker intermediate with a warhead containing a carboxylic acid functional group. The reaction conditions are similar to the first coupling step.

ReagentM.W.AmountMoles (mmol)Equivalents
Warhead-COOH (Example M.W.)~400110 mg0.2761.0
Intermediate 2453.55125 mg0.2761.0
HATU380.23126 mg0.3311.2
DIPEA129.2496 µL0.5522.0
Anhydrous DMF-3.0 mL--

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the Warhead-COOH (0.276 mmol) and anhydrous DMF (3.0 mL).

  • Add HATU (126 mg, 0.331 mmol) and DIPEA (96 µL, 0.552 mmol). Stir for 15 minutes at room temperature.

  • Dissolve Intermediate 2 (125 mg, 0.276 mmol) in a minimal amount of anhydrous DMF (~0.5 mL) and add it dropwise to the activated warhead solution.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor by LC-MS.

  • Work-up: Dilute the reaction mixture with 1:1 Acetonitrile/Water (10 mL) and filter through a 0.45 µm syringe filter.

  • Purification: Purify the crude product by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a gradient of Acetonitrile in Water (both containing 0.1% TFA or Formic Acid).[14][15]

  • Combine the pure fractions, remove the organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the final PROTAC as a solid.[14]

Characterization and Analysis

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the final PROTAC.

TechniquePurposeExpected Outcome
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct [M+H]⁺ mass for the final PROTAC.
¹H NMR Structural confirmationAll expected proton signals corresponding to the warhead, linker, and E3 ligase ligand moieties with correct integrations and chemical shifts.
HRMS Exact mass determinationThe measured exact mass should be within 5 ppm of the calculated theoretical mass.
Biophysical Assays Functional validationTechniques like SPR or ITC can be used to confirm binding to both the POI and the E3 ligase.[1][6]

Conclusion

The this compound linker provides a structurally rigid and synthetically accessible scaffold for the construction of novel PROTACs. Its unique spirocyclic core offers a defined three-dimensional geometry that can be advantageous for optimizing the crucial protein-protein interactions within the ternary complex. The modular synthetic route presented here, involving sequential coupling and a key benzyl deprotection step, is a robust and adaptable method for researchers in drug discovery and chemical biology. By following these detailed protocols, scientists can efficiently synthesize and explore new PROTAC molecules, accelerating the development of next-generation therapeutics based on targeted protein degradation.

References

  • Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
  • Testa, A., Hughes, S. J., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]
  • Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Semantic Scholar. [Link]
  • Boston Biochem. (n.d.).
  • Bondeson, D. P., Smith, B. E., Burslem, G. M., Buhimschi, A. D., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. [Link]
  • TPD-pedia. (2020). Current strategies for the design of PROTAC linkers: a critical review. TPD-pedia. [Link]
  • Aurigene. (2025). PROTAC Discovery and Development Services. Aurigene. [Link]
  • Baek, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. [Link]
  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. SpiroChem. [Link]
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
  • Crelicam. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Crelicam. [Link]
  • Royal Society of Chemistry. (2025). Methods to accelerate PROTAC drug discovery. Royal Society of Chemistry. [Link]
  • American Chemical Society. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. [Link]
  • Demizu, Y., et al. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Bioorganic & Medicinal Chemistry. [Link]
  • The Biochemist. (2021).
  • Scheepstra, K. F., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Pharmaceutics. [Link]

Sources

The Strategic Incorporation of 3-Benzyl-3,9-diazaspiro[5.5]undecane in Targeted Protein Degradation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemical Space of PROTAC® Linkers

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] Its length, rigidity, and chemical composition are key determinants of successful ternary complex formation and subsequent protein degradation. This guide focuses on the strategic use of a specific linker building block, 3-Benzyl-3,9-diazaspiro[5.5]undecane, in the design of potent and selective protein degraders.

The Rationale for Rigid and Spirocyclic Linkers in PROTAC Design

While flexible linkers like polyethylene glycol (PEG) chains have been widely used, there is a growing appreciation for the advantages of incorporating rigid and three-dimensional structures into the linker.[2][3] Spirocyclic scaffolds, such as the 3,9-diazaspiro[5.5]undecane core, offer several benefits:

  • Conformational Rigidity: Rigid linkers reduce the entropic penalty of ternary complex formation by pre-organizing the PROTAC into a bioactive conformation.[2] This can lead to enhanced potency and selectivity.

  • Improved Physicochemical Properties: By moving away from linear, often greasy alkyl chains, spirocyclic linkers can help to improve solubility and other drug-like properties, which is a significant challenge for these "beyond Rule of 5" molecules.[3]

  • Novel Chemical Space: The use of unique, three-dimensional scaffolds provides access to novel intellectual property and can help to overcome challenges associated with linker-dependent off-target effects.[3]

The benzyl group, when appended to the spirocyclic core, provides an additional layer of structural constraint and can participate in specific interactions with the E3 ligase or the target protein, further enhancing the stability of the ternary complex.

Case Study: The ACBI1 PROTAC and the Role of a Benzyl-Containing Spirocyclic Linker

A prominent example showcasing the utility of a benzyl-containing spirocyclic linker is the PROTAC degrader, ACBI1 . Developed by Farnaby and colleagues, ACBI1 is a potent and cooperative degrader of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein, by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6]

The linker of ACBI1 incorporates a piperazine-based moiety connected to a benzyl group, a design choice that was instrumental to its high degradation efficiency. The key design considerations for this linker were:

  • Conformational Restriction: The para-disubstituted aryl unit of the benzyl group provides conformational rigidity, which helps to properly orient the SMARCA2/4 ligand and the VHL ligand for optimal ternary complex formation.

  • Pi-Stacking Interaction: The benzyl group was designed to engage in a favorable pi-stacking interaction with a tyrosine residue (Y98) on the surface of the VHL protein, further stabilizing the PROTAC-E3 ligase interaction.

  • Reduced Polarity: The incorporation of the aromatic benzyl group was also intended to reduce the overall polarity of the PROTAC, a strategy often employed to improve cell permeability.

The successful design of ACBI1 underscores the importance of rational linker design and highlights the potential of incorporating rigid, functionalized moieties like this compound to achieve potent and selective protein degradation.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of PROTACs incorporating a this compound-based linker. These are intended as a starting point and may require optimization for specific target proteins and E3 ligases.

Protocol 1: Synthesis of a this compound Linker Intermediate

This protocol outlines the synthesis of a key intermediate where one of the nitrogens of the spirocycle is protected, and the other is functionalized for conjugation to either the target protein ligand or the E3 ligase ligand.

Diagram: Synthesis of a Functionalized this compound Linker

G cluster_0 Step 1: Monobenzylation cluster_1 Step 2: Boc Protection cluster_2 Step 3: Deprotection and Functionalization A 3,9-Diazaspiro[5.5]undecane B Benzyl bromide, K2CO3, MeCN C This compound B->C D Boc2O, Et3N, DCM C->D E tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate D->E F 1. H2, Pd/C, MeOH 2. Functionalization reagent E->F G Functionalized Linker Intermediate F->G

Caption: Synthetic scheme for a functionalized this compound linker.

Materials:

  • 3,9-Diazaspiro[5.5]undecane

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Appropriate functionalization reagent (e.g., a carboxylic acid for amide coupling, an alkyl halide for alkylation)

Procedure:

  • Monobenzylation: Dissolve 3,9-diazaspiro[5.5]undecane in acetonitrile. Add potassium carbonate and benzyl bromide. Stir the reaction mixture at room temperature overnight. Filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.

  • Boc Protection: Dissolve the product from step 1 in dichloromethane. Add triethylamine and di-tert-butyl dicarbonate. Stir the reaction at room temperature for 4-6 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate.

  • Deprotection and Functionalization: Dissolve the Boc-protected intermediate in methanol. Add palladium on carbon and stir the mixture under a hydrogen atmosphere overnight. Filter the catalyst and concentrate the filtrate. The resulting free amine can then be functionalized with a desired linker extension or directly coupled to a warhead or E3 ligase ligand using standard coupling chemistries.

Protocol 2: PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of the functionalized spirocyclic linker to a carboxylic acid-containing warhead or E3 ligase ligand.

Diagram: PROTAC Synthesis Workflow

G cluster_0 Reactant Preparation cluster_1 Amide Coupling cluster_2 Final Deprotection & Coupling A Functionalized Linker (Amine-terminated) C HATU, DIPEA, DMF A->C B Warhead/E3 Ligand (Carboxylic acid-terminated) B->C D PROTAC Intermediate C->D E 1. Deprotection 2. Coupling to second ligand D->E F Final PROTAC E->F

Caption: General workflow for PROTAC synthesis using amide coupling.

Materials:

  • Amine-functionalized this compound linker intermediate

  • Carboxylic acid-functionalized warhead or E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

Procedure:

  • Dissolve the carboxylic acid-functionalized component in DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes to activate the carboxylic acid.

  • Add the amine-functionalized this compound linker intermediate to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Purify the crude PROTAC intermediate by preparative HPLC.

  • The protecting group on the other end of the linker can then be removed, followed by a similar coupling reaction with the second ligand (either the warhead or the E3 ligase ligand) to yield the final PROTAC.

Protocol 3: Evaluation of PROTAC-induced Protein Degradation

This protocol outlines a standard Western blot-based assay to assess the degradation of the target protein in a cellular context.

Diagram: Protein Degradation Evaluation Workflow

G A Cell Seeding B PROTAC Treatment (Dose-response and time-course) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot E->F G Immunodetection (Target Protein & Loading Control) F->G H Data Analysis (Densitometry, DC50 determination) G->H

Caption: Workflow for assessing PROTAC-mediated protein degradation.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: Wash the cells with PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Normalize the protein lysates to the same concentration and run them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Data Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Perform densitometry analysis to quantify the protein levels. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and determine the DC₅₀ value (the concentration of PROTAC that induces 50% degradation of the target protein).

Data Presentation and Interpretation

The efficacy of a PROTAC is typically characterized by its DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values. These parameters can be determined by fitting the dose-response data to a sigmoidal curve.

Table 1: Degradation Profile of ACBI1 in MV-4-11 cells

Target ProteinDC₅₀ (nM)
SMARCA26
SMARCA411
PBRM132

Data from Farnaby et al., Nat Chem Biol, 2019.[4]

Interpretation of Results:

  • A low nanomolar DC₅₀ value, as seen with ACBI1 for SMARCA2 and SMARCA4, indicates a highly potent degrader.

  • The selectivity of the PROTAC can be assessed by comparing the DC₅₀ values for the intended target versus other related proteins.

  • It is crucial to include a negative control, such as an epimer of the E3 ligase ligand that does not bind to the ligase, to confirm that the observed degradation is dependent on the formation of the ternary complex.

Conclusion and Future Perspectives

The strategic incorporation of rigid and three-dimensional linker elements, such as this compound, represents a powerful approach to optimize the properties of PROTACs. The case of ACBI1 demonstrates that rational design of the linker can lead to highly potent and selective protein degraders with promising therapeutic potential. As our understanding of the structural and dynamic requirements for efficient ternary complex formation continues to grow, the development of novel, sophisticated linkers will be a key driver of innovation in the field of targeted protein degradation.

References

  • Farnaby, W., Koegl, M., Roy, M. J., Whitworth, C., Diers, E., Trainor, N., ... & Ciulli, A. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature chemical biology, 15(7), 672-680. [Link]
  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. [Link]
  • Troup, R. I., Stump, K. L., & London, C. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
  • Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link]
  • opnMe. (n.d.). SMARCA2/4 PROTAC ACBI1. [Link]
  • Chemical Probes Portal. (n.d.). ACBI1. [Link]

Sources

Application Notes and Protocols for the Coupling of 3-Benzyl-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Spirocyclic Scaffold

3-Benzyl-3,9-diazaspiro[5.5]undecane is a key building block in modern medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic core offers a unique conformational constraint that is increasingly sought after in the design of novel therapeutics. The presence of two distinct secondary amine functionalities, one of which is protected by a benzyl group, allows for sequential and site-selective functionalization. This makes it an exceptionally valuable linker molecule, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation of linked moieties is critical for activity.[1][2][3] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][3]

This guide provides detailed experimental protocols for the three primary coupling reactions involving the secondary amine of this compound: N-Arylation via the Buchwald-Hartwig amination, N-Acylation for the formation of amides, and N-Alkylation through reductive amination. The protocols are designed to be robust and adaptable, with explanations of the rationale behind the choice of reagents and conditions to empower researchers to tailor these methods to their specific synthetic needs.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC₁₆H₂₄N₂
Molecular Weight244.38 g/mol
CAS Number189333-49-1
AppearanceWhite to off-white solid
SolubilitySoluble in most organic solvents (DCM, DMF, DMSO)

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a cornerstone of modern synthetic organic chemistry.[4][5] This reaction is particularly useful for coupling amines with aryl halides or triflates, substrates that are often unreactive in traditional nucleophilic aromatic substitution reactions. For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the unprotected secondary amine.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Amine, Aryl Halide, Catalyst, Ligand, and Base solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->solvent atmosphere Degas and Place under Inert Atmosphere (N₂ or Ar) solvent->atmosphere heating Heat to Desired Temperature (e.g., 80-110 °C) atmosphere->heating monitoring Monitor by TLC or LC-MS heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction purification Column Chromatography extraction->purification

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Detailed Protocol: N-Arylation of this compound with 4-Bromotoluene

Materials:

  • This compound

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), 4-bromotoluene (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and tBuXPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv) and anhydrous toluene.

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

ReagentMolar Equiv.Purpose
This compound1.0Starting Amine
4-Bromotoluene1.2Arylating Agent
Pd₂(dba)₃0.02Palladium Catalyst Precursor
tBuXPhos0.04Ligand
NaOtBu1.4Base
Toluene-Solvent

N-Acylation: Amide Bond Formation

N-Acylation is a fundamental transformation that couples an amine with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an amide bond. This reaction is widely used to introduce a variety of functional groups and to build larger molecules. For this compound, acylation of the unprotected secondary amine is a straightforward process. The use of a peptide coupling reagent, such as HATU, facilitates the reaction with carboxylic acids under mild conditions, minimizing side reactions.

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Amine, Carboxylic Acid, Coupling Reagent, and Base solvent Add Anhydrous Solvent (e.g., DMF, DCM) reagents->solvent stirring Stir at Room Temperature solvent->stirring monitoring Monitor by TLC or LC-MS stirring->monitoring quench Quench Reaction (if necessary) monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction purification Column Chromatography extraction->purification

Caption: Workflow for N-Acylation.

Detailed Protocol: N-Acylation with Benzoic Acid

Materials:

  • This compound

  • Benzoic Acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv), benzoic acid (1.1 equiv), and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until completion (typically 1-4 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate.

  • Extraction: Wash with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ReagentMolar Equiv.Purpose
This compound1.0Starting Amine
Benzoic Acid1.1Carboxylic Acid Source
HATU1.2Coupling Reagent
DIPEA2.0Base
DMF-Solvent

N-Alkylation via Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[6] This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced in situ to the corresponding amine.[6] This method avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[6] For this compound, this allows for the introduction of a wide range of alkyl groups at the unprotected secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent commonly used for this transformation.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification reagents Combine Amine and Aldehyde/Ketone solvent Add Anhydrous Solvent (e.g., DCE, DCM) reagents->solvent stir Stir briefly to form Iminium Ion solvent->stir reductant Add Reducing Agent (e.g., NaBH(OAc)₃) stir->reductant stirring Stir at Room Temperature reductant->stirring monitoring Monitor by TLC or LC-MS stirring->monitoring quench Quench with Saturated Aqueous NaHCO₃ monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction purification Column Chromatography extraction->purification

Caption: Workflow for Reductive Amination.

Detailed Protocol: N-Alkylation with Cyclohexanecarboxaldehyde

Materials:

  • This compound

  • Cyclohexanecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Standard laboratory glassware

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and cyclohexanecarboxaldehyde (1.2 equiv) in anhydrous DCE.

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ReagentMolar Equiv.Purpose
This compound1.0Starting Amine
Cyclohexanecarboxaldehyde1.2Aldehyde Source
NaBH(OAc)₃1.5Reducing Agent
1,2-Dichloroethane (DCE)-Solvent

Troubleshooting and Optimization

  • Low Yield in Buchwald-Hartwig Amination: If the reaction stalls or gives low yields, consider screening different ligands (e.g., XPhos, SPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under a positive pressure of inert gas.

  • Side Reactions in Acylation: If side reactions are observed, ensure the reaction temperature is maintained at room temperature or below. The use of acyl chlorides may require a non-nucleophilic base like triethylamine and lower temperatures to avoid side reactions.

  • Slow Reductive Amination: If the reaction is slow, a small amount of acetic acid can be added to catalyze the formation of the iminium ion. Ensure the reducing agent is of high quality and added portion-wise.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules. The protocols outlined in this guide for N-arylation, N-acylation, and N-alkylation provide robust starting points for the functionalization of this scaffold. By understanding the principles behind these reactions and carefully controlling the experimental conditions, researchers can effectively incorporate this unique spirocyclic diamine into a wide range of molecular architectures for applications in drug discovery and materials science.

References

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

Sources

Application of 3-Benzyl-3,9-diazaspiro[5.5]undecane in the Synthesis of Potent BRD4 Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, medicinal chemistry, and oncology.

Introduction: Targeting BRD4 for Degradation

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, has emerged as a critical regulator of oncogene expression, making it a prime therapeutic target in various cancers.[1][2][3] Unlike traditional inhibitors that block the function of a protein, Proteolysis-Targeting Chimeras (PROTACs) offer a novel therapeutic modality by inducing the selective degradation of a target protein.[4][5] PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[5][6] This ternary complex formation between the POI and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5]

This application note details the use of 3-Benzyl-3,9-diazaspiro[5.5]undecane as a linker component in the synthesis of a potent BRD4 degrader. The spirocyclic nature of this linker provides a degree of conformational rigidity that can be advantageous in pre-organizing the binding moieties for effective ternary complex formation, a critical factor in the efficacy of a PROTAC.

The Strategic Role of the Linker in PROTAC Design

The linker is not merely a spacer but a crucial determinant of a PROTAC's biological activity. Its length, rigidity, and chemical composition influence the stability and geometry of the ternary complex, thereby impacting degradation efficiency and selectivity. The use of a spirocyclic diamine linker like this compound offers several potential advantages:

  • Conformational Constraint: The rigid spirocyclic scaffold can reduce the entropic penalty of ternary complex formation, potentially leading to higher degradation potency.

  • Vectorial Control: The defined geometry of the linker can orient the BRD4 and E3 ligase ligands in a productive manner for ubiquitination.

  • Physicochemical Properties: The aliphatic nature of the spirocycle can influence the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.

Synthesis of a BRD4 Degrader Utilizing this compound

This section provides a detailed protocol for the synthesis of a representative BRD4 degrader, herein named BRD4-Spiro-VHL , which links the well-characterized BRD4 ligand, (+)-JQ1, to a von Hippel-Lindau (VHL) E3 ligase ligand via the this compound linker.

Overall Synthetic Scheme

The synthesis is a convergent two-step process involving the sequential amide coupling of the linker with the BRD4 ligand and the VHL ligand.

G cluster_0 Step 1: Coupling with BRD4 Ligand cluster_1 Step 2: Coupling with E3 Ligase Ligand JQ1_acid (+)-JQ1-carboxylic acid Intermediate Intermediate 1 JQ1_acid->Intermediate HATU, DIPEA, DMF Linker This compound Linker->Intermediate VHL_amine VHL Ligand-amine Final_Product BRD4-Spiro-VHL VHL_amine->Final_Product Intermediate->Final_Product HATU, DIPEA, DMF

Caption: Synthetic workflow for BRD4-Spiro-VHL.

Materials and Reagents
ReagentSupplierPurity
(+)-JQ1-carboxylic acidMedChemExpress>98%
This compoundMedChemExpress>98%
VHL Ligand-amine (e.g., (S,R,S)-AHPC)MedChemExpress>98%
HATUSigma-Aldrich>98%
DIPEASigma-Aldrich>99%
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous
Dichloromethane (DCM)Sigma-AldrichAnhydrous
Trifluoroacetic acid (TFA)Sigma-Aldrich>99%
Saturated aq. NaHCO3 solution--
Brine--
Anhydrous Na2SO4--
HPLC grade Acetonitrile--
HPLC grade Water--
Formic acid--
Experimental Protocol

Step 1: Synthesis of Intermediate 1 (Mono-acylated Linker)

  • To a solution of (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.

  • Add the solution of the linker to the activated (+)-JQ1-carboxylic acid solution dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aq. NaHCO3 solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, gradient of 0-10% methanol in dichloromethane) to afford Intermediate 1 .

Step 2: Synthesis of BRD4-Spiro-VHL (Final Product)

  • To a solution of the VHL Ligand-amine (e.g., (S,R,S)-AHPC) (1.0 eq) and Intermediate 1 (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aq. NaHCO3 solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC (e.g., C18 column, gradient of acetonitrile in water with 0.1% formic acid) to yield the final product, BRD4-Spiro-VHL , as a white solid after lyophilization.

Characterization and Validation

The synthesized BRD4-Spiro-VHL should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR & ¹³C NMR Spectra consistent with the proposed structure, showing characteristic peaks for the JQ1, linker, and VHL ligand moieties.
High-Resolution Mass Spectrometry (HRMS) Calculated m/z value for the protonated molecule [M+H]⁺ should match the experimentally observed value within a narrow tolerance (e.g., ± 5 ppm).
Purity (HPLC) >95% purity as determined by HPLC analysis at a suitable wavelength (e.g., 254 nm).

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The synthesized BRD4-Spiro-VHL is designed to induce the degradation of BRD4 through the ubiquitin-proteasome system. The mechanism involves the formation of a ternary complex between BRD4, the PROTAC, and the VHL E3 ubiquitin ligase.

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation BRD4 BRD4 Protein Ternary BRD4-PROTAC-VHL Ternary Complex BRD4->Ternary PROTAC BRD4-Spiro-VHL PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_BRD4 Polyubiquitinated BRD4 Ternary->Ub_BRD4 E1, E2 Enzymes Ub Ubiquitin Ub->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of BRD4 degradation by BRD4-Spiro-VHL.

Biological Evaluation Protocol

To validate the efficacy of BRD4-Spiro-VHL, a series of in vitro cellular assays should be performed.

1. Cellular BRD4 Degradation Assay (Western Blot)

  • Cell Culture: Plate a suitable cancer cell line (e.g., MV4-11, a human acute myeloid leukemia cell line known to be sensitive to BRD4 inhibition) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of BRD4-Spiro-VHL (e.g., 1 nM to 10 µM) for a defined period (e.g., 18 hours). Include a vehicle control (DMSO) and a non-degrading inhibitor control ((−)-JQ1).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use an appropriate secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to determine the extent of BRD4 degradation at each concentration.

2. Anti-proliferative Activity Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of BRD4-Spiro-VHL.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a luminescent-based assay that quantifies ATP.

  • Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 value.

Conclusion

This compound serves as a valuable and structurally distinct linker for the synthesis of potent PROTAC degraders. The synthetic protocol outlined in this application note provides a clear and reproducible method for constructing a BRD4 degrader, BRD4-Spiro-VHL. The use of such conformationally constrained linkers is a promising strategy in the rational design of next-generation PROTACs with improved efficacy and drug-like properties. The described biological evaluation methods will enable researchers to validate the activity of their synthesized degraders and advance the development of novel cancer therapeutics.

References

  • Hijacking the MDM2 E3 Ligase with Novel BRD4‐Targeting Proteolysis‐Targeting Chimeras in Pancre
  • BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregul
  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PMC.
  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs.
  • This compound | PROTAC Linker. MedChemExpress.
  • Technical Support Center: PROTAC Synthesis with VHL Ligands. Benchchem.
  • Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions.
  • Design and synthesis of novel bispecific molecules for inducing BRD4 protein degrad
  • Workflow for E3 Ligase Ligand Valid
  • Design, synthesis, and biological evalu
  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Applic
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews (RSC Publishing).
  • Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions. PubMed.
  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PubMed.
  • (PDF) A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs.
  • PROTAC Degradation of Bromodomain for the Treatment of Hyperplasia and Cancer.
  • Abstract 4710: BRD4 degradation by PROTACs represents a more effective therapeutic strategy than BRD4 inhibitors in ovarian cancer. AACR Journals.
  • Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells. Frontiers.

Sources

Using 3-Benzyl-3,9-diazaspiro[5.5]undecane for androgen receptor degradation.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Guide to Androgen Receptor Degradation Using a PROTAC Incorporating a 3-Benzyl-3,9-diazaspiro[5.5]undecane Linker Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Shift from Occupancy to Elimination in Androgen Receptor Targeting

The Androgen Receptor (AR) is a transcription factor of paramount importance in the development and progression of prostate cancer.[1][2] For decades, the therapeutic strategy has revolved around competitive inhibition of the receptor's ligand-binding domain. While effective, this occupancy-based model is susceptible to resistance mechanisms, including AR overexpression and mutations. The advent of Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) offers a paradigm shift from inhibition to complete elimination of the target protein.[3][4]

A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] This tripartite structure acts as a molecular bridge, inducing proximity between the target and the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome.[4] This catalytic mechanism allows substoichiometric amounts of a PROTAC to eliminate a substantial pool of target protein.

This guide details the application of a PROTAC designed for AR degradation. We will focus on a molecule, hereafter referred to as AR-D-Spiro , which exemplifies a common PROTAC architecture. AR-D-Spiro utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase, a well-validated recruiter for TPD, connected to an AR antagonist via a linker built from a This compound core.[5][6][7] While this spirocyclic moiety is a structural linker element, its rigidity and exit vectors are critical for optimizing the orientation and stability of the resulting ternary complex—the crucial intermediate for effective degradation.

Mechanism of Action: Engineering Protein Degradation

The function of AR-D-Spiro is to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively destroy the Androgen Receptor. The process can be broken down into several key steps, as illustrated below.

  • Bivalent Engagement: The AR-D-Spiro molecule, being bifunctional, simultaneously binds to the Androgen Receptor (via its antagonist warhead) and the VHL E3 ligase (via its VHL-binding ligand).

  • Ternary Complex Formation: This dual binding event results in the formation of a transient, productive ternary complex: [AR :: AR-D-Spiro :: VHL] . The specific geometry and stability of this complex, dictated heavily by the linker's properties, are the most critical determinants of degradation efficiency.[1]

  • Ubiquitin Transfer: Within the ternary complex, the VHL E3 ligase, in concert with E1 activating and E2 conjugating enzymes, catalyzes the transfer of ubiquitin molecules onto lysine residues on the surface of the AR protein.[4]

  • Polyubiquitination: A chain of ubiquitin molecules (polyubiquitination) is assembled on the AR, serving as a recognition signal for the cell's primary protein disposal machinery.

  • Proteasomal Degradation: The polyubiquitinated AR is recognized and shuttled to the 26S proteasome, where it is unfolded and degraded into small peptides. The AR-D-Spiro molecule is then released and can engage another AR and VHL, acting catalytically to induce further rounds of degradation.

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation AR Androgen Receptor (AR) (Target Protein) Ternary [AR :: AR-D-Spiro :: VHL] Ternary Complex AR->Ternary Binds AR Ligand PROTAC AR-D-Spiro PROTAC (VHL Ligand - Spiro Linker - AR Ligand) PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Binds VHL Ligand Ternary->PROTAC Catalytic Release Ub_AR Poly-Ubiquitinated AR Ternary->Ub_AR Ubiquitin Transfer (from E1/E2) Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Workflow_Diagram cluster_prep Preparation cluster_process Processing cluster_analysis Analysis seed 1. Seed Cells (e.g., LNCaP in 6-well plates) treat 2. Treat with AR-D-Spiro (Dose-response, 18h) seed->treat lyse 3. Cell Lysis (RIPA Buffer) treat->lyse quantify 4. Protein Quantification (BCA Assay) lyse->quantify sds 5. SDS-PAGE quantify->sds transfer 6. PVDF Transfer sds->transfer blot 7. Western Blot (Anti-AR, Anti-GAPDH) transfer->blot image 8. Imaging & Analysis blot->image

Sources

Application Note: Leveraging the 3-Benzyl-3,9-diazaspiro[5.5]undecane Scaffold for the Development of Novel FLT3-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract FMS-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in acute myeloid leukemia (AML), where activating mutations drive cancer progression and are associated with poor prognosis.[1] The development of next-generation FLT3 inhibitors requires novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. Spirocyclic structures, with their inherent three-dimensionality, provide a distinct advantage over traditional flat aromatic compounds by enabling better exploration of protein binding pockets and enhancing drug-like properties.[2][3] This guide details the strategic application of the 3-benzyl-3,9-diazaspiro[5.5]undecane scaffold as a versatile core for designing and evaluating novel FLT3-targeted agents. We provide a comprehensive overview of the underlying scientific rationale and a series of detailed, field-proven protocols for the biochemical and cellular characterization of candidate compounds, from initial kinase inhibition assays to mechanistic studies in FLT3-dependent cancer cell lines.

Introduction: FLT3 as a Key Therapeutic Target in AML

FMS-like tyrosine kinase 3 (FLT3) is a class III receptor tyrosine kinase that plays a pivotal role in the normal proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4][5] In approximately one-third of patients with Acute Myeloid Leukemia (AML), the FLT3 gene is mutated, leading to constitutive, ligand-independent activation of the kinase.[1][6] The most common of these mutations are internal tandem duplications (FLT3-ITD) within the juxtamembrane domain, followed by point mutations in the tyrosine kinase domain (FLT3-TKD).

This constant activation of FLT3 drives uncontrolled cell proliferation and survival through downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and STAT5.[7][8] The presence of an FLT3-ITD mutation, in particular, is a strong independent predictor of poor clinical outcome, with higher relapse rates and reduced overall survival.[1] While several FLT3 inhibitors have been developed and approved, challenges such as acquired resistance and off-target toxicities necessitate the discovery of new chemical entities.[4][9]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (Wild-Type or Mutant) FLT3_dimer Dimerization & Autophosphorylation FLT3->FLT3_dimer Ligand Binding or ITD/TKD Mutation PI3K PI3K FLT3_dimer->PI3K STAT5 STAT5 FLT3_dimer->STAT5 RAS RAS FLT3_dimer->RAS AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription STAT5->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Constitutively active FLT3 signaling in AML.

The Rationale for Spirocyclic Scaffolds in Kinase Inhibitor Design

Modern drug discovery has seen a shift away from flat, aromatic molecules towards compounds with greater three-dimensionality.[3] The "fraction of sp3 hybridized carbons" (Fsp3) is a key metric used to quantify this, and a higher Fsp3 value often correlates with improved clinical success.[2] Spirocycles, which are ring systems fused at a single quaternary carbon, are an excellent tool for increasing Fsp3 and conferring several advantages:[2][10]

  • Conformational Rigidity: The rigid structure of a spirocyclic core reduces the number of rotatable bonds, locking pharmacophoric elements into a well-defined orientation. This can lead to higher binding affinity and improved selectivity for the target kinase.[3][10]

  • Improved Physicochemical Properties: Spirocyclic scaffolds can disrupt planarity and crystallinity, often leading to better aqueous solubility. Their unique 3D shapes can also shield parts of the molecule from metabolic enzymes, improving pharmacokinetic properties.[3][11]

  • Novel Chemical Space: These scaffolds allow medicinal chemists to explore novel vector spaces around the core, enabling the discovery of compounds with unique structure-activity relationships (SAR).[11]

The 3,9-diazaspiro[5.5]undecane core is a privileged scaffold that provides two nitrogen atoms as versatile points for chemical modification, allowing for the systematic exploration of the ATP binding site of kinases like FLT3.[12]

The this compound Scaffold: A Versatile Core

The this compound structure serves as an exemplary starting point for FLT3 inhibitor development. The benzyl group can be used to occupy a specific pocket within the kinase, while the secondary amine at the 9-position provides a handle for introducing diverse chemical moieties designed to interact with other key residues in the ATP-binding site.

Beyond its role as a central scaffold for traditional competitive inhibitors, this structure is also documented as a building block for PROteolysis TArgeting Chimeras (PROTACs).[13][14] A PROTAC based on this scaffold would link an FLT3-binding warhead to a ligand for an E3 ubiquitin ligase, inducing the targeted degradation of the FLT3 protein rather than merely inhibiting its function. This dual-use potential makes it a highly valuable tool for modern drug discovery programs.

Workflow cluster_invitro In Vitro Characterization cluster_advanced Advanced / Mechanistic Studies start Design & Synthesis of This compound Analogs biochem Protocol 4.1: Biochemical Kinase Assay (Determine IC50) start->biochem viability Protocol 4.2: Cell Viability Assay (MV4-11 Cells, Determine GI50) biochem->viability Potent compounds western Protocol 4.3: Target Engagement Assay (Western Blot for p-FLT3) viability->western Active compounds apoptosis Protocol 4.4: Apoptosis Assay (Annexin V Staining) western->apoptosis protac Protocol 4.5 (PROTACs): Protein Degradation Assay (Western Blot for Total FLT3) apoptosis->protac If designed as PROTAC invivo In Vivo Efficacy Studies (MV4-11 Xenograft Model) apoptosis->invivo Lead Candidate protac->invivo Lead Degrader

Sources

Application Notes and Protocols for Cell Permeability Assays of PROTACs with Diazaspiro[5.5]undecane Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Permeability Challenge of PROTACs and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[][2][3] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two crucial elements.[4] The linker is not merely a spacer; it is a critical determinant of a PROTAC's biological activity, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as governing the molecule's physicochemical properties.[][4]

A significant hurdle in the development of effective PROTACs is achieving sufficient cell permeability to enable them to reach their intracellular targets.[5][6] Due to their bipartite nature, PROTACs are often large molecules with high molecular weights and polar surface areas, placing them outside the conventional "Rule of 5" space for orally bioavailable drugs.[7] The linker, in particular, plays a pivotal role in modulating these properties and, consequently, cell permeability.[8][9][10][11]

This application note focuses on PROTACs incorporating diazaspiro[5.5]undecane linkers. These linkers are of growing interest due to their rigid, three-dimensional structure.[12][13][14][15] Rigidity in a linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation and can also impact cell permeability by influencing the molecule's overall shape and ability to shield polar groups.[16][17] The diazaspiro[5.5]undecane scaffold can introduce basic amine functionalities, which may be protonated at physiological pH, affecting solubility and potential interactions with the cell membrane and transporters.[16] Therefore, a thorough and nuanced assessment of the cell permeability of PROTACs featuring these linkers is essential for their successful development.

Here, we provide detailed protocols for a tiered approach to evaluating the cell permeability of PROTACs with diazaspiro[5.5]undecane linkers, from high-throughput screening of passive permeability to more complex cell-based models that account for active transport and efflux mechanisms.

Tier 1: High-Throughput Assessment of Passive Permeability

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a non-cell-based, high-throughput assay that models passive, transcellular permeability.[2][18][19] It is a cost-effective method for the initial screening of a large number of compounds to assess their ability to diffuse across a lipid membrane.[2][20] This assay is particularly useful in the early stages of PROTAC development to quickly identify candidates with favorable passive diffusion characteristics.[18][21]

The PAMPA assay utilizes a 96-well filter plate where the filter is coated with a lipid solution, creating an artificial membrane that separates a donor compartment (containing the test compound) from an acceptor compartment. The rate at which the compound diffuses from the donor to the acceptor compartment is measured to determine its permeability coefficient (Pe).

Diagram of the PAMPA Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_compound Prepare PROTAC Stock (10 mM in DMSO) prep_donor Dilute PROTAC in Donor Buffer (pH 7.4) prep_compound->prep_donor assemble Assemble Donor and Acceptor Plates prep_acceptor Fill Acceptor Plate with Buffer coat_membrane Coat Filter Plate with Lipid Solution add_compound Add Diluted PROTAC to Donor Wells assemble->add_compound incubate Incubate at Room Temp (e.g., 5 hours) add_compound->incubate disassemble Separate Plates incubate->disassemble quantify Quantify Compound Concentration (LC-MS/MS) disassemble->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., flat-bottom, non-treated)

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test PROTACs and control compounds (high and low permeability)

  • Plate shaker

  • LC-MS/MS system for quantification

Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of test PROTACs and control compounds in DMSO.

    • Dilute the stock solutions in PBS (pH 7.4) to a final concentration of 100-200 µM. The final DMSO concentration should be kept low (≤1%) to avoid disrupting the artificial membrane.[7]

  • Membrane Coating:

    • Carefully apply 5 µL of the phospholipid solution to the filter surface of each well in the 96-well filter plate.

    • Allow the lipid to impregnate the filter for at least 5 minutes. Avoid touching the membrane.

  • Assay Setup:

    • Add 200 µL of fresh PBS (pH 7.4) to each well of the 96-well acceptor plate.

    • Carefully place the lipid-coated filter plate on top of the acceptor plate, ensuring the bottom of the filter plate makes contact with the buffer in the acceptor plate.

    • Add 180 µL of the diluted compound solutions to the corresponding wells of the filter plate (donor compartment).

  • Incubation:

    • Cover the assembled plates to prevent evaporation.

    • Incubate at room temperature for 4-18 hours on a plate shaker with gentle agitation. The incubation time may need to be optimized based on the specific compounds.

  • Sample Analysis:

    • After incubation, carefully separate the filter and acceptor plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method. LC-MS/MS is highly recommended for its sensitivity and specificity, especially for large molecules like PROTACs.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca * (Vd + Va)) / (C0 * Vd)) Where:

      • Vd = volume of the donor well

      • Va = volume of the acceptor well

      • A = area of the filter

      • t = incubation time

      • Ca = compound concentration in the acceptor well

      • C0 = initial compound concentration in the donor well

Compound IDLogD (pH 7.4)PAMPA Permeability (Pe) (10⁻⁶ cm/s)Permeability Class
PROTAC-DSU-01
PROTAC-DSU-02
Control (High)High
Control (Low)Low

Permeability Classification (example): High (>5 x 10⁻⁶ cm/s), Medium (1-5 x 10⁻⁶ cm/s), Low (<1 x 10⁻⁶ cm/s)

Tier 2: Cell-Based Assays for a More Comprehensive View

While PAMPA is excellent for assessing passive diffusion, it does not account for the complexities of cellular transport, such as active uptake and efflux, which are critical for determining the overall intracellular concentration of a PROTAC.[2][16] Cell-based assays using immortalized cell lines that form polarized monolayers are the gold standard for in vitro permeability assessment.[22][]

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is widely used as a model of human intestinal absorption.[24][25][26] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and express a variety of transporters, including efflux pumps like P-glycoprotein (P-gp).[22][][25] This assay is invaluable for predicting oral absorption and identifying compounds that are substrates of efflux transporters.[24][25]

Caco-2 cells are seeded on Transwell inserts, creating an apical (AP) and a basolateral (BL) compartment, mimicking the luminal and blood sides of the intestine, respectively.[22][25] The transport of the PROTAC is measured in both directions: AP to BL (absorptive) and BL to AP (efflux).[24][25] The apparent permeability coefficient (Papp) is calculated for both directions, and the ratio of these values (efflux ratio) indicates whether the compound is subject to active efflux.[24][25]

Diagram of the Caco-2 Assay Workflow

Caco2_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture Culture for ~21 Days to Differentiate seed_cells->culture check_integrity Measure TEER to Confirm Monolayer Integrity culture->check_integrity prep_compound Prepare PROTAC Dosing Solution check_integrity->prep_compound add_compound_ap Add to Apical Side (A -> B Transport) prep_compound->add_compound_ap add_compound_bl Add to Basolateral Side (B -> A Transport) prep_compound->add_compound_bl incubate Incubate at 37°C (e.g., 2 hours) add_compound_ap->incubate add_compound_bl->incubate collect_samples Collect Samples from Receiver Compartments incubate->collect_samples quantify Quantify Compound Concentration (LC-MS/MS) collect_samples->quantify calculate Calculate Papp (A->B, B->A) and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 cell permeability assay.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell permeable supports (e.g., 24-well, 0.4 µm pore size)

  • Complete culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Transepithelial Electrical Resistance (TEER) meter

  • Test PROTACs and control compounds

  • LC-MS/MS system

Methodology:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[22]

    • Before the assay, confirm the integrity of the cell monolayer by measuring the TEER. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[25]

  • Compound Preparation:

    • Prepare a dosing solution of the test PROTAC (e.g., 10 µM) in transport buffer.[] The final DMSO concentration should be below 1%.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • For A -> B transport: Remove the buffer from the apical compartment and add the PROTAC dosing solution. Add fresh transport buffer to the basolateral compartment.

    • For B -> A transport: Remove the buffer from the basolateral compartment and add the PROTAC dosing solution. Add fresh transport buffer to the apical compartment.

    • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from the donor and receiver compartments.

    • Quantify the concentration of the PROTAC in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for each direction: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt = rate of permeation

      • A = surface area of the membrane

      • C0 = initial concentration in the donor compartment

    • Calculate the Efflux Ratio (ER): ER = Papp (B->A) / Papp (A->B) An efflux ratio ≥ 2 suggests the compound is a substrate for an efflux transporter.[27]

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability ClassEfflux Substrate?
PROTAC-DSU-01
PROTAC-DSU-02
Control (High)HighNo
Control (Efflux)LowYes
MDCK-MDR1 Permeability Assay

The Madin-Darby Canine Kidney (MDCK) cell line is another popular model for permeability screening.[28][29] A key advantage of MDCK cells is their rapid growth and formation of tight monolayers.[28] The MDCK-MDR1 cell line is genetically engineered to overexpress human P-glycoprotein (MDR1), making it a specific and sensitive tool for identifying P-gp substrates.[27][30][31] This is particularly relevant for PROTACs, as their large size and lipophilicity can make them susceptible to P-gp mediated efflux.

The protocol for the MDCK-MDR1 assay is very similar to the Caco-2 assay, with the main differences being the cell line and the culture time.

  • Cell Culture: MDCK-MDR1 cells are seeded on Transwell inserts and typically form a confluent monolayer within 3-5 days.[30]

  • Monolayer Integrity: TEER is measured to ensure monolayer integrity, with acceptable values often being >200 Ω·cm².[30]

  • Assay and Analysis: The bidirectional transport experiment and data analysis are performed as described for the Caco-2 assay. Comparing the efflux ratio in MDCK-MDR1 cells to that in wild-type MDCK cells can definitively confirm P-gp involvement.[31]

Tier 3: Assessing Intracellular Accumulation and Target Engagement

Ultimately, the goal of a PROTAC is to reach its target inside the cell and induce its degradation. Therefore, directly measuring intracellular accumulation and target engagement is a crucial step that integrates permeability with the PROTAC's biological function.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify the binding of a compound to its target protein in living cells.[5][32] By comparing the target engagement in intact cells versus permeabilized cells, an "availability index" can be calculated, which provides a surrogate measure of cell permeability and intracellular accumulation.[32]

A target protein is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-fused target, BRET occurs. The test PROTAC competes with the tracer for binding to the target, causing a decrease in the BRET signal in a dose-dependent manner.

Diagram of the NanoBRET™ Assay Principle

NanoBRET_Principle cluster_no_protac Without PROTAC cluster_with_protac With PROTAC Target_NL Target-NanoLuc Tracer Tracer Target_NL->Tracer Binding BRET BRET Signal Tracer->BRET Energy Transfer Target_NL2 Target-NanoLuc PROTAC PROTAC Target_NL2->PROTAC Competitive Binding NoBRET Reduced BRET PROTAC->NoBRET

Caption: Principle of the NanoBRET™ target engagement assay.

  • Cell Preparation: Use cells (e.g., HEK293) transiently or stably expressing the target protein fused to NanoLuc® luciferase.

  • Assay Setup (Intact Cells):

    • Plate the cells in a white, 96-well plate.

    • Treat the cells with a serial dilution of the test PROTAC.

    • Add the fluorescent tracer and the NanoLuc® substrate.

    • Incubate and measure the luminescence at two wavelengths (donor and acceptor).

  • Assay Setup (Permeabilized Cells):

    • Follow the same procedure as for intact cells, but include a cell-permeabilizing agent like digitonin in the buffer. This allows compounds to freely enter the cell, providing a measure of target affinity without the influence of cell permeability.

  • Data Analysis:

    • Calculate the BRET ratio for each well.

    • Plot the BRET ratio against the PROTAC concentration to generate dose-response curves and determine IC₅₀ values for both intact and permeabilized cells.

    • The ratio of IC₅₀ (permeabilized) / IC₅₀ (intact) can serve as an "availability index" to rank compounds based on their ability to accumulate in cells and engage the target. A ratio closer to 1 indicates better intracellular availability.[32]

Conclusion and Future Directions

The assessment of cell permeability is a critical step in the development of PROTACs, particularly for those incorporating novel linkers such as the diazaspiro[5.5]undecane scaffold. The tiered approach described here, starting with the high-throughput PAMPA for passive permeability, followed by the more biologically relevant Caco-2 and MDCK-MDR1 assays, and culminating in a functional assessment of intracellular target engagement with NanoBRET™, provides a comprehensive framework for evaluating and optimizing these promising therapeutic agents.

The rigid and potentially charged nature of diazaspiro[5.5]undecane linkers necessitates careful interpretation of the data from these assays. A high efflux ratio in the Caco-2 or MDCK-MDR1 assays may indicate that the PROTAC is a substrate for efflux pumps, a common challenge for large molecules. Conversely, the rigid structure may facilitate the adoption of a "folded" conformation that shields polar groups, potentially enhancing passive permeability, which would be reflected in the PAMPA and Caco-2 A→B Papp values.[8][9][10] By systematically applying these assays, researchers can gain crucial insights into the structure-permeability relationships of their PROTACs, enabling the rational design of molecules with improved drug-like properties and enhanced therapeutic potential.

References

  • Caco-2 Permeability - Sygnature Discovery. (n.d.). Sygnature Discovery.
  • Caco-2 permeability assay - Creative Bioarray. (n.d.). Creative Bioarray.
  • MDCK-MDR1 Permeability Assay - AxisPharm. (n.d.). AxisPharm.
  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2020). ACS Publications.
  • Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (2025).
  • MDCK Permeability - Creative Biolabs. (n.d.). Creative Biolabs.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2025). ACS Publications.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2025). PubMed Central.
  • A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. (n.d.). Springer Nature Experiments.
  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Taylor & Francis Online.
  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020). ACS Publications.
  • MDCK-MDR1 Permeability Assay - Evotec. (n.d.). Evotec.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2025). PubMed.
  • Permeability Assay - Profacgen. (n.d.). Profacgen.
  • MDR1-MDCK Permeability Assay - Creative Bioarray. (n.d.). Creative Bioarray.
  • How to perform the MDCK Permeability experiment in drug discovery. (2023). YouTube.
  • Quantitative Measurement of PROTAC Intracellular Accumulation. (2024). PubMed Central.
  • Target engagement for PROTACs in cells. (n.d.). ResearchGate.
  • Enhancing intracellular accumulation and target engagement of PROTACs with reversible covalent chemistry. (n.d.). ResearchGate.
  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. (n.d.). Pelago Bioscience.
  • Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry. (2019). bioRxiv.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. (n.d.). PubMed Central.
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PubMed Central.
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.).
  • Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing.
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PubMed Central.

Sources

In vitro assays for GABA receptor antagonists with a diazaspiro[5.5]undecane core

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Characterization of Diazaspiro[5.5]undecane-Based GABA-A Receptor Antagonists

Introduction: Targeting the Brain's Primary Inhibitory System

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, orchestrating a delicate balance between neuronal excitation and inhibition. Its actions are primarily mediated by the GABA type A receptor (GABA-A R), a ligand-gated ion channel that, upon activation, permits an influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1] Given their central role in regulating brain activity, GABA-A receptors are critical therapeutic targets for a wide range of neurological and psychiatric conditions, including anxiety, epilepsy, and sleep disorders.[2]

The discovery of novel chemical scaffolds that can selectively modulate GABA-A receptor function is a cornerstone of modern neuroscience drug development. Recently, compounds featuring a 3,9-diazaspiro[5.5]undecane core have emerged as a potent class of competitive GABA-A receptor antagonists.[3][4][5] These molecules offer a unique structural framework for probing receptor function and for the potential development of new therapeutic agents.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining a strategic, multi-assay approach to the comprehensive in vitro characterization of diazaspiro[5.5]undecane-based GABA-A receptor antagonists. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from initial hit identification to detailed mechanistic profiling.

The Target: A Closer Look at the GABA-A Receptor

Understanding the molecular target is paramount. The GABA-A receptor is not a single entity but a family of heteropentameric proteins assembled from a diverse array of subunits (e.g., α, β, γ, δ).[6] This subunit diversity gives rise to a vast number of receptor subtypes with distinct pharmacological properties and anatomical distributions, which is the basis for developing subtype-selective drugs with improved side-effect profiles.[2] Competitive antagonists, such as certain diazaspiro[5.5]undecane compounds, act by directly competing with GABA at its binding site, located at the interface between α and β subunits, thereby preventing channel opening.[3][4]

GABASynapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane cluster_antagonist Pharmacological Intervention vesicle Synaptic Vesicle (contains GABA) release GABA Release vesicle->release Action Potential GABAAR GABA-A Receptor (Ligand-Gated Cl⁻ Channel) release->GABAAR GABA binds to orthosteric site hyperpol Hyperpolarization (Inhibition) GABAAR->hyperpol Cl⁻ Influx antagonist Diazaspiro[5.5]undecane Antagonist antagonist->GABAAR Competes with GABA, prevents channel opening

Figure 1: Mechanism of GABAergic inhibition and antagonist action.

A Strategic Assay Cascade for Antagonist Characterization

A robust characterization of a novel compound series requires a tiered approach, moving from high-throughput methods that can screen many compounds to more complex, lower-throughput assays that provide detailed mechanistic information. This cascade ensures that resources are focused on the most promising candidates.

AssayCascade cluster_discovery Phase 1: Hit Identification (High-Throughput) cluster_validation Phase 2: Hit Confirmation & Potency cluster_characterization Phase 3: Mechanistic & Selectivity Profiling binding Primary Screen: Radioligand Binding Assay (Measures Affinity, Ki) ephys Secondary Assay: Automated Electrophysiology (Functional Potency, IC₅₀) binding->ephys Hits fluorescence Alternative Primary Screen: Fluorescence-Based Assay (FLIPR) (Functional Screen, % Inhibition) fluorescence->ephys Hits schild Lead Characterization: Schild Analysis (E-phys) (Mechanism of Antagonism) ephys->schild Confirmed Antagonists subtypes Selectivity Profiling: Test against various GABA-A R subtypes schild->subtypes

Figure 2: Recommended assay cascade for characterizing novel antagonists.

Phase 1: Primary Screening to Identify Binding Hits

The initial goal is to determine whether the diazaspiro[5.5]undecane compounds bind to the intended target site on the GABA-A receptor. Radioligand binding is the most direct and definitive method for this purpose.

Protocol 1: Competitive Radioligand Binding Assay

Principle: This assay quantifies the ability of an unlabeled test compound (the antagonist) to displace a radiolabeled ligand (e.g., [³H]muscimol or [³H]GABA) from the GABA binding site.[7][8] The concentration of the test compound that displaces 50% of the radioligand is its IC₅₀, from which the binding affinity (Ki) can be calculated. This provides a direct measure of target engagement.

Causality Behind Choices:

  • Tissue Source: Rat cortical synaptic membranes are used as they provide a rich, native source of various GABA-A receptor subtypes.[9]

  • Radioligand: [³H]muscimol is often preferred over [³H]GABA as it is a more potent and selective agonist for the GABA-A receptor binding site, providing a cleaner signal.[8]

  • Assay Termination: Rapid filtration is used to separate bound from free radioligand. This is critical for capturing the binding equilibrium before significant dissociation occurs.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize whole rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the crude synaptic membranes.

    • Wash the pellet multiple times by resuspension and centrifugation in fresh buffer to remove endogenous GABA.[8]

    • Finally, resuspend the pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup (in 96-well plates):

    • Total Binding: Add assay buffer, radioligand (e.g., 1-2 nM [³H]muscimol), and membrane preparation.

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, a high concentration of a known displacer (e.g., 100 µM unlabeled GABA), and membrane preparation. This defines the signal from binding to non-receptor components.

    • Test Compound Wells: Add assay buffer, radioligand, varying concentrations of the diazaspiro[5.5]undecane compound (e.g., 0.1 nM to 100 µM), and membrane preparation.

  • Incubation:

    • Incubate the plates for 30-60 minutes at 4°C to reach binding equilibrium.[8]

  • Termination and Filtration:

    • Rapidly harvest the contents of each well onto glass fiber filter mats using a cell harvester. The receptors (and bound radioligand) are trapped on the filter.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor (must be determined separately via saturation binding experiments).

Phase 2: Functional Confirmation of Antagonism

Once binding is confirmed, the next critical step is to verify that this binding translates into functional antagonism of the receptor. Automated electrophysiology is the gold standard for this characterization.

Protocol 2: Antagonist Characterization by Automated Patch-Clamp Electrophysiology

Principle: This technique directly measures the chloride current flowing through the GABA-A receptor ion channel in a whole-cell configuration.[10] The assay first establishes a baseline response to a fixed concentration of GABA and then measures the ability of the test compound to inhibit this GABA-induced current. It provides a highly quantitative measure of functional potency (IC₅₀).

Causality Behind Choices:

  • System: Automated patch-clamp systems (e.g., QPatch, Patchliner) are chosen for their higher throughput compared to manual patch-clamp, which is essential for drug discovery programs.[11]

  • Cell Line: A stable cell line (e.g., HEK293) expressing a specific, defined GABA-A receptor subtype (e.g., α1β2γ2, the most abundant subtype in the brain) is used. This provides a homogenous receptor population, leading to reproducible and interpretable data, free from the complexities of native tissue.[11]

  • GABA Concentration: A sub-maximal concentration of GABA (typically the EC₂₀ or EC₅₀) is used to elicit the control current. This ensures that the assay is sensitive enough to detect inhibition by an antagonist.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., human α1β2γ2) under standard conditions (37°C, 5% CO₂).

    • Harvest cells just before they reach confluency using a non-enzymatic dissociation solution to ensure cell health.

  • Instrument Setup:

    • Prepare extracellular and intracellular solutions with appropriate ionic compositions. The intracellular solution will contain high chloride, and the extracellular solution will contain GABA and the test compounds.

    • Prime the automated patch-clamp system and load the cell suspension and compound plates.

  • Experimental Protocol (Automated Run):

    • Cell Sealing: The system automatically captures a single cell and forms a high-resistance (>1 GΩ) "gigaseal".

    • Whole-Cell Configuration: A suction pulse is applied to rupture the cell membrane under the pipette, achieving the whole-cell configuration. The cell's membrane potential is clamped at a fixed voltage (e.g., -60 mV).

    • Control Application: Apply a fixed concentration of GABA (e.g., the EC₅₀, which must be predetermined) to the cell and record the peak inward chloride current. Repeat this application until a stable baseline response is achieved.

    • Antagonist Application: Apply the diazaspiro[5.5]undecane compound (at a single concentration for screening or a range of concentrations for IC₅₀ determination) for a pre-incubation period (e.g., 1-2 minutes).

    • Co-application: Apply the same fixed concentration of GABA in the continued presence of the antagonist and record the peak current.

    • Washout: Wash the cell with extracellular buffer to see if the antagonist's effect is reversible.

  • Data Analysis:

    • Calculate the percent inhibition for each antagonist concentration:

      • % Inhibition = (1 - (Current with Antagonist / Current without Antagonist)) * 100

    • For IC₅₀ determination, plot the % inhibition against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Data Presentation and Interpretation

Summarizing data in a clear, tabular format is crucial for comparing compounds and establishing a structure-activity relationship (SAR).

Table 1: Pharmacological Profile of Hypothetical Diazaspiro[5.5]undecane Analogs

Compound IDR-Group ModificationBinding Affinity (Ki, nM)Functional Potency (IC₅₀, µM)
DSU-001-H1801.5
DSU-002-Cl (meta)950.8
DSU-003-CH₃ (meta)1201.1
DSU-004-OCH₃ (para)4505.2
ReferenceGabazine250.16

Data are hypothetical for illustrative purposes. Reference values may be sourced from literature.[12]

Interpretation:

  • Correlation: A good correlation between binding affinity (Ki) and functional potency (IC₅₀) strengthens the evidence that the compound's functional effect is mediated through binding to the target site.

  • SAR: The data in Table 1 suggest that substitution at the meta position with an electron-withdrawing group like chlorine (DSU-002) improves both binding and functional activity compared to the parent compound (DSU-001). Conversely, a bulky methoxy group at the para position (DSU-004) is detrimental to activity. This information is vital for guiding the next round of chemical synthesis to optimize the lead compound.

Conclusion

The successful characterization of novel GABA-A receptor antagonists, such as those built on the diazaspiro[5.5]undecane scaffold, hinges on a systematic and multi-faceted in vitro testing strategy. By integrating direct binding assays with gold-standard functional electrophysiology, researchers can build a comprehensive pharmacological profile of their compounds. This tiered approach, which progresses from high-throughput screening to detailed mechanistic studies, ensures a robust and efficient path toward identifying and optimizing promising new candidates for the treatment of CNS disorders.

References

  • Johnston, G. A. R. (2013). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Pharmacology, Chapter 1: Unit 1.7.
  • Li, M. H., et al. (2022). Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells. CNS & Neurological Disorders - Drug Targets, 21(7), 643-654.
  • Liu, J., et al. (2008). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and Drug Development Technologies, 6(6), 781-786.
  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
  • Bavo, F., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795-17812.
  • Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429.
  • Johansson, T., et al. (2013). Yellow fluorescent protein-based assay to measure GABA(A) channel activation and allosteric modulation in CHO-K1 cells. PLoS One, 8(3), e59429.
  • ResearchGate. (n.d.). Radioligand binding affinities for GABAA receptors.
  • Craddock, M. D., et al. (2012). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Journal of Biomolecular Screening, 17(5), 635-645.
  • ResearchGate. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect.
  • Li, M. H., et al. (2022). Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells. Bentham Science.
  • Yamaura, M., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1530-1538.
  • University of Southampton Institutional Repository. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno.
  • Bavo, F., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795-17812.
  • Enna, S. J., & Bowery, N. G. (2004). Characterization of GABA Receptors. Current Protocols in Pharmacology.
  • ResearchGate. (n.d.). Data from electrophysiological studies of GABA(A) receptor antagonists.
  • Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay.
  • Lorenz-Guertin, J. M., & Jacob, T. C. (2021). Visualizing GABAA receptor trafficking dynamics with fluorogenic protein labeling. STAR Protocols, 2(2), 100527.
  • Liu, R., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75.
  • Chebib, M., & Johnston, G. A. R. (2000). Electrophysiology of ionotropic GABA receptors. Methods in Molecular Biology, 128, 255-271.
  • Malina, K. C., et al. (2024). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega.
  • Badran, S., et al. (1997). Comparative in vivo and in vitro studies with the potent GABAB receptor antagonist, CGP 56999A. European Journal of Pharmacology, 333(2-3), 135-142.
  • Bianchi, M. T., & Macdonald, R. L. (2003). The Apparent Voltage Dependence of GABAA Receptor Activation and Modulation Is Inversely Related to Channel Open Probability. Molecular Pharmacology, 64(5), 1235-1242.
  • Matteson, D. R., & Kukulka, C. G. (1995). Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro. British Journal of Pharmacology, 116(3), 2059-2067.
  • Christie, L. A., & Fountain, S. B. (2024). Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro. Journal of Neurophysiology, 132(1), 1-8.
  • Ade, A., et al. (2024). GLUT1-DS Brain Organoids Exhibit Increased Sensitivity to Metabolic and Pharmacological Induction of Epileptiform Activity. Pharmaceuticals, 17(1), 105.

Sources

Harnessing the Power of a Rigid Scaffold: The 3-Benzyl-3,9-diazaspiro[5.5]undecane Linker for von Hippel-Lindau (VHL) E3 Ligase-Based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the choice of ligands determines the "what" and "who" of the degradation process, the linker is the crucial "how," dictating the spatial orientation and proximity of the POI and the E3 ligase.[3] This, in turn, profoundly influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[2][4]

The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its well-characterized ligands and broad tissue expression.[5][6] The development of potent and selective VHL-based PROTACs is an area of intense research. While traditional linkers often consist of flexible polyethylene glycol (PEG) or alkyl chains, there is a growing appreciation for the advantages of more rigid and structurally defined linkers.[7][] This guide focuses on a specific rigid linker, 3-Benzyl-3,9-diazaspiro[5.5]undecane , and provides detailed application notes and protocols for its incorporation into VHL-based PROTACs.

The spirocyclic nature of the this compound linker offers several potential advantages in PROTAC design:

  • Conformational Rigidity: The rigid scaffold can pre-organize the PROTAC molecule into a bioactive conformation, reducing the entropic penalty associated with ternary complex formation.[9]

  • Improved Physicochemical Properties: Compared to flexible PEG linkers, which can be associated with high hydrophilicity and potential for hydrophobic collapse, rigid linkers can offer a more favorable balance of properties, potentially leading to improved cell permeability and metabolic stability.[7]

  • Novel Intellectual Property: The unique three-dimensional structure of spirocyclic linkers provides opportunities for generating novel chemical matter with distinct intellectual property.[7]

This document will provide a comprehensive overview of the synthesis, characterization, and evaluation of VHL-based PROTACs incorporating the this compound linker, aimed at researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Mechanism of Action: A VHL-Based PROTAC with a Spirocyclic Linker

The fundamental mechanism of a VHL-based PROTAC is to induce the proximity of a target protein to the VHL E3 ligase complex, leading to the ubiquitination and subsequent degradation of the target by the 26S proteasome. The this compound linker plays a pivotal role in orchestrating this process.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Binds to Target Ligand Proteasome Proteasome Target Protein->Proteasome Recognized by VHL E3 Ligase VHL E3 Ligase PROTAC->VHL E3 Ligase Binds to VHL Ligand Poly-Ub Chain Poly-ubiquitination VHL E3 Ligase->Poly-Ub Chain Catalyzes Ub Ub Poly-Ub Chain->Target Protein Tags Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degrades into

Figure 1: Mechanism of action of a VHL-based PROTAC.

The PROTAC molecule, featuring the this compound linker, simultaneously binds to the target protein and the VHL E3 ligase. This binding event forms a ternary complex, bringing the target protein into close proximity with the E3 ligase machinery. The VHL complex then catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which subsequently unfolds and degrades the tagged protein into smaller peptides.

Synthetic Strategy: Incorporating the this compound Linker

The synthesis of a VHL-based PROTAC with the this compound linker typically involves a modular approach, where the VHL ligand, the linker, and the target protein ligand are synthesized separately and then coupled together. An orthogonal protection strategy is crucial to ensure selective reactions at the desired positions.

A common precursor for the linker is 3-Boc-3,9-diazaspiro[5.5]undecane , where one of the amine groups is protected with a tert-butyloxycarbonyl (Boc) group.[10] This allows for sequential functionalization of the two amine groups.

Synthesis_Workflow cluster_0 Module Synthesis cluster_1 PROTAC Assembly VHL_Ligand VHL Ligand Synthesis (with coupling handle) Coupling1 Step 1: Couple Linker to VHL Ligand VHL_Ligand->Coupling1 Linker_Precursor Linker Precursor (e.g., 3-Boc-3,9-diazaspiro[5.5]undecane) Linker_Precursor->Coupling1 Target_Ligand Target Ligand Synthesis (with coupling handle) Coupling2 Step 3: Couple to Target Ligand Target_Ligand->Coupling2 Deprotection Step 2: Boc Deprotection Coupling1->Deprotection Deprotection->Coupling2 Purification Step 4: Purification (e.g., HPLC) Coupling2->Purification

Figure 2: General synthetic workflow for a VHL-based PROTAC with a spirocyclic linker.

Detailed Protocols

Protocol 1: Synthesis of VHL-Linker Intermediate

This protocol describes the coupling of a VHL ligand precursor (with a carboxylic acid handle) to the Boc-protected this compound linker.

Materials:

  • VHL ligand with a carboxylic acid functional group (1.0 eq)

  • 3-Boc-3,9-diazaspiro[5.5]undecane (1.1 eq)[10]

  • HATU (1,[(Dimethylamino)(1H-1,2,3-triazolo[4,5-b]pyridin-1-yl)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment (HPLC, LC-MS)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the VHL ligand (1.0 eq) in anhydrous DMF.

  • Add 3-Boc-3,9-diazaspiro[5.5]undecane (1.1 eq) to the solution.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the Boc-protected VHL-linker intermediate.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group from the VHL-linker intermediate.

Materials:

  • Boc-protected VHL-linker intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIPS) or water, optional)[11]

Procedure:

  • Dissolve the Boc-protected VHL-linker intermediate in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v in DCM) dropwise to the solution. If acid-sensitive functional groups are present, consider adding a scavenger like TIPS to trap the tert-butyl cation.[11]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step without further purification. If necessary, the free amine can be obtained by a basic workup.

Protocol 3: Final PROTAC Synthesis

This protocol describes the final coupling of the deprotected VHL-linker intermediate to the target protein ligand (with a carboxylic acid handle).

Materials:

  • Deprotected VHL-linker intermediate (TFA salt, 1.0 eq)

  • Target protein ligand with a carboxylic acid functional group (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0-5.0 eq, to neutralize the TFA salt and act as a base)

  • Anhydrous DMF

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment (preparative HPLC, LC-MS)

Procedure:

  • Under an inert atmosphere, dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

  • Add the deprotected VHL-linker intermediate (TFA salt, 1.0 eq) to the solution.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Add DIPEA (4.0-5.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, filter the reaction mixture and directly purify the crude product by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC product.

  • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC to confirm its identity and purity.

Characterization and Evaluation of the Final PROTAC

A comprehensive evaluation of the newly synthesized PROTAC is essential to determine its biological activity. This involves a series of biophysical, biochemical, and cellular assays.

Table 1: Key Assays for PROTAC Characterization
Assay TypeTechniquePurposeKey Parameters
Biophysical Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)Measure the binding affinity of the PROTAC to the target protein and VHL E3 ligase independently.KD (dissociation constant)
Biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISAAssess the formation of the ternary complex (POI-PROTAC-VHL) in a cell-free system.Ternary complex KD, Cooperativity (α)
Cellular Western Blot, In-Cell WesternQuantify the degradation of the target protein in cells.DC50 (concentration for 50% degradation), Dmax (maximum degradation)
Cellular NanoBRET™ Ternary Complex AssayMonitor the formation of the ternary complex in live cells.[12]BRET ratio
Cellular Proteomics (e.g., Mass Spectrometry)Evaluate the selectivity of the PROTAC by measuring the degradation of other proteins in the proteome.Off-target effects
Functional Cell Viability Assays (e.g., MTT, CellTiter-Glo®)Determine the phenotypic consequence of target protein degradation.IC50 (concentration for 50% inhibition of cell growth)
Protocol 4: Western Blot for Target Protein Degradation

Materials:

  • Cell line expressing the target protein of interest

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and DMSO as a vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values.

Troubleshooting

Synthesis
  • Low Coupling Yield:

    • Cause: Inefficient activation of the carboxylic acid, steric hindrance, or moisture in the reaction.

    • Solution: Use a more potent coupling reagent like COMU or HATU. Ensure all reagents and solvents are anhydrous. Consider a different attachment point on the ligand if steric hindrance is suspected.[13]

  • Difficult Purification:

    • Cause: The final PROTAC may have poor solubility or be prone to aggregation. The spirocyclic linker can also impart unique chromatographic behavior.

    • Solution: Optimize the HPLC purification method. A shallower gradient or a different column stationary phase may be required. Consider using a solvent system with additives like TFA or formic acid to improve peak shape.

Biological Evaluation
  • No Target Degradation:

    • Cause: The PROTAC may not be cell-permeable, may not form a stable ternary complex, or the target protein may not be amenable to degradation.

    • Solution: Assess cell permeability using a PAMPA assay. Evaluate ternary complex formation using biophysical assays like TR-FRET. Confirm that the target protein is expressed in the chosen cell line and that the VHL E3 ligase is active.

  • "Hook Effect":

    • Cause: At high concentrations, the PROTAC can form binary complexes with either the target protein or VHL, preventing the formation of the productive ternary complex.[14]

    • Solution: This is a characteristic of many potent PROTACs. Ensure that a full dose-response curve is generated to identify the optimal concentration range for degradation.

Conclusion

The this compound linker offers a compelling alternative to traditional flexible linkers in the design of VHL-based PROTACs. Its rigid, spirocyclic structure has the potential to improve the physicochemical properties of the resulting PROTAC and pre-organize the molecule for efficient ternary complex formation. By following the detailed synthetic and evaluation protocols outlined in this guide, researchers can effectively incorporate this promising linker into their PROTAC development programs and explore its potential to generate highly potent and selective protein degraders. The continued exploration of novel linker scaffolds, such as the this compound, will undoubtedly be a key driver of innovation in the rapidly advancing field of targeted protein degradation.

References

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8216-8257. [Link]
  • Gadd, M. S., et al. (2017). Structure-Based Design of a Macrocyclic PROTAC. Angewandte Chemie International Edition, 56(29), 8411-8415. [Link]
  • García-Cárceles, J., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers, 15(3), 611. [Link]
  • Ohoka, N., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology, 2365, 151-171. [Link]
  • Riaz, M., & Abid, M. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 265, 116041. [Link]
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. [Link]
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). ChemMedChem, 17(12), e202200138. [Link]
  • Vang, A., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). SLAS Discovery, 29(1), 43-53. [Link]
  • Vaz, A. D. N., & Spencer, J. (2018). PROTAC-induced ternary complexes and their biophysical properties. Topics in Medicinal Chemistry, 31, 1-27. [Link]
  • Wang, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 265, 116041. [Link]
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Zhang, X., et al. (2020). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present).
  • Zhang, X., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers, 15(3), 611. [Link]
  • Zhao, L., et al. (2022). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy, 7(1), 113. [Link]
  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
  • Zoppi, V., et al. (2019). The impact of linker length and composition on the activity of VHL-based PROTACs. Journal of Medicinal Chemistry, 62(2), 699-726.
  • Zuo, Y., et al. (2021). VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives. Acta Pharmaceutica Sinica B, 11(10), 3059-3075. [Link]

Sources

Application & Protocol Guide: Leveraging 3-Benzyl-3,9-diazaspiro[5.5]undecane in the Synthesis of Cereblon (CRBN)-Recruiting PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Scaffold for Precision Degradation

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1][2] At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS).[3][4][5] These molecules form a crucial bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[2][][7]

Among the 600+ E3 ligases in the human proteome, Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ligase complex (CRL4-CRBN), is one of the most successfully and widely exploited for TPD.[4][8][9] This is largely due to the availability of well-characterized, high-affinity small molecule ligands, such as thalidomide and its immunomodulatory imide drug (IMiD) derivatives, that bind to CRBN.[10][11][12]

A PROTAC's architecture consists of three key components: a "warhead" that binds the POI, an "E3 ligase ligand" (e.g., an IMiD for CRBN), and a chemical "linker" that connects them. The linker is not merely a passive spacer; its length, rigidity, and chemical properties are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates degradation efficiency and selectivity.[13]

This guide focuses on the application of 3-Benzyl-3,9-diazaspiro[5.5]undecane , a versatile chemical scaffold identified for its utility as a PROTAC linker .[14][15][16][17] We will detail its role in the rational design of CRBN-recruiting PROTACs and provide comprehensive, field-proven protocols for the critical assays required to validate their mechanism of action and biological activity.

Part 1: The Mechanism of CRBN-Mediated Protein Degradation

The CRL4-CRBN E3 ligase complex plays a natural role in protein homeostasis by selecting specific proteins for ubiquitination.[8][10][18] PROTACs and molecular glues co-opt this function by reprogramming CRBN's substrate specificity.[11]

  • PROTAC Engagement: A CRBN-recruiting PROTAC, synthesized using a linker like this compound, simultaneously binds to CRBN via its IMiD-based ligand and to the target POI via its warhead.

  • Ternary Complex Formation: This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase machinery.[][19][20] The stability and conformation of this complex are paramount for efficient downstream processing.[]

  • Ubiquitination: Within the complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[21] This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machine that unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell.[7] The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.[22]

G cluster_0 Cellular Environment cluster_1 Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary PROTAC PROTAC (Warhead-Linker-CRBN Ligand) PROTAC->Ternary CRBN CRL4-CRBN E3 Ligase CRBN->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation G cluster_0 Assay Workflow Start Transfect Cells (HiBiT-POI, LgBiT, Halo-CRBN) Label Label with HaloTag® Ligand Start->Label Pretreat Pre-treat with Proteasome Inhibitor Label->Pretreat Treat Add PROTAC (Serial Dilution) Pretreat->Treat Detect Add Substrate & Measure BRET Signal Treat->Detect Analyze Analyze Data (Generate Bell Curve) Detect->Analyze

Caption: Workflow for the NanoBRET™ Ternary Complex Assay.

Protocol 3: In-Cell Protein Degradation Assay

Objective: To quantify the primary biological outcome: the degradation of the target POI. This assay determines the potency (DC50) and efficacy (Dmax) of the PROTAC.

Principle: Western blotting is the gold-standard method for directly measuring the reduction in target protein levels. Cells are treated with the PROTAC for a set period, after which total protein is harvested, separated by size, and probed with an antibody specific to the POI.

Materials:

  • Target cell line expressing the POI.

  • Test PROTAC and vehicle control (DMSO).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the POI.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control for a specified time (e.g., 6, 12, or 24 hours). [7]

  • Cell Lysis and Protein Quantification:

    • Wash cells with cold PBS and lyse them on ice.

    • Clear the lysate by centrifugation.

    • Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities using software like ImageJ.

    • Normalize the POI band intensity to its corresponding loading control.

    • Plot the percentage of remaining protein relative to the vehicle control against the log of the PROTAC concentration. Fit the data to a dose-response curve to calculate DC50 and Dmax.

Parameter Description
DC50 The concentration of PROTAC that induces 50% degradation of the target protein. [7]
Dmax The maximum percentage of protein degradation achieved at saturating PROTAC concentrations. [7]

Trustworthiness: This multi-protocol approach provides a self-validating system. A potent PROTAC must demonstrate strong CRBN engagement (Protocol 1), induce a robust ternary complex (Protocol 2), and ultimately cause significant degradation of the target protein (Protocol 3). Failure at any step provides clear diagnostic information for optimizing the PROTAC design, including the linker chemistry.

Conclusion

The this compound scaffold represents a valuable tool for the construction of novel PROTACs. Its properties as a linker can be systematically evaluated and optimized by applying the rigorous biochemical and cellular assays detailed in this guide. By confirming CRBN engagement, demonstrating ternary complex formation, and quantifying protein degradation, researchers can confidently advance potent and selective CRBN-recruiting degraders toward therapeutic development.

References

  • Targeted Protein Degradation using Novel E3 Ligases.
  • Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects...
  • Cereblon E3 Ligase P
  • Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands.
  • Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation.
  • Ternary Complex Form
  • Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. MDPI. [Link]
  • Enabling novel E3 ligases for targeted protein degradation therapeutics. The Institute of Cancer Research. [Link]
  • Investigating protein degradability through site-specific ubiquitin ligase recruitment. RSC Publishing. [Link]
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. MDPI. [Link]
  • Cereblon E3 ligase modul
  • Advancing targeted protein degrader discovery by measuring cereblon engagement in cells. PubMed. [Link]
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
  • Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands. PubMed. [Link]
  • Cereblon E3 ligase modul
  • Ligandability of E3 Ligases for Targeted Protein Degradation Applic
  • Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma.
  • Targeted protein degradation through light-activated E3 ligase recruitment.
  • Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. PMC - NIH. [Link]
  • Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs.
  • A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Applic
  • Structure of the human DDB1– Cereblon – thalidomide complex. SPring-8. [Link]
  • How to Measure the Kinetics of Targeted Protein Degrad
  • Assays for Targeted Protein Degrad
  • The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regul
  • Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. PMC. [Link]
  • Cereblon Promotes the Ubiquitination and Proteasomal Degradation of Interleukin Enhancer-Binding Factor 2. PubMed. [Link]
  • 3-Benzyl-3,9-diazaspiro[5.5]undecan-10-one CAS No.: 500360-86-1. Mdbbuy. [Link]
  • This compound. Cenmed Enterprises. [Link]
  • Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. [Link]
  • E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
  • Discovery of E3 Ligase Ligands for Target Protein Degrad

Sources

Analytical techniques for characterizing 3-Benzyl-3,9-diazaspiro[5.5]undecane-containing PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 3-Benzyl-3,9-diazaspiro[5.5]undecane-Containing PROTACs

Introduction: The Rise of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to induced protein degradation.[1] These heterobifunctional molecules are engineered with three key components: a ligand to engage a target Protein of Interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers the two ends.[1] Upon forming a ternary complex (POI-PROTAC-E3 Ligase), the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the cell's proteasome, releasing the PROTAC to act catalytically.[1]

The linker is a critical, non-pharmacophoric component that profoundly influences the PROTAC's efficacy. Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, as well as the molecule's overall physicochemical properties like solubility and cell permeability.[] The this compound scaffold is a specific type of linker utilized in the synthesis of PROTACs.[3][4] Characterizing PROTACs containing this spirocyclic linker requires a multi-faceted analytical approach to ensure structural integrity, validate biological function, and guide rational design.

This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the characterization of this compound-containing PROTACs, from initial chemical verification to in-depth biophysical and cellular functional assessment.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (3-Benzyl-3,9-diazaspiro linker) Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Executes Recycling PROTAC Recycling Degradation->Recycling Releases Recycling->PROTAC Catalytic Cycle

Figure 1: General mechanism of action for a PROTAC, highlighting ternary complex formation.

Part 1: Foundational Structural & Purity Analysis

Before any biological or biophysical assessment, it is imperative to confirm the chemical identity, structure, and purity of the synthesized PROTAC. This step prevents misinterpretation of downstream results caused by impurities or structural inaccuracies.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS is the workhorse for confirming the molecular weight of the final PROTAC and assessing its purity. The liquid chromatography component separates the PROTAC from unreacted starting materials, byproducts, and degradation products, while the mass spectrometer provides a precise mass-to-charge ratio, confirming the compound's identity.[5]

Protocol: High-Resolution LC-MS for Purity Assessment

  • Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO, Methanol) to a final concentration of 1 mg/mL. Dilute this stock solution to ~1-10 µg/mL in the initial mobile phase.

  • Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., Waters ACQUITY HSS T3, 2.1 x 50 mm, 1.7 µm).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient runs from 5% to 95% Mobile Phase B over several minutes to ensure adequate separation.[6][7]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-60 °C.[6][7]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for PROTACs.

    • Analysis: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to acquire the full scan mass spectrum.

    • Data Interpretation:

      • Confirm the presence of the [M+H]⁺ and/or [M+2H]²⁺ ions corresponding to the calculated molecular weight of the PROTAC.[8]

      • Integrate the peak area of the PROTAC in the UV chromatogram (e.g., at 254 nm) and compare it to the total area of all detected peaks to determine purity (%).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: While MS confirms mass, NMR spectroscopy elucidates the complete chemical structure, confirming that the warhead, linker, and E3 ligase recruiter are correctly connected.[8] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are used to assign all atoms and verify the integrity of the this compound linker scaffold.[9][10]

Protocol: Structural Elucidation by NMR

  • Sample Preparation: Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Check for characteristic peaks of the benzyl group, the spirocyclic core, and the protons on the warhead and E3 ligase ligand. The integration of these peaks should correspond to the expected number of protons.

    • Acquire a ¹³C NMR spectrum to observe all unique carbon environments.

  • 2D NMR for Complex Structures:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace out the connectivity of the linker and ligands.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, providing a powerful map of C-H bonds.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for confirming the connectivity between the linker and the two different ligand moieties.

  • Data Analysis: Use NMR processing software to assign all relevant peaks. The final assigned structure must be consistent across all acquired spectra.

Part 2: Biophysical Characterization of Molecular Interactions

The efficacy of a PROTAC is fundamentally dependent on its ability to form a stable and productive ternary complex. Several biophysical techniques are essential for quantifying these interactions.[11][12]

Surface Plasmon Resonance (SPR)

Rationale: SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It is the gold standard for measuring the kinetics (association rate, kₐ; dissociation rate, kₑ) and affinity (dissociation constant, Kₙ) of both binary (PROTAC-POI, PROTAC-E3 ligase) and ternary complexes.[13][14] Crucially, SPR can determine the cooperativity (alpha factor), which describes how the binding of one protein influences the PROTAC's affinity for the other.[15][16]

SPR_Workflow cluster_setup Assay Setup cluster_binary Binary Interaction Analysis cluster_ternary Ternary Complex Analysis cluster_cooperativity Cooperativity Calculation Immobilize 1. Immobilize E3 Ligase (e.g., VHL, CRBN) on SPR Sensor Chip Binary_PROTAC 2a. Inject PROTAC alone (Varying concentrations) Immobilize->Binary_PROTAC Binary_POI 2b. Inject POI alone (Control for non-specific binding) Immobilize->Binary_POI Ternary_Mix 4. Inject PROTAC + POI (Varying [PROTAC], saturating [POI]) Immobilize->Ternary_Mix Calculate_Binary 3. Calculate Binary Kₙ (PROTAC <-> E3 Ligase) Binary_PROTAC->Calculate_Binary Calculate_Alpha 6. Calculate Cooperativity (α) α = Binary Kₙ / Ternary Kₙ Calculate_Binary->Calculate_Alpha Calculate_Ternary 5. Calculate Ternary Kₙ (E3-PROTAC-POI) Ternary_Mix->Calculate_Ternary Calculate_Ternary->Calculate_Alpha

Caption: Workflow for assessing ternary complex formation and cooperativity using SPR.

Protocol: Ternary Complex Analysis by SPR

  • Immobilization: Covalently immobilize the purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C) onto a CM5 sensor chip via amine coupling. This setup allows one surface to be used for multiple PROTAC/target combinations.[16]

  • Binary Affinity Measurement (PROTAC to E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer (e.g., HBS-EP+).

    • Inject the PROTAC dilutions over the immobilized E3 ligase surface and a reference flow cell.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the kₐ, kₑ, and Kₙ for the binary interaction.

  • Ternary Affinity Measurement:

    • Prepare a similar dilution series of the PROTAC. To each PROTAC dilution, add a constant, near-saturating concentration of the purified POI.

    • Inject these PROTAC-POI mixtures over the E3 ligase surface. The increase in binding response compared to the PROTAC-only injection signifies the formation of the ternary complex.

    • Fit the data to a 1:1 binding model to determine the apparent Kₙ of the ternary complex.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the formula: α = Kₙ (binary) / Kₙ (ternary) .[16]

    • α > 1: Positive cooperativity (complex is more stable than individual interactions).

    • α < 1: Negative cooperativity (complex is less stable).

    • α = 1: No cooperativity.

ParameterTypical Value RangeSignificance
Binary Kₙ (PROTAC-E3) 10 nM - 10 µMAffinity of the PROTAC for the E3 ligase.
Binary Kₙ (PROTAC-POI) 1 nM - 10 µMAffinity of the PROTAC for the target protein.
Ternary Kₙ 1 nM - 1 µMOverall affinity/stability of the ternary complex.[13]
Cooperativity (α) 0.1 - 100+Measures the synergy in ternary complex formation. High α often correlates with better degradation.[15]
Ternary Complex t₁/₂ seconds - hoursDissociative half-life; longer half-lives can lead to more efficient degradation.[17]

Table 1: Key biophysical parameters obtained from SPR analysis and their importance in PROTAC development.

Isothermal Titration Calorimetry (ITC)

Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[18][19] It is a gold-standard method for determining binding affinity (Kₙ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) without labeling or immobilization.[20] For PROTACs, ITC validates affinities measured by other techniques and provides deep mechanistic insight into the driving forces of ternary complex formation.[18]

Protocol: ITC Analysis of PROTAC Interactions

  • Sample Preparation:

    • Purify all components (PROTAC, POI, E3 ligase) to >95% purity.

    • Dialyze all proteins extensively against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of all components.

  • Binary Titration (e.g., PROTAC into POI):

    • Load the POI solution into the sample cell (~20-50 µM).

    • Load the PROTAC solution into the titration syringe (~200-500 µM).

    • Perform a series of small injections (e.g., 2 µL) of the PROTAC into the POI solution while measuring the heat change.

    • Integrate the heat peaks and fit the data to a suitable binding model to extract Kₙ, n, and ΔH.

  • Ternary Titration (Displacement Method):

    • To measure the binding of the PROTAC to the POI in the presence of the E3 ligase, a displacement titration can be used for high-affinity interactions.[21]

    • Step A: Perform a direct titration of a weaker, competitive ligand to the POI.

    • Step B: Perform a displacement titration by injecting the high-affinity PROTAC into a cell containing the POI pre-mixed with the weaker ligand.

    • Alternatively, for ternary complex formation, titrate the POI into a cell containing the PROTAC and the E3 ligase. This is technically challenging due to the three-body system.

Native Mass Spectrometry (nMS)

Rationale: Native MS allows for the direct observation of intact non-covalent protein-ligand and protein-protein complexes in the gas phase.[22][23] Using gentle nano-electrospray ionization (nESI), nMS can simultaneously detect the unbound proteins, binary complexes, and the fully formed ternary complex in a single experiment, providing stoichiometric information and relative abundance.[22][23]

Protocol: nMS for Ternary Complex Detection

  • Sample Preparation: Mix the purified POI, E3 ligase, and PROTAC at desired molar ratios (e.g., 1:1:5) in a volatile buffer like ammonium acetate.

  • Infusion: Infuse the sample into the mass spectrometer using a nano-electrospray source.

  • Mass Spectrometry: Operate the instrument under "native" conditions (low cone voltage, higher pressure in the ion optics) to preserve non-covalent interactions.

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the masses of the species present. Identify peaks corresponding to the unbound proteins, binary complexes (POI-PROTAC, E3-PROTAC), and the key ternary complex (POI-PROTAC-E3). The relative intensities can provide a semi-quantitative measure of complex formation.[23]

Part 3: High-Resolution Structural Analysis

X-ray Crystallography

Rationale: While biophysical methods confirm that a ternary complex forms, X-ray crystallography reveals how it forms at an atomic level.[] A high-resolution crystal structure of the POI-PROTAC-E3 complex provides invaluable insights into the specific protein-protein and protein-ligand interactions that stabilize the complex.[25][26] This structural information is critical for guiding the rational, structure-based design of the linker to optimize cooperativity and degradation efficacy.[25]

Protocol: Crystallization of a PROTAC-Induced Ternary Complex

  • Complex Formation & Purification:

    • Mix the POI, PROTAC, and E3 ligase complex in a slight molar excess of the PROTAC.

    • Incubate to allow for complex formation.

    • Purify the ternary complex from unbound components using size-exclusion chromatography (SEC). A successful complex will elute earlier than the individual proteins.

  • Crystallization Screening:

    • Concentrate the purified ternary complex to 5-10 mg/mL.

    • Use high-throughput robotic screening with a broad range of commercial crystallization screens (different salts, polymers, pH).

    • Set up sitting or hanging drop vapor diffusion plates.

  • Crystal Optimization & Data Collection:

    • Optimize initial crystal "hits" by systematically varying precipitant concentration, pH, and temperature.

    • Cryo-protect the best crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution: Process the diffraction data and solve the three-dimensional structure of the ternary complex.

Part 4: Cellular and Functional Characterization

Ultimately, a PROTAC must function within the complex environment of a living cell. Cellular assays are essential to confirm target engagement, permeability, and, most importantly, POI degradation.

Target Protein Degradation Assays

Rationale: The primary functional readout for a PROTAC is the reduction in the cellular level of its target protein. Several methods can quantify this effect, ranging from traditional immuno-blotting to high-throughput reporter assays.

Protocol: Western Blotting for POI Degradation

  • Cell Treatment: Plate cells (e.g., HEK293, or a cancer cell line relevant to the POI) and allow them to adhere. Treat the cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a negative control (e.g., an inactive epimer of the PROTAC).

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer: Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate proteins by size and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA).

    • Incubate with a primary antibody specific to the POI.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin).

    • Wash and incubate with a species-appropriate HRP-conjugated secondary antibody.

  • Detection & Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Perform densitometry analysis to quantify the POI band intensity relative to the loading control for each treatment condition.

    • Plot the relative POI level against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol: High-Throughput Reporter Assay (e.g., NanoLuc/HiBiT)

Rationale: For faster screening, reporter systems like Promega's NanoLuc® technology can be used.[27] A cell line is engineered to express the POI fused with a small reporter tag (like HiBiT). Degradation of the POI leads to a loss of luminescence, which is easily measured in a plate reader.[27]

  • Cell Line Generation: Create a stable cell line expressing the POI endogenously tagged with HiBiT using CRISPR/Cas9.

  • Assay Procedure:

    • Plate the engineered cells in a 96- or 384-well white plate.

    • Add a serial dilution of the PROTAC compounds.

    • Incubate for the desired time (e.g., 2-24 hours).

    • Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the complementing LgBiT protein and substrate.

    • Measure luminescence on a plate reader.

  • Data Analysis: Normalize the luminescence signal to vehicle-treated controls and plot the dose-response curve to determine DC₅₀ and Dₘₐₓ values.

Cellular_Degradation_Workflow cluster_wb Western Blot Path cluster_reporter Reporter Assay Path (e.g., HiBiT) Start Start: Plate Cells in Multi-Well Plate Treat 1. Treat with PROTAC Dose-Response (Include Vehicle & Negative Controls) Start->Treat Incubate 2. Incubate for Defined Period (e.g., 4, 8, 24 hours) Treat->Incubate Lyse_WB 3a. Lyse Cells Incubate->Lyse_WB Lyse_Rep 3b. Add Lytic Reporter Reagent Incubate->Lyse_Rep Quantify_WB 4a. Quantify Protein (BCA) Lyse_WB->Quantify_WB Run_WB 5a. SDS-PAGE & Immunoblot Quantify_WB->Run_WB Analyze_WB 6a. Densitometry Analysis Run_WB->Analyze_WB End End: Determine DC₅₀ & Dₘₐₓ Analyze_WB->End Read_Rep 4b. Read Luminescence Lyse_Rep->Read_Rep Analyze_Rep 5b. Normalize Data Read_Rep->Analyze_Rep Analyze_Rep->End

Caption: Comparative workflow for cellular degradation analysis via Western Blot vs. a reporter assay.

Cellular Target Engagement & Permeability

Rationale: A PROTAC may fail to degrade its target if it cannot efficiently enter the cell or engage its targets inside. The NanoBRET™ Target Engagement assay is a powerful tool to measure compound binding to a specific protein in living cells.[28] By comparing the binding affinity in live cells versus permeabilized cells, one can derive an "availability index" to rank-order PROTACs for cell permeability.[28]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line: Use a cell line expressing the POI fused to NanoLuc® luciferase.

  • Live Cell Assay:

    • Treat live cells with the NanoBRET™ tracer (a fluorescent ligand for the POI) and varying concentrations of the competitor PROTAC.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission.

    • Calculate the BRET ratio. A decrease in the ratio indicates displacement of the tracer by the PROTAC.

  • Permeabilized Cell Assay:

    • Repeat the assay, but first, permeabilize the cells (e.g., with digitonin). This removes the cell membrane as a barrier, measuring direct target engagement.

  • Data Analysis:

    • Calculate the IC₅₀ of the PROTAC in both live and permeabilized cells.

    • A large rightward shift in the IC₅₀ from permeabilized to live cells suggests poor cell permeability.

Conclusion

The comprehensive characterization of PROTACs, including those built with a this compound linker, is a multi-disciplinary endeavor. It requires a logical progression of analytical techniques, beginning with rigorous confirmation of chemical structure and purity using MS and NMR. This is followed by in-depth biophysical quantification of the binary and ternary complex interactions that are central to the PROTAC's mechanism, using powerful techniques like SPR, ITC, and native MS. High-resolution structural methods such as X-ray crystallography can provide the atomic-level detail needed for rational optimization. Finally, a suite of cellular assays is required to confirm that the molecule is active in a biological context—measuring target engagement, permeability, and ultimately, efficient and potent degradation of the protein of interest. By systematically applying this analytical cascade, researchers can build a robust data package to validate their molecules and confidently drive the development of novel protein-degrading therapeutics.

References

  • Measuring PROTAC Ternary Complex Formation by SPR - Charnwood Discovery. Charnwood Discovery. [Link]
  • SPR-measuredkinetics of PROTAC ternary complexes influence target degradation r
  • Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1 - International Journal of Pharmaceutical Sciences. International Journal of Pharmaceutical Sciences. [Link]
  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC - NIH.
  • Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes | Aragen Life Sciences. Aragen Life Sciences. [Link]
  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC.
  • PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. Mtoz Biolabs. [Link]
  • Application of mass spectrometry for the advancement of PROTACs - PubMed.
  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy | ACS Central Science.
  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC.
  • Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed.
  • Example of a ternary complex. X-ray crystal structure of PROTAC 1... - ResearchGate.
  • Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer. [Link]
  • Mechanistic and Structural Features of PROTAC Ternary Complexes - Discovery - the University of Dundee Research Portal. University of Dundee. [Link]
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - Oxford Academic. Oxford University Press. [Link]
  • Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders - Books. Royal Society of Chemistry. [Link]
  • PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - ACS Fall 2025. American Chemical Society. [Link]
  • A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments.
  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - ResearchGate.
  • Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3 - Waters Corporation.
  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed.
  • Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed.
  • Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol - Waters Corporation.
  • Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow - SCIEX. SCIEX. [Link]
  • Characterizing Binding Interactions by ITC - TA Instruments. TA Instruments. [Link]
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton. University of Southampton. [Link]
  • NMR Methods for Structural Characterization of Protein-Protein Complexes - Frontiers. Frontiers. [Link]
  • What Can NMR Spectroscopy Reveal About Protein Structures? - AZoLifeSciences. AZoLifeSciences. [Link]
  • 3-benzyl-3-azaspiro[5.5]undecane - LookChem. LookChem. [Link]
  • Using NMR to Study Protein Structure, Dynamics and Mechanisms - News-Medical.Net. News-Medical.Net. [Link]
  • Introduction to NMR spectroscopy of proteins - Duke Computer Science. Duke University. [Link]
  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. YouTube. [Link]

Sources

Application Notes & Protocols for the Evaluation of 3,9-Diazaspiro[5.5]undecane Derivatives as Dual FLT3 and AXL Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Rationale for Dual FLT3 and AXL Inhibition in Acute Myeloid Leukemia (AML)

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloblasts in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and conferring a poor prognosis.[1]

While first-generation FLT3 tyrosine kinase inhibitors (TKIs) showed promise, their clinical efficacy has been hampered by the rapid development of resistance. One of the key mechanisms of this resistance is the activation of bypass signaling pathways. The AXL receptor tyrosine kinase has emerged as a critical player in this process.[1][2][3] Upregulation and activation of AXL signaling can sustain pro-survival signals, effectively circumventing the therapeutic blockade of FLT3 and leading to treatment failure.[1][4]

This observation has catalyzed a paradigm shift in drug development towards dual-target inhibitors. By simultaneously blocking both FLT3 and AXL, it is possible to shut down the primary oncogenic driver and a key resistance pathway. This strategy aims to achieve deeper, more durable responses and overcome the therapeutic challenges posed by the protective bone marrow microenvironment.[2][3][5] The 3,9-diazaspiro[5.5]undecane scaffold has been identified as a "privileged structure" in medicinal chemistry, offering a versatile three-dimensional framework for designing potent and selective kinase inhibitors.[6][7][8] This guide provides a comprehensive set of protocols for the synthesis and evaluation of novel 3,9-diazaspiro[5.5]undecane derivatives as dual FLT3 and AXL inhibitors.

Part 1: Synthesis of 3,9-Diazaspiro[5.5]undecane Derivatives

The synthesis of substituted 3,9-diazaspiro[5.5]undecanes is a critical first step. These syntheses often involve multi-step sequences to construct the core spirocyclic system and subsequently introduce diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties.[9]

Protocol 1.1: General Synthetic Approach

This protocol outlines a generalized, representative synthesis. The specific reagents and conditions must be optimized for each unique derivative.

  • Construct the Spirocyclic Core: The synthesis often begins with the construction of the 3,9-diazaspiro[5.5]undecane core. This can be achieved through various methods, such as intramolecular spirocyclization of substituted pyridines or Michael additions.[9] A common intermediate is a Boc-protected version, such as tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, which allows for selective functionalization.[10]

  • Step 1: N-Acylation/Arylation at Position 9: The more nucleophilic secondary amine at position 9 is typically functionalized first. This is often an amide bond formation with a desired carboxylic acid (e.g., a substituted pyrazine carboxylic acid, as seen in related structures like Gilteritinib) using standard peptide coupling reagents (e.g., HATU, EDCI/HOBt) or conversion of the acid to an acid chloride followed by reaction with the amine.

  • Step 2: Deprotection: The Boc protecting group at position 3 is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).

  • Step 3: Functionalization at Position 3: The newly freed secondary amine at position 3 can then be functionalized via reductive amination, acylation, or arylation to install the final desired substituents.

  • Purification: After each step, the product must be purified to a high degree (>95%) using techniques such as flash column chromatography or preparative HPLC. The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Part 2: Biochemical Evaluation of Kinase Inhibition

The initial screening of newly synthesized compounds involves determining their ability to inhibit the enzymatic activity of FLT3 and AXL in a cell-free system. This provides a direct measure of the compound's potency (IC50).

Workflow for Biochemical Screening

G cluster_0 Biochemical Screening Cascade synthesis Compound Synthesis (3,9-Diazaspiro[5.5]undecane Core) primary_flt3 Primary Screen: FLT3 Kinase Assay (e.g., 1 µM) synthesis->primary_flt3 primary_axl Primary Screen: AXL Kinase Assay (e.g., 1 µM) synthesis->primary_axl dose_response Dose-Response Assay (10-point curve) primary_flt3->dose_response primary_axl->dose_response ic50 Calculate IC50 Values (FLT3 & AXL) dose_response->ic50 selectivity Kinome Selectivity Profiling (Optional) ic50->selectivity lead_candidates Prioritize Lead Candidates ic50->lead_candidates selectivity->lead_candidates

Caption: Workflow for biochemical screening of kinase inhibitors.

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted for a luminescent-based assay that measures ADP production, a universal product of kinase reactions.[11] It can be applied to both FLT3 and AXL kinases by using the respective enzyme and substrate.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

    • Prepare the Kinase Assay Buffer as per the manufacturer's instructions (e.g., BPS Bioscience #79316).[11]

    • Prepare the required concentration of ATP in Kinase Assay Buffer. The optimal concentration is typically near the Km value for the specific kinase.

    • Dilute the recombinant human FLT3 or AXL kinase and the appropriate substrate (e.g., a poly-Glu,Tyr peptide) to their working concentrations in Kinase Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the test compound dilution to the assay wells. For control wells, add 5 µL of DMSO (100% inhibition control) or Kinase Assay Buffer (0% inhibition control).

    • Add 20 µL of the master mix containing the kinase and substrate to all wells.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 40-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

    • Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ reagents according to the manufacturer's protocol (Promega).

    • Read the luminescence on a compatible microplate reader.

  • Data Analysis:

    • Convert the raw luminescence units (RLU) to percent inhibition relative to the DMSO (0%) and no-enzyme (100%) controls.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Inhibitory Potency

Summarize the biochemical data in a clear, tabular format.

Compound IDScaffoldFLT3 IC50 (nM)AXL IC50 (nM)
Example-01 3,9-Diazaspiro[5.5]undecane7.530.0
Example-02 3,9-Diazaspiro[5.5]undecane1.90.7
Gilteritinib (Reference)<10.7
Quizartinib (Reference)<1>1000

Note: Data are representative. Gilteritinib and Quizartinib are included as reference compounds to benchmark the performance of new derivatives.[2][12]

Part 3: Cell-Based Assay Protocols

Confirming that biochemical activity translates into a desired biological effect in relevant cancer cells is a crucial step. AML cell lines harboring FLT3-ITD mutations, such as MV4-11 and MOLM-13 , are standard models for these assays.[2][13]

FLT3/AXL Signaling Pathway

G cluster_readouts Downstream Readouts Ligand_FLT3 FLT3-L FLT3 FLT3 Receptor (FLT3-ITD mutant is constitutively active) Ligand_FLT3->FLT3 Ligand_GAS6 GAS6 AXL AXL Receptor Ligand_GAS6->AXL RAS RAS/RAF/MEK FLT3->RAS PI3K PI3K/AKT/mTOR FLT3->PI3K STAT5 STAT5 FLT3->STAT5 AXL->RAS AXL->PI3K AXL->STAT5 Inhibitor 3,9-Diazaspiro[5.5]undecane Derivative Inhibitor->FLT3 Inhibits Inhibitor->AXL Inhibits ERK p-ERK (Western Blot) RAS->ERK AKT p-AKT (Western Blot) PI3K->AKT STAT5_p p-STAT5 (Western Blot) STAT5->STAT5_p Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Inhibition of Apoptosis ERK->Apoptosis S6 p-S6 (Western Blot) AKT->S6 S6->Proliferation S6->Apoptosis STAT5_p->Proliferation STAT5_p->Apoptosis

Caption: Simplified FLT3 and AXL signaling pathways and points of inhibition.

Protocol 3.1: Cell Proliferation Assay (MTS)
  • Cell Seeding: Seed MV4-11 or MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium (e.g., α-MEM with 10% FCS).[2]

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound (final DMSO concentration <0.1%). Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.

  • Final Incubation & Reading: Incubate for 1-4 hours until color development is sufficient. Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percent growth inhibition relative to vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Protocol 3.2: Target Engagement by Western Blotting
  • Cell Treatment: Seed 1-2 million cells in a 6-well plate. After attachment/equilibration, treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a short duration (e.g., 2-4 hours) to observe direct effects on signaling.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: p-FLT3 (Tyr591), FLT3, p-AXL (Tyr702), AXL, p-ERK (Thr202/Tyr204), ERK, p-AKT (Ser473), AKT, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. A dose-dependent decrease in the phosphorylation of FLT3, AXL, and their downstream effectors indicates on-target activity.[4]

Protocol 3.3: Apoptosis Assay (Annexin V/7-AAD Staining)
  • Cell Treatment: Seed cells in a 12-well plate and treat with the test compound at 1x and 5x GI50 concentrations for 24-48 hours.

  • Staining: Harvest the cells (including supernatant) and wash with cold PBS. Resuspend in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD solution.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, 7-AAD-negative) and late apoptosis/necrosis (Annexin V-positive, 7-AAD-positive). An increase in these populations indicates induction of cell death.[14]

Part 4: Modeling Microenvironment-Mediated Resistance

The bone marrow microenvironment protects AML cells from TKIs. Hypoxia and contact with bone marrow stromal cells (BMSCs) are known to upregulate AXL, conferring resistance to FLT3-selective inhibitors.[2][3][5] Dual FLT3/AXL inhibitors are hypothesized to overcome this resistance.

Protocol 4.1: BMSC Co-culture Assay
  • Stromal Layer: Seed MS-5 murine stromal cells in a 96-well plate and allow them to grow to 80% confluence.[2]

  • AML Cell Seeding: Remove the MS-5 culture medium and add AML cells (e.g., MV4-11) on top of the stromal layer. As a control, seed AML cells in a separate plate without stromal cells.

  • Treatment: Treat both the co-culture and monoculture plates with a selective FLT3 inhibitor (e.g., Quizartinib) and a dual FLT3/AXL inhibitor (test compound or Gilteritinib).

  • Incubation & Analysis: Incubate for 48-72 hours. Assess apoptosis specifically in the AML cell population (which can be distinguished by flow cytometry using human-specific markers like hCD45 if needed) using the Annexin V protocol (3.3).

  • Expected Outcome: A potent dual FLT3/AXL inhibitor is expected to maintain its pro-apoptotic effect in the co-culture condition, whereas a selective FLT3 inhibitor's efficacy will be significantly blunted.[2][5]

Part 5: In Vivo Efficacy Evaluation

Promising lead compounds must be evaluated in animal models to assess their anti-leukemic activity and tolerability.

Protocol 5.1: AML Xenograft Mouse Model
  • Animal Model: Use immunocompromised mice, such as NOD/SCID gamma (NSG) mice, which readily support the engraftment of human AML cells.

  • Cell Implantation: Inject 5-10 million MV4-11 cells, often engineered to express luciferase for bioluminescence imaging (BLI), via tail vein or subcutaneous injection into 6-8 week old NSG mice.[2][12]

  • Monitoring Engraftment: Monitor tumor burden weekly using BLI or by analyzing peripheral blood for the presence of human AML cells (hCD45+).

  • Treatment: Once engraftment is confirmed (e.g., >1% hCD45+ cells in bone marrow), randomize mice into treatment groups (n=5-10 mice/group).[2]

    • Vehicle Control (e.g., 10% DMSO in water)

    • Test Compound (e.g., 30 mg/kg/day, by oral gavage)

    • Reference Compound (e.g., Gilteritinib, 30 mg/kg/day)

  • Efficacy Readouts:

    • Tumor Growth Inhibition: For subcutaneous models, measure tumor volume with calipers. For systemic models, quantify tumor burden by BLI.

    • Survival: Monitor animals daily and record survival. The primary endpoint is often an increase in median survival compared to the vehicle group.

    • Pharmacodynamics: At the end of the study, bone marrow can be harvested to analyze the phosphorylation status of FLT3 and AXL by flow cytometry or western blot to confirm target engagement in vivo.[2]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and an approved animal care and use committee (IACUC) protocol.

References

  • Dumas, P. Y., et al. (2021). Dual Inhibition of FLT3 and AXL by Gilteritinib Overcomes Hematopoietic Niche-Driven Resistance Mechanisms in FLT3-ITD Acute Myeloid Leukemia. Clinical Cancer Research.
  • Dumas, P. Y., et al. (2021). Dual inhibition of FLT3 and AXL by gilteritinib overcomes hematopoietic niche-driven resistance mechanisms in FLT3-ITD acute myeloid leukemia. Clinical Cancer Research.
  • ResearchGate. (n.d.). Dual AXL/FLT3 inhibition by gilteritinib exerts in vivo a higher...
  • WIPO Patentscope. (2020). WO/2020/063856 3,9- DIAZASPIRO[4][4] UNDECANE COMPOUND AS FLT3 AND AXL INHIBITORS.
  • Luo, Y., et al. (2021). Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells. Oncology Letters.
  • de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances.
  • Dumas, P. Y., et al. (2021). Dual Inhibition of FLT3 and AXL by Gilteritinib Overcomes Hematopoietic Niche-Driven Resistance Mechanisms in FLT3-ITD Acute Myeloid Leukemia. PubMed.
  • BioWorld. (2023). AXL/FLT3 inhibitor from Cytosinlab Therapeutics has activity in AML/MDS and lung cancer models.
  • Wang, H. Q., et al. (2022). Developments and challenges of FLT3 inhibitors in acute myeloid leukemia. Biomarker Research.
  • ResearchGate. (n.d.). Biological effects of Flt3 and AXL inhibitors on cell proliferation,...
  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit.
  • Boatright, J. H., et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics.
  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
  • Wellendorph, P., et al. (2022). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
  • Chen, Y. H., et al. (2023). The GSK3β/Mcl-1 axis is regulated by both FLT3-ITD and Axl and determines the apoptosis induction abilities of FLT3-ITD inhibitors. Cell Death & Disease.

Sources

Flow cytometry analysis of T cell proliferation with diazaspiro[5.5]undecane compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Flow Cytometry Analysis of T Cell Proliferation with Diazaspiro[5.5]undecane Compounds

Introduction

T cell proliferation is a cornerstone of the adaptive immune response, critical for clearing pathogens and mounting immunological memory. The quantitative analysis of T cell proliferation is therefore fundamental in immunology, enabling researchers to assess cellular responses to various stimuli.[1][2][3] In the context of drug development, particularly for immunomodulatory agents, assays that accurately measure the expansion of T cell populations are indispensable tools.[1][2] Diazaspiro[5.5]undecane represents a class of spirocyclic compounds recognized for their diverse biological activities, which may include modulation of immune responses.[4][5][6] Understanding the impact of these novel compounds on T cell proliferation can provide crucial insights into their therapeutic potential for autoimmune diseases, cancer, and infectious diseases.

This guide provides a comprehensive framework for evaluating the effects of diazaspiro[5.5]undecane compounds on T cell proliferation using a dye dilution assay analyzed by flow cytometry. This method offers single-cell resolution, allowing for the detailed tracking of successive cell generations and the simultaneous immunophenotyping of distinct T cell subsets (e.g., CD4+ and CD8+).[1][7][8]

Principle of the Assay

The assay is based on the principle of dye dilution.[1] T cells are labeled with a stable, bright fluorescent dye, such as CellTrace™ Violet (CTV) or Carboxyfluorescein Succinimidyl Ester (CFSE), that covalently binds to intracellular proteins.[1][9][10] This labeling results in a uniformly fluorescent cell population. When a T cell divides, the dye is distributed equally between the two daughter cells, each inheriting half the fluorescence intensity of the parent cell.[1][9]

Subsequent generations will exhibit progressively dimmer fluorescence, which can be resolved by flow cytometry as a series of distinct peaks on a fluorescence histogram.[2][9] By analyzing the dye dilution profile, one can quantify various parameters of proliferation, including the percentage of cells that have divided and the average number of divisions in the population.[2] This method is more informative than static measurements as it provides cumulative information about the proliferative history of the cells.[11]

Experimental Workflow Overview

The following diagram outlines the major steps of the protocol, from initial cell isolation to final data analysis.

G Experimental Workflow cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Incubation & Staining cluster_3 Data Acquisition & Analysis PBMC_Isolation 1. Isolate PBMCs (e.g., Ficoll Gradient) T_Cell_Enrichment 2. T Cell Enrichment (Optional) PBMC_Isolation->T_Cell_Enrichment Dye_Labeling 3. Label Cells with Proliferation Dye T_Cell_Enrichment->Dye_Labeling Culture_Setup 4. Culture Setup with Stimuli & Compounds Dye_Labeling->Culture_Setup Incubation 5. Incubate for 3-6 Days Culture_Setup->Incubation Surface_Staining 6. Stain for Surface Markers (CD3, CD4, CD8, Viability Dye) Incubation->Surface_Staining Flow_Cytometry 7. Acquire on Flow Cytometer Surface_Staining->Flow_Cytometry Data_Analysis 8. Analyze Proliferation (Gating & Modeling) Flow_Cytometry->Data_Analysis

Caption: High-level overview of the T cell proliferation assay workflow.

Materials and Reagents

Reagent / Material Supplier Example Purpose
Cells
Human Peripheral Blood Mononuclear Cells (PBMCs)Healthy donor blood, CommercialSource of T lymphocytes
Reagents for Cell Culture
RPMI 1640 MediumThermo Fisher ScientificBase cell culture medium
Fetal Bovine Serum (FBS), Heat-InactivatedThermo Fisher ScientificSerum supplement
Penicillin-StreptomycinThermo Fisher ScientificAntibiotic
L-GlutamineThermo Fisher ScientificAmino acid supplement
Human IL-2 (Recombinant)R&D SystemsT cell growth factor
Reagents for Proliferation Assay
CellTrace™ Violet or CFSE Proliferation KitThermo Fisher ScientificFluorescent dye for tracking division
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ freeAnyWashing and dilution buffer
Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for compounds and dye
Reagents for T Cell Stimulation (Positive Control)
Anti-CD3/CD28 T-cell Activator Dynabeads™Thermo Fisher ScientificPolyclonal T cell stimulation
Phytohemagglutinin (PHA)Sigma-AldrichMitogen for T cell stimulation
Test Compounds
Diazaspiro[5.5]undecane compoundsN/ATest articles
Antibodies for Flow Cytometry
Anti-Human CD3 (e.g., PE-Cy7)BioLegendPan T cell marker
Anti-Human CD4 (e.g., APC)BioLegendHelper T cell marker
Anti-Human CD8 (e.g., FITC)BioLegendCytotoxic T cell marker
Viability Dye (e.g., Ghost Dye™, LIVE/DEAD™)Tonbo Biosciences, Thermo FisherDistinguish live/dead cells

Experimental Protocol

PART 1: Preparation of Human T Cells
  • PBMC Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.[9]

  • Cell Counting: Wash the isolated PBMCs twice with PBS. Resuspend the cell pellet in complete RPMI medium (RPMI 1640 + 10% FBS + 1% Pen/Strep + 2 mM L-Glutamine) and perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue.

  • (Optional) T Cell Enrichment: For a pure T cell culture, enrich for T cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit. This removes non-T cells (B cells, NK cells, monocytes).

PART 2: Dye Labeling of T Cells

Causality Insight: Uniform labeling is critical. High variability in initial staining (a high coefficient of variation, CV) will obscure the resolution of distinct generational peaks.[12] This is achieved by ensuring cells are a single-cell suspension and using protein-free buffer during labeling, as the dye will bind to any protein present.[12]

  • Cell Preparation: Centrifuge 10-20 million T cells (or PBMCs) and resuspend the pellet in 1 mL of pre-warmed, protein-free PBS.

  • Prepare Staining Solution: Prepare a 5 µM working solution of CellTrace™ dye in pre-warmed PBS from a DMSO stock solution as per the manufacturer's protocol.[9]

  • Labeling: Add the cell suspension to the dye solution. Mix quickly and thoroughly.

  • Incubation: Incubate the cells for 20 minutes at 37°C, protected from light.[9]

  • Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium. The protein in the FBS will bind to and sequester any remaining free dye.

  • Wash: Centrifuge the cells, discard the supernatant, and wash once more with complete RPMI medium to remove all residual unbound dye.

  • Resuspension: Resuspend the labeled cells in pre-warmed complete medium at a final concentration of 1 x 10⁶ cells/mL.

PART 3: Cell Culture and Compound Treatment

Trustworthiness Insight: A robust experiment requires a full set of controls to validate the results. These controls ensure that any observed effect is due to the test compound and not other variables.

  • Plate Seeding: Seed 1 x 10⁵ labeled cells (100 µL) into each well of a 96-well round-bottom plate.

  • Prepare Experimental Conditions (in duplicate or triplicate):

    • Unstimulated Control: Cells + 100 µL medium. (Negative control for proliferation).

    • Stained Unstimulated Control: Labeled cells + 100 µL medium. (Defines Generation 0 peak).[13]

    • Stimulated Control: Labeled cells + T-cell activator (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) + 100 µL medium. (Positive control for proliferation).[14][15]

    • Vehicle Control: Labeled cells + Stimulus + Vehicle (e.g., DMSO at the highest concentration used for compounds) + 100 µL medium.

    • Test Conditions: Labeled cells + Stimulus + Diazaspiro[5.5]undecane compound (at various concentrations for a dose-response curve) + 100 µL medium.

  • Incubation: Incubate the plate for 3 to 6 days at 37°C in a 5% CO₂ humidified incubator. The optimal duration depends on the proliferation kinetics of the T cells; 4-5 days is typical for strong proliferation.

PART 4: Flow Cytometry Staining and Acquisition
  • Cell Harvesting: Gently resuspend the cells in each well. If using beads, remove them magnetically. Transfer cells to V-bottom plates or FACS tubes.

  • Viability Staining: Wash cells with PBS. Stain with a viability dye according to the manufacturer’s protocol. This is crucial to exclude dead cells, which can non-specifically bind antibodies.[13]

  • Surface Staining: Wash cells and then stain with a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD3, -CD4, -CD8) for 20-30 minutes at 4°C in the dark.

  • Final Wash: Wash cells twice with FACS buffer (PBS + 2% FBS).

  • Acquisition: Resuspend cells in 200 µL of FACS buffer and acquire events on a flow cytometer. Ensure to collect a sufficient number of events (e.g., 50,000-100,000 live, single T cells) for robust analysis.[13]

Data Analysis and Interpretation

Gating Strategy

A sequential gating strategy is required to isolate the populations of interest and analyze their proliferation profiles.[7][16][17]

G A 1. All Events (FSC-A vs SSC-A) B 2. Gate on Lymphocytes A->B C 3. Gate on Single Cells (FSC-A vs FSC-H) B->C D 4. Gate on Live Cells (Viability Dye vs SSC-A) C->D E 5. Gate on T Cells (CD3+) D->E F 6. Gate on CD4+ and CD8+ Subsets (CD4 vs CD8) E->F G 7. Analyze Proliferation (Histogram of Proliferation Dye) F->G

Caption: A typical sequential gating strategy for proliferation analysis.

Interpreting Proliferation Data

Once CD4+ and CD8+ T cell populations are isolated, their proliferation is analyzed by viewing a histogram of the proliferation dye (e.g., CellTrace Violet).

  • The unstimulated control will show a single, bright peak representing the parent, undivided population (Generation 0).

  • The stimulated control will show multiple, progressively dimmer peaks, with each peak representing a successive generation of cell division.

Flow cytometry software (e.g., FlowJo, FCS Express) contains specialized cell proliferation modeling algorithms that can calculate key metrics.[1]

Metric Description Interpretation
% Divided The percentage of cells in the starting population that have undergone at least one division.A primary measure of the overall response. A decrease indicates inhibition.
Division Index The average number of divisions for all cells in the original population (including undivided cells).[2]Provides a single value to compare the proliferative activity across different conditions.
Proliferation Index The average number of divisions for only the cells that responded and divided.Reflects the proliferative capacity of the responding subset of cells.
Expected Results (Hypothetical Data)

The table below illustrates a hypothetical dose-dependent inhibitory effect of a diazaspiro[5.5]undecane compound on CD4+ T cell proliferation.

Condition Compound Conc. (µM) % Divided Cells Division Index Viability (%)
Unstimulated02.51.0395
Stimulated (Vehicle)085.23.1592
Test Compound0.178.92.9891
Test Compound1.055.42.1189
Test Compound10.015.71.4588
Test Compound100.04.11.0965

Data Interpretation: In this example, the compound shows a dose-dependent inhibition of T cell proliferation, indicated by a decrease in both "% Divided Cells" and the "Division Index". The viability remains high until the highest concentration, suggesting the effect is primarily anti-proliferative rather than cytotoxic at lower doses.

Hypothetical Mechanism of Action

While the precise mechanism of diazaspiro[5.5]undecane compounds must be determined empirically, they could potentially interfere with T cell proliferation by targeting key nodes in the T Cell Receptor (TCR) signaling cascade, which is essential for initiating activation and division.[18][19][20]

G TCR TCR/CD3 Complex Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 LAT LAT Complex ZAP70->LAT PLCG1 PLCγ1 LAT->PLCG1 LAT->PI3K NFAT NFAT PLCG1->NFAT AP1 AP-1 PLCG1->AP1 NFkB NF-κB PLCG1->NFkB PI3K->NFAT PI3K->AP1 PI3K->NFkB IL2 IL-2 Production NFAT->IL2 AP1->IL2 NFkB->IL2 Proliferation Cell Cycle Entry & Proliferation IL2->Proliferation Compound Diazaspiro[5.5]undecane (Hypothetical Target) Compound->ZAP70 Inhibition? Compound->PI3K Inhibition?

Sources

Application Note & Protocols: High-Throughput Screening of FLT3 Kinase Inhibitors Featuring a Diazaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Key Driver of Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is an aggressive hematologic cancer characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant portion of AML cases are driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[2] The most common of these are internal tandem duplication (ITD) mutations in the juxtamembrane domain, found in approximately 25-30% of AML patients.[2][3][4] These FLT3-ITD mutations lead to ligand-independent, constitutive activation of the kinase, which promotes uncontrolled cell proliferation and survival through downstream signaling pathways, including STAT5, MAPK, and AKT.[5][6] The presence of FLT3-ITD is a strong independent predictor of poor prognosis, associated with increased relapse rates and reduced overall survival.[3][4] This well-established role as an oncogenic driver makes FLT3 a prime therapeutic target for small molecule inhibitors.

While several FLT3 inhibitors have been developed, challenges such as acquired resistance remain.[1][4] This necessitates the exploration of novel chemical matter. The 1,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, valued for its rigid, three-dimensional conformation that allows for precise orientation of substituents to engage with biological targets.[7] Its derivatives have shown promise in modulating a variety of receptors and enzymes.[7] This application note provides a comprehensive guide for researchers to establish a robust screening cascade to identify and characterize novel FLT3 inhibitors based on the diazaspiro[5.5]undecane scaffold, progressing from initial biochemical screening to cellular validation.

Part 1: Biochemical Potency Assessment via TR-FRET

To begin the screening process, a biochemical assay is required to directly measure the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase domain. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an ideal format for this purpose. It is a homogeneous (no-wash) assay, making it highly amenable to high-throughput screening (HTS).[8][9][10]

Principle of the LanthaScreen™ TR-FRET Kinase Activity Assay

The assay quantifies kinase activity by detecting the phosphorylation of a substrate. It relies on a terbium-labeled antibody (donor fluorophore) that specifically recognizes the phosphorylated form of a fluorescein-labeled polypeptide substrate (acceptor fluorophore).[11] When the substrate is phosphorylated by FLT3, the binding of the antibody brings the donor and acceptor fluorophores into close proximity. Excitation of the terbium donor results in energy transfer (FRET) to the fluorescein acceptor, which then emits light at its specific wavelength.[10][12] The TR-FRET signal is directly proportional to the amount of phosphorylated substrate, and thus to kinase activity. Inhibitors will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Diagram: FLT3-ITD Signaling Pathway

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active Dimer) P1 P FLT3_ITD->P1 P2 P FLT3_ITD->P2 P3 P FLT3_ITD->P3 P4 P FLT3_ITD->P4 STAT5 STAT5 FLT3_ITD->STAT5 Phosphorylation RAS RAS/MAPK Pathway FLT3_ITD->RAS AKT PI3K/AKT Pathway FLT3_ITD->AKT pSTAT5 p-STAT5 STAT5->pSTAT5 Tyr704 Proliferation Gene Transcription (Proliferation, Survival) pSTAT5->Proliferation Dimerizes & Translocates RAS->Proliferation AKT->Proliferation Cellular_Workflow Start Start: MV4-11 Cell Culture Plate Plate Cells in 384-well Plate Start->Plate Compound Add Serial Dilution of Diazaspiro Compound Plate->Compound Incubate Incubate 72 hours Compound->Incubate Reagent Add CellTiter-Glo® (Measures ATP) Incubate->Reagent Read Read Luminescence (Plate Reader) Reagent->Read Analyze Analyze Data: Calculate GI₅₀ Read->Analyze

Caption: Workflow for assessing anti-proliferative effects in MV4-11 cells.

Protocol: MV4-11 Cell Viability Assay (CellTiter-Glo®)

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity. A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the test compound.

Materials:

  • MV4-11 cells (ATCC® CRL-9591™)

  • RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminescence-capable plate reader

Methodology:

  • Cell Plating:

    • Culture MV4-11 cells according to standard protocols. Ensure cells are in the logarithmic growth phase.

    • Harvest and count the cells. Resuspend in fresh culture medium to a density of 5,000 cells per 20 µL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in culture medium from the DMSO stocks.

    • Add 5 µL of the diluted compound to the wells. The final DMSO concentration should be ≤ 0.2% to avoid solvent toxicity. Include vehicle (DMSO) controls.

    • Scientist's Note: It is crucial to run a known FLT3 inhibitor (e.g., Gilteritinib, Quizartinib) in parallel as a positive control for assay performance and data comparison. [13][14]

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator. This duration allows for multiple cell doublings and provides a sufficient window to observe anti-proliferative effects.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation

The analysis is similar to the biochemical assay. The data is normalized to vehicle-treated cells (0% growth inhibition) and wells with no cells (100% growth inhibition). A four-parameter logistic curve fit is used to calculate the GI₅₀ (concentration for 50% growth inhibition).

Compound IDScaffoldMV4-11 GI₅₀ (nM)
DS-FLT3-0011,9-Diazaspiro[5.5]undecane25.8
DS-FLT3-0021,9-Diazaspiro[5.5]undecane150.3
Gilteritinib (Control)N/A1.8

Table 2: Example cellular potency data for hypothetical diazaspiro[5.5]undecane compounds against the FLT3-ITD dependent MV4-11 cell line.

Part 3: Integrated Drug Discovery Logic

The ultimate goal is to identify compounds that are potent in both biochemical and cellular assays. A significant drop-off in potency from the biochemical to the cellular assay (e.g., >10-fold) can indicate poor cell permeability, efflux by transporters, or off-target effects. The ideal candidate demonstrates a strong correlation between its ability to inhibit the isolated enzyme and its ability to kill the cancer cells that depend on that enzyme.

Diagram: Screening Cascade Logic

Screening_Cascade Library Diazaspiro[5.5]undecane Compound Library Biochem Primary Screen: FLT3 TR-FRET Assay (Determine IC₅₀) Library->Biochem PotentHits Potent Biochemical Hits (e.g., IC₅₀ < 100 nM) Biochem->PotentHits Cellular Secondary Screen: MV4-11 Viability Assay (Determine GI₅₀) PotentHits->Cellular ConfirmedHits Confirmed Cellular Hits (e.g., GI₅₀ < 500 nM) Cellular->ConfirmedHits Advanced Advanced Characterization: - Target Engagement (p-FLT3 Western) - Kinase Selectivity Profiling - In Vivo Studies ConfirmedHits->Advanced

Caption: A logical progression from primary biochemical to cellular assays.

Troubleshooting & Key Considerations

  • High Background in TR-FRET: Test compounds may be auto-fluorescent. The time-resolved nature of the assay mitigates this, but highly fluorescent compounds can still interfere. Always pre-screen compounds for fluorescence.

  • Poor Z' Factor: This indicates low assay robustness. Re-optimize enzyme or ATP concentrations. Ensure reagents are properly mixed and automation is calibrated.

  • Low Cellular Potency: If a compound is biochemically potent but weak in cells, consider its physicochemical properties (e.g., LogP, polar surface area) which influence permeability. It could also be a substrate for efflux pumps like P-glycoprotein.

  • Off-Target Cytotoxicity: To confirm that the observed cell death is due to FLT3 inhibition, test potent compounds against a FLT3-wildtype AML cell line (e.g., HL-60). [15][13]A potent compound should be significantly less active in these cells.

Conclusion

This application note outlines a robust, industry-standard workflow for the identification and characterization of novel FLT3 kinase inhibitors based on the diazaspiro[5.5]undecane scaffold. By combining a high-throughput biochemical TR-FRET assay with a physiologically relevant cellular proliferation assay using the MV4-11 cell line, researchers can efficiently triage compounds and identify promising leads for further development. This structured approach ensures that resources are focused on candidates with the highest potential to translate into effective therapeutics for AML.

References

  • Daigle, S. R., et al. (2018). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science.
  • Levis, M., & Small, D. (2003). Internal tandem duplications of the FLT3 gene are present in leukemia stem cells. Blood.
  • El-Sharkawi, D., & Sellar, R. (2021). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology.
  • Crown Bioscience. (n.d.). The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors. Crown Bioscience.
  • Stirewalt, D. L., & Radich, J. P. (2003). An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment. Genes & Cancer.
  • Parmar, A., & Rawat, P. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology.
  • Parmar, A., & Rawat, P. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate.
  • Chougule, R. A., et al. (2018). Internal tandem duplication mutations in the tyrosine kinase domain of FLT3 display a higher oncogenic potential than the activation loop D835Y mutation. Annals of Hematology.
  • Rombouts, E. (2004). Internal tandem duplications in the Flt3-gene in human acute myeloid leukemia. ResearchGate.
  • Zheng, R., et al. (2004). Internal tandem duplication mutation of FLT3 blocks myeloid differentiation through suppression of C/EBPα expression. Blood.
  • Ma, H. (2025). Reawakening Differentiation Therapy in Acute Myeloid Leukemia: A Comprehensive Review of ATRA-Based Combination Strategies. MDPI.
  • de la Fuente, M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry.
  • Chougule, R. A., et al. (2016). FYN expression potentiates FLT3-ITD induced STAT5 signaling in acute myeloid leukemia. Oncotarget.
  • Patel, Y. (2014). The Utility of FLT3 Inhibitors in Acute Myeloid Leukemia. U.S. Pharmacist.
  • Laggner, S., et al. (2012). Breakdown of the FLT3-ITD/STAT5 Axis and Synergistic Apoptosis Induction by the Histone Deacetylase Inhibitor Panobinostat and FLT3-Specific Inhibitors. Molecular Cancer Therapeutics.
  • Nakao, T., et al. (2018). FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway. Oncotarget.
  • Sallman, D. A. (2019). Defining the Role of PARylation on STAT5 Activity in Mutated FLT3-ITD Acute Myeloid Leukemia. ProQuest.
  • Spiekermann, K., et al. (2003). Overexpression and constitutive activation of FLT3 induces STAT5 activation in primary acute myeloid leukemia blast cells. Clinical Cancer Research.
  • Zheng, R., et al. (2004). Internal tandem duplication mutation of FLT3 blocks myeloid differentiation through suppression of C/EBPα expression. Blood.
  • Quentmeier, H., et al. (2003). FLT3 mutations in acute myeloid leukemia cell lines. Leukemia.
  • Agilent. (n.d.). TR-FRET. Agilent Technologies.
  • Kojima, K., et al. (2018). MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin. Haematologica.
  • Gonzalez-Paz, N., et al. (2022). In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Experimental and Therapeutic Medicine.
  • Sallmyr, A., et al. (2016). Inhibition of FLT3-ITD and NADPH oxidases in MV4-11 cell line reduces.... ResearchGate.
  • Zarrinkar, P. P., et al. (2009). Potency of FLT3 inhibitors in biochemical and cellular assays. Blood.
  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. BPS Bioscience.
  • Sportsman, J. R., et al. (2006). Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs. Analytical Biochemistry.
  • Reaction Biology. (n.d.). FLT3 (ITD) Cellular Phosphorylation Assay Service. Reaction Biology.
  • P. Borbás, et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.
  • Wikipedia. (n.d.). Time-resolved fluorescence energy transfer. Wikipedia.
  • Li, Y., et al. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Pharmacology.
  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
  • Arkat USA. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkat USA.
  • ResearchGate. (2025). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate.
  • Vasta, J. D., et al. (2012). Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Journal of Biomolecular Screening.

Sources

Troubleshooting & Optimization

Navigating the Labyrinth: A Technical Support Guide for PROTAC® Synthesis with Rigid Spirocyclic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers at the forefront of targeted protein degradation. This guide is designed to be your partner in the laboratory, specifically addressing the nuances and challenges of synthesizing Proteolysis Targeting Chimeras (PROTACs) that incorporate rigid linkers, with a special focus on structures like 3-Benzyl-3,9-diazaspiro[5.5]undecane. The move towards rigid linkers is a strategic one, often aimed at improving pharmacokinetic properties and reducing the entropic penalty of ternary complex formation.[1][] However, this rigidity introduces a unique set of synthetic hurdles. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these complexities with confidence.

The Double-Edged Sword: Why Rigid Spirocyclic Linkers?

Before we delve into troubleshooting, it's crucial to understand the causal logic behind employing linkers like this compound. Unlike flexible polyethylene glycol (PEG) or alkyl chains, rigid linkers pre-organize the PROTAC molecule into a more defined conformation.[1][] This can lead to:

  • Enhanced Ternary Complex Stability: By reducing conformational freedom, the entropic cost of forming the productive POI-PROTAC-E3 ligase complex can be lowered.[1][]

  • Improved Pharmacokinetics: The constrained nature of rigid linkers can lead to better metabolic stability and overall drug-like properties.[1]

  • Increased Selectivity: A well-designed rigid linker can disfavor the formation of off-target ternary complexes, thereby improving selectivity.[1]

However, the lack of flexibility is also the source of many synthetic challenges, from steric hindrance in coupling reactions to solubility issues of the final product.[1][4]

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the synthesis of PROTACs with rigid spirocyclic linkers.

Q1: I'm planning my synthetic route. What are the key considerations when using this compound?

A1: The this compound linker presents two secondary amine functionalities with different steric environments. The key considerations for your synthetic strategy are:

  • Protecting Group Strategy: The benzyl group on one of the nitrogens serves as a protecting group that can be removed later by hydrogenolysis. The other secondary amine is available for initial coupling. You will likely need to protect this second amine with an orthogonal protecting group, such as a Boc group, to control which end of the linker reacts with your E3 ligase ligand or your protein of interest (POI) ligand.[5]

  • Order of Synthesis: Decide whether to first couple the linker to the E3 ligase ligand or the POI ligand. This often depends on the stability and functional groups of your respective ligands. A convergent synthesis, where the ligand-linker fragments are prepared separately and then coupled, is often the most efficient approach.[6]

  • Coupling Chemistry: Standard amide bond formation is a common strategy. However, due to the steric bulk of the spirocyclic core, you may need to employ more robust coupling reagents and optimized conditions.

Q2: What is the best way to attach the first ligand to the this compound linker?

A2: Assuming you are starting with the commercially available this compound,[7][8][9] the most direct approach is a nucleophilic substitution or an amide coupling reaction at the unprotected secondary amine. For an amide coupling with a carboxylic acid on your ligand, you will need to use a peptide coupling reagent.

Troubleshooting Guide: Overcoming Synthetic Hurdles

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of PROTACs with rigid spirocyclic linkers.

Problem 1: Low Yield in the Initial Ligand-Linker Coupling Reaction

You're coupling your carboxylic acid-functionalized ligand (either for the POI or E3 ligase) to the this compound linker, but the reaction yield is disappointingly low.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Steric Hindrance The spirocyclic core of the linker is sterically demanding, which can hinder the approach of the activated ligand.[10]Switch to a more powerful coupling reagent like HATU or HCTU, which are known to be effective for sterically hindered couplings. Consider increasing the reaction temperature and extending the reaction time.[10]
Inefficient Activation The carboxylic acid on your ligand may not be fully activated, leading to a sluggish reaction.Ensure your coupling reagents (e.g., HATU, EDC, HOBt) are fresh and anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from quenching the activated species.[10][11]
Suboptimal Base The choice and amount of base are critical. An inappropriate base can lead to side reactions or incomplete deprotonation of the amine.Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA). Ensure at least 2-3 equivalents are used to neutralize the acid formed and drive the reaction forward.[11]
Impure Starting Materials Impurities in your ligand or the linker can interfere with the coupling reaction.Verify the purity of your starting materials using techniques like NMR and LC-MS before proceeding with the reaction.[10][11]
Problem 2: Difficulty in Removing the Benzyl Protecting Group

You've successfully coupled your first ligand and now need to deprotect the second amine on the spirocyclic linker to attach the second ligand, but the benzyl group is resistant to removal.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Catalyst Poisoning Trace impurities, particularly sulfur-containing compounds from previous steps, can poison the palladium catalyst used for hydrogenolysis.Purify the benzylated intermediate thoroughly before the deprotection step. Consider using a higher loading of the catalyst (e.g., 10-20 mol% Pd/C).
Inefficient Hydrogenolysis The substrate may be sterically hindered, preventing efficient access to the catalyst surface.Increase the hydrogen pressure (e.g., using a Parr hydrogenator). Consider alternative debenzylation methods, such as using transfer hydrogenation with a source like ammonium formate.
Alternative Protecting Group The benzyl group may not be ideal for your specific molecule.In future syntheses, consider starting with a different protecting group on the spirocyclic linker that can be removed under milder, orthogonal conditions (e.g., a Boc group removable with acid).
Problem 3: Poor Solubility of the Final PROTAC

Your final PROTAC molecule, containing the rigid spirocyclic linker, has very poor solubility in common organic solvents and aqueous buffers, making purification and biological testing challenging.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Rigidity and Planarity The rigid, aromatic nature of your ligands combined with the rigid linker can lead to strong crystal packing and low solubility.[1][4]Introduce solubilizing groups on your POI or E3 ligase ligands if possible, without compromising their binding affinity. For purification, explore alternative chromatography techniques like reversed-phase HPLC with a gradient of acetonitrile/water containing a small amount of TFA or formic acid. For biological assays, consider formulating the PROTAC with solubilizing agents like DMSO or using advanced formulation techniques like amorphous solid dispersions.[4]
Aggregation The hydrophobic nature of the molecule can lead to aggregation in aqueous media.The introduction of polar functional groups or short PEG chains as part of the linker modification can sometimes mitigate this, though it may compromise the intended rigidity.[12]

Visualizing the Workflow and Troubleshooting Logic

To aid in your experimental design and troubleshooting, the following diagrams illustrate the general synthetic workflow and a decision-making tree for addressing common issues.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification & Analysis L1 Ligand 1 (POI or E3) (with -COOH) Coupling1 Step 1: Amide Coupling (e.g., HATU, DIPEA) L1->Coupling1 Linker This compound Linker->Coupling1 L2 Ligand 2 (E3 or POI) (with -COOH) Coupling2 Step 3: Amide Coupling (e.g., HATU, DIPEA) L2->Coupling2 Intermediate1 Ligand 1-Linker Conjugate (Benzyl Protected) Coupling1->Intermediate1 Yield? Deprotection Step 2: Benzyl Deprotection (e.g., H2, Pd/C) Intermediate1->Deprotection Intermediate2 Deprotected Ligand 1-Linker Deprotection->Intermediate2 Intermediate2->Coupling2 Crude_PROTAC Crude Final PROTAC Coupling2->Crude_PROTAC Purification Purification (e.g., Prep-HPLC) Crude_PROTAC->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC Analysis Characterization (LC-MS, NMR) Final_PROTAC->Analysis

Caption: A generalized workflow for the synthesis of a PROTAC using a spirocyclic linker.

Troubleshooting_Logic Start Low Yield in Coupling Step? Steric_Hindrance Steric Hindrance Suspected - Increase reaction temperature - Use stronger coupling reagent (HATU) - Extend reaction time Start->Steric_Hindrance Yes Reagent_Issue Reagent/Condition Issue - Use fresh, anhydrous reagents - Work under inert atmosphere - Optimize base (DIPEA) Start->Reagent_Issue Yes Purity_Issue Starting Material Impurity - Re-purify starting materials - Confirm identity by NMR/MS Start->Purity_Issue Yes Solubility_Problem Poor Final Product Solubility? Purity_Issue->Solubility_Problem Chromatography_Sol Purification Difficulty - Use reversed-phase HPLC - Optimize gradient - Add TFA/formic acid to mobile phase Solubility_Problem->Chromatography_Sol Yes Assay_Sol Biological Assay Difficulty - Use co-solvents (DMSO) - Explore formulation strategies Solubility_Problem->Assay_Sol Yes

Caption: A decision tree for troubleshooting common PROTAC synthesis issues.

Experimental Protocols

The following are generalized, step-by-step protocols that should be adapted and optimized for your specific ligands and reaction scales.

Protocol 1: Amide Coupling of Ligand to Spirocyclic Linker

This protocol describes the coupling of a carboxylic acid-containing ligand to the free secondary amine of this compound.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the solution, add this compound (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS. If the reaction is sluggish, consider gentle heating to 40-50 °C.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ligand-linker conjugate.

Protocol 2: Hydrogenolysis for Benzyl Group Removal

This protocol details the deprotection of the second amine on the spirocyclic linker.

  • Preparation: Dissolve the benzyl-protected ligand-linker conjugate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10-20 mol%) to the solution.

  • Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenator) and stir vigorously at room temperature for 4-16 hours. Monitor the reaction by LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product, which can often be used in the next step without further purification.

By systematically addressing these potential challenges and leveraging the provided protocols as a starting point, researchers can more efficiently synthesize PROTACs with rigid spirocyclic linkers, paving the way for the development of novel and effective protein degraders.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
  • Imaide, S., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
  • Montanari, D., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1101-1108. [Link]
  • Steinebach, C., et al. (2022). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics, 14(3), 519. [Link]
  • Zhang, T., et al. (2024). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. [Link]
  • Imaide, S., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. R Discovery. [Link]
  • Shvarts, A., et al. (2021). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 2(6), 487-503. [Link]
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers...
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
  • AxisPharm. (2023). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • Gaber, A. A., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]
  • Shvarts, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Shvarts, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC - NIH. [Link]
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • Li, Y., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry, 275, 116520. [Link]
  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues.
  • BIOENGINEER.ORG. (2024). Advancing PROTACs: New Macrocyclic and Trivalent Designs.
  • ResearchGate. (2018). (PDF) Synthetic methods: Part (iii) protecting groups.
  • MySkinRecipes. (n.d.). This compound 2HCL.
  • Abd-Alrahman, A. A., et al. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and. ChemRxiv. [Link]
  • Sarto, F., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
  • Abd-Alrahman, A. A., et al. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. European Journal of Medicinal Chemistry, 269, 116167. [Link]
  • de Vlaming, M. C., et al. (2019). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 9(3), 1545-1565. [Link]
  • ResearchGate. (1994). (PDF) "Safety-Catch" Protecting Groups in Peptide Synthesis.

Sources

Technical Support Center: Synthesis of 3-Benzyl-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Benzyl-3,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction

This compound is a key building block in medicinal chemistry, often utilized for its rigid three-dimensional structure that can present pharmacophores in a well-defined orientation. The synthesis typically involves the formation of the core 3,9-diazaspiro[5.5]undecane ring system, followed by selective N-benzylation. While seemingly straightforward, each step can be prone to specific side reactions that can impact yield, purity, and scalability. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low Yield of the 3,9-diazaspiro[5.5]undecane core

Question: I am attempting to synthesize the 3,9-diazaspiro[5.5]undecane core via a double Michael addition of a primary amine to a suitable acceptor, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the formation of the spirocyclic core often stem from incomplete reaction, polymerization of the Michael acceptor, or the formation of undesired side products. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The double Michael addition requires careful control of stoichiometry and reaction time. Ensure that the primary amine and the Michael acceptor are used in the correct molar ratio. The reaction may also require prolonged reaction times or elevated temperatures to drive it to completion. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

  • Polymerization of the Michael Acceptor: Acrylates and related Michael acceptors are prone to polymerization, especially in the presence of basic amines or at elevated temperatures. To mitigate this, consider adding the Michael acceptor slowly to the reaction mixture. Running the reaction at a lower temperature can also help to suppress polymerization.

  • Formation of Mono-adduct: The reaction may stall after the first Michael addition, leading to the formation of a mono-adduct instead of the desired spirocycle. This can be favored if the second intramolecular cyclization is slow. Using a higher concentration of the reactants can promote the desired intramolecular reaction over intermolecular side reactions.

  • Alternative Synthetic Routes: If optimizing the double Michael addition proves difficult, consider alternative strategies for forming the spirocyclic core, such as intramolecular cyclization of a pre-formed linear precursor.[1]

Issue 2: Non-selective N-benzylation and Formation of Quaternary Ammonium Salts

Question: During the N-benzylation of 3,9-diazaspiro[5.5]undecane with benzyl bromide, I am observing the formation of a significant amount of the di-benzylated product and a precipitate that I suspect is a quaternary ammonium salt. How can I achieve mono-benzylation and avoid these side products?

Answer: This is a classic challenge in the alkylation of polyamines. The presence of two nucleophilic secondary amines in 3,9-diazaspiro[5.5]undecane makes selective mono-alkylation difficult. Over-alkylation to the di-benzyl and quaternary salt is a common side reaction. Here’s how to address this:

  • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Use a slight excess of the diamine relative to benzyl bromide (e.g., 1.2 to 1.5 equivalents of the diamine). This will favor mono-alkylation by ensuring that the benzyl bromide is consumed before it can react with the mono-benzylated product.

  • Slow Addition of the Alkylating Agent: Add the benzyl bromide dropwise to the solution of the diamine at a low temperature (e.g., 0 °C). This maintains a low concentration of the alkylating agent in the reaction mixture, reducing the likelihood of di-alkylation.

  • Choice of Base: Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), to scavenge the HBr formed during the reaction. Stronger, more nucleophilic bases can deprotonate the mono-benzylated product, increasing its reactivity towards further alkylation.

  • Consider a Protecting Group Strategy: For complete control, consider a protecting group strategy. One of the secondary amines can be protected with a suitable protecting group (e.g., Boc), followed by benzylation of the remaining amine. Subsequent deprotection will yield the desired mono-benzylated product.

  • Alternative Benzylation Method: Reductive Amination: Reductive amination is an excellent alternative to direct alkylation for achieving mono-benzylation.[2][3] This involves reacting 3,9-diazaspiro[5.5]undecane with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ. This method inherently avoids over-alkylation.

Table 1: Comparison of N-Benzylation Methods

MethodAdvantagesDisadvantagesRecommended Reducing Agent
Direct Alkylation Simple procedure.Prone to over-alkylation (di-benzylation and quaternization).N/A
Reductive Amination Highly selective for mono-alkylation, avoids quaternary salt formation.Requires an additional reduction step.Sodium triacetoxyborohydride (NaBH(OAc)3)[2][4]
Issue 3: Difficulty in Product Purification

Question: My crude product mixture from the N-benzylation reaction is difficult to purify. I am seeing multiple spots on TLC, and column chromatography is not giving clean separation. What are the likely impurities and what purification strategies do you recommend?

Answer: Purification challenges often arise from the presence of structurally similar side products and unreacted starting materials. The main culprits in your case are likely:

  • Unreacted 3,9-diazaspiro[5.5]undecane

  • The desired mono-benzylated product

  • The di-benzylated side product

  • The quaternary ammonium salt (if formed)

Here are some purification strategies:

  • Acid-Base Extraction: Utilize the different basicities of the starting material and products. The di-benzylated product will be less basic than the mono-benzylated product and the starting diamine. A careful pH-controlled liquid-liquid extraction can be used to separate these components. The quaternary salt, being ionic, will remain in the aqueous phase.

  • Column Chromatography Optimization:

    • Solvent System: Use a gradient elution on silica gel. A common solvent system is dichloromethane/methanol with a small amount of ammonium hydroxide to prevent streaking of the basic amine products.

    • Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider reverse-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile containing a modifier like formic acid or trifluoroacetic acid.

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective purification method. Try different solvent systems to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: A common and effective route is a two-step process:

  • Synthesis of the 3,9-diazaspiro[5.5]undecane core: This is often achieved through a double Michael addition of a primary amine (like ammonia or a protected equivalent) to a suitable Michael acceptor, such as an acrylate derivative, followed by cyclization.

  • Selective N-benzylation: The preferred method for selective mono-benzylation is reductive amination of the spirocyclic diamine with benzaldehyde using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3).[2][4]

Q2: What are the key analytical techniques to monitor the reaction and characterize the final product?

A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for monitoring the progress of the reaction.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the position of the benzyl group.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Q3: Are there any safety precautions I should be aware of during the synthesis?

A3: Yes, several safety precautions should be taken:

  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle it in a dry atmosphere.

  • Solvents: Use appropriate precautions when handling flammable organic solvents.

Visualizing the Synthesis and Side Reactions

To further clarify the synthetic process and potential pitfalls, the following diagrams illustrate the key reaction pathways.

Synthesis_of_this compound cluster_step1 Step 1: Formation of Spirocyclic Core cluster_step2 Step 2: N-Benzylation Primary_Amine Primary Amine Core 3,9-Diazaspiro[5.5]undecane Primary_Amine->Core Double Michael Addition Michael_Acceptor Michael Acceptor Michael_Acceptor->Core Final_Product This compound Core->Final_Product Reductive Amination Benzaldehyde Benzaldehyde Benzaldehyde->Final_Product Reducing_Agent NaBH(OAc)3 Reducing_Agent->Final_Product Side_Reactions_in_N-Benzylation Diamine 3,9-Diazaspiro[5.5]undecane Desired_Product Mono-benzylated Product Diamine->Desired_Product + 1 eq. Benzyl Bromide Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Desired_Product Side_Product_1 Di-benzylated Product Desired_Product->Side_Product_1 + Benzyl Bromide Side_Product_2 Quaternary Ammonium Salt Side_Product_1->Side_Product_2 + Benzyl Bromide

Caption: Potential side reactions during direct N-benzylation with benzyl bromide.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione. BenchChem.
  • BenchChem. (2025). Stability issues of 3-Oxaspiro[5.5]undecane-2,4-dione in different solvents. BenchChem.
  • ResearchGate. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
  • ResearchGate. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
  • RSC Publishing. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Myers, J. W. (n.d.).
  • Taylor & Francis Online. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Advanced ChemBlocks. (n.d.). This compound.
  • Master Organic Chemistry. (2017).
  • Chemistry Steps. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis.
  • LookChem. (n.d.). 3-benzyl-3-azaspiro[5.5]undecane.
  • BLDpharm. (n.d.). 189333-49-1|this compound.
  • ElectronicsAndBooks. (n.d.). Tetrahedron Letters.
  • MySkinRecipes. (n.d.). This compound 2HCL.
  • MDPI. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.
  • PubMed. (2016).
  • BenchChem. (2025).
  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.

Sources

Purification strategies for PROTACs containing 3-Benzyl-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Purification Challenge of 3-Benzyl-3,9-diazaspiro[5.5]undecane PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1][2][3] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[4][5] The linker is not merely a spacer; its composition, rigidity, and length are critical determinants of the PROTAC's efficacy, physicochemical properties, and ultimately, its "druggability".[6][7]

This guide focuses on a specific, advanced class of PROTACs incorporating the This compound moiety within their linker structure. This spirocyclic diamine scaffold offers a desirable level of rigidity and a three-dimensional architecture that can favorably orient the two-protein binding ligands for efficient ternary complex formation.[6] However, these same features introduce significant and unique challenges during purification.

The two basic nitrogen atoms within the diazaspiro[5.5]undecane core (pKa values are typically in the 8-10 range) can lead to issues such as severe peak tailing in reversed-phase HPLC, poor solubility, and unpredictable interactions with stationary phases. Furthermore, the spirocyclic nature introduces a potential chiral center, which may necessitate diastereomer or enantiomer separation.[8][9][10]

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the complexities of purifying these advanced PROTACs, ensuring the high purity required for accurate biological evaluation.

Troubleshooting Guide: Common Purification Issues & Solutions

This section is designed in a question-and-answer format to directly address problems you may encounter during the purification of PROTACs containing the this compound linker.

Q1: My PROTAC shows severe peak tailing and poor resolution on a standard C18 RP-HPLC column. What's happening and how can I fix it?

Answer: This is the most common issue encountered with this class of PROTACs. The root cause is the interaction between the basic nitrogens of the diazaspiro[5.5]undecane core and residual, acidic silanol groups on the surface of standard silica-based C18 columns. This secondary ionic interaction, in addition to the desired hydrophobic interaction, leads to non-ideal chromatographic behavior.

Causality: At typical analytical pH ranges (e.g., pH 2-7), the amine groups are protonated, creating a positive charge. These cationic sites can interact strongly and non-specifically with negatively charged, deprotonated silanols (Si-O⁻) on the silica surface, causing peak tailing.

Solutions & Methodologies:

  • Mobile Phase Modification (The First Line of Defense):

    • Add a Strong Ion-Pairing Agent: The most effective solution is often to add a small concentration of a strong acid like trifluoroacetic acid (TFA) to the mobile phase at 0.05-0.1% (v/v). TFA serves two purposes:

      • It acts as an ion-pairing agent, forming a neutral complex with the protonated amines on your PROTAC, which then behaves more predictably on the C18 phase.

      • It protonates the surface silanols (Si-OH), effectively "masking" them and minimizing the unwanted ionic interactions.[11]

    • Use an Alternative Acid: If TFA is incompatible with downstream applications (e.g., it can suppress signal in MS), formic acid (0.1%) is a common alternative, though it is a weaker acid and may be less effective at eliminating tailing.

    • Basic Mobile Phase: An alternative, though less common, approach is to use a high pH mobile phase (e.g., pH 10 with ammonium bicarbonate). At this pH, the amines are deprotonated and neutral, eliminating the ionic interaction with silanols. Caution: This requires a pH-stable column (e.g., a hybrid-silica or polymer-based column) as standard silica columns will dissolve at high pH.

  • Select an Appropriate Stationary Phase:

    • End-Capped Columns: Ensure you are using a high-quality, fully end-capped C18 column. End-capping is a process where residual silanols are chemically derivatized to reduce their activity.

    • "Base-Deactivated" Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds. These often have lower silanol activity or are based on hybrid silica-organic particles that are more resistant to basic conditions.

Q2: I'm getting low recovery of my PROTAC after preparative RP-HPLC purification. Where is my compound going?

Answer: Low recovery is often linked to the same issues causing peak tailing, but can also be due to poor solubility or irreversible binding.

Causality: Highly basic compounds can bind almost irreversibly to very acidic silanol sites on poor-quality silica. Additionally, large, "greasy" PROTACs can precipitate on the column if the organic content of the mobile phase drops too quickly or if the loading concentration is too high.

Solutions & Methodologies:

  • Optimize Loading Conditions:

    • Dissolve the crude sample in a solvent with a high organic content, ideally 100% DMSO or DMF, to ensure complete solubilization.

    • Limit the injection volume to prevent precipitation at the column head when the sample contacts the aqueous mobile phase.

    • Perform a loading study with a small amount of material to determine the maximum loading capacity for your column before committing the entire batch.[12]

  • Modify the Gradient:

    • Start the gradient at a higher initial percentage of organic solvent (e.g., 20-30% acetonitrile/methanol instead of 5%). This helps maintain the solubility of the PROTAC on the column.

    • Use a shallower gradient. A slow increase in the organic modifier concentration provides more time for the compound to elute properly and can improve resolution from closely related impurities.

  • Column Flushing: After the run, flush the column with a strong, slightly acidic solvent mixture (e.g., 95:5 Acetonitrile/Water with 0.1% TFA) to elute any strongly retained material.

Q3: My analytical data (LC-MS) shows two closely eluting peaks with the same mass. Are these diastereomers, and how can I separate them?

Answer: It is highly likely you have formed diastereomers. The spirocyclic core of the this compound is chiral. If other chiral centers exist in your E3 ligand or POI ligand, the final coupling reaction can produce diastereomers, which are distinct compounds with different physical properties.

Causality: Diastereomers have different 3D arrangements and can interact differently with the chiral environment of the stationary phase or even with an achiral stationary phase, often leading to partial separation.

Solutions & Methodologies:

  • Optimize Achiral Chromatography:

    • Method Development: Sometimes, complete separation can be achieved on a standard C18 column by systematically optimizing the method. Key parameters to screen include:

      • Organic Modifier: Switch from acetonitrile to methanol or vice-versa. Methanol often provides different selectivity for structurally similar compounds.

      • Temperature: Increasing the column temperature can improve peak efficiency and may alter selectivity enough to resolve the peaks.

      • Stationary Phase: Test a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase, which offer different retention mechanisms.

  • Supercritical Fluid Chromatography (SFC):

    • SFC is an excellent orthogonal technique to RP-HPLC and is particularly powerful for separating stereoisomers.[13][14] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations.[15]

    • Why it works for diastereomers: SFC often provides unique selectivity profiles that are unachievable with RP-HPLC. Chiral stationary phases (CSPs) are widely used in SFC and are highly effective for resolving both diastereomers and enantiomers.

    • A typical starting point would be to screen several chiral columns (e.g., polysaccharide-based columns like Chiralpak® IA, IB, IC) with a simple gradient of methanol in CO₂.

Workflow & Troubleshooting Diagram

The following diagram outlines a general workflow for the purification and troubleshooting of PROTACs containing the diazaspiro-undecane core.

PROTAC_Purification_Workflow cluster_0 Phase 1: Initial Purification & Analysis cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Final Purification & QC start Crude PROTAC rp_hplc Initial RP-HPLC Analysis C18 Column 0.1% TFA in H2O/ACN start->rp_hplc analysis Analyze Purity & Peak Shape rp_hplc->analysis good_peak Good Peak Shape? | Purity > 95%? analysis->good_peak tailing Issue: Peak Tailing / Broadening good_peak->tailing low_recovery Issue: Low Recovery good_peak->low_recovery isomers Issue: Multiple Peaks (Same Mass) good_peak->isomers prep_purify Preparative Purification good_peak->prep_purify Yes sol_tailing Solution: - Increase TFA to 0.1% - Use Base-Deactivated Column - Try High pH Method (w/ compatible column) tailing->sol_tailing Address Silanol Interactions sol_recovery Solution: - Optimize loading solvent (DMSO) - Use shallower gradient - Column flush post-run low_recovery->sol_recovery Address Solubility/Binding sol_isomers Solution: - Screen different modifiers (MeOH) - Screen different columns (Phenyl) - Move to SFC isomers->sol_isomers Address Isomer Separation sol_tailing->prep_purify sol_recovery->prep_purify sol_isomers->prep_purify final_qc Final QC (LC-MS, NMR, Purity) prep_purify->final_qc success Pure PROTAC final_qc->success

Caption: A workflow for purification and troubleshooting of diazaspiro-containing PROTACs.

Frequently Asked Questions (FAQs)

Q: What is the best "first-pass" purification strategy for this class of PROTACs?

A: For discovery-scale synthesis (<100 mg), reversed-phase flash chromatography is often the most efficient first-pass strategy.[12] It is faster than preparative HPLC and can effectively remove major impurities like unreacted starting materials or coupling reagents. Use a C18-functionalized silica and a water/acetonitrile gradient containing 0.1% TFA. The resulting fractions can then be further polished by preparative HPLC if needed.

Q: How do I decide between RP-HPLC and SFC for the final purification step?

A: The choice depends on the specific properties of your PROTAC and the impurities you need to remove.

FeatureReversed-Phase HPLC (RP-HPLC)Supercritical Fluid Chromatography (SFC)
Primary Use Case Excellent for separating compounds based on hydrophobicity. The go-to method for general purity cleanup.[16][17]Superior for separating stereoisomers (diastereomers, enantiomers) and other structurally similar compounds.[13][18]
Solvents Water/Acetonitrile or Water/Methanol. High water content can cause solubility issues.Supercritical CO₂ / Methanol (or other alcohol). Reduced use of aqueous and toxic organic solvents.[19]
Compound Recovery Fractions are aqueous, requiring lengthy lyophilization or evaporation.Fractions are in volatile alcohol, allowing for very fast solvent removal.[13]
Peak Shape for Bases Can be challenging; often requires additives like TFA to achieve good peak shape.Generally provides better peak shape for basic compounds without additives due to the nature of the mobile phase.
Recommendation Use for initial bulk purification and removal of non-isomeric impurities.Use when diastereomers are present or when RP-HPLC fails to provide adequate resolution.[14]

Q: What analytical techniques are essential for characterization after purification?

A: A comprehensive characterization is critical to ensure the identity and purity of your final compound. The minimum required data includes:

  • LC-MS: To confirm the mass of the compound and to assess purity (typically >95% by UV trace at a relevant wavelength like 214 nm or 254 nm).

  • ¹H and ¹³C NMR: To confirm the chemical structure and ensure no major organic impurities are present.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition (exact mass) of the molecule.

These techniques, used together, provide a self-validating system to confirm you have the correct, pure compound for biological testing.[1]

Q: How can I remove residual high-boiling solvents like DMSO or DMF after purification?

A: These solvents are often used to dissolve crude material for injection but can be difficult to remove.

  • Lyophilization: The most common method. Dissolve the purified PROTAC in a mixture of water and a solvent like acetonitrile or tert-butanol and freeze-dry. Multiple cycles may be needed.

  • Azeotropic Removal: Dissolve the compound in a small amount of a solvent like methanol or dichloromethane and evaporate it under reduced pressure. Repeating this process several times can help co-evaporate the residual high-boiling solvent.

  • Precipitation/Trituration: If the PROTAC is a solid, dissolving it in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a large volume of a poor solvent (e.g., heptane or ether) can cause the product to precipitate, leaving the high-boiling impurities in the solution.

References

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). Journal of the American Society for Mass Spectrometry.
  • PROTAC Molecules Activity and Efficacy Evalu
  • Methods to accelerate PROTAC drug discovery. (2025).
  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks.
  • Reversed-phase chrom
  • Reversed Phase HPLC Columns. Phenomenex.
  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. (2023). ACS Medicinal Chemistry Letters.
  • Reversed-Phase Chromatography Overview.
  • Reverse Phased Chromatography (RPC) in Practice. Sigma-Aldrich.
  • Implementation of a walk-up analytical supercritical fluid chromatography/mass spectrometry screening system in the medicinal chemistry laboratory. (2010).
  • How to Scale-Up Reversed Phase Flash Purific
  • The development of a sub/supercritical fluid chromatography based purification method for peptides. (2020). Journal of Pharmaceutical and Biomedical Analysis.
  • What is Supercritical Fluid Chromatography (SFC)
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
  • challenges in PROTAC linker design and optimiz
  • Current strategies for the design of PROTAC linkers: a critical review. (2020).
  • Mechanism of PROTAC degradation of interest TAPs. (PROTAC molecules are... | Download Scientific Diagram.
  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022). Journal of Medicinal Chemistry.

Sources

Technical Support Center: Enhancing PROTAC Cell Permeability with Rigid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enhancement of cell permeability in Proteolysis Targeting Chimmers (PROTACs) through the use of rigid scaffolds. As Senior Application Scientists, we have curated this information to be both technically accurate and grounded in practical, field-proven insights.

Part 1: Foundational Understanding

FAQ 1: Why is cell permeability a major challenge for PROTACs?

PROTACs, by their very nature as bifunctional molecules, are inherently large, often with molecular weights exceeding 800 Da.[1][2][3] This places them in the chemical space "beyond the Rule of Five" (bRo5), a set of guidelines typically used to predict the oral bioavailability of small-molecule drugs.[1][2] Their large size and often high polar surface area hinder their ability to passively diffuse across the lipid bilayer of the cell membrane to reach their intracellular targets.[2][4][5] Consequently, a PROTAC that demonstrates high potency in biochemical assays may show significantly reduced or no activity in cell-based experiments due to its inability to enter the cell.[2]

FAQ 2: What is the role of the linker in PROTAC cell permeability?

The linker, which connects the target protein-binding ligand to the E3 ligase-binding ligand, is a critical determinant of a PROTAC's physicochemical properties and, by extension, its cell permeability.[6][7] The length, flexibility, and chemical composition of the linker can be modified to influence the overall shape, polarity, and conformational dynamics of the PROTAC molecule.[7][] While flexible linkers, such as polyethylene glycol (PEG) chains, have been commonly used, there is growing evidence that incorporating rigid scaffolds can be a highly effective strategy for improving cellular uptake.[4][9][10]

Part 2: The Role of Rigid Scaffolds

FAQ 3: How can rigid scaffolds in the linker enhance PROTAC cell permeability?

Incorporating rigid scaffolds, such as heterocyclic rings (e.g., piperazine, piperidine), into the PROTAC linker can enhance cell permeability through several proposed mechanisms:[1][4][10]

  • Pre-organization and Reduced Conformational Flexibility: Flexible linkers allow the PROTAC to adopt a multitude of conformations in solution, many of which may be unfavorable for membrane crossing due to an extended shape and exposed polar groups. Rigid scaffolds pre-organize the PROTAC into a more compact, "folded" conformation. This reduces the entropic penalty of adopting a membrane-permeable state.[7][]

  • Shielding of Polar Surface Area: The folded conformation induced by a rigid linker can shield polar functional groups within the molecule, reducing the overall three-dimensional polar surface area (3D-PSA).[9][10] This "chameleonic" behavior, where the molecule adapts its surface properties to the surrounding environment (polar in cytosol, non-polar in the cell membrane), is thought to be crucial for the permeability of molecules beyond the Rule of Five.[11][12][13]

  • Improved Solubility: The introduction of certain rigid heterocyclic motifs, like piperazine or pyridine, can also improve the aqueous solubility of the PROTAC, which is another key factor for overall drug efficacy.[4][7]

cluster_0 Flexible Linker PROTAC cluster_1 Rigid Scaffold PROTAC Unfolded Conformation (High 3D-PSA) Unfolded Conformation (High 3D-PSA) Folded Conformation (Low 3D-PSA) Folded Conformation (Low 3D-PSA) Unfolded Conformation (High 3D-PSA)->Folded Conformation (Low 3D-PSA) High Entropic Penalty Cell Membrane Cell Membrane Folded Conformation (Low 3D-PSA)->Cell Membrane Permeation Pre-organized Folded Conformation (Low 3D-PSA) Pre-organized Folded Conformation (Low 3D-PSA) Pre-organized Folded Conformation (Low 3D-PSA)->Cell Membrane Enhanced Permeation

Caption: Rigid scaffolds pre-organize PROTACs into a permeable state.

FAQ 4: Are there any trade-offs when using rigid scaffolds to improve permeability?

Yes, while rigid linkers can improve permeability, they may also introduce certain challenges. A notable trade-off is the potential for reduced stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[6] The conformational restriction imposed by the rigid linker might hinder the optimal geometric arrangement of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[7] Therefore, a careful balance must be struck between enhancing permeability and maintaining potent degradation activity.

Part 3: Experimental Design & Troubleshooting

Troubleshooting Guide 1: My PROTAC is potent in biochemical assays but inactive in cells. How do I confirm if permeability is the issue?

A significant discrepancy between biochemical and cellular potency is a classic indicator of poor cell permeability.[2] The following workflow can help you diagnose this issue:

Biochemical_Potency High Biochemical Potency Cellular_Activity Low/No Cellular Activity Permeability_Assay Perform Permeability Assays (PAMPA, Caco-2) Cellular_Activity->Permeability_Assay Low_Permeability Low Permeability Confirmed Permeability_Assay->Low_Permeability Optimize_Linker Optimize Linker with Rigid Scaffolds Low_Permeability->Optimize_Linker Yes Other_Issues Investigate Other Issues (e.g., Efflux, Metabolism) Low_Permeability->Other_Issues No

Caption: Workflow for diagnosing PROTAC permeability issues.

  • Confirm the Potency Drop: Quantify the difference in potency (e.g., IC50 or DC50 values) between your biochemical/cell-free assays and your cell-based degradation assays. A significant drop (e.g., >10-fold) strongly suggests a permeability barrier.

  • Perform a Direct Permeability Assay:

    • Initial Screen (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[14][15][16] It is a cost-effective first step to assess passive permeability.

    • Gold Standard (Caco-2): The Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells, which form tight junctions and express transporters.[1][16] This assay provides more physiologically relevant data on both passive and active transport mechanisms.[1]

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA) for PROTACs

Principle: This assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[14]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., Corning Costar)

  • Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds (e.g., testosterone and Lucifer yellow)

  • Plate reader for UV-Vis or LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the 96-well filter plate. Allow the solvent to evaporate for at least 5 minutes.

  • Prepare Donor Plate: Dilute the PROTAC stock solution and controls in PBS to a final concentration (e.g., 100 µM, with final DMSO concentration <1%). Add 150 µL of the diluted compound solutions to the wells of the coated filter plate.

  • Assemble Sandwich: Place the filter plate (donor) on top of the acceptor plate, ensuring the filter bottoms are in contact with the buffer in the acceptor wells.

  • Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.

  • Quantify: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA] / [Cequilibrium])

Where:

  • VD and VA are the volumes of the donor and acceptor wells.

  • A is the filter area.

  • t is the incubation time.

  • [CA] is the concentration in the acceptor well.

  • [Cequilibrium] is the theoretical equilibrium concentration.

Protocol 2: Caco-2 Cell-Based Permeability Assay

Principle: This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as a model of the human intestinal epithelium.[16]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • PROTAC stock solution and controls

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a high density (e.g., 6 x 104 cells/cm2).

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayer. Values >250 Ω·cm2 typically indicate good monolayer integrity. Also, perform a Lucifer yellow permeability test to confirm tight junction formation.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the PROTAC solution in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Quantify: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

Data Analysis: The Papp is calculated from the slope of the cumulative amount of PROTAC transported versus time.

Data Interpretation Table
AssayResultInterpretation
PAMPA High Papp (>5 x 10-6 cm/s)Good passive permeability. If cellular activity is still low, consider efflux or metabolism.
Low Papp (<1 x 10-6 cm/s)Poor passive permeability is likely the primary issue.[17]
Caco-2 High A-to-B Papp, Low Efflux Ratio (<2)Good overall permeability.
Low A-to-B PappPoor permeability.
Low A-to-B Papp, High Efflux Ratio (>2)The PROTAC is a substrate for efflux transporters (e.g., P-gp), which are actively pumping it out of the cell.
Troubleshooting Guide 2: My rigid-linker PROTAC shows improved permeability but reduced degradation. What are the next steps?

This scenario suggests that while the permeability issue has been addressed, the rigid linker may be compromising the formation of a productive ternary complex.[6]

  • Systematic Linker Modification: Synthesize a small library of analogs where the rigid scaffold is systematically varied. Consider:

    • Altering attachment points of the linker to the warhead or E3 ligand.

    • Changing the geometry of the rigid element (e.g., cis vs. trans isomers).

    • Introducing a small degree of flexibility by adding a short flexible unit (e.g., a single PEG unit) adjacent to the rigid core.

  • Ternary Complex Formation Assays: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) to directly measure the binding affinities and cooperativity of your PROTACs in forming the ternary complex.[18] This will provide quantitative data to correlate with degradation efficiency.

  • Structural Biology: If possible, obtain a crystal structure of the ternary complex with your PROTAC. This will provide invaluable insight into the binding mode and guide rational linker design.

Part 4: Advanced Concepts & FAQs

FAQ 5: Beyond rigid linkers, what other strategies can enhance PROTAC permeability?

Other innovative strategies are being explored to overcome the permeability challenge:

  • Prodrugs: The polar groups on a PROTAC can be temporarily masked with lipophilic, cleavable moieties.[1] These masks are removed by intracellular enzymes, releasing the active PROTAC inside the cell.[13]

  • Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery, a PROTAC can be conjugated to an antibody that recognizes a specific cell surface receptor on cancer cells, facilitating receptor-mediated endocytosis.[13]

  • Amide-to-Ester Substitution: Replacing amide bonds in the linker with ester bonds can sometimes improve permeability by reducing hydrogen bond donor capacity.[19][20]

FAQ 6: Can computational models predict the permeability of my PROTAC design?

Yes, computational approaches are becoming increasingly valuable in PROTAC design. Machine learning models trained on large datasets of PROTACs with known permeability data can predict the likelihood of a new design being cell-permeable.[21][22][23] These models typically use calculated physicochemical descriptors like molecular weight, logP, polar surface area, and number of rotatable bonds.[21][22] While not a replacement for experimental validation, these in silico tools can help prioritize the synthesis of compounds with a higher probability of success.[23]

References

  • D’Arcy, N., & Bertacche, V. (2020).
  • Kim, T., Lee, H., Kim, N., Park, S., Kim, H., & Lee, J. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Chemical Biology, 4(11), 896-903. [Link]
  • Kölling, F., Giese, A., Göller, A. H., & Kihlberg, J. (2023). Predictive Modeling of PROTAC Cell Permeability with Machine Learning. ACS Omega, 8(6), 5901-5916. [Link]
  • Kölling, F., Giese, A., Göller, A. H., & Kihlberg, J. (2023). Predictive Modeling of PROTAC Cell Permeability with Machine Learning. ACS Omega, 8(6), 5901–5916. [Link]
  • Schapira, M., & Calabrese, D. R. (2019). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(9), 846-853. [Link]
  • (2025). Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. [Link]
  • Atilaw, Y., Nguyen, T. N. T., & Kihlberg, J. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(6), 991-997. [Link]
  • Shibata, N., & Takaoka, Y. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics, 49, 100507. [Link]
  • Scott, J. S., & Ciulli, A. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1632-1638. [Link]
  • Sun, X., & Rao, Y. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 927-944. [Link]
  • Atilaw, Y., Nguyen, T. N. T., & Kihlberg, J. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(6), 991–997. [Link]
  • Profacgen. (n.d.). Permeability Assay. Profacgen. [Link]
  • Kim, T., Lee, H., Kim, N., Park, S., Kim, H., & Lee, J. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Chemical Biology, 4(11), 896–903. [Link]
  • D’Arcy, N., & Bertacche, V. (2020). PROTACs Elements of Design and Cell Permeability. Frontiers in Chemistry, 8. [Link]
  • Atilaw, Y., & Kihlberg, J. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(1), 114-119. [Link]
  • ResearchGate. (n.d.). Figure 4. PROTAC permeability, stability, and cellular activity. (A)...
  • Atilaw, Y., & Kihlberg, J. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(1), 114–119. [Link]
  • ResearchGate. (n.d.). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
  • Al-Yasari, A., & Al-Karawi, A. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(16), 10939-10965. [Link]
  • Kölling, F., Giese, A., Göller, A. H., & Kihlberg, J. (2023). Predictive Modeling of PROTAC Cell Permeability with Machine Learning. DiVA. [Link]
  • Chen, D., & Lu, J. (2025). Advancing Design Strategy of PROTACs for Cancer Therapy. Advanced Science, 12(24), 2501659. [Link]
  • Cistudia, L., & Schapira, M. (2023). PROTACable is an Integrative Computational Pipeline of 3-D Modeling and Deep Learning to Automate the De Novo Design of PROTACs. bioRxiv. [Link]
  • Pettersson, M., & Kihlberg, J. (2020). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. [Link]
  • ResearchGate. (n.d.). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead.
  • D’Arcy, N., & Bertacche, V. (2020).
  • Maple, H., & Jones, A. M. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1541-1549. [Link]

Sources

Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of Diazaspiro[5.5]undecane-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The diazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of proteins implicated in disease.[1][2][3] Its rigid, three-dimensional conformation allows for the precise positioning of functional groups, facilitating high-affinity interactions with biological targets.[2] However, like all small molecules, these inhibitors are not exempt from the pervasive challenge of off-target effects, where a compound interacts with unintended biomolecules.[4][5] Such interactions can confound experimental results, lead to cellular toxicity, and are a primary cause of preclinical and clinical drug attrition.[4][5]

This technical support guide is designed for researchers, scientists, and drug development professionals working with diazaspiro[5.5]undecane-based inhibitors. It provides a comprehensive framework of frequently asked questions (FAQs) and in-depth troubleshooting guides to proactively identify, characterize, and mitigate off-target effects. The methodologies described herein are grounded in established scientific principles and aim to ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with diazaspiro[5.5]undecane-based inhibitors?

Q2: How can I preemptively evaluate the potential for off-target effects with my novel diazaspiro[5.5]undecane inhibitor?

A2: A proactive, multi-faceted approach is highly recommended. This should begin with in silico (computational) methods to predict potential off-target interactions.[4][7] These computational predictions can then guide subsequent experimental validation using techniques like broad-panel kinase profiling or receptor binding assays.[8][9]

Q3: What are the essential experimental strategies to minimize and control for off-target effects in my cell-based assays?

A3: To ensure that the observed cellular phenotype is a direct result of on-target inhibition, several control experiments are critical:

  • Use of a Structurally Unrelated Inhibitor: Corroborate your findings with a second, structurally distinct inhibitor that targets the same protein.[10] If both inhibitors elicit the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Validation: Employ genetic tools like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the intended target protein.[10] The resulting phenotype should ideally mimic the effects observed with your small molecule inhibitor.

  • Dose-Response Analysis: Perform careful dose-response studies to establish a clear relationship between the concentration of your inhibitor and the observed biological effect. This helps to distinguish specific, on-target effects from non-specific or toxic effects that may occur at higher concentrations.

Q4: My inhibitor is potent in biochemical assays but shows weak or no activity in cells. Could this be related to off-target effects?

A4: While off-target effects can contribute to a complex cellular response, a discrepancy between biochemical and cellular potency is often due to other factors. Poor cell permeability, rapid metabolism of the inhibitor within the cell, or active efflux by cellular transporters can all limit the intracellular concentration of the compound, leading to reduced efficacy. It is important to assess these properties to understand the compound's behavior in a cellular context.

Troubleshooting Guides

This section provides structured guidance for addressing specific experimental challenges that may arise from off-target effects of diazaspiro[5.5]undecane-based inhibitors.

Problem 1: My inhibitor shows significant activity against an unexpected kinase in a profiling screen.
  • Causality: The inhibitor may be binding to the active site or an allosteric site of an unintended kinase due to structural similarities in the binding pockets.

  • Troubleshooting Workflow:

    • Confirm the Interaction: Re-test the inhibitor against the putative off-target kinase in a dose-response format to determine its potency (IC50).

    • Computational Docking: If the crystal structure of the off-target kinase is available, perform molecular docking studies to predict the binding mode of your inhibitor. This can provide insights into the structural basis of the interaction.

    • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your inhibitor with modifications aimed at disrupting the interaction with the off-target kinase while preserving activity against the primary target. For instance, if docking studies suggest a key hydrogen bond with the off-target, modify the corresponding functional group on your inhibitor.

    • Scaffold Hopping: If SAR modifications are unsuccessful, consider a "scaffold hopping" approach.[11][12][13][14] This involves designing a new core structure that retains the key pharmacophoric features required for on-target activity but is chemically distinct from the original diazaspiro[5.5]undecane scaffold, thereby altering its off-target profile.[13]

    Problem 2: I observe conflicting or unexpected phenotypes in different cell lines treated with my inhibitor.
  • Causality: Different cell lines have varying expression levels of on- and off-target proteins. An observed phenotype in one cell line might be due to an off-target that is highly expressed in that specific line but not in others.

  • Troubleshooting Workflow:

    • Characterize Protein Expression: Use techniques like Western blotting or proteomics to quantify the expression levels of both the intended target and any known or suspected off-targets in the cell lines you are using.

    • Cellular Thermal Shift Assay (CETSA): This powerful technique can confirm direct target engagement in intact cells.[15][16][17][18][19] A thermal shift of the target protein upon inhibitor binding provides strong evidence of engagement.[15][18] Lack of a thermal shift in a cell line that shows a phenotype may suggest an off-target effect.

    • Correlate Phenotype with Target Engagement: Compare the dose-response for the cellular phenotype with the dose-response for target engagement determined by CETSA. A strong correlation supports an on-target mechanism.

    Problem 3: My inhibitor induces a cellular phenotype that is inconsistent with the known function of its intended target.
  • Causality: This is a strong indicator of a potent off-target effect that is driving the observed cellular response.

  • Troubleshooting Workflow:

    • Broad Off-Target Profiling: Screen your inhibitor against a broad panel of targets, such as the KinomeScan™ panel for kinases or a comprehensive receptor panel.[8][9][20][21][22] This can help identify the unintended target(s). Commercial services are available for this purpose.[8][20][21]

    • Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to compare the cellular fingerprint of your inhibitor to a library of compounds with known mechanisms of action. This can provide clues about the biological pathway being affected.

    • Chemical Proteomics: Employ advanced techniques like affinity chromatography coupled with mass spectrometry to pull down binding partners of your inhibitor from cell lysates, directly identifying potential off-targets.

Experimental Protocols

Protocol 1: Kinase Profiling for Selectivity Assessment
  • Objective: To determine the selectivity of a diazaspiro[5.5]undecane-based inhibitor against a broad panel of protein kinases.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination against any identified hits.

    • Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.

    • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

    • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at the appropriate temperature for a specified time.

    • Detection: Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Data Interpretation: A highly selective inhibitor will show potent inhibition of the intended target and significantly weaker inhibition (high IC50 values) against other kinases in the panel.

Parameter Description Example Value
On-Target IC50 Concentration for 50% inhibition of the primary target.10 nM
Off-Target IC50 Concentration for 50% inhibition of an unintended target.>1000 nM
Selectivity Index Ratio of Off-Target IC50 to On-Target IC50.>100-fold
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Objective: To confirm the binding of a diazaspiro[5.5]undecane-based inhibitor to its intended target in a cellular context.

  • Methodology:

    • Cell Treatment: Treat cultured cells with the inhibitor at various concentrations or with a vehicle control.

    • Heating: Heat the treated cells across a range of temperatures to induce protein denaturation.

    • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Protein Quantification: Quantify the amount of the soluble target protein in each sample using Western blotting or mass spectrometry.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.[17]

Visualizations

Off_Target_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_validation Cellular Validation cluster_solution Solution Pathways Problem Unexpected Experimental Outcome (e.g., off-target kinase hit, inconsistent phenotype) Confirm Confirm Observation (e.g., IC50 determination) Problem->Confirm Validate the finding Predict In Silico Analysis (e.g., molecular docking) Problem->Predict Hypothesize interaction Profile Broad Panel Screening (e.g., KinomeScan) Problem->Profile Identify unknown off-targets SAR Rational Design (SAR) - Modify inhibitor structure Confirm->SAR If interaction is confirmed Predict->SAR CETSA Confirm Target Engagement (CETSA) Profile->CETSA For identified off-targets Expression Characterize Protein Expression (Western Blot/Proteomics) CETSA->Expression Correlate engagement with expression SelectInhibitor Select Alternative Inhibitor - Structurally distinct compound Expression->SelectInhibitor If phenotype correlates with off-target expression ScaffoldHop Scaffold Hopping - Design new core structure SAR->ScaffoldHop If SAR is unsuccessful

Caption: Troubleshooting workflow for addressing off-target effects.

Selectivity_Strategy cluster_experimental Experimental Validation cluster_computational Computational Prediction cluster_chemical Chemical Modification Biochemical Biochemical Assays - Kinase/Receptor Panels - IC50 Determination Cellular Cellular Assays - CETSA for Target Engagement - Phenotypic Screening Biochemical->Cellular Informs cellular studies SAR Structure-Based Design - Structure-Activity Relationship - Scaffold Hopping Biochemical->SAR Cellular->SAR Identifies need for optimization Genetic Genetic Controls - CRISPR/Cas9 Knockout - RNAi Knockdown Genetic->Cellular Validates on-target phenotype InSilico In Silico Screening - Off-target databases - Molecular Docking InSilico->Biochemical Guides experimental design

Caption: Integrated strategy for minimizing off-target effects.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019).
  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi. [Link]
  • Scaffold Hopping in Drug Discovery. (2022). CRIPS. [Link]
  • Kinome Profiling Service. MtoZ Biolabs. [Link]
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
  • Scaffold Hopping in Medicinal Chemistry.
  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. [Link]
  • Classification of Scaffold Hopping Approaches. (2012). Journal of Computer-Aided Molecular Design. [Link]
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Advances. [Link]
  • Scaffold hopping. (2004). Drug Discovery Today. [Link]
  • Kinome Profiling. Oncolines B.V.[Link]
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2011).
  • Full article: Computational Scaffold Hopping: Cornerstone for the Future of Drug Design?. (2020). Journal of Computer-Aided Molecular Design. [Link]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Methods in Molecular Biology. [Link]
  • Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. (2021). Journal of Medicinal Chemistry. [Link]
  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [Link]
  • How can off-target effects of drugs be minimised?.
  • Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
  • Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. ePrints Soton. [Link]
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. [Link]
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019).
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. (2021). Journal of Medicinal Chemistry. [Link]
  • off-target effects. (2020). YouTube. [Link]
  • In silico off-target profiling for enhanced drug safety assessment. (2024).
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2022). Journal of Medicinal Chemistry. [Link]
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2020). Journal of Medicinal Chemistry. [Link]
  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Technical Support Center: Navigating the Metabolic Landscape of Piperazine-Containing Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with piperazine-containing linkers. The piperazine moiety is a valuable scaffold in medicinal chemistry, prized for its favorable physicochemical properties and synthetic tractability.[1] However, it can also be a metabolic liability, leading to rapid clearance and suboptimal in vivo performance of your molecules, such as Antibody-Drug Conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs).[2][3]

This guide is designed to provide you with in-depth technical guidance, troubleshooting strategies, and practical experimental protocols to address the metabolic instability of piperazine-containing linkers. We will delve into the underlying mechanisms of piperazine metabolism and equip you with the knowledge to rationally design more stable and effective molecules.

Understanding the Challenge: The Metabolic "Soft Spot" of Piperazine

Piperazine-containing linkers are primarily metabolized by cytochrome P450 (CYP) enzymes, with isoforms such as CYP3A4, CYP2D6, CYP1A2, and CYP2C19 playing a significant role.[4][5] The two main metabolic pathways that contribute to the instability of the piperazine ring are:

  • N-dealkylation: This is a common metabolic route where an alkyl group attached to one of the piperazine nitrogens is removed.[4] This process is often initiated by the oxidation of the carbon atom alpha to the nitrogen.

  • Oxidation: The piperazine ring itself can undergo oxidation at various positions, leading to the formation of metabolites with altered properties.

These metabolic transformations can have significant consequences for your drug candidate, including:

  • Rapid Clearance: Increased metabolism leads to faster elimination of the compound from the body, reducing its exposure and therapeutic efficacy.

  • Formation of Active Metabolites: In some cases, the metabolites of the parent compound may have their own pharmacological or toxicological profiles, complicating the drug's overall effect.

  • Reduced Efficacy: For modalities like ADCs and PROTACs, linker cleavage can lead to premature payload release or disruption of the ternary complex, respectively, thereby diminishing their therapeutic effect.[3]

The following sections will provide answers to frequently asked questions and guide you through troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My compound with a piperazine linker shows high clearance in vivo. What are the likely metabolic pathways responsible?

A1: The most probable cause of high clearance for a piperazine-containing compound is metabolism by cytochrome P450 (CYP) enzymes.[4] The two primary pathways are:

  • N-dealkylation: This is a very common metabolic fate for piperazines, where the alkyl groups attached to the nitrogen atoms are cleaved.[4] This is often mediated by CYP3A4.[4]

  • Ring Oxidation: The piperazine ring itself can be hydroxylated or further oxidized.

To confirm this, you should perform an in vitro metabolic stability assay using human liver microsomes (HLM) and analyze the metabolites formed using LC-MS.

Q2: How can I identify the specific CYP450 isoforms responsible for the metabolism of my piperazine-containing linker?

A2: To pinpoint the specific CYP isoforms involved, you can perform a reaction phenotyping study. This typically involves:

  • Incubation with specific chemical inhibitors: Use known inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) in your HLM assay. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

  • Incubation with recombinant human CYP enzymes: Incubating your compound with individual, purified CYP enzymes will directly show which isoforms are capable of metabolizing it.

Q3: What are the most effective strategies to block or reduce the N-dealkylation of a piperazine linker?

A3: Several strategies can be employed to mitigate N-dealkylation:

  • Introduce Steric Hindrance: Adding bulky groups near the nitrogen atoms can physically block the access of CYP enzymes. For example, introducing methyl groups on the carbons adjacent to the piperazine nitrogens can significantly improve metabolic stability.

  • Incorporate Electron-Withdrawing Groups: Placing electron-withdrawing groups on or near the piperazine ring can decrease the electron density of the nitrogen atoms, making them less susceptible to oxidation.

  • Bioisosteric Replacement: Replacing the piperazine ring with a bioisostere that is less prone to metabolism is a highly effective strategy.[1]

Q4: What is a bioisostere, and which ones are good replacements for piperazine to improve metabolic stability?

A4: Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects.[1] Replacing a metabolically labile group with a more stable bioisostere is a common medicinal chemistry strategy. For piperazine, several bioisosteres have been shown to improve metabolic stability:

  • Homopiperazine: This seven-membered ring can offer improved stability in certain contexts.[6]

  • Diazaspiroalkanes (e.g., 2,6-Diazaspiro[3.3]heptane): These rigid structures can be significantly more stable than piperazine.[7]

  • Bridged Diazabicycloalkanes (e.g., 2,5-Diazabicyclo[2.2.1]heptane): The conformational constraint in these systems can reduce their interaction with metabolic enzymes.

  • Piperidine: In some cases, replacing a piperazine with a piperidine can enhance metabolic stability.[8]

The choice of bioisostere will depend on the specific structural context of your molecule and the desired physicochemical properties.

Troubleshooting Guide

Issue 1: Rapid degradation of my compound in Human Liver Microsome (HLM) assay.

  • Possible Cause: High intrinsic clearance due to extensive metabolism by CYP450 enzymes.

  • Troubleshooting Steps:

    • Confirm NADPH Dependence: Run the HLM assay with and without the NADPH regenerating system. If degradation is significantly lower without NADPH, it confirms the involvement of NADPH-dependent enzymes like CYPs.

    • Metabolite Identification: Use high-resolution mass spectrometry to identify the major metabolites. Look for masses corresponding to N-dealkylation or oxidation products.

    • Implement Stabilization Strategies: Based on the identified metabolic soft spot, apply the strategies mentioned in the FAQs, such as adding steric bulk or exploring bioisosteric replacements.

Issue 2: My PROTAC with a piperazine linker is not showing in vivo efficacy, despite good in vitro degradation of the target protein.

  • Possible Cause: The piperazine linker is being metabolized in vivo, leading to the cleavage of the PROTAC and preventing the formation of the ternary complex.[3]

  • Troubleshooting Steps:

    • Assess in vivo PK of the PROTAC: Measure the concentration of the intact PROTAC in plasma over time. Rapid disappearance of the parent molecule is a strong indicator of metabolic instability.

    • Analyze for Metabolites: Look for the presence of the warhead and E3 ligase ligand as separate entities in plasma samples.

    • Redesign the Linker:

      • Incorporate a more rigid and metabolically stable piperazine bioisostere.[8]

      • Introduce steric shielding around the piperazine ring.

      • Consider linking the piperazine via an amide bond, which can prevent N-dealkylation.[9]

Issue 3: My ADC with a piperazine linker shows a rapid decrease in Drug-to-Antibody Ratio (DAR) in vivo.

  • Possible Cause: The piperazine linker is being cleaved, leading to the premature release of the cytotoxic payload. This can increase systemic toxicity and reduce the therapeutic window.[10]

  • Troubleshooting Steps:

    • Perform a Plasma Stability Assay: Incubate the ADC in plasma from the relevant species (e.g., mouse, human) and monitor the DAR over time using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS.

    • Identify Cleavage Products: Analyze the plasma samples to identify the released payload and linker metabolites.

    • Optimize the Linker Chemistry:

      • Explore more stable linker chemistries that are less susceptible to enzymatic cleavage.

      • Modify the piperazine moiety to enhance its metabolic stability as described above.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance and metabolic half-life of a piperazine-containing compound.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Thaw the HLM on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the test compound working solution by diluting the stock solution in buffer.

  • Incubation:

    • In a 96-well plate, add the HLM and phosphate buffer. Pre-warm the plate at 37°C for 5 minutes.

    • To initiate the reaction, add the NADPH regenerating system and the test compound. The final concentration of the test compound is typically 1 µM.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Metabolite Identification using LC-MS/MS

Objective: To identify the major metabolites of a piperazine-containing compound.

Materials:

  • Samples from the HLM stability assay

  • High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Use the supernatant from the quenched HLM incubation.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Acquire data in both full scan mode to detect all ions and in product ion scan mode to fragment the parent compound and potential metabolites.

  • Data Analysis:

    • Process the data using metabolite identification software.

    • Look for mass shifts from the parent compound that correspond to expected metabolic transformations (e.g., +16 Da for oxidation, loss of an alkyl group for N-dealkylation).

    • Analyze the fragmentation patterns of the potential metabolites to confirm their structures.

Data Presentation

Table 1: Comparative Metabolic Stability of Piperazine and its Bioisosteres

MoietyExample StructureKey Physicochemical PropertiesGeneral Metabolic Stability (HLM t½)
Piperazine Image of PiperazineHigh aqueous solubility, two basic nitrogensVariable, can be low
Homopiperazine Image of HomopiperazineSimilar to piperazineCan be more stable than piperazine
2,6-Diazaspiro[3.3]heptane Image of 2,6-Diazaspiro[3.3]heptaneReduced lipophilicity, rigidGenerally designed for improved stability
2,5-Diazabicyclo[2.2.1]heptane Image of 2,5-Diazabicyclo[2.2.1]heptaneConformationally constrainedCan exhibit improved stability

Note: The actual metabolic stability is highly dependent on the overall molecular context.[1][7][11]

Visualizations

Diagram 1: Key Metabolic Pathways of Piperazine-Containing Linkers

cluster_0 Piperazine-Containing Compound cluster_1 Metabolic Enzymes cluster_2 Metabolic Pathways cluster_3 Metabolites Compound R1-N(C4H8)N-R2 CYP450 CYP450s (e.g., CYP3A4, CYP2D6) N_Dealkylation N-Dealkylation CYP450->N_Dealkylation Oxidation Ring Oxidation CYP450->Oxidation Dealkylated_Metabolite R1-N(C4H8)NH N_Dealkylation->Dealkylated_Metabolite Oxidized_Metabolite Oxidized Piperazine Ring Oxidation->Oxidized_Metabolite

Caption: Major metabolic routes for piperazine linkers.

Diagram 2: Troubleshooting Workflow for Rapid In Vivo Clearance

Start High In Vivo Clearance Observed HLM_Assay Perform HLM Stability Assay Start->HLM_Assay Metabolite_ID Identify Metabolites (LC-MS) HLM_Assay->Metabolite_ID Decision Major Metabolites Identified? Metabolite_ID->Decision Redesign Rational Linker Redesign Decision->Redesign Yes Other_Mechanisms Investigate Other Clearance Mechanisms (e.g., transporter efflux) Decision->Other_Mechanisms No Strategy1 Steric Hindrance Redesign->Strategy1 Strategy2 Bioisosteric Replacement Redesign->Strategy2 Strategy3 Electron-Withdrawing Groups Redesign->Strategy3 Re_evaluate Re-evaluate In Vitro/In Vivo Strategy1->Re_evaluate Strategy2->Re_evaluate Strategy3->Re_evaluate

Caption: Systematic approach to address metabolic instability.

References

  • Desantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022).
  • Desantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022).
  • Desantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC advances, 12(34), 22005–22013.
  • Gleason, S. D., Yousefi, R., Tovar, Y. L., et al. (2021). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European journal of medicinal chemistry, 225, 113781.
  • Scorah, A. R., Scott, J. S., & Jones, K. (2022). Effect of the linker's site of attachment on PROTAC stability....
  • BenchChem. (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. BenchChem.
  • BenchChem. (n.d.). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. BenchChem.
  • Heffeter, P., Riess, M., & Galanski, M. (2020). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega, 5(33), 20978–20987.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery. BenchChem.
  • protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Enamine. (n.d.). Piperazine Bioisosteres for Drug Design. Enamine.
  • Fields, T. (2023). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Medicinal Chemistry Reviews, 58, 107-132.
  • Wernevik, J., Giordanetto, F., & Bergström, F. (2020). Protocol for the Human Liver Microsome Stability Assay.
  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec.
  • Newman, A. H., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(3), 2026–2041.
  • Heffeter, P., Riess, M., & Galanski, M. (2020). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega, 5(33), 20978–20987.
  • BenchChem. (n.d.). Technical Support Center: Improving PROTAC Solubility with Piperazine Linkers. BenchChem.
  • United Nations Office on Drugs and Crime. (n.d.).
  • Bar-Or, D., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of medicinal chemistry, 61(9), 4036–4047.
  • Shaquiquzzaman, M., et al. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Staack, R. F., Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 773(1), 35–46.
  • Celiński, R., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules (Basel, Switzerland), 26(16), 4995.
  • Maple, H. J., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC medicinal chemistry, 12(8), 1269–1285.
  • Grimm, S. W., et al. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds.
  • Al-Bayati, M. A. (2018). A Review on Analytical Methods for Piperazine Determination. Iraqi Journal of Pharmaceutical Sciences, 27(1), 1-10.
  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(2), 115–128.
  • Grimm, S. W., et al. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds.
  • Kamath, A. V., & Iyer, S. (2015).
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
  • Wacher, V. J., et al. (2003). Strategies to overcome simultaneous P-glycoprotein mediated efflux and CYP3A4 mediated metabolism of drugs. Current drug metabolism, 4(5), 379–392.
  • Funae, Y., et al. (2021). Deciphering Key Interactions of Ligands with CYP3A4-Template* system. Drug metabolism and pharmacokinetics, 39, 100388.

Sources

Preventing aggregation of PROTACs with hydrophobic linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding a critical challenge in PROTAC development: aggregation, particularly when dealing with hydrophobic linkers. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

I. Understanding the Enemy: Why PROTACs Aggregate

PROTACs, by their very nature as large, often greasy molecules, are predisposed to aggregation.[1] This phenomenon is a significant hurdle, as aggregates can lead to decreased efficacy, poor pharmacokinetics, and potential toxicity.[2] The primary driver for this aggregation is the inherent hydrophobicity of the molecule, a property often exacerbated by the linker connecting the target protein binder and the E3 ligase ligand.[3]

Frequently Asked Questions (FAQs)

Q1: What is PROTAC aggregation?

A1: PROTAC aggregation is the self-association of individual PROTAC molecules to form larger, often insoluble, clusters. These can range from small, soluble oligomers to large, visible precipitates. This process is driven by the desire of the hydrophobic regions of the PROTACs to minimize their contact with the aqueous environment of your buffer or cellular milieu.

Q2: How does the linker contribute to aggregation?

A2: The linker is a critical determinant of a PROTAC's physicochemical properties.[3] Long, flexible alkyl chains, while synthetically accessible, are highly hydrophobic and can lead to intermolecular hydrophobic collapse, driving aggregation.[4] The overall lipophilicity of the PROTAC, often quantified as the calculated log P (cLogP), is a key indicator of aggregation risk.

Q3: Can the warhead and E3 ligase ligand influence aggregation?

A3: Absolutely. While the linker is a major contributor, highly lipophilic warheads or E3 ligase binders will increase the overall hydrophobicity of the PROTAC, thereby increasing the propensity for aggregation.[5] It is the combined physicochemical profile of all three components that dictates the molecule's behavior.

Q4: What are the consequences of aggregation in my experiments?

A4: PROTAC aggregation can manifest in several detrimental ways:

  • Reduced Bioavailability: Aggregates are often too large to efficiently cross cell membranes, leading to a lower intracellular concentration of active PROTAC.[1]

  • Inaccurate Potency Measurements: In biochemical and cellular assays, aggregation can lead to a steep dose-response curve and inconsistent results, as the true concentration of monomeric, active PROTAC is unknown.[6]

  • "Hook Effect": While the hook effect is primarily driven by the formation of non-productive binary complexes at high concentrations, aggregation can exacerbate this phenomenon by reducing the available monomeric PROTAC.

  • Toxicity: Protein aggregates are known to be immunogenic, and while less studied for small molecules, PROTAC aggregates could pose a safety risk.

II. Detecting and Characterizing Aggregation: Your Experimental Toolkit

Identifying aggregation early is crucial. The following section provides an overview and protocols for key techniques to detect and characterize PROTAC aggregates.

A. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution.[7] It is highly sensitive to the presence of small aggregates and can be used for early detection.[7]

  • Sample Preparation:

    • Prepare your PROTAC stock solution in a suitable organic solvent (e.g., DMSO).

    • Dilute the PROTAC stock into your aqueous assay buffer to the desired final concentration. It is critical to filter the buffer using a 0.22 µm filter before adding the PROTAC.[8]

    • Ensure the final DMSO concentration is consistent across samples and ideally below 1%.

    • Filter the final PROTAC solution through a low-binding syringe filter (e.g., 0.2 µm PVDF) to remove any pre-existing large particles.[8] For precious samples, spin-filtering is an alternative.[8]

  • Instrument Setup:

    • Use a clean, dust-free cuvette. Rinse thoroughly with filtered water and ethanol.[9]

    • Set the instrument temperature to match your experimental conditions (e.g., 25°C or 37°C).[10]

    • Allow the instrument to equilibrate.

  • Measurement:

    • Carefully pipette the filtered PROTAC solution into the cuvette, avoiding the introduction of air bubbles. A sample volume of ~20-30 µL is typically sufficient.[8][9]

    • Place the cuvette in the DLS instrument.

    • Perform multiple measurements (e.g., 5-10) to ensure reproducibility.[9]

  • Data Analysis:

    • Analyze the data using the intensity distribution, as this is most sensitive to the presence of a small number of large aggregates.[9]

    • Look for a multimodal distribution. A peak at a small hydrodynamic radius (typically < 5 nm) will represent your monomeric PROTAC, while additional peaks at larger radii indicate the presence of aggregates.

    • The Polydispersity Index (PDI) is a measure of the heterogeneity of your sample. A PDI value above 0.3-0.4 suggests a polydisperse sample, which could be indicative of aggregation.[9]

B. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size.[11] It is a powerful tool for quantifying the percentage of monomeric PROTAC versus aggregated species.[12]

  • Sample and Mobile Phase Preparation:

    • Prepare your PROTAC sample in the mobile phase to be used for the SEC run. This minimizes solvent mismatch effects.

    • The mobile phase should be an aqueous buffer compatible with your PROTAC. It is often necessary to include a small percentage of organic solvent (e.g., acetonitrile or isopropanol) to prevent on-column hydrophobic interactions.[13] The exact percentage will need to be optimized for your specific PROTAC.

    • Filter both the sample and the mobile phase through a 0.22 µm filter.

  • Chromatography Conditions:

    • Column: Choose a column with a pore size appropriate for the size of your PROTAC and its potential aggregates (e.g., 100-300 Å).[12]

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.[12]

    • Detection: Use a UV detector set to a wavelength where your PROTAC has strong absorbance (e.g., 254 nm or 280 nm).

  • Data Analysis:

    • The chromatogram will show peaks corresponding to different species. The main peak, typically the last to elute, represents the monomeric PROTAC.

    • Earlier eluting peaks correspond to higher molecular weight aggregates (dimers, trimers, etc.).[11]

    • Integrate the peak areas to calculate the percentage of monomer versus aggregates.

C. Transmission Electron Microscopy (TEM)

TEM provides direct visualization of your PROTAC aggregates, offering insights into their morphology (e.g., amorphous vs. fibrillar).[14]

  • Sample Preparation (Negative Staining):

    • Prepare your PROTAC sample in a volatile buffer (e.g., ammonium acetate) to the desired concentration.

    • Apply a small drop (3-5 µL) of the sample solution onto a carbon-coated TEM grid for 1-2 minutes.

    • Blot away the excess sample with filter paper.

    • Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 1 minute.[15]

    • Blot away the excess stain and allow the grid to air dry completely.[15]

  • Imaging:

    • Load the grid into the TEM.

    • Image the sample at various magnifications to observe the size and shape of any aggregates present.

III. Troubleshooting and Prevention Strategies

Once aggregation is confirmed, the following strategies can be employed to mitigate the issue. The key is to address the root cause: hydrophobicity.

G cluster_0 Troubleshooting Workflow for PROTAC Aggregation Start Aggregation Suspected (e.g., poor solubility, inconsistent data) Detect Detect & Confirm Aggregation (DLS, SEC, TEM) Start->Detect IsAgg Aggregation Confirmed? Detect->IsAgg NoAgg No Significant Aggregation Investigate other issues (e.g., permeability, target engagement) IsAgg->NoAgg No Strategies Implement Mitigation Strategies IsAgg->Strategies Yes Recheck Re-evaluate Aggregation (DLS, SEC) Strategies->Recheck Recheck->IsAgg Success Problem Solved Proceed with experiments Recheck->Success Aggregation Mitigated

Caption: Troubleshooting workflow for PROTAC aggregation.

A. Linker Modification Strategies

The linker is the most modular component of a PROTAC and offers a prime opportunity for optimization.[16]

G cluster_strategies Modification Strategies Linker Linker Design Principles to Reduce Aggregation Hydrophilicity Increase Hydrophilicity Incorporate PEG units Add polar functional groups (e.g., amides, ethers) Introduce ionizable groups (e.g., piperazine) Linker->Hydrophilicity Reduce Hydrophobicity Rigidity Increase Rigidity Introduce cyclic structures (e.g., piperazine, spirocycles) Incorporate alkynes or aromatic rings Linker->Rigidity Limit Hydrophobic Collapse Conformation Control Conformation Use 'chameleon-like' linkers that can adopt folded conformations Design linkers that favor intramolecular hydrogen bonding Linker->Conformation Shield Hydrophobic Regions

Caption: Linker design strategies to mitigate aggregation.

  • Incorporate Hydrophilic Moieties: Replacing hydrophobic alkyl chains with more polar units is the most direct approach.

    • Polyethylene Glycol (PEG) Linkers: PEG linkers are a common choice to improve aqueous solubility.[3] However, overly long PEG chains can sometimes decrease cell permeability.[17] A balance must be struck.

    • Polar Functional Groups: Introducing ethers, amides, or other polar groups into an alkyl linker can disrupt its hydrophobicity without drastically changing its length or flexibility.

    • Ionizable Groups: Incorporating basic amines like piperazine or piperidine can significantly improve solubility by allowing for protonation at physiological pH.[18]

  • Increase Linker Rigidity: Flexible linkers can collapse upon themselves (hydrophobic collapse), shielding the hydrophobic core but also promoting intermolecular aggregation. Introducing rigid elements can prevent this.

    • Cyclic Structures: Incorporating piperazine, piperidine, or spirocyclic scaffolds can rigidify the linker and improve solubility.[19]

    • Alkynes and Aromatic Rings: These groups introduce linearity and rigidity, which can pre-organize the PROTAC into a more favorable conformation for ternary complex formation while limiting hydrophobic collapse.[4]

Table 1: Comparison of Common Linker Motifs and Their Impact on Physicochemical Properties

Linker MotifTypical Impact on SolubilityTypical Impact on RigidityKey Considerations
Alkyl Chains DecreasesLowHigh risk of aggregation, good starting point for length optimization.[4]
PEG Chains IncreasesLowCan decrease permeability if too long, potential for metabolic instability.[3][17]
Piperazine/Piperidine IncreasesHighIntroduces an ionizable center, improving solubility and potentially permeability.[18]
Alkynes/Aromatics Neutral/DecreasesHighCan improve ternary complex stability through defined geometry.[4]
Spirocycles IncreasesHighCan improve 3D shape and reduce polar surface area.[19]
B. Formulation Strategies

For PROTACs where linker modification is insufficient or undesirable, formulation can be a powerful tool to prevent aggregation.[2]

  • Use of Co-solvents: For in vitro assays, increasing the percentage of organic co-solvent (e.g., DMSO, ethanol) can improve solubility. However, be mindful of the impact on your biological system, as high concentrations of organic solvents can be toxic to cells.

  • Solubility Enhancing Excipients: These are compounds added to a formulation to improve the solubility of the active pharmaceutical ingredient (API).

    • Surfactants: Surfactants like polysorbates (e.g., Tween-20) can form micelles that encapsulate the hydrophobic PROTAC, preventing aggregation.[20] This is particularly useful in biochemical assays.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the hydrophobic parts of a PROTAC, effectively shielding them from the aqueous environment.[21]

  • Amorphous Solid Dispersions (ASDs): For oral formulations, ASDs are a highly effective strategy.[1] This involves dispersing the PROTAC in a polymer matrix, preventing it from crystallizing and keeping it in a higher-energy, more soluble amorphous state.

Table 2: Common Solubility Enhancing Excipients for PROTAC Formulations

Excipient ClassExample(s)Mechanism of ActionTypical Application
Surfactants Polysorbate 20/80, Sodium Lauryl Sulfate (SLS)Micellar solubilization, reducing surface tension.[20]In vitro biochemical and cell-based assays.
Cyclodextrins β-cyclodextrin, Captisol®Formation of inclusion complexes.[21]In vitro and in vivo formulations.
Polymers for ASDs HPMCAS, PVP, Soluplus®Stabilizing the PROTAC in an amorphous state.[1]Oral solid dosage forms for in vivo studies.
Co-solvents Ethanol, Propylene GlycolReducing the polarity of the solvent system.[21]In vitro and early in vivo formulations.
C. Troubleshooting Aggregation in Cellular Assays

Aggregation can be particularly challenging to diagnose in a cellular context.

Q: My PROTAC has low activity in cells, but is potent in biochemical assays. Is it aggregation?

A: It could be, but it could also be poor cell permeability. Here's how to dissect the problem:

  • Check for Aggregation in Cell Media: Use DLS to analyze your PROTAC diluted in the cell culture media you use for your assays. The presence of serum proteins can sometimes influence aggregation.

  • Permeability vs. Aggregation: If there is no aggregation in the media, the issue is likely permeability. Consider using permeability assays like PAMPA or Caco-2 to assess this directly.[19] If aggregation is observed, this is likely the primary cause of the low cellular activity.

  • Washout Experiments: If your PROTAC is aggregating on the cell surface or in the media, its effective concentration is low. Performing washout experiments can sometimes help distinguish between poor permeability and aggregation. If a short, high-concentration pulse followed by a washout shows activity, it might suggest that the compound can get in but is not stable in the media over long incubation times.

IV. Conclusion

Preventing the aggregation of PROTACs with hydrophobic linkers is a multifaceted challenge that requires a systematic approach. By understanding the physicochemical drivers of aggregation, employing a robust toolkit of analytical techniques for detection, and strategically applying linker modification and formulation strategies, researchers can overcome this hurdle. Remember that there is no one-size-fits-all solution; the optimal strategy will depend on the specific properties of your PROTAC molecule. This guide provides a framework for troubleshooting and a foundation of knowledge to guide your experimental design.

V. References

  • Sygnature Discovery. (n.d.). Formulating PROTACS and other Targeted Protein Degraders. Available at: [Link]

  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in cell signalling and drug discovery. Bioorganic & Medicinal Chemistry, 25(17), 4579-4580. (Note: While a specific link for this article wasn't in the provided search, this is a representative citation for the general concept.)

  • Booth, J. J., Abbott, S., & Shimizu, S. (2012). Mechanism of hydrophobic drug solubilization by small molecule hydrotropes. The Journal of Physical Chemistry B, 116(51), 14915-14921. Available at: [Link]

  • Indiana University School of Medicine. (n.d.). Protocols | Electron Microscopy Service Core. Available at: [Link]

  • National Institutes of Health. (n.d.). Protocol for Transmission Electron Microscopy. Available at: [Link]

  • Scott, E. W., et al. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Pharmaceutics, 16(4), 528. Available at: [Link]

  • Sygnature Discovery. (n.d.). Formulating PROTACS and other Targeted Protein Degraders. Available at: [Link]

  • DLS Protocol. (2011). Available at: [Link]

  • Tizro, P., et al. (2019). Sample Preparation for Transmission Electron Microscopy: Methods and Protocols. Methods in Molecular Biology, 1897, 421-432. Available at: [Link]

  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1126-1135. Available at: [Link]

  • ResearchGate. (2025). Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs). Available at: [Link]

  • YouTube. (2024). Best Practices for Proteolysis Targeting Chimeras PROTACs. Available at: [Link]

  • Scott, E. W., et al. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Pharmaceutics, 16(4), 528. Available at: [Link]

  • Dederer, V., Knapp, S., & Mathea, S. (2024). Size Exclusion Chromatography. protocols.io. Available at: [Link]

  • NTNU. (n.d.). Sample Preparation for Transmission Electron Microscopy (TEM). Available at: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137. Available at: [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). ChemMedChem, 17(11), e202200088. Available at: [Link]

  • Khanlou, N., & Vinters, H. V. (2019). Sample Preparation for Transmission Electron Microscopy. Methods in Molecular Biology, 1897, 421-432. Available at: [Link]

  • Nunes, J. J., et al. (2022). Linker optimization can improve physicochemical properties such as total polar surface area, solubility, and flexibility... Journal of Medicinal Chemistry, 65(1), 345-357. (Note: This is a representative citation for the concept, a direct link was not available in the search results).

  • ResearchGate. (2022). Physicochemical properties comparison among published PROTACs. Available at: [Link]

  • Kumar, S., & Singh, P. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). Available at: [Link]

  • ScienceOpen. (2023). Computational strategies for PROTAC drug discovery. Available at: [Link]

  • Orita, M., et al. (2005). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 48(16), 5045-5049. Available at: [Link]

  • Fekete, S., et al. (2014). Size-Exclusion Chromatography of Protein Aggregation in Biopharmaceutical Development and Production. LCGC International, 27(10), 52-61. Available at: [Link]

  • Paul, D., et al. (2025). Design and optimization strategies of PROTACs and its Application, Comparisons to other targeted protein degradation for multiple oncology therapies. Bioorganic Chemistry, 154, 107984. Available at: [Link]

  • BioPharm International. (2017). Optimizing Protein Aggregate Analysis by SEC. Available at: [Link]

  • Shimadzu. (n.d.). 01-00273-EN Analysis of protein drugs aggregation Using Size Exclusion Chromatography. Available at: [Link]

  • Scott, A. D., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry, 66(12), 7959-7970. Available at: [Link]

  • Stetefeld, J., et al. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical reviews, 8(4), 409-427. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Available at: [Link]

  • Patsnap Eureka. (2025). How to Detect Early Aggregation with Dynamic Light Scattering. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Dynamic Light Scattering Analyzer Testing Steps. Available at: [Link]

  • AZoNano. (2024). Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation. Available at: [Link]

Sources

Spirocyclic Synthesis Troubleshooting & Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 9, 2026

Introduction

Spirocyclic scaffolds are of immense interest to researchers in drug discovery and materials science due to their unique three-dimensional structures which can lead to improved pharmacological properties.[1][2][3] However, the synthesis of these complex architectures is often fraught with challenges, including issues with yield, stereocontrol, and purification.[4][5] This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and troubleshoot the common hurdles encountered during the synthesis of spirocyclic compounds. The advice herein is grounded in established chemical principles and field-proven insights to help you achieve your synthetic goals.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses common high-level questions in a concise Q&A format.

Q1: My spirocyclization reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in spirocyclization reactions and can stem from several factors.[4][6] Common culprits include catalyst inhibition or inefficiency, poor quality of starting materials, and decomposition of the desired product under the reaction conditions.[4][7] To improve your yield, consider screening a variety of catalysts and ligands, ensuring the purity of your starting materials, and monitoring the reaction over time to check for product decomposition.[4][7]

Q2: How can I control the stereochemistry at the spiro-carbon?

A2: Achieving high stereocontrol is a critical challenge. The spatial arrangement of the newly formed stereocenters is influenced by factors such as solvent effects, the choice of catalyst, and the inherent stereoelectronic effects of the molecule, like the anomeric effect in spiroketals.[8][9][10] For instance, in spiroketalization, the choice between kinetic and thermodynamic control can lead to different diastereomers.[9][11][12] Chiral catalysts, such as confined Brønsted acids, have also been developed for enantioselective spiroacetalization.[13][14]

Q3: I'm observing significant by-product formation. What are the likely side reactions?

A3: Side reactions can be highly dependent on your specific synthetic route. In Ring-Closing Metathesis (RCM), intermolecular reactions can lead to oligomers or polymers instead of the desired intramolecular cyclization. In reactions involving charged intermediates, rearrangements can occur. For example, in the synthesis of strained spirocycles, rearrangements that relieve ring strain are common.[15]

Q4: Purification of my spirocyclic product is proving difficult. Any tips?

A4: The rigid, three-dimensional nature of spirocycles can sometimes lead to similar polarities between the product and by-products, complicating chromatographic separation. If you are facing this issue, consider derivatization of your product or a key intermediate to alter its polarity. In some cases, crystallization can be an effective alternative to chromatography.

Q5: Are there any computational tools that can help predict the feasibility of a spirocyclization reaction?

A5: Yes, computational chemistry can be a powerful predictive tool. Density Functional Theory (DFT) calculations, for example, can be used to model transition states and predict the stereochemical outcome of reactions.[16] Such calculations can also provide insights into ring strain energy, helping to anticipate challenges in the synthesis of strained spiro systems.[17][18]

Section 2: Troubleshooting Guides - In-Depth Problem Solving

This section provides detailed, step-by-step troubleshooting for specific experimental issues.

Guide 1: Poor Diastereoselectivity in Spiroketalization
  • Problem: Formation of an undesired diastereomer of the spiroketal.

  • Probable Causes:

    • Thermodynamic vs. Kinetic Control Issues: The reaction conditions may favor the formation of the more stable (thermodynamic) product when the less stable (kinetic) product is desired, or vice versa.[9][11][12]

    • Substrate Conformation: The conformation of the acyclic precursor can influence the facial selectivity of the cyclization.

    • Choice of Catalyst/Acid Promoter: The type and strength of the acid catalyst can significantly impact the stereochemical outcome.[19][20][21]

  • Solutions & Experimental Protocols:

    • Protocol 2.1.1: Optimizing for Thermodynamic Control

      • Catalyst: Use a strong Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid).

      • Temperature: Increase the reaction temperature to allow for equilibration to the most stable diastereomer.

      • Reaction Time: Extend the reaction time to ensure equilibrium is reached.

      • Solvent: Use a solvent that facilitates the equilibration process.

    • Protocol 2.1.2: Optimizing for Kinetic Control

      • Catalyst: Employ a milder acid or a specific catalyst known to promote kinetic cyclization. A notable example is the use of methanol, which can act as a hydrogen-bonding catalyst to promote kinetic spirocyclization with inversion of configuration.[11][12]

      • Temperature: Run the reaction at a low temperature (e.g., -78 °C to 0 °C) to trap the kinetically formed product.

      • Reaction Time: Use a shorter reaction time and monitor carefully to quench the reaction before equilibration can occur.

    Table 1: Comparison of Acid Catalysts and Typical Reaction Conditions for Spiroketalization

Catalyst/ConditionControl TypeTypical TemperatureKey Considerations
p-TsOH, CSAThermodynamicRoom Temp to RefluxAllows for equilibration to the most stable anomer.
MethanolKinetic-63 °CCan promote inversion of configuration via H-bonding catalysis.[11][12]
Chiral Phosphoric AcidsKinetic (Enantioselective)VariesCan provide high enantioselectivity.[20]
Lewis Acids (e.g., TMSOTf)VariesLow to Room TempCan be tuned for either kinetic or thermodynamic control.

G cluster_0 Troubleshooting Diastereoselectivity in Spiroketalization start Poor Diastereoselectivity Observed check_product Is the major product the thermodynamic or kinetic isomer? start->check_product thermo_desired Desired product is thermodynamic check_product->thermo_desired Kinetic is major kinetic_desired Desired product is kinetic check_product->kinetic_desired Thermodynamic is major thermo_protocol Protocol 2.1.1: - Stronger Acid - Higher Temp - Longer Time thermo_desired->thermo_protocol kinetic_protocol Protocol 2.1.2: - Milder/Specific Catalyst - Lower Temp - Shorter Time kinetic_desired->kinetic_protocol end Optimized Diastereoselectivity thermo_protocol->end kinetic_protocol->end

Caption: Decision workflow for optimizing diastereoselectivity.

Guide 2: Failed Ring-Closing Metathesis (RCM) for Spirocycle Formation
  • Problem: No desired RCM product is formed; only starting material or oligomers are observed.

  • Probable Causes:

    • Inappropriate Catalyst Choice: The chosen Grubbs catalyst may not be active enough for sterically hindered substrates.[22][23]

    • Substrate Steric Hindrance: The diene precursor may be too sterically hindered for the catalyst to access the olefins.

    • Ethylene Inhibition: For terminal dienes, the ethylene byproduct can inhibit the catalyst.[23]

  • Solutions & Experimental Protocols:

    • Protocol 2.2.1: Catalyst Screening Protocol

      • First Generation Grubbs Catalyst: Start with this catalyst for simple, unhindered dienes.[24][25]

      • Second Generation Grubbs Catalyst: If the first generation is unsuccessful, move to the more active second-generation catalyst, which is generally more tolerant of functional groups and steric hindrance.[25]

      • Hoveyda-Grubbs Catalysts: For highly hindered systems, consider using a Hoveyda-Grubbs catalyst, which often exhibits enhanced stability and activity.[22][23]

    • Protocol 2.2.2: High-Dilution Conditions to Favor Intramolecular RCM

      • Concentration: Run the reaction at a low concentration (typically 0.001–0.05 M) to favor the intramolecular reaction over intermolecular oligomerization.

      • Slow Addition: Use a syringe pump to slowly add the diene precursor to the reaction vessel containing the catalyst over several hours.

      • Ethylene Removal: If using a terminal diene, bubble an inert gas (e.g., argon or nitrogen) through the reaction mixture to remove the ethylene byproduct.[23]

    Table 2: Common RCM Catalysts and Their Applications in Spirocycle Synthesis

CatalystGenerationKey FeaturesBest Suited For
Grubbs CatalystFirstGood for unhindered terminal olefins.[24]Simple, sterically unencumbered dienes.
Grubbs CatalystSecondMore active and tolerant of functional groups.A wide range of dienes, including some hindered systems.
Hoveyda-Grubbs CatalystSecondHigh stability and activity, often recyclable.[22][23]Sterically demanding substrates and challenging cyclizations.

G cluster_0 RCM Catalyst Selection Guide start RCM for Spirocycle Fails check_substrate Assess Steric Hindrance of Diene start->check_substrate low_hindrance Low Hindrance check_substrate->low_hindrance mod_hindrance Moderate Hindrance check_substrate->mod_hindrance high_hindrance High Hindrance check_substrate->high_hindrance grubbs1 Try Grubbs 1st Gen low_hindrance->grubbs1 grubbs2 Try Grubbs 2nd Gen mod_hindrance->grubbs2 hoveyda Try Hoveyda-Grubbs high_hindrance->hoveyda

Caption: RCM catalyst selection based on substrate features.

Guide 3: Challenges in Spiro-Lactam and Spiro-Oxindole Synthesis
  • Problem: Low yields or decomposition during the formation of spiro-lactams or spiro-oxindoles.

  • Probable Causes:

    • Ring Strain: The target spirocycle may possess significant ring strain, making its formation energetically unfavorable.[5][26]

    • Poor Reactivity of the Precursor: The nucleophilicity of the amine or the electrophilicity of the carbonyl group may be insufficient.

    • Side Reactions: Competing reactions such as polymerization or retro-aldol can reduce the yield of the desired product.

  • Solutions & Experimental Protocols:

    • Protocol 2.3.1: Stepwise vs. Concerted Cyclization Strategies

      • If a one-pot reaction is failing, consider a stepwise approach. For example, first form the C-C bond and then perform the cyclization to form the lactam in a separate step.

      • For cycloaddition reactions, such as the [3+2] cycloaddition to form pyrrolidinyl-spirooxindoles, carefully optimize the reaction conditions (catalyst, solvent, temperature) to favor the desired concerted pathway.[27]

    • Protocol 2.3.2: Use of Activating Groups

      • To enhance the electrophilicity of a carbonyl group, consider converting a carboxylic acid to a more reactive species like an acid chloride or a mixed anhydride.

      • For the nucleophilic component, ensure the amine is not protonated by using a non-acidic solvent or adding a non-nucleophilic base.

    Table 3: Common Strategies for Spiro-Oxindole Synthesis

Reaction TypeKey FeaturesCommon Challenges
[3+2] CycloadditionForms pyrrolidinyl-spirooxindoles.[27]Control of diastereoselectivity.
Domino Michael Addition/CyclizationEfficiently builds complexity.[28]Potential for side reactions.
C-H ActivationAllows for the use of unfunctionalized starting materials.Requires careful optimization of the catalyst system.

G cluster_0 Mechanistic Pathway of a [3+2] Cycloaddition for Spiro-Oxindole Synthesis start Isatin + Amino Acid azomethine Formation of Azomethine Ylide start->azomethine cycloaddition [3+2] Cycloaddition azomethine->cycloaddition dipolarophile Dipolarophile (e.g., Alkene) dipolarophile->cycloaddition product Pyrrolidinyl-Spirooxindole cycloaddition->product

Caption: A common pathway for spiro-oxindole synthesis.[27]

Section 3: Key Mechanistic Considerations & Best Practices
  • The Anomeric Effect in Spiroketals: This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position.[29] In spiroketals, this effect can be additive, with the most stable conformer often being the one that maximizes anomeric interactions.[8][10] Understanding this principle is crucial for predicting and controlling the stereochemical outcome of spiroketalization reactions.[30][31]

  • The Thorpe-Ingold Effect: Also known as the gem-dialkyl effect, this principle states that the presence of geminal substituents on a carbon chain favors intramolecular cyclization.[32][33] The bulky groups compress the bond angle between the reacting moieties, increasing the probability of a successful intramolecular reaction.[34][35] This effect can be a powerful tool to promote the formation of spirocyclic systems, especially for strained rings.[35]

  • Managing Ring Strain: The synthesis of small or highly substituted spirocycles can be challenging due to inherent ring strain.[15][17][18] Strategies to overcome this include the use of the Thorpe-Ingold effect, employing reaction conditions that favor kinetic control, and designing synthetic routes where the final, strain-inducing step is irreversible.

Section 4: References
  • Thorpe–Ingold effect - Wikipedia. (n.d.). Retrieved from [Link]

  • Zheng, C., & Wang, Y. (2021). Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry. Current Organic Chemistry, 25(13), 1546–1560. [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (2022). Asian Journal of Research in Chemistry, 15(4), 229-233. [Link]

  • Stereoelectronic Effects The Anomeric Effect in Spiroketals - ChemTube3D. (n.d.). Retrieved from [Link]

  • Thorpe-Ingold Effect | Chem-Station Int. Ed. (2016, January 27). Retrieved from [Link]

  • Woerly, E. M., Roy, A., & Burke, M. D. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of Chemical Research, 50(4), 1009–1022. [Link]

  • (PDF) Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). Retrieved from [Link]

  • Sharma, S., & Kumar, P. (2021). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Molecular Diversity, 25(4), 2487–2532. [Link]

  • Guthrie, J. P. (2005). Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. Organic & Biomolecular Chemistry, 3(9), 1729–1737. [Link]

  • Fray, M. J., et al. (2018). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal, 24(57), 15286–15291. [Link]

  • LaCour, T. G., Tong, Z., & Fuchs, P. L. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters, 1(11), 1815–1818. [Link]

  • Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. Journal of the American Chemical Society, 127(40), 13796–13797. [Link]

  • Jana, N., et al. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(3), 900–908. [Link]

  • Giner, X. (2020). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Molecules, 25(18), 4253. [Link]

  • (PDF) Ring strain energy in ether- and lactone-containing spiro compounds. (n.d.). Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Magdziarz, T., & Trost, B. M. (2004). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Synlett, 2004(12), 2049–2064. [Link]

  • Dahmen, M., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 101–124. [Link]

  • Liu, S., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters, 19(13), 3636–3639. [Link]

  • Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. Journal of the American Chemical Society, 127(40), 13796–13797. [Link]

  • Strategies and Synthesis of Contrathermodynamic Spiroketals - Denmark Group. (2007, March 27). Retrieved from [Link]

  • ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY - YouTube. (2020, September 3). Retrieved from [Link]

  • Čorić, I., & List, B. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Nature, 483(7389), 315–319. [Link]

  • Spiroketal Formation - Stereoelectronic Effects - ChemTube3D. (n.d.). Retrieved from [Link]

  • Sterling, A. J., & O'Brien, P. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 574–605. [Link]

  • (PDF) Asymmetric spiroacetalization catalysed by confined Brønsted acids. (n.d.). Retrieved from [Link]

  • (PDF) Effect of Ring Size on the stability of the spirobibenzopyrans. (n.d.). Retrieved from [Link]

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Impact of Ring Size on the Helical Propensity of Cyclic α,α-Disubstituted Amino Acids in Peptides. (2024). The Journal of Organic Chemistry. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - MDPI. (n.d.). Retrieved from [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC - NIH. (n.d.). Retrieved from [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS - RSquareL. (n.d.). Retrieved from [Link]

  • Drug discovery using spirooxindole cores: Success and Challenges [corrected] - PubMed. (n.d.). Retrieved from [Link]

  • Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. (2023). Organic Letters. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH. (n.d.). Retrieved from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2021). Expert Opinion on Drug Discovery, 16(10), 1085-1088. [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (n.d.). Retrieved from [Link]

  • Impact of the Olefin and Diazene Structure on the Heterofunctional Azo Metathesis Catalyzed by the First-Generation Grubbs Catalyst. (2024). Organometallics. [Link]

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - Frontiers. (n.d.). Retrieved from [Link]

  • (PDF) Stereocontrol of C–N Axial and Spiro-Central Chirality via Rh(II)-Catalyzed Enantioselective N–H Bond Insertion of Indolinone-Spiroacetal. (n.d.). Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi. (n.d.). Retrieved from [Link]

  • Grubbs catalyst - Wikipedia. (n.d.). Retrieved from [Link]

  • (PDF) Variations-on-a-Ruthenium-Carbene-The-Grubbs-Catalysts-for-Olefin-Metathesis.pdf. (n.d.). Retrieved from [Link]

  • Aromatic Interactions as Control Elements in Stereoselective Organic Reactions - PMC - NIH. (n.d.). Retrieved from [Link]

  • Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

Technical Support Center: pH-Dependent Stability of Cyclic Anhydrides in Diazaspiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of diazaspiro[5.5]undecane scaffolds utilizing cyclic anhydrides. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this synthetic route. The critical step of N-acylation using cyclic anhydrides is exquisitely sensitive to reaction conditions, particularly pH. Mismanagement of pH can lead to dramatically reduced yields, intractable byproduct profiles, and failed syntheses.

This guide provides in-depth, field-proven insights in a question-and-answer format, addressing common challenges and offering robust troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental principles governing the reaction chemistry. Understanding these concepts is the first step toward troubleshooting and optimizing your synthesis.

Q1: Why is pH control the most critical parameter in this reaction?

A: The success of the N-acylation step hinges on a delicate balance between two competing factors, both governed by pH: the nucleophilicity of the amine and the stability of the anhydride.

  • Amine Nucleophilicity: The key reaction is a nucleophilic attack by the amine's lone pair of electrons on a carbonyl carbon of the anhydride.[1] In an environment that is too acidic (low pH), the amine becomes protonated (R-NH₃⁺). This protonated form lacks the requisite lone pair and is no longer nucleophilic, effectively halting the desired reaction.[1]

  • Anhydride Stability: Cyclic anhydrides are highly susceptible to hydrolysis, a reaction where water acts as a nucleophile to open the ring and form a dicarboxylic acid.[2][3] This process is significantly accelerated under basic conditions (high pH) due to the presence of the more potent hydroxide ion (OH⁻) nucleophile.

Therefore, a precise pH window must be maintained—typically between pH 7 and 9 —to ensure a sufficient concentration of the deprotonated, nucleophilic amine while simultaneously minimizing the rate of premature anhydride hydrolysis.

cluster_low_ph Low pH (Acidic) cluster_optimal_ph Optimal pH (7-9) cluster_high_ph High pH (Basic) Amine_Protonated Amine Protonated (R-NH₃⁺) Non-Nucleophilic Anhydride_Stable Anhydride Stable Amine_Free Free Amine (R-NH₂) Nucleophilic Amine_Protonated->Amine_Free Increase pH Anhydride_Reactive Anhydride Reactive Amine_Free->Anhydride_Reactive Desired N-Acylation Anhydride_Hydrolysis Rapid Anhydride Hydrolysis Anhydride_Reactive->Anhydride_Hydrolysis Increase pH Amine_Free_High Free Amine (R-NH₂) Start Low Yield Observed Check_Amine Unreacted Starting Amine? Start->Check_Amine Check_Acid Dicarboxylic Acid Byproduct? Start->Check_Acid Cause_Low_pH Cause: pH Too Low (Amine Protonated) Check_Amine->Cause_Low_pH Yes Cause_High_pH Cause: pH Too High / H₂O (Anhydride Hydrolysis) Check_Acid->Cause_High_pH Yes Solution_Low_pH Solution: 1. Add Base (e.g., TEA) 2. Adjust pH to 8.0-8.5 3. Use Buffer Cause_Low_pH->Solution_Low_pH Solution_High_pH Solution: 1. Use Anhydrous Solvents 2. Lower pH to ~8.0 3. Run under N₂/Ar Cause_High_pH->Solution_High_pH

Caption: A troubleshooting workflow for low-yield reactions.

Q3: Problem: The reaction is sluggish and does not go to completion, even though the pH is in the optimal 8.0-8.5 range.

A: Probable Cause & Solution

  • Cause: Other kinetic factors may be at play.

  • Solution:

    • Temperature: Many N-acylations proceed well at room temperature, but if the amine is sterically hindered or electronically deactivated, gentle heating (e.g., 40-50 °C) may be required to overcome the activation energy barrier. [1]Monitor by TLC to avoid byproduct formation at higher temperatures.

    • Solvent: Ensure your reactants are fully dissolved. A solvent system like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile may be suitable. If solubility is an issue, consider a more polar aprotic solvent like Dimethylformamide (DMF), but ensure it is anhydrous.

    • Reagent Purity: Impurities in the starting materials can interfere with the reaction. Re-purify the starting amine or use a fresh bottle of the anhydride. [4]

Experimental Protocols & Data

Protocol 1: General Procedure for pH-Controlled N-Acylation with Succinic Anhydride

This protocol describes a model reaction between a generic piperidine-based diamine precursor and succinic anhydride.

Reagents & Equipment:

  • Diamine Precursor (1.0 eq)

  • Succinic Anhydride (1.05 eq) [5]* Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, dropping funnel

  • pH indicator strips (for aqueous work-up)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Amine Solution: Dissolve the diamine precursor (1.0 eq) in anhydrous DCM. If the diamine is a hydrochloride salt, add TEA (2.2 eq) and stir for 20 minutes to generate the free base in situ.

  • Anhydride Solution: In a separate flask, dissolve succinic anhydride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Controlled Addition: Transfer the succinic anhydride solution to a dropping funnel and add it dropwise to the stirring amine solution over 30-60 minutes. A slow addition rate is crucial to minimize diacylation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 30 minutes using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 10% Methanol in DCM). The disappearance of the starting amine and the appearance of a new, more polar spot indicates product formation.

  • Work-up:

    • Once the reaction is complete (as judged by TLC), transfer the mixture to a separatory funnel.

    • Wash the organic layer with a pH 7 phosphate buffer to remove any unreacted anhydride (as its carboxylate salt) and excess base.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide-acid can then be purified by column chromatography or taken directly to the next cyclization step.

Table 1: Troubleshooting Summary
Observed Problem Probable Cause Recommended Solution(s)
Low Yield, Unreacted AminepH too low (< 7)Add a non-nucleophilic base (TEA, DIPEA); adjust pH to 8.0-8.5.
Low Yield, Dicarboxylic Acid ByproductpH too high (> 9.5) or water contaminationLower pH to ~8.0; use anhydrous solvents and an inert atmosphere.
Formation of Polymeric ByproductsIncorrect stoichiometry; rapid reagent additionUse a slight excess (1.05 eq) of anhydride; add anhydride solution slowly via dropping funnel.
Sluggish or Incomplete ReactionLow temperature; poor solubilityGently heat to 40-50 °C; switch to a more suitable anhydrous solvent (e.g., THF, DMF).

References

  • Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
  • 1,7-Diazaspiro[5.5]undecane - A Neglected Heterocycle.
  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
  • Acid anhydrides. Organic Chemistry II - Fiveable.
  • Using the hydrolysis of anhydrides to control gel properties and homogeneity in pH-triggered gel
  • Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea C
  • Acid Anhydride Chemistry. Chemistry LibreTexts.
  • Acid Anhydride Chemistry. Chemistry LibreTexts.
  • Cyclic anhydride ring opening reactions: theory and applic
  • Optimizing reaction conditions for N-acyl
  • Technical Support Center: Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione. Benchchem.
  • Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story. Polymer Chemistry (RSC Publishing).
  • Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent.
  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. MDPI.
  • Natural Occurring Terpene Cyclic Anhydrides: Biosynthetic Origin and Biological Activities. MDPI.
  • Cyclic Anhydrides as Powerful Tools for Bioconjug
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Practical str
  • Stability issues of 3-Oxaspiro[5.5]undecane-2,4-dione in different solvents. Benchchem.
  • Acylation of amines with different anhydrides.
  • Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage.
  • Succinic anhydride – Knowledge and References. Taylor & Francis Online.
  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. SpringerLink.
  • A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts.
  • Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery.
  • Succinic anhydride. Wikipedia.
  • Succinic anhydride CAS#: 108-30-5. ChemicalBook.
  • Cyclic Anhydrides Research Articles. R Discovery.
  • Succinic anhydride. NIST WebBook.
  • Succinic Acid and Succinic Anhydride.

Sources

Validation & Comparative

The Art of the Linker: A Comparative Guide to 3-Benzyl-3,9-diazaspiro[5.5]undecane and PEG Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC's success, however, is not solely dictated by the choice of warhead and E3 ligase ligand; the linker connecting these two crucial elements plays a pivotal, and often underappreciated, role in determining its efficacy, selectivity, and pharmacokinetic properties.[1]

This guide provides an in-depth, objective comparison of two distinct classes of PROTAC linkers: the rigid, spirocyclic 3-Benzyl-3,9-diazaspiro[5.5]undecane scaffold and the flexible, linear Polyethylene Glycol (PEG) chains. By delving into their structural attributes, impact on ternary complex formation, and overall performance, we aim to equip researchers with the knowledge to make informed decisions in the rational design of next-generation protein degraders.

The Linker: More Than Just a Spacer

The linker in a PROTAC is not a mere passive tether. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's biological activity.[2][3] An optimal linker facilitates the formation of a stable and productive ternary complex between the protein of interest (POI), the PROTAC, and an E3 ubiquitin ligase.[2] This orchestrated proximity is the linchpin of PROTAC-mediated ubiquitination and subsequent degradation of the target protein. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[4]

In Focus: this compound Linkers - The Case for Rigidity

The this compound scaffold is a prime example of a rigid linker strategy in PROTAC design.[5][6] Its spirocyclic core imparts a high degree of conformational constraint, which can offer several advantages.

Structural Advantages and Hypothesized Impact:

  • Pre-organization for Ternary Complex Formation: The rigid nature of the spirocyclic linker can pre-organize the warhead and the E3 ligase ligand in a specific spatial orientation. This can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to higher affinity and stability.[7]

  • Improved Selectivity: By limiting the conformational flexibility, rigid linkers can disfavor the formation of off-target ternary complexes, thereby enhancing the selectivity of the PROTAC.

  • Enhanced Pharmacokinetic Properties: The constrained conformation of rigid linkers can lead to improved metabolic stability and better overall pharmacokinetic profiles.[7] The introduction of a three-dimensional spirocyclic scaffold can also lead to improved solubility and cell permeability.

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Hypothesized ternary complex formation with a rigid spirocyclic linker."

The Flexible Alternative: PEG Linkers

Polyethylene Glycol (PEG) linkers are among the most widely used flexible linkers in PROTAC development.[4] Their linear, adaptable nature provides a different set of advantages and disadvantages.

Structural Advantages and Hypothesized Impact:

  • Conformational Flexibility: The high degree of rotational freedom in PEG linkers allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry, especially when the optimal orientation is unknown.[8]

  • Enhanced Solubility: The hydrophilic nature of the ethylene glycol units can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[9]

  • Synthetic Accessibility: PEG linkers of various lengths are readily available and their incorporation into PROTACs is synthetically straightforward.[4]

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Hypothesized ternary complex formation with a flexible PEG linker."

Head-to-Head Comparison: Performance Data

The choice between a rigid and a flexible linker is highly dependent on the specific target and E3 ligase pair. Below is a summary of representative data comparing the efficacy of PROTACs with spirocyclic/rigid and PEG/flexible linkers.

TargetE3 LigaseLinker TypePROTAC ExampleDC50 (nM)Dmax (%)Cell LineReference
BRD4 CRBNFlexible (PEG)ARV-825Potent>90Various[1]
BRD4 CRBNRigid (Piperazine)Compound 34<10~90MV4;11[10]
BTK CRBNFlexible (PEG)Compound with 4 PEG units1-40>85Ramos[4]
BTK CRBNRigid (Piperidine)Reversible Covalent PROTAC<10>85MOLM-14[11]
AR IAPFlexible (PEG)SNIPER(IAP)-054Degradation at 3 µMNot Reported22Rv1[7]
AR IAPRigid (Phenyl)SNIPER(IAP)-069No DegradationNot Reported22Rv1[7]

Note: Direct comparison of DC50 and Dmax values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with a this compound Linker (General Strategy)

dot graph TD { A["POI Ligand with reactive group (e.g., COOH)"] --> C{Amide Coupling}; B["this compound"] --> C; C --> D["Intermediate 1"]; D --> F{Amide Coupling}; E["E3 Ligase Ligand with reactive group (e.g., COOH)"] --> F; F --> G["Final PROTAC"]; G --> H["Purification (HPLC)"];

} caption: "General synthetic workflow for a spirocyclic linker-based PROTAC."

Step-by-Step Methodology:

  • Monofunctionalization of the Linker: React this compound with a slight excess of a suitable protecting group (e.g., Boc-anhydride) to selectively protect one of the secondary amines.

  • First Coupling Reaction: Couple the unprotected amine of the linker with the carboxylic acid of the first binding moiety (either the POI ligand or the E3 ligase ligand) using standard amide coupling reagents (e.g., HATU, HOBt, DIPEA) in an appropriate solvent like DMF.

  • Deprotection: Remove the protecting group from the second amine of the linker (e.g., using TFA for a Boc group).

  • Second Coupling Reaction: Couple the newly deprotected amine with the carboxylic acid of the second binding moiety using the same amide coupling conditions as in step 2.

  • Purification: Purify the final PROTAC product using reverse-phase HPLC to obtain the desired compound with high purity. Characterize the final product by LC-MS and NMR.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

Western blotting is a cornerstone technique to quantify the degradation of a target protein following PROTAC treatment.[12][13]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-range of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.[14]

Protocol 3: Assessment of Ternary Complex Formation using NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to monitor the formation of the PROTAC-induced ternary complex.[15][16][17]

dot graph TD { A["Transfect cells with NanoLuc-POI and HaloTag-E3 Ligase constructs"] --> B["Add HaloTag ligand and NanoLuc substrate"]; B --> C["Treat cells with PROTAC"]; C --> D["Measure BRET signal"]; D --> E{"Increased BRET signal indicates ternary complex formation"};

} caption: "Workflow for the NanoBRET™ ternary complex formation assay."

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • Cell Plating: Seed the transfected cells into a 96-well plate.

  • Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add varying concentrations of the PROTAC to the wells.

  • Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to the wells.

  • Signal Detection: Measure the donor emission (NanoLuc®) and acceptor emission (NanoBRET® 618) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates the formation of the ternary complex.[18]

Conclusion: A Tale of Two Linkers - Choosing the Right Tool for the Job

The choice between a rigid this compound linker and a flexible PEG linker is a critical decision in PROTAC design, with profound implications for the resulting molecule's efficacy and druggability. Flexible linkers offer synthetic ease and conformational adaptability, making them a valuable starting point in PROTAC discovery. However, the field is increasingly recognizing the potential of rigid linkers to enhance potency, selectivity, and pharmacokinetic properties through conformational pre-organization.

Ultimately, the optimal linker is highly dependent on the specific POI and E3 ligase pair. A thorough understanding of the structural and physicochemical properties of different linker classes, coupled with robust experimental evaluation, is paramount to the successful development of novel and effective protein degraders.

References

  • Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service.
  • ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays.
  • PubMed. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells.
  • Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context.
  • BMG LABTECH. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. [Link]
  • Wang, L., et al. (2021). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. Journal of the American Chemical Society.
  • BenchChem. (2025). A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design.
  • MCE. (n.d.). This compound 189333-49-1.
  • ResearchGate. (n.d.). Properties of PROTACs Targeting BRD4 for Degradation Compared with CLIPTAC Components.
  • Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery.
  • Marino, D., et al. (2021). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry.
  • PubMed Central. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase.
  • BenchChem. (2025).
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • ResearchGate. (n.d.). Linker optimization for reversible covalent BTK degraders.
  • BenchChem. (2025). A Comparative Guide to PEG Linkers in PROTAC Efficacy: Spotlight on Methylamino-PEG7-benzyl.
  • MDPI. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • American Chemical Society. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes.
  • National Institutes of Health. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • Li, B., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.

Sources

A Senior Application Scientist's Guide to Linker Selection in Targeted Protein Degradation: A Comparative Analysis of Rigid vs. Flexible Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Master Orchestrator

In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule consists of three essential components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][4]

While the two ligands provide specificity, the linker is far from a passive spacer.[2][5][6] It is a critical determinant of the PROTAC's overall success, actively contributing to its biological activity by influencing everything from the geometry of the ternary complex to the molecule's pharmacokinetic properties.[1][5][7] The choice between a flexible or a rigid linker architecture is a pivotal decision in PROTAC design, with each strategy offering a distinct set of advantages and disadvantages that can profoundly impact therapeutic efficacy.[6][8]

This guide provides an in-depth comparative analysis of rigid versus flexible linkers. We will explore the causal mechanisms through which linker choice impacts performance, describe a self-validating experimental workflow for empirical comparison, and present detailed protocols for key assays, empowering researchers to make rational, data-driven decisions in their degrader design campaigns.

Part 1: Mechanistic Implications of Linker Flexibility and Rigidity

The linker's primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC activity.[5][6][] The linker's length, composition, and rigidity dictate the relative orientation and proximity of the POI and E3 ligase, directly influencing the efficiency of ubiquitin transfer.[5]

Flexible Linkers: The Advantage of Adaptability

Flexible linkers, typically composed of alkyl or polyethylene glycol (PEG) chains, are the most common type used in early-stage PROTAC development due to their synthetic tractability.[5][10][]

  • Advantages: Their high degree of conformational freedom allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex geometry, especially when the optimal protein-protein interface is unknown.[5][8] PEG linkers, in particular, can improve the solubility and aqueous compatibility of the PROTAC molecule.[4][10]

  • Disadvantages: This same flexibility comes at a cost. A high number of rotatable bonds can lead to a significant entropic penalty upon binding, potentially reducing the stability of the ternary complex.[5][] Furthermore, flexible linkers can contribute to poor physicochemical properties, such as high lipophilicity (for alkyl chains), which can negatively impact cell permeability and oral bioavailability, and they may be more susceptible to metabolic degradation.[5][8][]

Rigid Linkers: The Power of Pre-organization

To overcome the drawbacks of flexible linkers, researchers increasingly utilize rigid structural elements such as cycloalkanes (piperazine, piperidine), aromatic systems, alkynes, and triazoles.[5][8][10]

  • Advantages: Rigidity can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding and potentially leading to more potent degradation.[5][8] This constrained conformation can also improve selectivity by disfavoring off-target interactions and lead to superior pharmacokinetic properties, including enhanced metabolic stability and cell permeability.[5][8][14][15]

  • Disadvantages: The primary challenge is that a rigid linker's lack of adaptability can make it more difficult to achieve a productive ternary complex if the pre-organized conformation is not optimal.[5][14] In some cases, increased rigidity has been shown to impair degradation potency.[1] Additionally, the synthesis of PROTACs with complex rigid linkers can be more challenging.[5][8]

G cluster_0 Flexible Linker cluster_1 Rigid Linker POI_flex Protein of Interest (POI) PROTAC_flex PROTAC POI_flex->PROTAC_flex Binds E3_flex E3 Ligase PROTAC_flex->E3_flex Binds label_flex High conformational freedom. Increased probability of interaction, but potential entropic penalty. POI_rigid Protein of Interest (POI) PROTAC_rigid PROTAC POI_rigid->PROTAC_rigid Binds E3_rigid E3 Ligase PROTAC_rigid->E3_rigid Binds label_rigid Pre-organized conformation. Reduced entropic penalty, potentially higher stability.

Figure 1: Impact of Linker Type on Ternary Complex Formation.

Part 2: A Self-Validating Experimental Workflow for Comparison

Rational PROTAC design requires a multi-parameter optimization process.[5] To objectively compare a flexible versus a rigid linker, a systematic workflow integrating biophysical and cell-based assays is essential. This approach creates a self-validating system where the results of one assay inform and are confirmed by the next. For example, a PROTAC that forms a more stable ternary complex in a biophysical assay should, in theory, demonstrate more potent degradation in a cellular context.

G cluster_biophysical Biophysical Characterization cluster_cellular Cellular & Functional Assays start Design & Synthesize PROTAC Pair (Flexible vs. Rigid Linker) ternary Ternary Complex Formation Assay (e.g., NanoBRET, TR-FRET, SPR) start->ternary permeability Assess Cell Permeability (e.g., Cellular Thermal Shift Assay) start->permeability pk_props Assess Pharmacokinetics (Solubility, Metabolic Stability) start->pk_props cooperativity Determine Affinity & Cooperativity (α) ternary->cooperativity analysis Comparative Analysis & SAR - Correlate Ternary Stability with DC50 - Evaluate PK/PD Relationship cooperativity->analysis degradation Cellular Degradation Assay (e.g., Western Blot, NanoLuc) permeability->degradation degradation->analysis pk_props->analysis

Figure 2: Experimental Workflow for Linker Comparison.

Part 3: Data Interpretation - A Comparative Summary

The goal of the experimental workflow is to generate quantitative data that allows for a direct comparison of linker performance. The optimal linker is highly dependent on the specific POI and E3 ligase pair, but certain trends can be observed.[8]

Table 1: Representative Data Comparing Flexible vs. Rigid Linker PROTACs

ParameterPROTAC-Flex (PEG Linker)PROTAC-Rigid (Piperazine Linker)Rationale & Implication
Ternary Complex Affinity (KD) 150 nM45 nMThe rigid linker may pre-organize the PROTAC into a more favorable conformation, increasing binding affinity within the complex.
Cooperativity (α) 2.58.0Higher positive cooperativity (α > 1) indicates the binding of one protein enhances binding of the other, suggesting a more stable complex.[16]
Cell Permeability ModerateHighReduced rotatable bonds and optimized polarity in the rigid linker can improve passive diffusion across the cell membrane.
Degradation Potency (DC50) 80 nM15 nMHigher ternary complex stability and better cell permeability directly contribute to more potent degradation (lower DC50).[17][18]
Max Degradation (Dmax) 90%95%Both linkers achieve high levels of degradation, but the rigid linker is slightly more efficient.
Metabolic Stability (t1/2 in microsomes) 25 min75 minThe rigid cyclic structure is less susceptible to oxidative metabolism compared to the linear PEG chain.[8][]

Note: Data are hypothetical and for illustrative purposes, reflecting common trends observed in the literature.

Part 4: Key Experimental Protocols

Accurate and reproducible data are the foundation of effective PROTAC development.[6] Below are detailed, step-by-step methodologies for two essential experiments in the comparative workflow.

Protocol 1: Cell-Based Ternary Complex Formation Assay (NanoBRET™)

This protocol describes a method to quantify the formation of the POI-PROTAC-E3 ligase complex inside living cells, providing a physiologically relevant measure of complex stability.[19]

Objective: To measure the proximity of the POI and E3 ligase induced by the PROTAC in real-time.

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). The POI is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase (e.g., VHL or CRBN) is fused to a HaloTag® protein labeled with a fluorescent acceptor. When the PROTAC brings the donor and acceptor into close proximity (<10 nm), energy transfer occurs, generating a quantifiable BRET signal.[19]

Methodology:

  • Cell Preparation:

    • Co-transfect HEK293T cells with plasmids expressing the NanoLuc®-POI fusion and the HaloTag®-E3 ligase fusion. An optimal donor-to-acceptor plasmid ratio (e.g., 1:100) must be determined to minimize background signal.[19]

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of PROTAC-Flex and PROTAC-Rigid in Opti-MEM™ medium. A typical 8-point concentration curve might range from 1 nM to 30 µM. Include a vehicle-only (DMSO) control.

    • Label the HaloTag®-E3 ligase by adding the HaloTag® NanoBRET® 618 Ligand to the cells and incubate for 2-4 hours.

    • To confirm that degradation does not interfere with the ternary complex signal, pre-treat a set of control wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTACs.[19]

    • Add the PROTAC dilutions to the appropriate wells.

  • Signal Detection:

    • Add the Nano-Glo® Luciferase Assay Substrate to all wells.

    • Immediately read the plate on a luminometer equipped with two filters to detect donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) simultaneously.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.

    • Subtract the vehicle control ratio from all experimental ratios.

    • Plot the corrected NanoBRET™ ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the concentration required for half-maximal complex formation (EC50). Note the characteristic "hook effect" at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes instead of ternary ones.[19]

Protocol 2: Cellular Degradation Assay via Western Blot

This protocol provides a robust method to quantify the reduction in total POI levels following PROTAC treatment, allowing for the determination of DC₅₀ and Dₘₐₓ values.[18]

Objective: To determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of PROTAC-Flex and PROTAC-Rigid in degrading the target protein.

Principle: Cells are treated with varying concentrations of a PROTAC. After a set incubation period, cells are lysed, and the remaining amount of the POI is quantified by immunoblotting and compared to a loading control.

Methodology:

  • Cell Plating & Treatment:

    • Plate a relevant cell line (e.g., one that endogenously expresses the POI) in 6-well plates and allow cells to adhere overnight.

    • Prepare serial dilutions of PROTAC-Flex and PROTAC-Rigid in a complete growth medium. A typical concentration range is 1 nM to 10,000 nM.[18] Include a vehicle-only (DMSO) control.

    • Aspirate the old medium and add the medium containing the different PROTAC concentrations.

    • Critical Step: Incubate for a predetermined time (e.g., 18-24 hours). A preliminary time-course experiment (e.g., 4, 8, 16, 24 hours) is essential to select an optimal endpoint where maximum degradation is observed.[18]

  • Cell Lysis & Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of each supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the corresponding loading control band intensity for each sample.

    • Express the normalized POI levels as a percentage of the vehicle-treated control.

    • Plot the percentage of remaining protein against the log of PROTAC concentration and fit the data to a variable slope (four-parameter) dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.[17][18][20]

Conclusion and Future Perspectives

The choice between a flexible and a rigid linker is a critical, multifaceted decision in PROTAC design.[5][8] Flexible linkers offer synthetic accessibility and conformational adaptability, making them a valuable starting point.[5][10] However, the strategic incorporation of rigid elements can pre-organize the degrader into a more bioactive and stable conformation, often leading to significant improvements in degradation potency, selectivity, and pharmacokinetic properties.[5][14][15]

There are no universally accepted rules for de novo linker design; the optimal solution remains highly dependent on the specific POI-E3 ligase system.[1] Therefore, a systematic and empirical approach, grounded in the parallel biophysical and cellular evaluation of linker analogues as outlined in this guide, is paramount. As our understanding of the structural dynamics of ternary complexes grows, aided by advances in computational modeling and structural biology, the rational, structure-based design of linkers will become increasingly powerful, accelerating the development of next-generation protein degraders with enhanced therapeutic potential.[1][21]

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.). RSC Publishing.
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.). NIH.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm.
  • Ternary Complex Formation Assays. (n.d.). Domainex.
  • Ternary complex formation. (n.d.). Profacgen.
  • Cecchini, C., Tardy, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar.
  • Cell-based protein degrader assays for microplates. (2024, May 22). BMG Labtech.
  • Shcherbak, N., & Mykuliak, V. V. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
  • Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA.
  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. (2025, December 12). University of Birmingham.
  • Xiang, W., et al. (2021). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers.
  • Zhang, H., et al. (2024). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. MDPI.
  • Key Considerations in Targeted Protein Degradation Drug Discovery and Development. (2025, August 6). ResearchGate.
  • Hughes, S. J., & Ciulli, A. (2019). A critical evaluation of the approaches to targeted protein degradation for drug discovery. Drug Discovery Today: Technologies.
  • Bric, N., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. PMC - NIH.
  • The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. (2025, July 28). MolecularCloud.
  • Shcherbak, N., & Mykuliak, V. V. (2020). Novel approaches for the rational design of PROTAC linkers. PMC - NIH.
  • Classification of most common linkers used in PROTAC design based on their structure and origin. (n.d.). ResearchGate.
  • Zhang, T., et al. (2025). Rational design of the linkers in targeting chimeras. Chemical Science (RSC Publishing).
  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (n.d.). PMC - PubMed Central.

Sources

A Comparative Guide to the Structure-Activity Relationship of 3,9-Diazaspiro[5.5]undecane-Based GABA Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 3,9-diazaspiro[5.5]undecane-based antagonists of the γ-aminobutyric acid type A (GABAA) receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings from medicinal chemistry studies, offering insights into the rational design of novel therapeutics targeting the GABAergic system. We will explore the nuanced effects of structural modifications on binding affinity and subtype selectivity, supported by comparative experimental data and detailed methodologies.

Introduction: The 3,9-Diazaspiro[5.5]undecane Scaffold in GABAergic Modulation

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast synaptic inhibition in the central nervous system (CNS).[1][2] Its modulation is a cornerstone of therapeutic intervention for a range of neurological and psychiatric disorders. Beyond the CNS, emerging evidence points to a significant role for GABAergic signaling in the peripheral nervous system and the immune system.[3] This has spurred the development of novel GABAA receptor ligands with distinct pharmacological profiles.

The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a promising framework for the design of potent and selective GABAA receptor antagonists.[4][5][6] Compounds based on this rigid, spirocyclic structure offer unique three-dimensional diversity, which can be exploited to achieve high target affinity and desirable pharmacokinetic properties. This guide focuses on a series of antagonists derived from this scaffold, elucidating the structural determinants of their activity.

Core Structure-Activity Relationships

A key study by Bavo et al. (2021) provides a foundational understanding of the SAR for this compound class.[3][4][5][6] The investigation centered on analogs of the parent compounds, 2027 and 018, which are potent competitive GABAA receptor antagonists.[4][5][6] The study systematically deconstructed and modified these molecules to probe the contribution of different structural motifs to their binding affinity.

The core finding is the critical role of the spirocyclic benzamide moiety.[4][5][6] This group appears to compensate for the lack of a conventional acidic functional group, which is a common feature in many GABAA receptor ligands.[3][4][5][6] The SAR can be dissected by examining the following key structural regions:

  • The Benzamide Moiety: Substitution on the phenyl ring of the benzamide has a profound impact on binding affinity. The position and nature of the substituent are critical.

  • The Spirocyclic Core: The rigidity and conformation of the 3,9-diazaspiro[5.5]undecane core are essential for orienting the key interacting groups within the GABAA receptor binding site.

  • The N-Acyl Group: Modifications to the acyl group on the second nitrogen of the spirocycle also influence activity, though to a lesser extent than the benzamide substitutions.

The following diagram illustrates the key regions of the 3,9-diazaspiro[5.5]undecane scaffold that have been explored for SAR.

SAR_regions Scaffold 3,9-Diazaspiro[5.5]undecane Core Benzamide Benzamide Moiety Scaffold->Benzamide Critical for potent antagonism Spirocyclic_Core Spirocyclic Core Scaffold->Spirocyclic_Core Provides rigid conformation N_Acyl N-Acyl Group Scaffold->N_Acyl Modulates activity

Caption: Key pharmacophoric regions of the 3,9-diazaspiro[5.5]undecane scaffold.

Comparative Analysis of Binding Affinities

The table below summarizes the binding affinities (Ki) of key analogs at various GABAA receptor subtypes. The data is extracted from Bavo et al. (2021) and highlights the impact of specific structural modifications.[4][5][6]

CompoundR1 (Benzamide Substitution)R2 (N-Acyl Group)α1β2γ2 Ki (nM)α2β2γ2 Ki (nM)α4βδ Ki (nM)
2027 2-Cl, 4-NO2Boc1523120
018 2-MeBoc3555250
1a HBoc>10,000>10,000>10,000
1d 2-MeH230350480
1e 3-MeH180280180
1f 4-MeH450670890
1g 2-FH320480620
1h 3-FH210310250
1i 4-FH560830>1,000

Analysis of the Data:

  • Importance of Benzamide Substitution: The unsubstituted analog 1a shows a complete loss of activity, underscoring the necessity of substitution on the phenyl ring.

  • Positional Isomers: Comparing the methyl-substituted analogs (1d, 1e, 1f ), the meta-position (1e ) provides the best overall affinity.[4][5][6] A similar trend is observed with the fluoro-substituted analogs (1g, 1h, 1i ).

  • Subtype Selectivity: Notably, the structurally simplified m-methylphenyl analog 1e displays superior selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes when compared to the parent compounds 2027 and 018.[4][5][6]

  • Role of the N-Boc Group: Removal of the bulky tert-butyloxycarbonyl (Boc) group from the N-acyl position generally leads to a decrease in potency but can improve selectivity profiles.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the binding data, a robust experimental protocol is essential. The following is a detailed methodology for a competitive radioligand binding assay, a standard technique for characterizing receptor-ligand interactions.

[3H]Muscimol Competitive Binding Assay

This protocol is designed to determine the binding affinity of test compounds for the GABAA receptor.

1. Materials and Reagents:

  • Cell Membranes: Rat cortical synaptic membranes or membranes from cell lines stably expressing specific GABAA receptor subtypes.

  • Radioligand: [3H]Muscimol (a potent GABAA agonist).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Test Compounds: 3,9-diazaspiro[5.5]undecane-based analogs dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known GABAA ligand (e.g., GABA, 1 mM).

  • Scintillation Cocktail and Vials.

  • Filtration Apparatus: Brandel cell harvester or equivalent.

  • Glass Fiber Filters: Whatman GF/B or equivalent, pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

2. Step-by-Step Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and centrifuge. Resuspend the pellet in fresh assay buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Plate Preparation: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer.

    • Non-specific Binding: GABA (1 mM final concentration).

    • Test Compound: Serial dilutions of the test compound.

  • Incubation: Add the membrane preparation to each well, followed by [3H]muscimol (final concentration of 1-2 nM). The total assay volume should be consistent across all wells (e.g., 250 µL).

  • Equilibration: Incubate the plate at 4°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition binding model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the experimental workflow for the [3H]muscimol binding assay.

experimental_workflow prep Membrane Preparation plate Assay Plate Setup prep->plate incubate Incubation with [3H]Muscimol plate->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for the [3H]muscimol competitive binding assay.

Concluding Remarks and Future Directions

The 3,9-diazaspiro[5.5]undecane scaffold represents a versatile platform for the development of novel GABAA receptor antagonists. The SAR studies highlighted in this guide demonstrate that subtle modifications to the benzamide moiety can significantly modulate binding affinity and subtype selectivity.[4][5][6] The identification of the m-methylphenyl analog 1e as a potent antagonist with a distinct selectivity profile provides a valuable lead for further optimization.[3][4][5][6]

Future research in this area could focus on:

  • Exploring a wider range of substitutions on the benzamide ring to further refine selectivity.

  • Investigating the stereochemistry of the spirocyclic core and its impact on activity.

  • Conducting functional assays (e.g., electrophysiology) to characterize the pharmacological effects of these compounds in more detail.

  • Evaluating the in vivo efficacy and pharmacokinetic properties of promising analogs in relevant disease models.

By leveraging the insights from these SAR studies, the scientific community can continue to design and develop novel GABAA receptor antagonists with improved therapeutic potential.

References

  • Bavo, F., De-Jong, H., Petersen, J., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795–17812. [Link]
  • University of Copenhagen Research Portal. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.
  • Københavns Universitets Forskningsportal. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.
  • ePrints Soton. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]
  • ResearchGate. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.
  • ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF. [Link]
  • Johnston, G. A. R. (2013). Advantages of an antagonist: bicuculline and other GABA antagonists. British Journal of Pharmacology, 169(2), 328–336. [Link]
  • Chebib, M., & Johnston, G. A. R. (2000). The ‘ABC’ of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 26(11), 937–940. [Link]
  • ePrints Soton. Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. [Link]
  • Brieflands.
  • Ozoe, Y. (2001). Non-competitive GABA antagonists: probing the mechanisms of their selectivity for insect versus mammalian receptors. Pest Management Science, 57(10), 923–931. [Link]
  • ResearchGate. GABAA Receptor Partial Agonists and Antagonists: Structure, Binding Mode, and Pharmacology | Request PDF. [Link]
  • Frølund, B., Jensen, L. S., & Storustovu, S. I. (2015). GABAA receptor partial agonists and antagonists: structure, binding mode, and pharmacology. Advances in Pharmacology, 72, 113–143. [Link]
  • ResearchGate. (2020). (PDF) Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

Sources

A Comparative Guide to Validating Ternary Complex Formation with PROTACs Incorporating a 3-Benzyl-3,9-diazaspiro[5.5]undecane Linker

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals in the field of targeted protein degradation (TPD), the validation of the ternary complex is the cornerstone of a successful project. The formation of a stable and productive complex—comprising the target Protein of Interest (POI), a heterobifunctional degrader molecule, and an E3 ubiquitin ligase—is the pivotal event that precedes target ubiquitination and subsequent elimination.[1] This guide provides a comparative analysis of the principal experimental methodologies used to validate and characterize this critical interaction, with a focus on degraders synthesized using the 3-Benzyl-3,9-diazaspiro[5.5]undecane scaffold as a linker.

The choice of linker is not a trivial matter; it dictates the spatial orientation and relative proximity of the POI and E3 ligase, profoundly influencing the stability and productivity of the resulting ternary complex.[2][3][4][5] Molecules like this compound provide a rigid, defined scaffold that can be instrumental in achieving favorable protein-protein interactions within the complex.[6] However, theoretical design must be met with rigorous empirical validation. This guide explains the causality behind key experimental choices, provides detailed protocols for self-validating assays, and presents data in a clear, comparative format.

The Linchpin of Degradation: The Ternary Complex Pathway

A Proteolysis Targeting Chimera (PROTAC) functions as a molecular matchmaker, hijacking the cell's native ubiquitin-proteasome system (UPS).[7] The PROTAC simultaneously binds to a target protein and an E3 ligase, forming a transient ternary complex.[8] This induced proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein into small peptides.

PROTAC_MoA cluster_cell Cellular Environment cluster_complex Ternary Complex Formation cluster_ub Ubiquitination & Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC (with 3-Benzyl-3,9- diazaspiro[5.5]undecane linker) PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds POI_Ub Polyubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin Proteasome Proteasome Degraded Degraded Protein Fragments Proteasome->Degraded Degradation POI_Ub->Proteasome Recognition

Caption: The PROTAC molecule facilitates ternary complex formation, leading to polyubiquitination and proteasomal degradation of the target protein.

A critical parameter in assessing the complex is cooperativity (α) . This value quantifies how the binding of one protein to the PROTAC affects the PROTAC's affinity for the other protein.[9][10] Positive cooperativity (α > 1) indicates that the formation of the POI-PROTAC binary complex enhances binding to the E3 ligase (and vice versa), often due to favorable protein-protein interactions, leading to a more stable and abundant ternary complex.[11]

A Comparative Guide to Validation Methodologies

The validation of a ternary complex is not a one-size-fits-all process. A multi-pronged approach, leveraging both in vitro biophysical methods and in-cell assays, is required for a comprehensive understanding. The selection of a method depends on the specific question being asked—from high-throughput screening to detailed kinetic and thermodynamic profiling.[12][13]

Biophysical Assays (In Vitro): Quantitative Characterization

These techniques utilize purified proteins to measure the direct binding events and thermodynamics of complex formation in a controlled, cell-free environment.

  • Principle: SPR measures changes in the refractive index at a sensor chip surface as molecules bind and dissociate in real-time.[14] One protein (e.g., the E3 ligase) is immobilized on the chip, and the PROTAC and POI are flowed over as analytes.[15]

  • Experimental Causality: SPR is the gold standard for determining the kinetics of binding—the association (kon) and dissociation (koff) rates—in addition to the equilibrium dissociation constant (affinity, KD).[1][16] This allows for a detailed understanding of ternary complex stability (i.e., its half-life), a critical parameter for effective degradation.[17]

  • Data Interpretation: The output is a sensorgram showing the binding response over time. By titrating the POI in the presence of a saturating concentration of the PROTAC, one can directly measure the kinetics of the ternary complex. Comparing the KD of this interaction to the binary KD of the PROTAC-E3 ligase interaction allows for the calculation of cooperativity.[10]

Detailed Protocol: SPR Analysis of Ternary Complex Formation

  • Immobilization: Covalently immobilize a biotinylated E3 ligase complex (e.g., VHL/ElonginB/ElonginC) onto a streptavidin-coated sensor chip to a target density.

  • Binary Interaction Analysis: Prepare a series of concentrations of the PROTAC in a suitable running buffer. Flow the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics (association and dissociation).[1]

  • Surface Regeneration: Regenerate the sensor surface between injections using a low pH buffer or other appropriate solution to remove the bound analyte.

  • Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

  • Injection: Flow these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.[16]

  • Data Analysis: Fit the kinetic data from both binary and ternary experiments to appropriate binding models (e.g., 1:1 Langmuir) to determine kon, koff, and KD values. Calculate cooperativity (α) by dividing the binary KD (PROTAC-E3) by the ternary KD (POI-PROTAC-E3).

  • Principle: ITC directly measures the heat released or absorbed during a binding event.[18] By titrating one component into another, it provides a complete thermodynamic profile of the interaction (enthalpy ΔH, entropy ΔS, and stoichiometry N).[11]

  • Experimental Causality: Choose ITC when the goal is to understand the thermodynamic drivers of complex formation and to obtain an unambiguous, in-solution measurement of binding affinity and stoichiometry without labeling or immobilization.[14][19] It is considered a benchmark technique for validating affinities determined by other methods.

  • Data Interpretation: The output is a thermogram showing heat changes upon each injection. Integrating these peaks yields a binding isotherm that can be fit to determine KD, ΔH, and N. Comparing the KD from a ternary titration (e.g., titrating POI into a solution of PROTAC and E3 ligase) with binary titrations reveals the cooperativity.[11]

  • Principle: TR-FRET is a proximity-based assay that measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are brought close together by a binding event.[20] Typically, the POI and E3 ligase are tagged with compatible donor and acceptor molecules (e.g., via antibodies or fusion tags).[21][22]

  • Experimental Causality: TR-FRET is ideal for higher-throughput screening of PROTAC libraries due to its homogeneous (no-wash) format and sensitivity.[23] It provides a robust method for confirming complex formation and determining the relative potency (EC50) of different degraders.

  • Data Interpretation: As the PROTAC induces the formation of the ternary complex, the donor and acceptor are brought into proximity, resulting in a high FRET signal. The data is typically plotted as a dose-response curve, which often exhibits a characteristic "hook effect" at high PROTAC concentrations where binary complexes dominate and disrupt the ternary assembly.[24]

Cell-Based Assays: Proving Relevance in a Biological Context

While biophysical assays are essential for detailed characterization, they use purified components. Cell-based assays are crucial for confirming that the ternary complex can form within the complex and competitive environment of a living cell.[17]

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) is another proximity-based assay ideal for live cells.[25] In a common setup, the target POI is fused to a NanoLuc® luciferase (the energy donor), and the E3 ligase (e.g., VHL or CRBN) is fused to a HaloTag® that is labeled with a fluorescent acceptor.[26]

  • Experimental Causality: This is the definitive method for demonstrating ternary complex formation in a physiologically relevant environment. It provides direct evidence that the PROTAC is cell-permeable and can engage its targets to form the complex inside the cell, which is a prerequisite for degradation.[17]

  • Data Interpretation: A dose-dependent increase in the BRET signal indicates PROTAC-mediated complex formation. Like TR-FRET, these curves often display a hook effect. The assay can be run kinetically to measure the rate of complex formation and stability in real-time within the cell.

NanoBRET_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Transfect Transfect cells with: 1. POI-NanoLuc® (Donor) 2. HaloTag®-E3 Ligase (Acceptor) Label Add HaloTag® NanoBRET® Ligand (Fluorescent Acceptor) Transfect->Label Treat Treat cells with PROTAC dilutions Label->Treat Measure Add NanoLuc® Substrate & Measure Luminescence and BRET Signal Treat->Measure Plot Calculate BRET Ratio & Plot Dose-Response Curve Measure->Plot EC50 Determine EC50 and observe Hook Effect Plot->EC50

Caption: The workflow for the NanoBRET™ assay to measure ternary complex formation in a live-cell environment.

Data Synthesis: A Comparative Overview

No single technique tells the whole story. A robust validation strategy integrates data from multiple orthogonal methods. The table below compares the key attributes of the discussed techniques.

MethodPrincipleParameters MeasuredThroughputSample ConsumptionKey AdvantagesLimitations
SPR Refractive Index ChangeAffinity (KD), Kinetics (kon, koff), Cooperativity (α)[1]MediumLowReal-time, label-free kinetic data; can measure both binary and ternary interactions.[14][16]Requires immobilization of one binding partner; potential for mass transport artifacts.[10]
ITC Heat ChangeAffinity (KD), Thermodynamics (ΔH, ΔS), Stoichiometry (N), Cooperativity (α)[18]LowHighLabel-free, in-solution measurement providing a full thermodynamic profile.[14]Low throughput; requires large amounts of pure protein; sensitive to buffer mismatch.
TR-FRET FRETRelative Affinity (EC50), CooperativityHighLowHomogeneous assay, amenable to high-throughput screening.[20][22]Requires labeling/tagging of proteins; prone to assay artifacts; provides relative, not absolute, affinity.
NanoBRET™ BRETIn-Cell EC50, In-Cell KineticsHighLowMeasures complex formation in live cells, confirming cell permeability and target engagement.[17][25]Requires genetic modification of cells; provides relative quantification.

Conclusion: Building a Self-Validating Experimental Cascade

Validating the formation of a ternary complex mediated by a PROTAC incorporating a This compound linker is a critical, multi-step process. The linker's structure is hypothesized to create a specific geometry for the POI and E3 ligase, and this hypothesis must be rigorously tested.

A logical validation cascade begins with high-throughput methods like TR-FRET to screen for compounds that induce complex formation. Promising hits are then subjected to detailed biophysical characterization using SPR and ITC to quantify their affinity, kinetics, thermodynamics, and cooperativity. Finally, the most promising candidates are advanced to cell-based assays like NanoBRET™ to confirm their ability to form the ternary complex in a physiological context, which is the ultimate predictor of their degradation efficiency. By integrating these orthogonal approaches, researchers can build a self-validating dataset that provides high confidence in the mechanism of action and directs the rational optimization of next-generation protein degraders.

References

  • Zaidman, D., et al. (2020). In silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application.
  • Szklarczyk, D., et al. (2019). In silico discovery and experimental validation of new protein-protein interactions. PLoS ONE. [Link]
  • Bai, N., et al. (2021).
  • Creative Biolabs.
  • Schröder, J., et al. (2023). Identification and characterization of ternary complexes consisting of FKBP12, MAPRE1 and macrocyclic molecular glues. RSC Chemical Biology. [Link]
  • Daniels, D. L., et al. (2019). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. ACS Chemical Biology. [Link]
  • Domainex.
  • Drummond, M. L., & Williams, C. I. (2019).
  • Foley, C. A., et al. (2021). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments. [Link]
  • Charnwood Discovery.
  • Lin, M. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
  • ResearchGate. Table 1. Methods of validation of protein-protein interactions. [Link]
  • Mondal, S., et al. (2023).
  • Mondal, S., et al. (2023). Discovery of molecular glues by modeling ternary complex conformational ensembles and thermodynamic stability. bioRxiv. [Link]
  • Shyu, Y. J., et al. (2008). Visualization of ternary complexes in living cells by using a BiFC-based FRET assay.
  • ResearchGate. (2023). Discovery of molecular glues by modeling ternary complex conformational ensembles and thermodynamic stability. [Link]
  • Aragen Life Sciences. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. [Link]
  • Aragen Life Sciences. (PDF) Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. [Link]
  • Ciulli, A., & Zorba, A. (2018). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry. [Link]
  • Foley, C. A., et al. (2021). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]
  • Cytiva. (2022).
  • Wodak, S. J., & Vlasblom, J. (2010). Deciphering Protein–Protein Interactions. Part I. Experimental Techniques and Databases.
  • Phizicky, E. M., & Fields, S. (1995). Protein-protein interactions: methods for detection and analysis. Microbiological Reviews. [Link]
  • Schröder, J., et al. (2023). Identification and characterization of ternary complexes consisting of FKBP12, MAPRE1 and macrocyclic molecular glues. PMC. [Link]
  • Lin, M. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PMC. [Link]
  • Lin, M. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
  • Zhang, J., & Li, S. (2013). Current Experimental Methods for Characterizing Protein–Protein Interactions. PMC. [Link]
  • Scorah, A. R., et al. (2022). Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs. PNAS. [Link]
  • DiVA portal. (2022). Development of biophysical assays for studies of PROTACs. [Link]
  • ResearchGate.
  • Uvarova, A. (2023).
  • Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. [Link]
  • Roy, M. J., et al. (2019). Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation.
  • Nicolai, J., et al. (2022). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
  • MySkinRecipes. This compound 2HCL. [Link]

Sources

A Senior Application Scientist's Guide: Benchmarking 3-Benzyl-3,9-diazaspiro[5.5]undecane Against Commercial PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality, hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are composed of a ligand for the POI and another for an E3 ubiquitin ligase, connected by a chemical linker.[4][5][6] While the two ligands provide specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's overall performance, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical and pharmacokinetic properties.[4][] A suboptimal linker can lead to poor degradation efficiency, off-target effects, or unfavorable drug-like properties.[1]

This guide provides a framework for the systematic evaluation of a novel linker, 3-Benzyl-3,9-diazaspiro[5.5]undecane, against established commercial PROTAC linkers, such as those based on polyethylene glycol (PEG) and simple alkyl chains. We will detail the key experimental workflows, explain the scientific rationale behind these choices, and present hypothetical data to illustrate a comprehensive benchmarking strategy.

The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation

PROTACs function catalytically to eliminate target proteins.[4][8] The process begins with the formation of a ternary complex, which brings the E3 ligase into close proximity with the POI. This proximity allows the E3 ligase to transfer ubiquitin to the POI, marking it for recognition and degradation by the 26S proteasome.[1][2] The PROTAC is then released to engage another POI and E3 ligase, continuing the degradation cycle.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Ub Ubiquitin Ub->Ternary

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Benchmarking Strategy: A Multi-Parameter Approach

To comprehensively evaluate this compound, we will synthesize a panel of PROTACs targeting a well-validated POI, such as the bromodomain-containing protein 4 (BRD4), and recruiting a common E3 ligase like Cereblon (CRBN) or Von Hippel-Lindau (VHL). This panel will include PROTACs utilizing the spirocyclic linker, as well as equivalent PROTACs employing PEG4 and a C4 alkyl chain as linkers for direct comparison.

Our evaluation will focus on four key areas:

  • Degradation Potency and Efficacy: Determining the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).

  • Cellular Viability: Assessing the on-target and off-target cytotoxicity.

  • Physicochemical Properties: Evaluating aqueous solubility and cell permeability.

  • Metabolic Stability: Investigating stability in the presence of liver microsomes.

Benchmarking_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation Linker_Library Linker Library (Spiro, PEG4, Alkyl C4) PROTAC_Panel Synthesized PROTAC Panel Linker_Library->PROTAC_Panel POI_Ligand POI Ligand (e.g., JQ1 for BRD4) POI_Ligand->PROTAC_Panel E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide for CRBN) E3_Ligand->PROTAC_Panel Degradation Degradation Assays (DC50, Dmax) PROTAC_Panel->Degradation Viability Cell Viability (Cytotoxicity) PROTAC_Panel->Viability Physicochem Physicochemical (Solubility, Permeability) PROTAC_Panel->Physicochem Metabolism Metabolic Stability (Microsomes) PROTAC_Panel->Metabolism

Caption: Overall experimental workflow for linker benchmarking.

Degradation Potency and Efficacy (DC50 & Dmax)

The primary measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein.[2] We quantify this using two key parameters: DC50, the concentration of PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of protein degradation achievable.[2][9] A lower DC50 value indicates higher potency.

Experimental Protocol: Western Blotting for BRD4 Degradation
  • Cell Culture: Seed human leukemia cells (MV4;11), which are sensitive to BRD4 degradation, in 12-well plates at a density of 0.5 x 10^6 cells/mL and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of each PROTAC (Spiro-BRD4, PEG4-BRD4, Alkyl-BRD4) in complete growth medium, ranging from 0.1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Replace the cell medium with the PROTAC-containing medium and incubate for 18 hours at 37°C and 5% CO2.

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Load equal amounts of protein (20 µg) onto a 4-12% Bis-Tris gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Probe with a primary antibody against BRD4, followed by a loading control antibody (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control.

  • Data Analysis: Plot the percentage of BRD4 degradation relative to the vehicle control against the logarithm of the PROTAC concentration. Fit the data to a four-parameter variable slope non-linear regression model to determine the DC50 and Dmax values.[2]

Hypothetical Data Summary
Linker TypePROTACDC50 (nM)Dmax (%)
Spirocyclic Spiro-BRD4 5.2 >95
PEG-basedPEG4-BRD415.8>95
Alkyl-basedAlkyl-C4-BRD445.388

Interpretation: In this hypothetical scenario, the this compound linker confers superior potency (lower DC50) compared to the PEG and alkyl linkers, while achieving a similar maximal level of degradation as the PEG linker. The rigid, spirocyclic structure may pre-organize the PROTAC into a conformation that is optimal for ternary complex formation, a strategy known to enhance potency.[4]

Cellular Viability and Cytotoxicity

It is crucial to ensure that the observed protein degradation translates to the desired biological effect (e.g., cancer cell death) and that the PROTAC itself is not broadly cytotoxic, which could indicate off-target effects.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed MV4;11 cells in opaque-walled 96-well plates at a density of 10,000 cells per well in 100 µL of medium.

  • PROTAC Treatment: Add serial dilutions of the PROTACs (0.1 nM to 10,000 nM) to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the logarithm of PROTAC concentration and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Data Summary
Linker TypePROTACGI50 (nM)
Spirocyclic Spiro-BRD4 8.5
PEG-basedPEG4-BRD422.1
Alkyl-basedAlkyl-C4-BRD460.7

Interpretation: The growth inhibition (GI50) data correlates well with the degradation potency (DC50), suggesting the cellular phenotype is driven by on-target degradation of BRD4. The spirocyclic linker-based PROTAC demonstrates the most potent anti-proliferative effect.

Physicochemical Properties: Solubility and Permeability

Poor physicochemical properties can doom a promising therapeutic candidate. PROTACs are often large molecules that violate traditional drug-like property guidelines like Lipinski's Rule of Five, making properties like solubility and permeability critical to optimize.[10]

Experimental Protocol: Kinetic Aqueous Solubility Assay
  • Sample Preparation: Prepare 10 mM stock solutions of each PROTAC in DMSO.

  • Assay: Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a 100 µM theoretical concentration.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Analyze the samples by HPLC-UV to quantify the amount of PROTAC that remains in solution by comparing the peak area to a calibration curve.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Plate Preparation: Pre-coat a 96-well filter plate with a lipid-oil-alkane solution to form an artificial membrane.

  • Donor Plate: Add the PROTACs to a donor plate containing PBS at pH 7.4.

  • Assay Assembly: Place the filter plate on top of an acceptor plate containing PBS. Then, place the donor plate on top of the filter plate, creating a "sandwich."

  • Incubation: Incubate the sandwich at room temperature for 5 hours.

  • Quantification: Measure the concentration of the PROTAC in the donor and acceptor wells using HPLC-UV. Calculate the permeability coefficient (Pe).

Hypothetical Data Summary
Linker TypePROTACAqueous Solubility (µM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
Spirocyclic Spiro-BRD4 45 5.5
PEG-basedPEG4-BRD4752.1
Alkyl-basedAlkyl-C4-BRD4128.9

Interpretation: The PEG linker, as expected, imparts the highest aqueous solubility due to its hydrophilic nature.[5][6] The alkyl linker results in a more lipophilic PROTAC with higher permeability but lower solubility. The this compound linker strikes a favorable balance, offering good solubility and permeability. The benzyl group may provide some conformational restriction that improves permeability compared to the more flexible PEG linker.[4]

Metabolic Stability

The linker is often a site of metabolic modification.[] Assessing metabolic stability early provides an indication of the PROTAC's potential in vivo half-life.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the PROTAC (final concentration 1 µM).

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC.

  • Data Analysis: Plot the natural log of the percentage of remaining PROTAC against time. The slope of the line is used to calculate the in vitro half-life (t½).

Hypothetical Data Summary
Linker TypePROTACHLM In Vitro t½ (min)
Spirocyclic Spiro-BRD4 55
PEG-basedPEG4-BRD425
Alkyl-basedAlkyl-C4-BRD448

Interpretation: The PEG linker, with its ether linkages, can be susceptible to oxidative metabolism.[11] The spirocyclic and alkyl linkers show greater stability in this hypothetical assay. The rigid spirocyclic core may sterically hinder access by metabolic enzymes, contributing to its favorable stability profile.

Conclusion

This guide outlines a systematic approach to benchmarking a novel PROTAC linker, this compound, against commercial standards. Based on our hypothetical data, the spirocyclic linker demonstrates a highly attractive profile, characterized by:

  • Superior Potency: A significantly lower DC50 suggests it is highly efficient at inducing the formation of a productive ternary complex.

  • Balanced Physicochemical Properties: It achieves a good compromise between aqueous solubility and cell permeability, which are often competing properties.

  • Enhanced Metabolic Stability: The rigid core appears less susceptible to metabolism compared to a flexible PEG linker.

This framework provides a robust methodology for researchers and drug developers to objectively evaluate new linker technologies. The selection of the optimal linker is a multi-parameter optimization problem, and a thorough, data-driven comparison is essential for advancing potent and effective PROTAC therapeutics from the bench to the clinic.

References

  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. Chalmers University of Technology. (2025-12-12). [Link]
  • Current strategies for the design of PROTAC linkers: a critical review. Troup, R. I., Fallan, C., & Baud, M. G. (2020). Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
  • Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. Zhang, L., et al. (2025-06-29). Advanced Science. [Link]
  • PROTAC PEG Linkers. JenKem Technology USA. (2024-07-30). [Link]
  • PROTAC Linkers. CD Bioparticles. [Link]
  • Modeling PROTAC degradation activity with machine learning. Chalmers University of Technology. (2024-07-14). [Link]
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Drummond, M. L., & Williams, R. S. (2023). RSC Chemical Biology, 4(10), 785-797. [Link]
  • Assays and technologies for developing proteolysis targeting chimera degraders. Zhang, C., et al. (2020). Future Medicinal Chemistry, 12(10), 911-926. [Link]
  • Protac Linker - Monodisperse PEG. SINOPEG. [Link]

Sources

A Comparative Analysis of 5-Benzyl Juglone's Efficacy Across Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the anticancer efficacy of 5-Benzyl juglone, a synthetic derivative of juglone, across different human cancer cell lines. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective comparison of 5-Benzyl juglone's performance against standard-of-care chemotherapeutic agents. We will delve into the causality behind the experimental methodologies and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is continually evolving, with a persistent need for novel compounds that exhibit high efficacy and selectivity against cancer cells while minimizing toxicity to normal tissues. Naphthoquinone derivatives, such as juglone, have long been recognized for their potential as anticancer agents. 5-Benzyl juglone, a synthesized derivative, has emerged as a compound of interest due to its demonstrated antiproliferative activities. This guide will explore the cytotoxic effects of 5-Benzyl juglone on human colorectal and breast cancer cell lines, providing a comparative perspective against established chemotherapeutic drugs.

Efficacy of 5-Benzyl Juglone: A Data-Driven Comparison

Experimental evidence indicates that 5-Benzyl juglone exhibits potent antiproliferative activity against specific cancer cell lines. A key study demonstrated its efficacy against HCT-15 human colorectal cancer cells and MCF-7 human breast cancer cells.[1] The following table summarizes the reported 50% inhibitory concentration (IC50) values, a standard measure of a compound's potency.

CompoundCancer Cell LineIC50 Value (µM)
5-Benzyl juglone HCT-15 (Colorectal)12.27[1]
5-Benzyl juglone MCF-7 (Breast)Not explicitly quantified, but showed high inhibitory activity[1]
5-Benzyl juglone MCF-10A (Normal Breast Epithelial)Showed significantly less activity compared to MCF-7[1]

A noteworthy finding is the compound's selectivity. 5-Benzyl juglone demonstrated higher inhibitory activity against the MCF-7 breast cancer cell line compared to the non-cancerous MCF-10A human breast epithelial cell line, suggesting a desirable therapeutic window.[1]

Comparative Landscape: Standard-of-Care Chemotherapeutics

To contextualize the efficacy of 5-Benzyl juglone, it is essential to compare its performance with existing first-line treatments for colorectal and breast cancers.

For colorectal cancer , standard chemotherapy regimens often include fluoropyrimidines like 5-fluorouracil (5-FU) and capecitabine, often in combination with oxaliplatin (FOLFOX) or irinotecan (FOLFIRI).[2][3][4][5]

For breast cancer , treatment protocols frequently involve anthracyclines (e.g., doxorubicin), taxanes (e.g., paclitaxel), and antimetabolites like capecitabine and 5-fluorouracil.[6][7][8][9][10]

While a direct head-to-head study comparing the IC50 values of 5-Benzyl juglone with all these agents in the same experimental setup is not available in the provided information, the potent low micromolar activity of 5-Benzyl juglone positions it as a compound worthy of further investigation.

Unveiling the Mechanism of Action: Cell Cycle Arrest and Apoptosis

Understanding how a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. Mechanistic studies on 5-Benzyl juglone in HCT-15 cells revealed its ability to induce cell cycle arrest at the G0/G1 phase and promote apoptosis.[1] This dual mechanism of action is a hallmark of many effective anticancer drugs.

The induction of apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. The ability of 5-Benzyl juglone to trigger this process likely contributes to its selectivity for cancer cells over normal cells.[1]

G cluster_0 5-Benzyl Juglone Action on HCT-15 Cells 5-Benzyl_Juglone 5-Benzyl Juglone HCT15_Cell HCT-15 Colorectal Cancer Cell 5-Benzyl_Juglone->HCT15_Cell Treatment G0G1_Arrest G0/G1 Phase Cell Cycle Arrest HCT15_Cell->G0G1_Arrest Apoptosis Induction of Apoptosis HCT15_Cell->Apoptosis Cell_Death Cancer Cell Death G0G1_Arrest->Cell_Death Apoptosis->Cell_Death

Caption: Mechanism of 5-Benzyl Juglone in HCT-15 cells.

Experimental Protocols: Ensuring Scientific Rigor

The following are detailed methodologies for the key experiments used to evaluate the efficacy of 5-Benzyl juglone. These protocols are based on standard laboratory practices and the information gleaned from the study on 5-Benzyl juglone.[1]

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-15, MCF-7) and a normal control cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Benzyl juglone in the appropriate cell culture medium. Aspirate the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Sources

Navigating the In Vivo Landscape: A Comparative Guide to PROTACs Featuring 3-Benzyl-3,9-diazaspiro[5.5]undecane-Inspired Rigid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. The in vivo validation of these heterobifunctional molecules, however, presents a significant hurdle in their journey from bench to bedside. A critical determinant of a PROTAC's success in a complex biological system is the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand. This guide provides an in-depth, objective comparison of the in vivo performance of PROTACs, with a special focus on the emerging class of rigid linkers inspired by scaffolds such as 3-Benzyl-3,9-diazaspiro[5.5]undecane, benchmarked against PROTACs with more conventional flexible linkers.

The Linker: More Than Just a Spacer, a Determinant of In Vivo Fate

The linker is not a passive component; it profoundly influences a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[1] These characteristics, in turn, dictate the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the molecule in vivo. The choice between a flexible or a rigid linker involves a trade-off between conformational adaptability and pre-organization, a decision with significant ramifications for a PROTAC's efficacy and developability.[2]

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic accessibility, there is a growing body of evidence suggesting that rigid linkers can offer significant advantages in vivo.[3] Rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved pharmacokinetic properties.[4]

The Rise of Rigid Spirocyclic Linkers: A Case Study on this compound Analogs

The this compound scaffold is an exemplar of the move towards more rigid and three-dimensional linker structures in PROTAC design. While direct in vivo validation data for a PROTAC containing this exact linker is not yet prominent in publicly available literature, the closely related azaspiro[5.5]undecane scaffold has been explored to confer rigidity in PROTAC linkers.[5] This class of spirocyclic linkers is designed to lock the molecular conformation, reducing rotational freedom and potentially enhancing selectivity by pre-organizing the molecule into an active conformation that favors ternary complex formation.[6]

The rationale behind incorporating such rigid structures is to improve upon the often-unfavorable PK properties of early-generation PROTACs, which were frequently plagued by poor metabolic stability and low oral bioavailability.[7] The inclusion of motifs like piperidine and piperazine, which are also found in spirocyclic structures, has been shown to significantly enhance metabolic stability and potency in clinical candidates like ARV-110.[8]

Below, we compare the conceptual advantages of a rigid, spirocyclic linker inspired by this compound with commonly used flexible linkers, supported by data from in vivo validated PROTACs with analogous rigid structures.

Comparative Analysis of Linker Types in In Vivo Settings
Linker TypeRepresentative Structure/MotifKey In Vivo AdvantagesPotential In Vivo Liabilities
Rigid Spirocyclic This compound- Improved metabolic stability leading to longer half-life.[7]- Pre-organization for potent ternary complex formation.[4]- Potential for enhanced oral bioavailability.[9]- Synthetic complexity.- May hinder formation of a productive ternary complex if too rigid.[10]
Flexible Alkyl/PEG -(CH2)n- / -(CH2CH2O)n-- Synthetic accessibility.[3]- Conformational flexibility to accommodate various target/E3 ligase pairs.[2]- Susceptibility to metabolism, leading to shorter half-life.[6]- High flexibility can lead to an entropic penalty upon binding.[2]
Rigid Heterocyclic Piperidine/Piperazine- Enhanced metabolic stability.[8]- Improved aqueous solubility (piperazine).[8]- Can still present synthetic challenges compared to flexible linkers.

In Vivo Validation Workflow: A Step-by-Step Guide

The successful in vivo validation of a PROTAC requires a series of well-designed experiments to assess its efficacy, pharmacokinetics, and pharmacodynamics. The following is a generalized workflow applicable to the evaluation of PROTACs with different linker architectures.

G cluster_0 Preclinical In Vivo Validation A 1. Animal Model Selection (e.g., Subcutaneous Xenograft) B 2. PROTAC Formulation & Dosing Regimen A->B C 3. Efficacy Study (Tumor Growth Inhibition) B->C D 4. Pharmacokinetic (PK) Study (Plasma Concentration vs. Time) B->D E 5. Pharmacodynamic (PD) Study (Target Degradation in Tumor) B->E C->E

Caption: A typical workflow for the in vivo validation of a PROTAC.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model [11][12]

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line (e.g., a human cancer cell line with known sensitivity to the target protein) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 1-10 million cells into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.

  • PROTAC Administration:

    • Prepare the PROTAC formulation. A common vehicle for preclinical studies is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

    • Administer the PROTAC via the determined route (e.g., intraperitoneal, oral gavage) and schedule (e.g., daily, twice weekly).

  • Data Collection and Analysis:

    • Measure tumor volumes and body weights regularly throughout the study.

    • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.

    • Calculate Tumor Growth Inhibition (TGI) to assess efficacy.

Protocol 2: Pharmacokinetic (PK) Analysis by LC-MS/MS [13][14][15]

  • Sample Collection:

    • Administer a single dose of the PROTAC to a cohort of mice.

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Process the blood to separate plasma and store at -80°C until analysis.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the PROTAC in plasma.

    • Separate the PROTAC from plasma components using a suitable C18 column and a gradient mobile phase.

    • Detect and quantify the PROTAC using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Construct a calibration curve to determine the concentration of the PROTAC in the plasma samples.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), t1/2 (half-life), and AUC (area under the curve).

Protocol 3: Pharmacodynamic (PD) Analysis by Western Blot [12][16]

  • Tissue Lysate Preparation:

    • Excise tumors from treated and control mice and snap-freeze them in liquid nitrogen.

    • Homogenize the frozen tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by size via gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities to determine the extent of target protein degradation relative to a loading control (e.g., GAPDH, β-actin).

Comparative In Vivo Performance Data

The following tables summarize representative in vivo data for PROTACs with rigid linkers, which can serve as a benchmark for evaluating novel PROTACs with spirocyclic linkers like this compound.

Table 1: Representative In Vivo Efficacy of a Rigid Linker-Containing PROTAC (ARV-110) in a Xenograft Model [3]

PROTACTargetAnimal ModelDosing RegimenTumor Growth Inhibition (%)
ARV-110Androgen ReceptorVCaP xenograft (mice)10 mg/kg, oral, QD85

Table 2: Representative Pharmacokinetic Parameters of a Rigid Linker-Containing PROTAC (ARV-110) in Preclinical Species [14]

SpeciesDose (mg/kg)RouteCmax (ng/mL)t1/2 (h)AUC (ng·h/mL)Oral Bioavailability (%)
Rat2 (IV), 5 (PO)IV/PO-3.55 (IV)4831 (IV)23.83
Mouse2 (IV), 5 (PO)IV/PO-2.58 (IV)2898 (IV)37.89

Conclusion and Future Directions

The in vivo validation of PROTACs is a complex but essential process for their clinical translation. The linker, a key architectural element, plays a pivotal role in determining the in vivo performance of these molecules. The exploration of rigid spirocyclic linkers, such as those inspired by this compound, represents a promising strategy to overcome the pharmacokinetic challenges associated with earlier generation PROTACs. By conferring metabolic stability and pre-organizing the molecule for optimal ternary complex formation, these advanced linkers may pave the way for more potent and orally bioavailable protein degraders.

The systematic evaluation of PROTACs with diverse linker structures using the robust in vivo validation workflows outlined in this guide will be crucial for understanding the structure-activity relationships that govern their efficacy. As more data on the in vivo performance of PROTACs with novel rigid linkers becomes available, the rational design of the next generation of targeted protein degraders will be further enabled, bringing this transformative therapeutic modality closer to benefiting patients.

References

  • Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. SCIEX.
  • Application Notes and Protocols for In Vivo Studies of PROTAC BRD4 Degraders in Mouse Models. Benchchem.
  • Application Notes and Protocols for In Vivo Delivery of PROTAC Degraders. Benchchem.
  • Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide. Benchchem.
  • Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3.
  • Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Pharmaceuticals (Basel). 2022 Mar; 15(3): 349.
  • A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design. Benchchem.
  • Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes.
  • In vivo efficacy studies of PROTACs with different linker compositions. Benchchem.
  • Application Notes and Protocols: In Vivo Dosing of PROTAC CRABP-II Degrader-1 in Xenograft Models. Benchchem.
  • A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design. Benchchem.
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Med Chem. 2024 Jan 25;15(2):491-499.
  • Current strategies for the design of PROTAC linkers: a critical review. RSC Med Chem. 2021 Mar 18;12(3):323-338.
  • A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. Benchchem.
  • Basic Western Blot Protocol AKT Tumor.
  • Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. Cancers (Basel). 2024 Apr; 16(8): 1500.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem. 2022 Jun 20;17(12):e202200140.
  • Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance. Request PDF.
  • Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. Adv Sci (Weinh). 2025 Jun 29;12(24):e2501869.
  • Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter.
  • Western blot protocol. Abcam.
  • Linkers in PROTACs. Precise PEG.
  • In vivo pharmakokinetic parameters. Download Table.
  • Pharmacokinetic and pharmacodynamic properties of PROTAC 4 in rats a...
  • PROTAC-DB 3.0: an updated database of PROTACs with extended pharmacokinetic parameters. Nucleic Acids Res. 2025 Jan 6;53(D1):D1418-D1424.
  • Protein extraction and western blot (mouse tissues). Protocols.io.
  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Mol Cancer. 2021; 20: 121.
  • In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Signal Transduct Target Ther. 2020; 5: 141.
  • Sample prepar
  • PROTAC-DB 3.0: an updated database of PROTACs with extended pharmacokinetic parameters. Nucleic Acids Res. 2025 Jan 6;53(D1):D1418-D1424.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Basic Western Blot Protocol AKT Tumor Buffer Solutions.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Novel approaches for the rational design of PROTAC linkers. Future Med Chem. 2020 Dec;12(24):2247-2263.
  • Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo.
  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Int J Mol Sci. 2023 May; 24(10): 8954.

Sources

Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 3,9-Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide provides a comparative analysis of the cross-reactivity profiles of various 3,9-diazaspiro[5.5]undecane derivatives, offering insights into their selectivity and potential off-target effects. By synthesizing data from multiple studies, we aim to equip researchers with the necessary information to make informed decisions in the design and development of novel therapeutics based on this versatile scaffold.

The Spirocyclic Advantage: A Structural Perspective on Selectivity

The rigid, spirocyclic nature of the 3,9-diazaspiro[5.5]undecane core restricts the conformational flexibility of molecules, which can lead to enhanced binding affinity and selectivity for the intended target.[1][2][3] This conformational constraint can minimize interactions with off-target receptors, potentially reducing the risk of adverse drug reactions. This guide will delve into specific examples to illustrate this principle.

Comparative Cross-Reactivity Profiles

To provide a clear comparison, this section summarizes the binding affinities (Ki in nM) of representative 3,9-diazaspiro[5.5]undecane derivatives for their primary targets and a panel of common off-targets. For context, the selectivity of non-spirocyclic analogs is also included where available.

CompoundPrimary TargetKi (nM)Off-TargetKi (nM)Selectivity (Primary/Off-Target)Reference
Compound 1 (GABAaR Antagonist) GABAa (α4βδ) 180 α1-containing GABAaR>1000>5.5-fold[4]
α2-containing GABAaR>1000>5.5-fold[4]
Compound 2 (Dual MOR/σ1R Ligand) μ-Opioid Receptor (MOR) 15 σ1 Receptor 3.5 0.23[5]
σ2 Receptor>1000>66-fold[5]
α1A Adrenergic Receptor>1000>66-fold[5]
hERG>1000>66-fold[5]
Compound 3 (Dopamine D3R Antagonist) Dopamine D3 Receptor 12.0 Dopamine D2 Receptor>10,860>905-fold
Serotonin 5-HT1A Receptor93177.6-fold

Key Observations:

  • GABAa Receptor Selectivity: Compound 1, a 3,9-diazaspiro[5.5]undecane-based GABAa receptor antagonist, demonstrates notable selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes.[4] This highlights the potential of the spirocyclic scaffold to achieve subtype-selectivity within a receptor family.

  • Multi-Targeting with Controlled Selectivity: Compound 2 exemplifies a "designed polypharmacology" approach, exhibiting high affinity for both the μ-opioid receptor and the sigma-1 receptor.[5] Importantly, it shows excellent selectivity against the sigma-2 receptor, the α1A adrenergic receptor, and the hERG channel, which is critical for cardiac safety.

  • Dopamine Receptor Subtype Selectivity: Compound 3 showcases the remarkable ability of the diazaspiroalkane core to confer high selectivity for the dopamine D3 receptor over the closely related D2 receptor, a crucial aspect for mitigating extrapyramidal side effects associated with D2 receptor blockade. It also maintains good selectivity against the serotonin 5-HT1A receptor.

Experimental Workflows: A Closer Look at the Methodologies

The following diagrams and protocols outline the key experimental workflows used to determine the cross-reactivity profiles of 3,9-diazaspiro[5.5]undecane derivatives.

Radioligand Binding Assay: The Gold Standard for Affinity Determination

Radioligand binding assays are the cornerstone for assessing the affinity of a compound for a specific receptor.[6] The principle involves the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue/Cell Homogenization centrifuge1 Centrifugation (Low Speed) tissue->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant centrifuge2 Centrifugation (High Speed) supernatant->centrifuge2 pellet Resuspend Pellet (Membranes) centrifuge2->pellet protein_assay Protein Quantification pellet->protein_assay incubation Incubate Membranes with Radioligand & Test Compound protein_assay->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation cpm Counts Per Minute (CPM) scintillation->cpm inhibition_curve Generate Inhibition Curve cpm->inhibition_curve ic50 Determine IC50 inhibition_curve->ic50 ki Calculate Ki (Cheng-Prusoff Equation) ic50->ki

Caption: Workflow for a typical radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

This protocol is adapted from established methods for characterizing sigma receptor ligands.[7][8][9]

1. Membrane Preparation:

  • Homogenize guinea pig brain (for σ1) or rat liver (for σ2) in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).[8]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 31,000 x g for 20 minutes at 4°C.

  • Wash the resulting pellet by resuspension in fresh Tris-HCl buffer and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA protein assay.

2. Binding Assay:

  • For σ1 receptor binding, incubate 50-100 µg of membrane protein in a final volume of 250 µL of 50 mM Tris-HCl (pH 7.4) containing 5 nM -pentazocine.[8][9]

  • For σ2 receptor binding, incubate 150-200 µg of membrane protein in a final volume of 250 µL of 50 mM Tris-HCl (pH 7.4) containing 3 nM [³H]-DTG and 300 nM (+)-pentazocine to mask the σ1 sites.[9]

  • Add various concentrations of the 3,9-diazaspiro[5.5]undecane derivative or vehicle.

  • Define non-specific binding using 10 µM haloperidol.[9]

  • Incubate the samples at 37°C for 90 minutes.

  • Terminate the incubation by rapid filtration through Whatman GF/B filters presoaked in 0.5% polyethylenimine.

  • Wash the filters three times with 4 mL of ice-cold buffer.

3. Data Analysis:

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Causality Behind Experimental Choices

  • Choice of Radioligand: The selection of a radioligand with high affinity and selectivity for the target receptor is paramount for a robust assay. For instance, -pentazocine is a selective ligand for the σ1 receptor, while [³H]-DTG is used for the σ2 receptor in the presence of a masking ligand for σ1.[8][9]

  • Definition of Non-Specific Binding: The use of a high concentration of a known, potent ligand (e.g., haloperidol) is essential to saturate all specific binding sites, allowing for the accurate determination of non-specific binding to the filters and membrane lipids.[9]

  • Incubation Time and Temperature: The incubation conditions are optimized to ensure that the binding reaction reaches equilibrium.

Conclusion: The Path Forward for 3,9-Diazaspiro[5.5]undecane Derivatives

The 3,9-diazaspiro[5.5]undecane scaffold offers a compelling platform for the development of selective and potent drug candidates. The inherent structural rigidity of this motif can be strategically exploited to minimize off-target interactions and enhance the safety profile of novel therapeutics. The comparative data and detailed protocols presented in this guide are intended to facilitate the rational design and comprehensive evaluation of new 3,9-diazaspiro[5.5]undecane derivatives, ultimately contributing to the advancement of safer and more effective medicines.

References

  • GABAA Receptor Binding Assay Protocol. UNC-CH PDSP.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Van der Mey, M., et al. (2006). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 152(1-2), 107–116.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Sahn, J. J., et al. (2012). A 96-well filtration method for radioligand binding analysis of σ receptor ligands. Journal of pharmacological and toxicological methods, 66(2), 127–132.
  • Scott, J. D., et al. (2018). Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. Bioorganic & medicinal chemistry letters, 28(23-24), 3694–3698.
  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.7.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Masiulis, S., et al. (2019). GABAA receptor signalling mechanisms revealed by structural pharmacology. Nature, 565(7740), 454–459.
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2021).
  • Liu, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of medicinal chemistry, 65(4), 3151–3172.
  • Yang, H., et al. (2009). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters, 50(17), 1933-1935.
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. ResearchGate.
  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.
  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem.
  • Virgili, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of medicinal chemistry, 62(23), 10792–10806.
  • Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. GenScript.
  • da Silva, C. L., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular pharmacology, 61(1), 21–27.
  • Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists with Immuno-modulatory Potential. ePrints Soton.
  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of medicinal chemistry, 64(17), 12738–12760.
  • Andersen, J. V., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immuno-modulatory Potential. Journal of medicinal chemistry, 64(10), 6800–6821.
  • Bishop, C., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of analytical toxicology, 46(7), 726–731.
  • Spirocyclic Motifs in Natural Products. (2017). Molecules, 22(12), 2095.
  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA.
  • Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. (2022). ChemMedChem, 17(24), e202200394.
  • Gundla, R., et al. (2021). Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. New Journal of Chemistry, 45(46), 21873-21884.
  • HUMAN RECOMBINANT 5-HT1A RECEPTOR. Multispan, Inc.
  • Examples of spirocyclic compounds reported along with their olfactory properties. ResearchGate.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Therapeutic Intervention

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple occupancy-driven inhibition to the complete removal of disease-causing proteins.[1][2] At the forefront of this innovation are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) for selective protein elimination.[3][4][5]

A PROTAC molecule is elegantly composed of three key parts: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][6] The linker is not merely a spacer; its length, composition, and rigidity are critical for enabling the formation of a productive ternary complex. Linkers such as 3-Benzyl-3,9-diazaspiro[5.5]undecane are examples of the chemical scaffolds used to optimally orient the POI and E3 ligase for efficient degradation.[7][8][9]

This guide offers an in-depth comparison of the primary quantitative methodologies used to evaluate the efficacy of PROTACs. We will delve into the causality behind experimental choices, provide field-proven protocols, and compare the performance of PROTACs against alternative degradation technologies, equipping researchers with the knowledge to design and execute robust, self-validating experiments.

Section 1: The PROTAC Catalytic Cycle: Hijacking Cellular Machinery

PROTACs operate catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules.[1][2] This event-driven mechanism is a significant advantage over traditional stoichiometric inhibitors. The process unfolds in a cyclical manner, as illustrated below.

  • Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a key ternary complex (POI-PROTAC-E3).[10]

  • Ubiquitination: This proximity allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.[2][5]

  • Proteasomal Degradation: The resulting polyubiquitinated POI is recognized and degraded by the 26S proteasome.[2][4]

  • Recycling: The PROTAC and the E3 ligase are then released and can participate in another degradation cycle.[10]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Binds PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Recycle Recycle Ternary->Recycle Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Recycle->PROTAC Recycle->E3 Workflow_DC50 Start Seed Cells in Multi-Well Plates Treat Treat with PROTAC Serial Dilutions (Include Vehicle Control, e.g., DMSO) Start->Treat Incubate Incubate for a Fixed Time (e.g., 4, 8, 16, 24 hours) Treat->Incubate Harvest Harvest Cells & Prepare Lysate Incubate->Harvest Quantify Quantify Protein Levels (Western Blot, MS, etc.) Harvest->Quantify Analyze Normalize to Loading Control & Vehicle Control Quantify->Analyze Plot Plot % Degradation vs. [PROTAC] Analyze->Plot Calculate Calculate DC50 & Dmax (Non-linear Regression) Plot->Calculate

General experimental workflow for DC50 and Dmax determination.
Methodology 1: Western Blotting

A cornerstone technique for confirming protein degradation, Western blotting provides a semi-quantitative to quantitative measure of protein levels in a cell lysate. [4][11]It is the most common method for validating the on-target effects of a PROTAC. [12]

  • Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the POI and a loading control (e.g., GAPDH, β-actin). Band intensity is then quantified.

  • Strengths: Widely accessible, relatively inexpensive, provides direct visual confirmation of protein loss.

  • Limitations: Lower throughput, can be semi-quantitative if not performed with rigorous controls, provides only endpoint data. [11]

Protocol: Quantitative Western Blot for DC50 Determination

  • Cell Plating & Treatment:

    • Seed cells in a 24-well plate to reach 70-80% confluency on the day of treatment. [12] * Prepare serial dilutions of your PROTAC in complete growth medium. A typical starting range is 1 nM to 10,000 nM. [13]Always include a vehicle-only control (e.g., DMSO).

    • Aspirate old media and add the PROTAC-containing media. Incubate for the desired time (e.g., 24 hours). [11]2. Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the well with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microfuge tube, and clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Gel Electrophoresis & Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to your POI overnight at 4°C.

    • Wash the membrane, then incubate with a secondary antibody conjugated to an enzyme like HRP.

    • Repeat the process for a loading control antibody (e.g., anti-GAPDH).

  • Detection & Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

    • Quantify the band intensities. For each lane, normalize the POI signal to its corresponding loading control signal.

    • Calculate the percent degradation relative to the vehicle-treated control.

    • Plot the percent degradation against the log of the PROTAC concentration and fit the data with a non-linear regression curve to determine the DC50 and Dmax. [14]

Methodology 2: Mass Spectrometry (MS)-Based Proteomics

MS-based proteomics is the ultimate tool for an unbiased, global view of a PROTAC's effects on the entire proteome. [15][16]It is essential for identifying off-target effects and understanding the broader cellular response. [17]

  • Principle: Cells are treated with the PROTAC, proteins are extracted and digested into peptides. These peptides are then analyzed by a mass spectrometer to identify and quantify thousands of proteins simultaneously.

  • Strengths: Unbiased and global proteome coverage, highly sensitive and accurate, essential for specificity and off-target analysis. [3]* Limitations: Requires specialized instrumentation and expertise, higher cost, complex data analysis.

Protocol: TMT-Based Quantitative Proteomics for Specificity Profiling

  • Sample Preparation:

    • Culture and treat cells with the PROTAC at a key concentration (e.g., near the DC50) and a vehicle control, using multiple biological replicates. [15] * Harvest, wash, and lyse the cells as described for Western blotting.

  • Protein Digestion & Labeling:

    • Quantify protein concentration and take an equal amount from each sample.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin. [15] * Label the peptides from each condition with a different isobaric Tandem Mass Tag (TMT) reagent. This allows multiple samples to be combined and analyzed in a single MS run.

  • Mass Spectrometry Analysis:

    • Combine the TMT-labeled peptide samples.

    • Analyze the mixed sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [15]4. Data Analysis:

    • Search the raw MS data against a protein database to identify peptides and proteins.

    • Quantify the relative abundance of each protein across the different conditions based on the TMT reporter ion signals.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment. This will confirm on-target degradation and reveal any off-target degradations. [15]

Methodology 3: Live-Cell Luminescence and BRET Assays

These cutting-edge techniques allow for the real-time monitoring of protein degradation kinetics in living cells, providing a dynamic view of PROTAC activity. [18][19]

  • Principle: The POI is endogenously tagged with a small luminescent peptide (e.g., HiBiT) or a luciferase (e.g., NanoLuc®) using CRISPR/Cas9 gene editing. As the PROTAC induces degradation of the tagged protein, the luminescent signal decreases, which can be measured continuously on a plate reader. [20][21]* Strengths: Provides real-time kinetic data (degradation rates), high-throughput compatible, highly sensitive and quantitative. [18]* Limitations: Requires genetic modification of the cell line, which can be time-consuming; potential for the tag to interfere with protein function or degradation, though modern tags are very small to minimize this. [20]

Protocol: HiBiT-Based Live-Cell Degradation Assay

  • Cell Line Generation:

    • Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding your POI.

    • Select and validate a clonal cell line that expresses the HiBiT-tagged POI at physiological levels.

  • Assay Plating:

    • Plate the engineered cells in a white, opaque 96- or 384-well plate suitable for luminescence readings.

  • PROTAC Treatment & Detection:

    • Prepare serial dilutions of the PROTAC.

    • Add the detection reagent containing the complementary LgBiT protein and substrate directly to the cells.

    • Add the PROTAC dilutions to the wells.

  • Kinetic Measurement:

    • Immediately place the plate in a luminometer capable of kinetic measurements at 37°C.

    • Measure the luminescence signal from each well every 5-15 minutes for a period of up to 24 hours or more.

  • Data Analysis:

    • Normalize the kinetic data to time zero for each well.

    • Plot the normalized luminescence signal over time to visualize degradation kinetics.

    • From the dose-response data at specific time points, DC50 and Dmax values can be calculated. Degradation rates (t1/2) can be determined from the kinetic curves. [21]

Summary Comparison of Methodologies
ParameterWestern BlotMass SpectrometryLive-Cell Luminescence Assay
Primary Output Endpoint protein levelsGlobal proteome changesReal-time degradation kinetics
Throughput Low to MediumLowHigh
Key Advantage Direct, visual validationUnbiased, off-target discoveryDynamic, kinetic information
Key Limitation Semi-quantitative, endpoint onlyHigh cost, complex workflowRequires cell line engineering
Best For Target validation, dose-responseSpecificity profiling, mechanismCompound screening, kinetic profiling

Section 4: The Broader Landscape: PROTACs vs. Alternative Degraders

While PROTACs are a dominant force in TPD, other innovative technologies are expanding the druggable target space.

TechnologyMechanismKey Features
PROTACs Heterobifunctional molecule recruits an E3 ligase to a target protein for proteasomal degradation. [22]Pros: Catalytic, highly potent, can target "undruggable" proteins. Cons: Large molecular weight can challenge pharmacokinetics; potential for the "hook effect". [23][24]
Molecular Glues Monovalent small molecules that induce a new interaction between an E3 ligase and a target, "gluing" them together. [23][24]Pros: Smaller size, better drug-like properties. Cons: Rational discovery is very challenging; often found serendipitously. [24]
LYTACs (Lysosome-Targeting Chimeras)Bifunctional molecules that link a target protein to a lysosome-targeting receptor, leading to degradation via the endo-lysosomal pathway. [24]Pros: Can degrade extracellular and membrane-bound proteins, expanding the scope of TPD. Cons: Biologic-based, challenges with cell delivery and stability. [24][25]

Conclusion

The quantitative analysis of PROTAC-mediated protein degradation is a multi-faceted process that requires a thoughtful selection of complementary methodologies. While Western blotting remains essential for initial validation, its endpoint nature only tells part of the story. Live-cell kinetic assays provide crucial insights into the dynamics of degradation, and mass spectrometry is indispensable for ensuring the specificity of a lead compound. For researchers in this field, a holistic approach that integrates these techniques is paramount. By understanding the principles, strengths, and limitations of each method, scientists can generate robust, reproducible data to accelerate the development of this transformative new class of medicines.

References

  • VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives. (2022). Eur J Med Chem.
  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. (n.d.). MDPI.
  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degrad
  • CRBN-based PROTACs. dBET1, one of the CRBN-based PROTACs, consists of a linker connecting thalidomide and JQ1.... (n.d.).
  • Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. (2018). PubMed.
  • CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applic
  • Application Notes and Protocols for Evaluating PROTAC Efficacy Using Western Blot Analysis. (n.d.). Benchchem.
  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38 alpha. (n.d.).
  • This compound | PROTAC Linker. (n.d.). MedChemExpress.
  • Developments of CRBN-based PROTACs as potential therapeutic agents. (2021). PubMed.
  • Application Note: A Comprehensive Guide to Determining the DC50 Value of a PROTAC. (n.d.). Benchchem.
  • PROTAC Design - CRBN Ligand Modific
  • VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. (2023).
  • Examples of CRBN ligand-based PROTACs. (n.d.).
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). Chemical Society Reviews (RSC Publishing).
  • A Researcher's Guide to Validating PROTAC-Induced Protein Degradation with Mass Spectrometry. (2025). Benchchem.
  • Advancing Quantitative Analysis of Targeted Protein Degrader Compounds. (n.d.). Promega.
  • Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. (2018).
  • Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. (n.d.). Semantic Scholar.
  • PROTAC-based Methods as Traditional PROTAC Protein Degradation Technology Altern
  • Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degrad
  • Recent Developments in PROTAC-mediated Protein Degradation:
  • Targeted protein degradation: current and future challenges. (2020). PMC - NIH.
  • Protein Degrader/PROTAC assays. (n.d.). Proteome Sciences.
  • A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). (2023). Research Collection.
  • Analysis of PROTAC Target Protein and Degradation Profiles. (n.d.).
  • Biologics-based degraders — an expanding toolkit for targeted-protein degrad
  • Targeted Protein Degradation with PROTACs and Molecular Glues. (2025). Crown Bioscience Blog.
  • Modeling PROTAC Degradation Activity with Machine Learning. (n.d.). arXiv.
  • Application of mass spectrometry for the advancement of PROTACs. (2025). PubMed.
  • 12 Types of Targeted Protein Degrad
  • This compound | PROTAC Linker. (n.d.). MedChemExpress.
  • PROTAC-Induced Proteolytic Targeting. (n.d.). PMC - NIH.
  • This compound. (n.d.). MedChemExpress.
  • (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... (n.d.).
  • This compound | MedChemExpress (MCE) Life Science Reagents. (n.d.).
  • This compound | PROTAC Linker. (n.d.). MedChemExpress.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.).
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PMC - NIH.
  • rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (n.d.). Oxford Academic.
  • PROTACs with aromatic linkers. The benzyl linker in 53 provided.... (n.d.).
  • Mechanism of Action of PROTAC. A heterobifunctional PROTAC molecule is.... (n.d.).
  • General mechanism of action of PROTACs. PROTACs are drug-like compounds.... (n.d.).
  • Targeted Protein Degradation: Elements of PROTAC Design. (n.d.). PMC - NIH.

Sources

A Comparative Analysis of Diazaspiro[5.5]undecane Analogs: Binding Affinities and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The diazaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, affording a rigid three-dimensional framework that enables the precise orientation of functional groups for optimal interaction with biological targets. This guide provides a comparative analysis of the binding affinities of different series of diazaspiro[5.5]undecane analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to determine their potencies. The data presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Versatility of the Diazaspiro[5.5]undecane Core

The inherent conformational rigidity of the spirocyclic system in diazaspiro[5.5]undecane derivatives reduces the entropic penalty upon binding to a receptor, often leading to enhanced affinity and selectivity.[1] This structural motif has been successfully incorporated into ligands targeting a diverse array of proteins, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This guide will focus on a comparative analysis of three distinct classes of diazaspiro[5.5]undecane analogs:

  • Dual µ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists: A promising class of molecules for the development of potent analgesics with an improved side-effect profile.[2]

  • γ-Aminobutyric Acid Type A (GABA-A) Receptor Antagonists: These compounds have potential applications in modulating neuronal inhibition and have been investigated for their immunomodulatory effects.[3]

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: Targeting ACC is a validated strategy for the treatment of metabolic diseases such as obesity and type 2 diabetes.[4]

The following sections will delve into the binding affinities of representative analogs from each class, supported by experimental data and a discussion of the key structural features that govern their interactions with their respective targets.

Methodologies for Determining Binding Affinity

The binding affinities of the diazaspiro[5.5]undecane analogs discussed in this guide were primarily determined using radioligand binding assays . This technique is a cornerstone of pharmacology and drug discovery, allowing for the quantitative measurement of the interaction between a ligand and a receptor.

Principles of Radioligand Binding Assays

Radioligand binding assays involve the use of a radiolabeled ligand (a molecule with a radioactive isotope) that specifically binds to the target receptor. The general workflow can be summarized as follows:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes, recombinant protein) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radioligand (e.g., [3H]-ligand) Radioligand->Incubation Test_Compound Test Compound (Diazaspiro analog) Test_Compound->Incubation Separation Separation of Bound and Free Radioligand (e.g., filtration) Incubation->Separation Detection Quantification of Bound Radioactivity Separation->Detection Analysis Data Analysis (IC50, Ki determination) Detection->Analysis

Figure 1: General workflow of a competitive radioligand binding assay.

In a competitive binding assay , a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound (the diazaspiro[5.5]undecane analog). The test compound competes with the radioligand for binding to the receptor. By measuring the amount of bound radioactivity at each concentration of the test compound, an inhibition curve can be generated.

From this curve, the IC50 (half-maximal inhibitory concentration) is determined. The IC50 value represents the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity (Kd) of the radioligand. The Ki value is an intrinsic measure of the affinity of the test compound for the receptor.

Comparative Binding Affinities of Diazaspiro[5.5]undecane Analogs

The following sections present a comparative analysis of the binding affinities for three distinct classes of diazaspiro[5.5]undecane analogs.

Dual µ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists

A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated as dual-acting ligands with MOR agonism and σ1R antagonism.[2] This dual activity is a promising strategy for developing potent analgesics with a reduced side-effect profile compared to traditional opioids.

CompoundMOR Ki (nM)σ1R Ki (nM)
15a HHH1.81.6
15b 2-FHH1.51.2
15c 3-FHH1.21.1
15d 4-FHH1.10.9
15j H2-MeH2.52.0
15k H3-MeH1.91.5
15l H4-MeH1.41.1
15au HH4-F2.32.1

Table 1: Binding affinities of selected 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane analogs for the µ-opioid and σ1 receptors. Data sourced from Puig et al. (2020).[2]

Structure-Activity Relationship Insights:

The SAR studies for this series revealed several key determinants of binding affinity. The N-phenethyl substituent at position 9 of the diazaspiro core was found to be crucial for high affinity at both MOR and σ1R. Modifications to the aryl ring at position 4 showed that substitution with electron-withdrawing groups, such as fluorine, generally led to a slight increase in affinity for both receptors. The position of the substituent on the phenyl ring also played a role, with para-substitution often being optimal. For instance, compound 15d with a 4-fluoro substituent displayed the highest affinity in this selection for both targets. The introduction of a methyl group on the phenyl ring was also well-tolerated, with the para-substituted analog 15l showing high affinity. The compound 15au , which has a 4-fluorophenethyl moiety, demonstrated a balanced and potent dual profile.[2]

SAR_MOR_Sigma cluster_scaffold 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Core cluster_substituents Substituent Effects Scaffold Scaffold R1 Aryl at N4: - F, Me tolerated - p-substitution often optimal R1->Scaffold Modulates affinity R9 N-Phenethyl at N9: - Crucial for high affinity R9->Scaffold Enhances binding to MOR and σ1R

Figure 2: Key structure-activity relationships for dual MOR/σ1R ligands.

γ-Aminobutyric Acid Type A (GABA-A) Receptor Antagonists

A series of 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent and competitive antagonists of the GABA-A receptor.[3] These analogs are of interest for their potential peripheral applications, given their low predicted membrane permeability.

CompoundRKi (nM)
1c H1400
1d o-Me4200
1e m-Me180
1f p-Me520
1g o-Br2700
1h m-Br210
1i p-Br360

Table 2: Binding affinities of selected 3,9-diazaspiro[5.5]undecane analogs for the GABA-A receptor. Data sourced from Bavo et al. (2021).[3][5]

Structure-Activity Relationship Insights:

The SAR for this series highlights the importance of the substitution pattern on the phenyl ring of the benzamide moiety. The unsubstituted analog 1c displayed micromolar affinity. Interestingly, introducing a methyl or bromo substituent at the meta-position of the phenyl ring, as seen in compounds 1e and 1h , resulted in a significant increase in binding affinity, with Ki values in the high-nanomolar range.[3][6] In contrast, substitution at the ortho-position, as in 1d and 1g , was detrimental to binding. Para-substitution (1f and 1i ) yielded compounds with intermediate affinities. This suggests that the meta-position is a key interaction point within the GABA-A receptor binding pocket for this scaffold. The structurally simplified m-methylphenyl analog 1e emerged as a particularly potent compound.[3]

Acetyl-CoA Carboxylase (ACC) Inhibitors

1,9-Diazaspiro[5.5]undecan-2-ones have been explored as inhibitors of both ACC1 and ACC2, key enzymes in fatty acid synthesis.[4] Dual inhibition of these isoforms is a therapeutic strategy for metabolic disorders.

CompoundACC1 IC50 (nM)ACC2 IC50 (nM)
1a 67-
1b 3.41.0
1g 73
1h 115
2 174-

Table 3: Inhibitory concentrations of selected 1,9-diazaspiro[5.5]undecan-2-one analogs against ACC1 and ACC2. Data sourced from Le et al. (2017).[4]

Structure-Activity Relationship Insights:

The SAR of these 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones is significantly influenced by the substituent at the 9-position. A general trend observed was that potent inhibition of ACC1 was often accompanied by potent inhibition of ACC2.[4] Compound 1b demonstrated exceptionally potent dual inhibition with IC50 values in the low nanomolar range. Further optimization of the aroyl substituents at position 9 led to compounds like 1g and 1h , which also exhibited very good dual ACC1 and ACC2 inhibition.[4] These findings underscore the importance of the substituent at this position for achieving high potency against the ACC enzymes.

Conclusion and Future Perspectives

The diazaspiro[5.5]undecane scaffold continues to be a fertile ground for the discovery of novel and potent modulators of various biological targets. The comparative analysis presented in this guide highlights the remarkable versatility of this structural motif and underscores the critical role of systematic structure-activity relationship studies in optimizing ligand-receptor interactions. The quantitative binding affinity data, coupled with an understanding of the underlying experimental methodologies, provides a solid foundation for the rational design of future diazaspiro[5.5]undecane-based therapeutics with improved efficacy and safety profiles. As our understanding of the structural biology of these targets deepens, we can anticipate the development of even more sophisticated and selective diazaspiro[5.5]undecane analogs for a wide range of therapeutic applications.

References

  • Le, T. M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 826–854. [Link]
  • Bavo, F., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795–17812. [Link]
  • Puig, E., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
  • Menhaji-Klotz, E., et al. (2012). Discovery of 3,4-Fused Pyrazole-Containing 1,9-Diazaspiro[5.5]undecan-2-ones as Potent Dual Inhibitors of Acetyl-CoA Carboxylase. ACS Medicinal Chemistry Letters, 3(11), 919–923. [Link]
  • Bavo, F., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.
  • Bavo, F., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect.
  • Bavo, F., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.

Sources

A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Properties of PROTACs with Different Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Pharmacokinetics

Proteolysis-targeting chimeras (PROTACs) have heralded a new era in therapeutics, offering the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] These heterobifunctional molecules, composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, have shown immense promise in targeting proteins previously considered "undruggable".[2] While the two ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and, most importantly, its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[3]

The unique structure of PROTACs often places them in the "beyond Rule of Five" chemical space, presenting significant challenges in achieving desirable drug-like properties.[4] Their high molecular weight and often lipophilic nature can lead to poor solubility, low cell permeability, and rapid metabolism, all of which can hinder their translation into effective clinical candidates.[5] The linker, therefore, presents the most versatile component for optimization, allowing for the fine-tuning of a PROTAC's physicochemical properties to overcome these hurdles.[6]

This guide provides an in-depth, objective comparison of how different linker compositions—flexible (polyethylene glycol [PEG] and alkyl) and rigid (incorporating cyclic structures)—influence the pharmacokinetic profiles of PROTACs. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key pharmacokinetic assays, and present supporting experimental data to inform the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: A Symphony of Proximity

The fundamental principle of PROTAC action is to induce proximity between the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker orchestrates this interaction, and its properties are crucial for the formation of a stable and productive ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Proteasome->Degraded_POI Degradation

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Types: A Data-Driven Perspective

The choice of linker has profound implications for a PROTAC's pharmacokinetic profile. Here, we compare the most common linker classes, supported by experimental data.

Flexible Linkers: Alkyl vs. Polyethylene Glycol (PEG)

Flexible linkers, primarily alkyl and PEG chains, are widely used due to their synthetic accessibility. However, their distinct physicochemical properties lead to different pharmacokinetic outcomes.

  • Alkyl Linkers: These hydrocarbon chains are generally hydrophobic and metabolically stable.[5] Their lipophilicity can enhance cell permeability, but excessive hydrophobicity can lead to poor aqueous solubility and non-specific binding.

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can improve the aqueous solubility of PROTACs.[7] This enhanced solubility can also contribute to improved cell permeability by allowing the molecule to adopt folded conformations that shield polar groups. However, PEG linkers can be more susceptible to metabolism.[5]

Table 1: Comparative Performance of BRD4-Targeting PROTACs with PEG vs. Alkyl Linkers

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
PROTAC A 4-unit Alkyl75800.8
PROTAC B 4-unit PEG25>952.1
PROTAC C 6-unit Alkyl50881.2
PROTAC D 6-unit PEG18>982.9

Data synthesized from multiple sources for illustrative purposes.

As the data suggests, for BRD4-targeting PROTACs, PEG linkers generally result in lower DC50 values (higher potency) and greater maximal degradation (Dmax) compared to alkyl linkers of similar length. This is often attributed to the improved solubility and permeability conferred by the PEG moiety, facilitating more efficient ternary complex formation.

Rigid Linkers: Pre-organization for Enhanced Potency

Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[1] This rigidity can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation, potentially leading to enhanced potency and improved metabolic stability.[3]

Table 2: Comparison of Flexible vs. Rigid Linkers in TBK1-Targeting PROTACs

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Metabolic Stability (t½, min in HLM)
PROTAC E Flexible12-atom Alkyl/Ether150>9045
PROTAC F RigidPiperazine-containing25>95120

Data synthesized from multiple sources for illustrative purposes. HLM = Human Liver Microsomes.

In this example, the PROTAC with a rigid piperazine-containing linker demonstrates significantly improved potency and metabolic stability compared to its flexible counterpart. The pre-organized conformation of the rigid linker likely facilitates a more stable ternary complex, leading to more efficient degradation.

Experimental Protocols for Pharmacokinetic Profiling

A robust evaluation of a PROTAC's pharmacokinetic properties is essential for its development. The following are detailed protocols for key in vitro assays, complete with expert insights.

Experimental Workflow for PROTAC Pharmacokinetic Profiling

PK_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Solubility Aqueous Solubility Assay Permeability Permeability Assays (PAMPA, Caco-2) Solubility->Permeability Inform Permeability Assay Buffer Selection Metabolism Metabolic Stability Assay (Liver Microsomes) Permeability->Metabolism Prioritize Permeable Compounds PK_Study Rodent Pharmacokinetic Study (IV and PO dosing) Metabolism->PK_Study Select Metabolically Stable Candidates Data_Analysis Data Analysis and PK Parameter Calculation PK_Study->Data_Analysis Generate Plasma Concentration-Time Data Data_Analysis->PK_Study Inform Dose Selection and Further In Vivo Studies

Figure 2: A typical experimental workflow for evaluating the pharmacokinetic properties of PROTACs.
Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput assay is a cost-effective first-pass screen for passive permeability.[8]

Principle: Measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.

Step-by-Step Protocol:

  • Prepare Lipid Solution: Create a 1% (w/v) lecithin in dodecane solution. Sonicate to ensure complete dissolution.

  • Coat Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well donor plate.

  • Prepare Donor Solutions: Dissolve PROTACs in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 10 µM.

  • Prepare Acceptor Plate: Add 300 µL of the same buffer to each well of a 96-well acceptor plate.

  • Assemble and Incubate: Add 150 µL of the donor solution to each well of the donor plate. Place the donor plate onto the acceptor plate and incubate for 16-24 hours at room temperature in a humidified chamber to prevent evaporation.

  • Quantify: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

Expert Tip: For "beyond Rule of 5" molecules like PROTACs, which often have low solubility, it is crucial to ensure the compound is fully dissolved in the donor solution. Consider using co-solvents or performing a kinetic solubility assessment beforehand to select an appropriate buffer.[4]

Caco-2 Permeability Assay

This cell-based assay provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport.[9]

Principle: Measures the transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Prepare Dosing Solutions: Dissolve PROTACs in a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES) to a final concentration of 1-10 µM.

  • Permeability Measurement (Apical to Basolateral):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Measurement (Basolateral to Apical): Perform the reverse of the above to assess efflux.

  • Quantify: Determine the concentration of the PROTAC in the collected samples by LC-MS/MS.

Expert Tip: PROTACs often exhibit low recovery in Caco-2 assays due to non-specific binding. To mitigate this, consider adding a low concentration of bovine serum albumin (BSA) (e.g., 0.25-1%) to the basolateral chamber to act as a protein sink and improve recovery.[10]

Metabolic Stability Assay using Human Liver Microsomes (HLM)

This in vitro assay assesses a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[11]

Principle: Measures the rate of disappearance of a compound when incubated with human liver microsomes in the presence of the necessary cofactors.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the microsomal solution, the PROTAC (typically at 1 µM), and pre-warmed buffer.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C with shaking.

  • Time Points and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the plate to precipitate the proteins.

  • Quantify: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent PROTAC.

Expert Tip: Due to the complex structures of PROTACs, it is important to also consider non-CYP mediated metabolism. If a PROTAC shows high clearance in hepatocytes but low clearance in microsomes, it may be a substrate for other metabolic enzymes like aldehyde oxidase or UGTs. Further investigation with specific inhibitors or recombinant enzymes may be warranted.

Conclusion: A Rational Approach to Linker Design

The linker is a critical determinant of a PROTAC's pharmacokinetic properties and, ultimately, its therapeutic potential. While flexible linkers like PEG and alkyl chains offer synthetic tractability, rigid linkers are emerging as a promising strategy to enhance potency and improve metabolic stability. A systematic and data-driven approach to linker design, incorporating a comprehensive evaluation of solubility, permeability, and metabolic stability, is paramount for the development of effective and drug-like protein degraders. The experimental protocols and comparative data presented in this guide provide a framework for the rational optimization of PROTAC linkers, paving the way for the next generation of targeted protein degradation therapies.

References

  • Tanimoto, H., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
  • Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]
  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 341-346. [Link]
  • Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC advances, 12(35), 22961-22969. [Link]
  • RSC Publishing. (2022).
  • Royal Society of Chemistry. (2022).
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
  • Evotec. (n.d.). Microsomal Stability. [Link]
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
  • Caco2 assay protocol. (n.d.). [Link]
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(11), 1833-1846. [Link]
  • Scott, J. S., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Journal of Medicinal Chemistry, 63(19), 11096-11107. [Link]
  • Zancanella, G., et al. (2008). Optimisation of the caco-2 permeability assay using experimental design methodology. Pharmaceutical research, 25(7), 1544-1551. [Link]
  • ResearchGate. (n.d.). Detailed assay workflow of the equilibrated Caco-2 permeability assay in its final setup. [Link]
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
  • MilliporeSigma. (n.d.).
  • Am Ende, C. W., et al. (2018). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS medicinal chemistry letters, 9(10), 1035-1040. [Link]
  • ResearchGate. (n.d.). Guidelines for PAMPA. H: hours; Min: minutes; OD: Optical density; UV: Ultraviolet. [Link]
  • Graphviz. (2024). DOT Language. [Link]
  • Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment. [Link]
  • Wittwer, M. B., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Pharmaceutics, 13(8), 1165. [Link]
  • Graphviz. (2022). dot. [Link]
  • Graphviz. (2024).

Sources

A Guide to the Cellular Activity Comparison of Novel FLT3 Inhibitors with a Diazaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cellular characterization of novel FMS-like tyrosine kinase 3 (FLT3) inhibitors featuring a diazaspiro[5.5]undecane scaffold. As this scaffold represents a newer chemical space for FLT3 inhibition, this document establishes a rigorous methodology for comparing the performance of these novel entities against established, clinically relevant FLT3 inhibitors. We will delve into the critical cellular assays required to build a robust data package for these emerging drug candidates, focusing on the "why" behind the experimental choices to ensure scientific integrity and translatability of the findings.

The Rationale for Targeting FLT3 in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the normal development of hematopoietic stem and progenitor cells.[1] In approximately one-third of patients with Acute Myeloid Leukemia (AML), FLT3 is constitutively activated by mutations, leading to uncontrolled cell proliferation and survival, ultimately driving the disease.[1][2]

The most common activating mutations are:

  • Internal Tandem Duplications (FLT3-ITD): Found in about 25-30% of AML cases, these mutations in the juxtamembrane domain lead to ligand-independent dimerization and activation of the kinase.[1][3] FLT3-ITD mutations are associated with a higher leukemic burden and a poorer prognosis.[4][5]

  • Tyrosine Kinase Domain (FLT3-TKD) Mutations: These point mutations, present in roughly 5-10% of AML patients, occur in the activation loop of the kinase domain, stabilizing the active conformation of the receptor.[1][4]

This high prevalence and clear role as a disease driver make FLT3 a prime therapeutic target in AML.[6] The development of small molecule inhibitors against FLT3 has been a major focus of research, leading to the approval of several agents.[7]

The exploration of novel scaffolds, such as the diazaspiro[5.5]undecane system, is driven by the need to improve upon existing therapies, potentially offering enhanced potency, selectivity, and pharmacokinetic properties, or the ability to overcome acquired resistance to current inhibitors. This guide provides the blueprint for evaluating such novel compounds.

Establishing a Framework for Comparison: Benchmark FLT3 Inhibitors

To contextualize the cellular activity of a novel inhibitor, it is essential to benchmark it against well-characterized compounds. We will use a panel of first and second-generation FLT3 inhibitors with known activity profiles.

Inhibitor Generation/Type Key Characteristics
Gilteritinib Second-Generation / Type IA potent inhibitor of both FLT3-ITD and FLT3-TKD mutations.[8]
Quizartinib Second-Generation / Type IIHighly potent against FLT3-ITD but less active against FLT3-TKD mutations.[9]
Sorafenib First-Generation / Type IIA multi-kinase inhibitor with activity against FLT3, VEGFR, and PDGFR.[9]

Core Cellular Assays for Comparative Analysis

A thorough comparison of a novel FLT3 inhibitor requires a multi-pronged approach to assess its biological effects. The following three assays form the cornerstone of this evaluation.

Cell Proliferation/Viability Assay (e.g., MTT or MTS Assay)

The "Why": The primary goal of a FLT3 inhibitor is to halt the uncontrolled proliferation of leukemic cells. A proliferation assay quantitatively measures the inhibitor's ability to reduce cell growth and viability. This allows for the determination of a key metric: the half-maximal inhibitory concentration (IC50), which is a standard measure of a drug's potency. We will utilize AML cell lines that are known to be dependent on FLT3 signaling for their survival.

  • MV4-11 cells: Homozygous for the FLT3-ITD mutation.[10]

  • MOLM-13 cells: Heterozygous for the FLT3-ITD mutation.[11]

Experimental Workflow:

G cluster_0 Cell Seeding & Treatment cluster_1 MTT/MTS Assay cluster_2 Data Acquisition & Analysis seed Seed MV4-11 or MOLM-13 cells in 96-well plates treat Treat with serial dilutions of FLT3 inhibitors (Novel & Benchmarks) seed->treat incubate1 Incubate for 72 hours treat->incubate1 add_reagent Add MTT or MTS reagent to each well incubate1->add_reagent incubate2 Incubate for 2-4 hours add_reagent->incubate2 solubilize Add solubilization solution (for MTT assay) incubate2->solubilize read_abs Read absorbance at appropriate wavelength solubilize->read_abs calc_ic50 Calculate IC50 values using non-linear regression read_abs->calc_ic50

Caption: Workflow for the MTT/MTS cell proliferation assay.

Target Engagement: FLT3 Phosphorylation Assay (Western Blot)

The "Why": While a proliferation assay shows a biological outcome, it doesn't confirm that the inhibitor is working by hitting its intended target. A western blot for phosphorylated FLT3 (p-FLT3) provides direct evidence of target engagement. In FLT3-mutated cells, FLT3 is constitutively phosphorylated (activated). A successful inhibitor should reduce or eliminate this phosphorylation at concentrations that correlate with its anti-proliferative effects.

Experimental Workflow:

G cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunoblotting & Detection treat Treat cells with inhibitors for a short duration (e.g., 2-4 hours) lyse Lyse cells in buffer with phosphatase inhibitors treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane (e.g., with BSA) transfer->block primary_ab Incubate with primary antibodies (anti-p-FLT3, anti-total FLT3) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using ECL secondary_ab->detect G cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Analysis treat Treat cells with inhibitors (e.g., for 24-48 hours) harvest Harvest cells (including supernatant) treat->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend cells in Annexin V Binding Buffer wash->resuspend stain Add FITC-Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify cell populations: Live, Apoptotic, Necrotic analyze->quantify

Caption: Workflow for the Annexin V apoptosis assay.

Data Synthesis and Comparative Analysis

The data generated from these assays should be compiled into a clear, comparative format. This allows for an at-a-glance assessment of the novel compound's performance relative to the benchmarks.

Table 1: Comparative Cellular Activity Profile of FLT3 Inhibitors

Parameter Novel Inhibitor (Diazaspiro[5.5]undecane) Gilteritinib Quizartinib Sorafenib
Cell Proliferation IC50 (MV4-11 cells) [Experimental Value]~1-5 nM~1-5 nM~5-10 nM
Cell Proliferation IC50 (MOLM-13 cells) [Experimental Value]~1-10 nM~1-10 nM~10-20 nM
p-FLT3 Inhibition IC50 (MV4-11 cells) [Experimental Value]~1-5 nM~1-5 nM~5-15 nM
Apoptosis Induction (Annexin V+ cells) [Experimental Value at 10x IC50]++++++++

Note: IC50 values for benchmark inhibitors are approximate and can vary between experiments. It is crucial to run benchmarks alongside the novel compound in every experiment.

The FLT3 Signaling Pathway and Inhibitor Action

To fully appreciate the mechanism of these inhibitors, it is important to understand the downstream consequences of FLT3 activation. Constitutively active FLT3 drives several pro-survival and proliferative signaling pathways.

FLT3_Pathway cluster_pathways Downstream Signaling Pathways FLT3 Mutated FLT3 (Constitutively Active) RAS RAS/RAF/MEK/ERK Pathway FLT3->RAS Activates PI3K PI3K/AKT Pathway FLT3->PI3K Activates STAT5 STAT5 Pathway FLT3->STAT5 Activates Inhibitor FLT3 Inhibitor (e.g., Diazaspiro[5.5]undecane) Inhibitor->FLT3 Inhibits Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Simplified FLT3 signaling pathway in AML.

By blocking the constitutive phosphorylation of FLT3, inhibitors prevent the activation of these key downstream pathways, leading to a decrease in cell proliferation and the induction of apoptosis. [3][12]

Detailed Experimental Protocols

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed MV4-11 or MOLM-13 cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of culture medium. 2. Compound Treatment: Prepare serial dilutions of the novel and benchmark inhibitors. Add the compounds to the wells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add MTT Reagent: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [13]5. Incubate for Formazan Production: Incubate for 2-4 hours until a purple precipitate is visible. [13]6. Solubilization: Add 100 µL of detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [13]7. Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and perform a non-linear regression analysis to determine the IC50 value for each compound.

Protocol: Western Blot for p-FLT3
  • Cell Treatment: Seed cells and treat with varying concentrations of inhibitors for 2-4 hours.

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. [11]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. [11]4. Sample Preparation: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes. [11]5. SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis. [14]6. Protein Transfer: Transfer the separated proteins to a PVDF membrane. [11]7. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [14]8. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-FLT3 (e.g., Tyr591). [15]On a separate blot or after stripping, probe for total FLT3 and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [11]10. Detection: Wash the membrane again and detect the signal using an Enhanced Chemiluminescence (ECL) substrate.

Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with the inhibitors at relevant concentrations (e.g., 1x, 5x, and 10x the proliferation IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. [16]3. Washing: Wash the cells twice with cold PBS. [16]4. Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution. [16]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [17]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Conclusion

This guide outlines a foundational strategy for the cellular comparison of novel FLT3 inhibitors based on a diazaspiro[5.5]undecane scaffold. By systematically evaluating anti-proliferative activity, direct target engagement, and the induction of apoptosis, researchers can build a comprehensive profile of their compounds. Benchmarking against established inhibitors is critical for contextualizing these results and making informed decisions about advancing promising new chemical entities toward further preclinical development. This rigorous, self-validating system of protocols ensures that the generated data is robust, reproducible, and directly addresses the key questions of potency and mechanism of action for this exciting new class of potential AML therapeutics.

References

Sources

Safety Operating Guide

Navigating the Disposal of 3-Benzyl-3,9-diazaspiro[5.5]undecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities like 3-Benzyl-3,9-diazaspiro[5.5]undecane are routine. As a key building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), its handling and eventual disposal demand meticulous attention to safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a nitrogen-containing heterocyclic compound with a benzylamine moiety, which informs its reactivity and toxicological profile.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.
Skin Irritation (Category 2) Causes skin irritation upon contact.
Eye Irritation (Category 2A) Causes serious eye irritation.
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System May cause respiratory irritation.

This data is synthesized from available safety information for this compound and structurally related compounds.

Given these hazards, it is imperative to treat all waste containing this compound as hazardous.

The Disposal Workflow: A Step-by-Step Protocol

The primary and most critical directive for the disposal of this compound is to utilize a licensed hazardous waste disposal service. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited due to the compound's harmful effects and potential for environmental contamination.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste material, ensure you are wearing appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Solid Waste: Collect unused or expired this compound, as well as contaminated items such as weighing paper, gloves, and pipette tips, in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for liquid hazardous waste. Avoid mixing with other incompatible waste streams.

Step 3: Labeling

Accurate and detailed labeling is a regulatory requirement and crucial for the safety of waste handlers. The label on your hazardous waste container must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The relevant hazard pictograms (e.g., harmful, irritant).

Step 4: Storage

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Secure and under the control of laboratory personnel.

  • Away from heat sources and direct sunlight.

  • In a well-ventilated location.

  • Equipped with secondary containment to prevent the spread of material in case of a leak.

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. These professionals are trained to handle and transport hazardous materials in accordance with all local, state, and federal regulations.

Disposal Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal Start Waste Generation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste by Type (Solid vs. Liquid) PPE->Segregate SolidContainer Collect Solid Waste in Designated Container Segregate->SolidContainer Solid Waste LiquidContainer Collect Liquid Waste in Designated Container Segregate->LiquidContainer Liquid Waste Label Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) SolidContainer->Label LiquidContainer->Label Store Store Securely in Satellite Accumulation Area Label->Store ContactEHS Contact EHS or Licensed Hazardous Waste Vendor Store->ContactEHS Disposal Professional Disposal (Likely Incineration) ContactEHS->Disposal

Navigating the Safe Handling of 3-Benzyl-3,9-diazaspiro[5.5]undecane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Parameters

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Harmful if swallowed (H302) Standard laboratory PPE; immediate medical attention if ingested.
Causes skin irritation (H315) Nitrile or other chemical-resistant gloves, lab coat.
Causes serious eye irritation (H319) Chemical safety goggles or a face shield.[1][2]
May cause respiratory irritation (H335) Use in a well-ventilated area or with a chemical fume hood. Respirator may be required for large quantities or spills.[3][4]

Introduction: Understanding the Compound and Associated Risks

3-Benzyl-3,9-diazaspiro[5.5]undecane is a spirocyclic diamine utilized in chemical research and drug development. While specific toxicological data for this compound is not extensively published, its known hazard classifications necessitate stringent adherence to safety protocols to mitigate risks of exposure. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The recommendations herein are grounded in established safety principles for handling amine compounds and chemicals with similar hazard profiles.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when working with this compound to prevent contact, ingestion, and inhalation.

Eye and Face Protection

Given that the compound causes serious eye irritation, robust eye and face protection is mandatory.

  • Chemical Safety Goggles: These should be the minimum standard for eye protection, providing a seal around the eyes to protect against splashes.[2]

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles for full facial protection.[1][2]

Skin and Body Protection

Direct skin contact can lead to irritation, making comprehensive skin and body protection crucial.

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. It is critical to inspect gloves for any signs of degradation or perforation before use. Double gloving may be advisable for prolonged handling.

  • Laboratory Coat: A standard laboratory coat should be worn at all times to protect street clothing and underlying skin from contamination.

  • Full-body Protection: For large-scale operations or in the event of a significant spill, a chemical-resistant apron or coveralls may be necessary.

Respiratory Protection

The potential for respiratory irritation necessitates careful management of airborne exposure.

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]

  • Respirators: In situations where engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is a suitable option.[4] For higher concentrations or in oxygen-deficient environments, a supplied-air respirator may be necessary.[6]

Operational Plan: From Receipt to Storage

A systematic approach to handling this compound from the moment it arrives in the laboratory is critical for maintaining a safe working environment.

Receiving and Unpacking

A Inspect package for damage B Don appropriate PPE (Gloves, Safety Goggles) A->B C Carefully open package in a designated area B->C D Verify label and inspect primary container C->D E Log receipt in chemical inventory D->E F Store in a designated, secure location E->F

Caption: Workflow for receiving and unpacking this compound.

Handling and Dispensing

All handling and dispensing of this compound should occur within a chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents before retrieving the compound.

  • Don PPE: Put on all required PPE as outlined in Section 2.

  • Dispensing: Carefully dispense the required amount of the compound, avoiding the generation of dust or aerosols.

  • Cleaning: Clean any minor spills immediately with an appropriate absorbent material.

  • Post-Handling: Securely close the container and return it to its designated storage location. Clean the work area thoroughly.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.

Storage

Proper storage is vital to maintain the chemical's integrity and prevent accidental exposure. Amine compounds should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7][8] The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.

Disposal Plan: Managing Waste Safely and Responsibly

The disposal of this compound and any contaminated materials must be handled in accordance with institutional, local, and national regulations for hazardous waste.

Waste Segregation and Collection

cluster_0 Waste Generation cluster_1 Waste Collection A Contaminated Solids (Gloves, paper towels, etc.) D Designated, labeled hazardous waste container for solids A->D B Liquid Waste (Unused compound, solutions) E Designated, labeled hazardous waste container for liquids (amines) B->E C Empty Containers F Triple-rinsed and defaced for regular disposal (if permitted) or collected as hazardous waste C->F

Caption: Segregation and collection of waste generated from handling this compound.

Step-by-Step Disposal Protocol
  • Identify Waste Streams: Segregate waste into solid, liquid, and empty container streams.

  • Containerize Waste:

    • Solid Waste: Place all contaminated solid materials, such as gloves, weigh boats, and absorbent pads, into a clearly labeled hazardous waste container designated for solid chemical waste.

    • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[9]

    • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste.[10] Depending on institutional policies, the rinsed and defaced container may be disposed of as non-hazardous waste.

  • Storage of Waste: Store hazardous waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[9][11]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13][14]

Spill Response:

  • Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's emergency response team or EHS office immediately.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of appropriate safety measures. By adhering to the guidelines for personal protective equipment, operational procedures, and waste disposal outlined in this document, researchers can significantly mitigate the risks associated with this compound and foster a robust culture of safety within the laboratory.

References

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
  • Collect and Recycle. Amine Disposal For Businesses. [Link]
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. [Link]
  • Technology C
  • CDC. OSHA Respirator Requirements for Selected Chemicals | NIOSH. [Link]
  • Environmental Health and Safety.
  • uvex safety. Respirator for Chemicals | Protective Dust Mask. [Link]
  • OUHSC.edu. Personal Protective Equipment - EHSO Manual 2025-2026. [Link]
  • Healthdirect.
  • Princeton EHS. Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety. [Link]
  • Red Cross. Poison Exposure: Signs, Symptoms, and First Aid. [Link]
  • Greenbook.net.
  • Safety Solutions & Supply. Respiratory Protection for Industrial Use. [Link]
  • OSHA.
  • First Aid - Chemical Poisoning. [Link]
  • Montgomery College. LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. [Link]
  • Bitesize Bio. 7 Types of Lab Eye and Face Protection to Keep You Safe. [Link]
  • NHS. Poisoning. [Link]
  • ACS Publications.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-3,9-diazaspiro[5.5]undecane
Reactant of Route 2
3-Benzyl-3,9-diazaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.